molecular formula C8H10N2O B093639 3-Amino-4-methylbenzamide CAS No. 19406-86-1

3-Amino-4-methylbenzamide

Cat. No.: B093639
CAS No.: 19406-86-1
M. Wt: 150.18 g/mol
InChI Key: VYBKAZXQKUFAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methylbenzamide is a chemical compound of interest in biochemical and cancer research. It serves as a key precursor and structural motif in the synthesis of novel small-molecule kinase inhibitors, which are central to targeted cancer therapy development . Notably, this compound has been identified as part of a selective, allosteric inhibitor of the human Bloom syndrome protein (BLM) helicase . BLM is a RECQ-family helicase crucial for maintaining genomic integrity, and its inhibition presents a promising synthetic lethality strategy for cancers with DNA damage response defects . Research indicates that derivatives of this compound can act by allosterically trapping a DNA-bound translocation intermediate of BLM, thereby specifically inhibiting its ATPase-coupled DNA unwinding activity without competing with ATP binding . This mechanism opens avenues for studying DNA repair processes and for developing potential anticancer agents that target RECQ helicases. Furthermore, the 4-methylbenzamide scaffold is utilized in the design of compounds that can function as either type 1 (ATP-competitive) or type 2 (allosteric) protein kinase inhibitors, demonstrating its versatility in medicinal chemistry and drug discovery research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBKAZXQKUFAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044407
Record name 3-Amino-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19406-86-1
Record name 3-Amino-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19406-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-methylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3-amino-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Amino-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-p-toluamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-4-METHYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51VB4677FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Amino-4-methylbenzamide CAS number 19406-86-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4-methylbenzamide (CAS No. 19406-86-1)

Introduction

This compound, identified by the CAS number 19406-86-1, is a substituted aromatic amide that serves as a pivotal building block in various fields of chemical synthesis.[1][2] Characterized by a benzene ring functionalized with an amino group, a methyl group, and a carboxamide group, its structure offers multiple reactive sites. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, applications, synthesis, and safety protocols, tailored for researchers and professionals in drug development and materials science.

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups on the benzamide core dictates the compound's chemical behavior and physical characteristics. The amino group imparts basicity, while the amide and the aromatic ring system can participate in various electrophilic and nucleophilic substitution reactions.[2]

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 19406-86-1[2][3][4]
Molecular Formula C₈H₁₀N₂O[1][2][3]
Molecular Weight 150.18 g/mol [1][3][4]
IUPAC Name This compound[5]
Synonyms 3-Amino-p-toluamide, Benzamide, 3-amino-4-methyl-, Fast Red Base DB-60[1][2][3]
Appearance Light brown or grey crystalline solid/powder[1][6]
Melting Point 127-132 °C[1][7]
Boiling Point 304 °C (Predicted)[1]
Density ~1.185 g/cm³[1]
Solubility Soluble in polar solvents. DMSO (Sparingly), Methanol (Slightly). Water: 39.8 g/L at 20°C.[2][6][8]
Refractive Index 1.615 (at 22°C)[1]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)N)N[5][9]
InChI Key VYBKAZXQKUFAHG-UHFFFAOYSA-N[2][5][9]

Spectroscopic Profile

Structural elucidation and purity assessment of this compound are supported by a range of spectroscopic techniques. Publicly accessible databases provide reference spectra:

  • ¹H NMR: Proton NMR data is available for confirming the positions of aromatic and aliphatic protons.[5]

  • Mass Spectrometry (MS): GC-MS and LC-MS data confirm the molecular weight and fragmentation patterns of the compound.[5]

  • Infrared Spectroscopy (IR): FTIR spectra, typically obtained using KBr wafer or ATR techniques, reveal characteristic peaks for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and C-H bonds of the aromatic ring and methyl group.[5]

  • UV-VIS Spectroscopy: UV spectra provide information on the electronic transitions within the molecule.[5]

Core Applications and Mechanistic Insights

The utility of this compound stems from its role as a versatile chemical intermediate. The primary amino group is a key reactive handle, particularly for diazotization reactions, which is a cornerstone of azo dye synthesis.

Pharmaceutical Synthesis

This compound is a valuable starting material in drug discovery and development.

  • Kinase Inhibitors: It is cited as a useful precursor for preparing heteroaryl compounds that function as ERK1/ERK2 inhibitors.[2][7] The interaction with enzymes like P38 kinase has also been investigated, suggesting potential applications in developing anti-inflammatory agents. The core structure serves as a scaffold that can be elaborated to achieve specific binding affinities with target enzymes.

Dye and Pigment Industry

This compound is an important raw material for producing organic pigments.[1]

  • Azo Pigments: It is used to synthesize C.I. Pigment Red 267 and C.I. Pigment Red 268.[10] The synthesis pathway involves a diazotization of the amino group on this compound, followed by a coupling reaction with a naphthol derivative (e.g., 3-Hydroxy-N-o-tolyl-2-naphthamide for Pigment Red 267).[10]

G cluster_0 Application Workflow: Pigment Synthesis A This compound (Starting Material) B Diazotization (NaNO₂, HCl) A->B C Diazonium Salt Intermediate B->C E Azo Coupling Reaction C->E D Coupling Agent (e.g., Naphthol Derivative) D->E F Azo Pigment (e.g., Pigment Red 268) E->F

Application workflow for azo pigment synthesis.

Synthesis and Analysis Protocols

General Synthesis Pathway

While multiple specific synthetic routes exist, a common conceptual pathway involves the functionalization of a simpler toluene-based precursor.[2] This multi-step process is designed to introduce the required amino and amide groups in the correct orientation.

G cluster_1 Conceptual Synthesis of this compound Toluene Toluene Nitration Nitration Toluene->Nitration NitroToluene Nitrotoluene Intermediate Nitration->NitroToluene Amidation Amidation NitroToluene->Amidation NitroBenzamide Nitrobenzamide Intermediate Amidation->NitroBenzamide Reduction Reduction NitroBenzamide->Reduction FinalProduct This compound Reduction->FinalProduct

A general, multi-step synthesis pathway.
Analytical Protocol: Purity Assessment by HPLC

Ensuring the purity of this compound is critical for its subsequent applications. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for analysis.[11]

Objective: To determine the purity of a this compound sample.

Methodology:

  • Column Selection: A Newcrom R1 column or equivalent C18 stationary phase is appropriate for this analysis.[11]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN) and water, acidified with a small amount of phosphoric acid. For mass spectrometry (MS) detection, formic acid should be used in place of phosphoric acid.[11]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., the mobile phase or a compatible polar solvent like methanol) to a known concentration (e.g., 1 mg/mL).

  • Instrument Setup:

    • Set the HPLC system flow rate (e.g., 1.0 mL/min).

    • Set the column oven to a constant temperature (e.g., 25 °C).

    • Set the UV detector to an appropriate wavelength for detection.

  • Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column and record the chromatogram.

  • Analysis: The purity is calculated by determining the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.

GHS Hazard Information:

  • Acute Toxicity: Harmful if swallowed.[5][12][13]

  • Eye Damage/Irritation: Causes serious eye damage or irritation.[5][13]

  • Skin Irritation: May cause skin irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5][14]

Table 2: Safety and Handling Protocols

AspectRecommendationSource(s)
Personal Protective Equipment (PPE) Wear chemical safety goggles conforming to EN166, protective gloves (inspect prior to use), and a lab coat. Use a NIOSH/MSHA-approved respirator if dust exposure is likely.[6][13][14]
Engineering Controls Use only in a well-ventilated area, such as a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[13][14]
First Aid Measures If Swallowed: Rinse mouth and get medical help. In Eyes: Immediately rinse with water for several minutes, removing contact lenses if possible. On Skin: Wash with plenty of soap and water.[6][13][14]
Storage Conditions Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[1][13]
Toxicity Data Oral LD50 (rat): 1727 mg/kg. EC50 (Daphnia magna, 48h): 6.9 mg/L.[6]

Conclusion

This compound (CAS 19406-86-1) is a functionally rich organic compound with significant utility as a chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block in the synthesis of high-value products, including kinase inhibitors for pharmaceutical applications and azo pigments for the dye industry. Adherence to established safety and handling protocols is paramount to mitigate the risks associated with its use. This guide provides the foundational knowledge required for scientists and researchers to effectively and safely incorporate this versatile compound into their development and manufacturing workflows.

References

  • Vertex AI Search Result[1]
  • Vertex AI Search Result[2]
  • Vertex AI Search Result[8]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • CAS Common Chemistry. (n.d.). This compound. American Chemical Society.
  • Vertex AI Search Result[15]
  • Vertex AI Search Result[16]
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
  • WorldOfDyes. (2013). This compound.

Sources

physicochemical characteristics of 3-Amino-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-4-methylbenzamide

Foreword: A Molecule of Versatility

In the landscape of pharmaceutical intermediates and fine chemicals, certain molecules stand out not for their complexity, but for their foundational utility. This compound (CAS No. 19406-86-1) is one such compound. Characterized by a benzamide scaffold functionalized with both an amino and a methyl group, it serves as a critical building block in the synthesis of a diverse range of higher-order molecules, including active pharmaceutical ingredients (APIs) and dye intermediates.[1][2] Its physicochemical properties are not merely academic data points; they are the critical parameters that dictate its behavior in synthesis, formulation, and ultimately, its utility in drug development and materials science.

This guide provides an in-depth analysis of the core . We move beyond simple data reporting to explore the causality behind these properties and detail the robust experimental methodologies required for their accurate determination. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive and practical understanding of this versatile intermediate.

Molecular and Structural Characteristics

The identity and behavior of any chemical compound are fundamentally rooted in its structure. This compound is an organic compound featuring a benzene ring substituted with an amino (-NH2), a methyl (-CH3), and a carboxamide (-C(=O)NH2) group.[2]

  • Molecular Formula: C₈H₁₀N₂O[1][3][4]

  • Molecular Weight: 150.18 g/mol [1][3][4]

  • IUPAC Name: this compound[5]

  • Synonyms: 3-Amino-p-toluamide, Benzamide, 3-amino-4-methyl-, Fast Red Base DB-60[1][2][3]

The spatial arrangement of its functional groups—the basic amino group and the hydrogen-bonding capable amide group—is pivotal, influencing its solubility, polarity, and reactivity.[2]

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Protocol:

  • System Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate buffer at pH 7.4 to simulate physiological conditions). Maintain a constant temperature using a water bath or incubator (e.g., 25°C or 37°C). 2[6]. Addition of Solute: Add an excess amount of solid this compound to a sealed flask containing a known volume of the buffer. "Excess" means enough solid remains undissolved at the end of the experiment. 3[7]. Equilibration: Place the flask in the temperature-controlled shaker and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the flasks stand to allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove all particulate matter. This step is critical to avoid overestimating the solubility. 5[8]. Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: Prepare samples in triplicate to ensure the reproducibility of the result.

pKa Determination via UV-Vis Spectrophotometry

Causality: This method leverages the Beer-Lambert law and the fact that the UV-Vis absorbance spectrum of an ionizable compound often changes as it protonates or deprotonates. B[9]y measuring the absorbance at a specific wavelength across a range of pH values, one can plot a titration curve and determine the pKa. This method is highly sensitive and requires only a small amount of material.

[10]dot graph TD { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 3-Amino-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Amino-4-methylbenzamide (Am-Me-Benz), a key chemical intermediate in pharmaceutical synthesis. We will delve into its molecular structure, physicochemical properties, and spectroscopic profile, offering field-proven insights and detailed methodologies for its analysis and application. This document is designed to be a practical resource for researchers and professionals engaged in drug discovery and development.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS Number 19406-86-1, is a substituted aromatic amide.[1][2] Its structure, featuring an amino group and a methyl group on the benzene ring ortho and meta to the carboxamide group respectively, makes it a versatile building block in organic synthesis.[2]

Molecular Formula and Structure

The chemical formula for this compound is C₈H₁₀N₂O.[3] The molecule consists of a central benzene ring substituted with a methyl group at position 4, an amino group at position 3, and a primary amide (carboxamide) group at position 1.

Table 1: Key Molecular Identifiers

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 19406-86-1[1][2]
Molecular Formula C₈H₁₀N₂O[3]
Molecular Weight 150.18 g/mol [3]
SMILES CC1=C(C=C(C=C1)C(=O)N)N[1]
InChI InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H2,10,11)[1][2]
InChIKey VYBKAZXQKUFAHG-UHFFFAOYSA-N[1][2]
Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry. The compound typically appears as a light brown or light yellow to orange crystalline solid.[4]

Table 2: Physicochemical Data

PropertyValueSource(s)
Appearance Light brown crystalline solid[4]
Melting Point 128-132 °C[4]
Boiling Point 304 °C (estimated)[4]
Density 1.185 g/cm³[4]
Flash Point 137.6 °C[4]
Solubility Data not available[4]
pKa (predicted) 16.47 ± 0.50

Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic profile of this compound is essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, the amide protons, and the methyl protons. The aromatic protons will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The amine and amide protons may appear as broad singlets due to exchange phenomena. The methyl group will present as a singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the downfield region (typically 110-150 ppm), with the carbon bearing the amino group being shifted upfield and the carbon attached to the carbonyl group shifted downfield. The carbonyl carbon will have the largest chemical shift (typically >165 ppm), and the methyl carbon will appear in the upfield region (around 20 ppm).[5][6][7]

Infrared (IR) Spectroscopy

The functional groups present in this compound give rise to characteristic absorption bands in the IR spectrum.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration ModeSource(s)
3400-3200N-H (Amine and Amide)Stretching[8]
3100-3000C-H (Aromatic)Stretching[9]
~1650C=O (Amide)Stretching[8]
1600-1450C=C (Aromatic)Stretching[9]
1200-1029C-NStretching[8]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 150. Common fragmentation pathways would involve the loss of the amide group (CONH₂) or cleavage of the methyl group.[1]

LC-MS data reveals a precursor ion at m/z 151.0866 ([M+H]⁺). Key fragment ions are observed at m/z 134.06, 108.0807, 93.0573, and 91.0543, which can be attributed to the loss of NH₃, CO, and subsequent rearrangements.[1]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the analysis of this compound. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., with phosphoric or formic acid).[10] Detection is commonly performed using a UV detector.

  • Column: Newcrom R1 (a specialized reverse-phase column)[10]

  • Mobile Phase: A gradient of acetonitrile and water with a phosphoric acid modifier. For MS compatibility, formic acid should be used instead of phosphoric acid.[10]

  • Detection: UV spectrophotometer

  • Application: This method is suitable for purity determination and can be scaled for preparative separation to isolate impurities.[10]

Synthesis and Reactivity

Synthetic Pathway

A common synthetic route to this compound involves a multi-step process starting from toluene. This typically includes nitration, followed by reduction of the nitro group to an amine, and subsequent amidation of a carboxylic acid precursor.[2] An alternative approach described in the literature involves the reduction of a nitro-precursor, 3-nitro-4-phenylmethoxybenzamide, to the corresponding amino compound.

G Toluene Toluene NitroToluene 4-Methyl-3-nitrobenzoic acid Toluene->NitroToluene Nitration AmineAcid 3-Amino-4-methylbenzoic acid NitroToluene->AmineAcid Reduction AmMeBenz This compound AmineAcid->AmMeBenz Amidation

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-4-methylbenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of 3-Amino-4-methylbenzamide

This compound, a substituted aromatic amide, serves as a crucial building block in the synthesis of a variety of organic molecules.[1][2] Its utility spans from the creation of dyes and pigments to being a key intermediate in the development of pharmaceutical agents.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective handling, formulation, and the assurance of its quality and efficacy in downstream applications. This guide provides an in-depth technical overview of the solubility and stability of this compound, complete with field-proven experimental protocols and insights into its potential degradation pathways.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound has been characterized in various solvents, revealing a profile that necessitates careful consideration during experimental design and formulation development.

Quantitative and Qualitative Solubility Data

The solubility of this compound is summarized in the table below. The provided data is a compilation from various sources and offers a baseline for solvent selection.

SolventSolubilityTemperature (°C)pH
Water39.8 g/L20~6.8
Dimethyl Sulfoxide (DMSO)Sparingly SolubleNot SpecifiedNot Applicable
MethanolSlightly SolubleNot SpecifiedNot Applicable

Data compiled from multiple sources.[3]

The aqueous solubility of 39.8 g/L at 20°C suggests that while it is soluble in water, high concentrations may be difficult to achieve, particularly under varying temperature and pH conditions. Its limited solubility in common organic solvents like methanol and DMSO indicates that solvent screening will be a critical step in process chemistry and formulation.

Experimental Protocol: Kinetic Solubility Assay

For early-stage drug discovery and development, a kinetic solubility assay provides a rapid and resource-efficient method to assess the solubility of a compound. This protocol is designed to be a self-validating system, providing reproducible and reliable data.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Automated liquid handler or calibrated multichannel pipettes

  • Plate shaker

  • Plate reader with UV-Vis capabilities or an HPLC-UV system

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each concentration from the serial dilution to the wells of a 96-well plate in triplicate. Include a DMSO-only control.

  • Aqueous Buffer Addition: Rapidly add PBS (pH 7.4) to each well to achieve a final volume of 200 µL. The final DMSO concentration should be low (e.g., 1%) to minimize its effect on solubility.

  • Incubation and Equilibration: Seal the plate and shake it vigorously for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for the precipitation of the compound.

  • Precipitate Removal (Filtration or Centrifugation):

    • Filtration: Use a 96-well filter plate to separate the precipitated compound from the supernatant.

    • Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g) for 10 minutes to pellet the precipitate.

  • Quantification of Soluble Compound:

    • UV-Vis Plate Reader: Transfer the clear supernatant to a new UV-transparent 96-well plate and measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound.

    • HPLC-UV: Inject a known volume of the clear supernatant into a calibrated HPLC-UV system.

  • Data Analysis: Construct a calibration curve using known concentrations of this compound. Determine the concentration of the compound in the supernatant of the test wells. The highest concentration at which no precipitation is observed is the kinetic solubility.

Causality Behind Experimental Choices:

  • Kinetic vs. Thermodynamic Solubility: A kinetic solubility assay is chosen for its high-throughput nature, which is ideal for early-stage assessment. It reflects the solubility of a compound upon rapid addition to an aqueous environment, mimicking in vivo conditions more closely than thermodynamic solubility in some contexts.

  • DMSO as a Co-solvent: DMSO is used to create a high-concentration stock solution. The final concentration is kept low to minimize its impact on the aqueous solubility measurement.

  • PBS at pH 7.4: This buffer is chosen to mimic physiological pH, providing data relevant to the compound's behavior in biological systems.

Diagram of the Kinetic Solubility Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO stock->serial_dilution plate_prep Dispense into 96-well plate serial_dilution->plate_prep add_buffer Add Aqueous Buffer (PBS, pH 7.4) plate_prep->add_buffer incubate Incubate with Shaking add_buffer->incubate separation Separate Precipitate (Filter/Centrifuge) incubate->separation quantification Quantify Soluble Compound (UV/HPLC) separation->quantification data_analysis Determine Kinetic Solubility quantification->data_analysis

Caption: Workflow for the kinetic solubility assay.

Part 2: Stability Profile of this compound

The chemical stability of a compound is a critical attribute that influences its shelf-life, storage conditions, and the potential for the formation of impurities. This compound is known to be stable under recommended storage conditions (cool, dry, and dark) and is noted to be air-sensitive.[4] However, a comprehensive understanding of its stability requires forced degradation studies, which are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation.[5][6][7] This is a cornerstone of pharmaceutical development, as mandated by the International Council for Harmonisation (ICH) guidelines.[5][6][7] The primary goals are to understand the degradation pathways, identify the degradation products, and develop and validate a stability-indicating analytical method.[8][9][10]

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains an aromatic amine and a benzamide functional group, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-amino-4-methylbenzoic acid and ammonia.[10]

  • Oxidation: The primary aromatic amine group is prone to oxidation, which can lead to the formation of nitroso, nitro, and other colored degradation products. The benzylic methyl group could also be a site of oxidation.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, leading to a variety of complex reactions.

Diagram of Potential Degradation Pathways:

G main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis Amide Cleavage oxidation Oxidation (e.g., H2O2) main->oxidation Amino Group Oxidation photodegradation Photodegradation (UV/Vis Light) main->photodegradation Light Exposure hydrolysis_product 3-Amino-4-methylbenzoic Acid + NH3 hydrolysis->hydrolysis_product oxidation_products Oxidized Products (Nitroso, Nitro, etc.) oxidation->oxidation_products photo_products Photodegradation Products photodegradation->photo_products

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on this compound in accordance with ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a UV or PDA detector

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a defined period, monitoring for degradation.

    • Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation: Store the solid compound and the sample solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Photostability: Expose the solid compound and the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Neutralization and Dilution:

    • For acid-stressed samples, neutralize with an equivalent amount of 0.1 N NaOH.

    • For base-stressed samples, neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute all stressed samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer is a good starting point.[12]

  • Data Evaluation:

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Assess peak purity of the parent compound peak in the stressed samples to ensure no co-eluting degradation products.

    • Quantify the percentage of degradation.

    • Attempt to identify major degradation products using techniques like LC-MS.

Trustworthiness of the Protocol: This protocol is based on the principles outlined in the ICH guidelines for stability testing, which are the globally accepted standard in the pharmaceutical industry. The inclusion of control samples and the use of a validated analytical method ensure the reliability of the results.

Part 3: Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method (SIAM). A SIAM is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.[8]

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of pharmaceutical compounds and their degradation products due to its high resolution, sensitivity, and specificity.[8] A reverse-phase HPLC method is generally suitable for a compound with the polarity of this compound.

A starting point for an HPLC method for this compound could be: [12]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of acetonitrile, water, and a suitable buffer (e.g., phosphate or acetate) to control pH. A gradient elution may be necessary to separate all degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the λmax of this compound.

  • Column Temperature: Controlled at a constant temperature (e.g., 30°C).

The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Foundation for Success

This technical guide provides a comprehensive overview of the critical solubility and stability aspects of this compound. By understanding its solubility profile and employing robust experimental protocols, researchers can optimize its use in synthesis and formulation. Furthermore, a thorough investigation of its stability through forced degradation studies is not merely a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of any final product. The methodologies and insights presented herein are intended to provide a solid foundation for the successful application of this compound in research and drug development.

References

  • ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency.
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology.
  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
  • Forced Degradation Studies. MedCrave online.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor.
  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD).
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development (IJSDR).
  • This compound | C8H10N2O | CID 88043. PubChem.
  • This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. Mallak Specialties.
  • Hydrolysis of aromatic amide gives a Acids b Amines class 12 chemistry CBSE. Vedantu.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry.

Sources

Introduction: Acknowledging the Utility and Hazard of a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Amino-4-methylbenzamide

This compound (CAS No. 19406-86-1) is an aromatic amine derivative that serves as a valuable building block in medicinal chemistry and drug development.[1] Its unique structure, featuring an aminobenzamide core, makes it a key intermediate in the synthesis of complex molecules, including potential therapeutic agents. However, as with many aromatic amines, its utility is intrinsically linked to significant health and environmental hazards.[2][3] This class of compounds is known for its potential toxicity, and this compound is no exception.[2]

This guide is designed for the professional researcher and scientist. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a framework for risk assessment and safe handling rooted in scientific causality. We will explore the compound's known hazards, establish robust protocols for its handling based on a hierarchy of controls, and outline clear, actionable emergency procedures. The central thesis of this guide is that true laboratory safety is not merely about following rules, but about understanding the risks and engineering self-validating systems to mitigate them.

Section 1: Comprehensive Hazard Identification and Risk Assessment

A thorough understanding of a chemical's properties is the foundation of a credible safety plan. The risk associated with this compound stems from its acute toxicity, its potential for severe eye damage, and its environmental persistence.[4][5]

Physicochemical Properties

Understanding the physical state and properties of a compound dictates the primary routes of exposure and informs the selection of appropriate controls. As a solid powder, the primary risk during handling of the neat compound is the generation and inhalation of airborne dust.[5][6]

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1][6]
Appearance Grey solid powder[4]
Melting Point 128 °C[4]
Boiling Point 339 °C[4]
Solubility in Water 39.8 g/L (at 20 °C)[4]
log Pow -0.2 (at 23 °C)[4]
GHS Classification: A Multi-faceted Threat

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear picture of the dangers. This compound is classified as hazardous through multiple routes of exposure.[4][5] The "Danger" signal word underscores the need for stringent precautions.[5]

Hazard ClassCategorySignal WordHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed[4][5]
Acute Toxicity, DermalCategory 4DangerHarmful in contact with skin[5]
Acute Toxicity, InhalationCategory 4DangerHarmful if inhaled[5]
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage[4][5]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][7]
STOT, Single ExposureCategory 3WarningH335: May cause respiratory irritation[1]
Hazardous to the Aquatic Environment, Long-termChronic 2(none)H411: Toxic to aquatic life with long lasting effects[1][4]

Note: Classifications can vary slightly between suppliers based on the data they have aggregated.[1]

Toxicological Profile: The Rationale for Caution

While comprehensive toxicological data for this specific compound is limited, the available information and the nature of aromatic amines in general demand a high degree of caution.[2][6] The primary dangers are acute toxicity upon ingestion, inhalation, or skin contact, and the irreversible damage it can cause to the eyes.[4][5]

  • Acute Effects : The classification as "Harmful" (Category 4) indicates that significant adverse health effects can occur following a single exposure.[5] The potential for respiratory irritation necessitates handling in a well-ventilated area to prevent inhalation of dust.[1][6]

  • Eye Damage : The Category 1 classification for serious eye damage is a critical concern.[4][5] This implies a risk of irreversible damage upon contact. This hazard dictates the mandatory use of chemical safety goggles and, in some cases, a face shield.[4][5]

  • Environmental Hazard : The compound is toxic to aquatic life with long-lasting effects, as evidenced by an EC50 of 6.9 mg/L for Daphnia magna over 48 hours.[4] This necessitates stringent procedures for waste disposal to prevent environmental release.[4][6]

  • Carcinogenicity : No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[6] However, many primary aromatic amines are known or suspected carcinogens, and it is prudent to handle this compound with appropriate caution to minimize long-term exposure.[2][8]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management prioritizes engineering and administrative controls over a sole reliance on Personal Protective Equipment (PPE). PPE is the last line of defense.

Caption: Hierarchy of controls adapted for this compound.

Engineering Controls: Isolating the Hazard

The primary method for controlling exposure to this powdered solid is through robust engineering controls.

  • Ventilation : All handling of this compound solid must be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[9] When weighing the solid, a ventilated balance enclosure or powder containment hood should be used to prevent the release of fine dust into the laboratory environment.

  • Emergency Equipment : Ensure that eyewash stations and safety showers are located close to the workstation and are verified to be operational.[5] Their proximity is critical given the compound's classification as a Category 1 eye hazard.

Administrative Controls: Standardizing Safe Practices

Standard Operating Procedures (SOPs) are essential for ensuring that all personnel handle the material consistently and safely.

  • Designated Areas : Clearly demarcate areas where this compound is stored and handled.

  • Training : All personnel must receive and document training on the specific hazards of this compound and the SOPs for its safe handling before beginning work.

  • Hygiene Practices : Do not eat, drink, or smoke in areas where this chemical is handled.[4][5] Wash hands thoroughly after handling, even if gloves were worn.[5][6]

Personal Protective Equipment (PPE): The Final Barrier

PPE selection must be based directly on the identified hazards. It is not a substitute for proper engineering controls.[10]

Body PartRecommended PPEStandard / Rationale
Eyes/Face Tightly-fitting chemical safety gogglesMust conform to EN166 (EU) or be OSHA-approved (29 CFR 1910.133) to protect against dust and splashes.[4][5] A face shield may be required for large quantities or spill cleanup.[11]
Skin/Hands Chemical-resistant nitrile glovesInspect gloves before use.[6] Use proper removal technique to avoid skin contact.[6] Double-gloving is recommended to minimize cross-contamination.
Body Laboratory coatA flame-resistant coat should be considered. Ensure it is fully buttoned.[4]
Respiratory Not required under normal fume hood useIf engineering controls fail, during spill cleanup, or if irritation is experienced, use a NIOSH/MSHA-approved respirator (e.g., N95 for dust or a full-face respirator with appropriate cartridges for vapors).[4][6]

Section 3: Protocols for Handling, Storage, and Disposal

The following protocols are designed to be self-validating systems, minimizing risk at each step of the workflow.

Step-by-Step Handling Protocol (Weighing and Transfer)

This protocol is designed to mitigate the primary risk of dust generation.

  • Preparation :

    • Confirm the chemical fume hood or ventilated enclosure is operational.

    • Don all required PPE as specified in Section 2.3.

    • Prepare all necessary labware and place it within the hood to minimize movement in and out of the controlled area.

  • Weighing :

    • Perform all weighing operations within a ventilated balance enclosure or fume hood.

    • Use a spatula to carefully transfer the solid to a tared weigh boat or vessel. Avoid any actions that could create dust, such as dropping or tapping the container.

    • Close the primary container immediately after dispensing.

  • Transfer/Dissolution :

    • Carefully add the weighed solid to the reaction vessel or solvent.

    • If adding to a solvent, add the solid slowly to prevent splashing.

    • Rinse the weigh boat with the reaction solvent to ensure a complete quantitative transfer.

  • Cleanup :

    • Carefully wipe down the spatula and work surface with a damp cloth or towel to collect any residual dust. Dispose of the wipe as contaminated solid waste.

    • Remove the outer pair of gloves (if double-gloving) before exiting the fume hood.

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6] Keep it segregated from incompatible materials.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Spill_Response_Flowchart Start Spill Detected Alert Alert personnel in the immediate area Start->Alert Assess Assess Spill Size (Minor or Major?) Alert->Assess Minor_Spill Minor Spill (Inside Fume Hood) Assess->Minor_Spill Minor Major_Spill Major Spill (Outside Fume Hood) Assess->Major_Spill Major Minor_Steps • Ensure PPE is worn. • Cover with absorbent material. • Gently collect material into a labeled  waste container using non-sparking tools. • Decontaminate area (e.g., ethanol, then soap/water). • Dispose of all materials as hazardous waste. Minor_Spill->Minor_Steps Major_Steps • Evacuate the area immediately. • Restrict access. • Contact institutional EH&S / Emergency Response. • Do not attempt to clean up without proper  training and equipment. Major_Spill->Major_Steps End Spill Contained & Documented Minor_Steps->End Major_Steps->End

Caption: Emergency spill response workflow for this compound.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Solid Waste : Collect contaminated items (gloves, wipes, weigh boats) in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste : Collect solutions and rinse solvents in a labeled hazardous liquid waste container. Do not pour down the drain.[4][6]

  • Disposal Method : All waste must be disposed of through a licensed professional waste disposal service, often via chemical incineration.[6] Follow all local, state, and federal regulations.[4]

Section 4: Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is critical. The victim should always be referred for medical consultation.[6]

Exposure RouteFirst Aid ProtocolCausality / Rationale
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]To remove the individual from the contaminated atmosphere and support respiration.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4][6]To physically remove the compound from the skin surface and minimize absorption.
Eye Contact Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][6]To dilute and flush the chemical from the eye. The severity of the eye damage hazard (Category 1) necessitates prolonged rinsing and specialist medical follow-up.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][6]To dilute the chemical in the mouth and stomach. Vomiting is not induced to prevent aspiration of the chemical into the lungs.

Firefighting Measures : In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear, as hazardous decomposition products like nitrogen oxides (NOx) and carbon monoxide (CO) can be generated.[5][6]

References

  • MSDS of this compound. Capot Chemical Co., Ltd. [Link]
  • This compound | C8H10N2O | CID 88043.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • What are the Health and Safety Guidelines for Using Amines?.
  • SAFETY DATA SHEET: Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]
  • amines, arom
  • 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526.

Sources

An In-depth Technical Guide to the Synthesis of 3-Amino-4-methylbenzamide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways leading to 3-Amino-4-methylbenzamide, a key intermediate in the development of novel therapeutics, including PARP and ERK1/ERK2 inhibitors, as well as a valuable building block in the synthesis of specialized dyes.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering detailed, field-proven insights into the synthesis, purification, and characterization of this important molecule.

Introduction and Strategic Importance

This compound (CAS No. 19406-86-1) is an aromatic amine and a primary amide with the molecular formula C₈H₁₀N₂O.[3] Its structure, featuring an amino group and a methyl group on a benzamide scaffold, makes it a versatile precursor for the synthesis of more complex heterocyclic systems. The strategic importance of this compound lies in its utility as a core fragment in the synthesis of bioactive molecules, particularly in oncology research. This guide will delve into the primary and alternative synthetic routes, providing not only procedural details but also the underlying chemical principles that govern these transformations.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the safety profile of this compound and its precursors, is paramount for safe and effective laboratory execution.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[3]
Molecular Weight 150.18 g/mol [3]
Appearance Light brown to pale yellow crystalline solid[1]
Melting Point 128-132 °C[1]
Boiling Point 304 °C[1]
Solubility Soluble in polar solvents[2]
pKa Data not readily available
LogP -0.3[3]

Safety Profile:

This compound is classified as harmful if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[3]

Primary Synthesis Pathway: A Two-Step Approach

The most direct and widely employed route for the synthesis of this compound involves a two-step process starting from 4-methylbenzoic acid (p-toluic acid). This pathway is favored for its high yields and the commercial availability of the starting material.

Step 1: Nitration of 4-Methylbenzoic Acid to 4-Methyl-3-nitrobenzoic Acid

The initial step involves the regioselective nitration of 4-methylbenzoic acid. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. In the strongly acidic conditions of the nitration reaction, the carboxylic acid group is protonated, enhancing its deactivating and meta-directing effect, leading to the desired 3-nitro isomer as the major product.

Reaction Mechanism: The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.

Nitration_Mechanism cluster_generation Generation of Nitronium Ion cluster_substitution Electrophilic Aromatic Substitution H2SO4 H₂SO₄ H3SO4+ H₂SO₄ H2SO4->H3SO4+ HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ HNO3->H2NO3+ + H₂SO₄ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O H2O H₂O 4-Methylbenzoic_Acid 4-Methylbenzoic Acid Intermediate Wheland Intermediate 4-Methylbenzoic_Acid->Intermediate + NO₂⁺ 4-Methyl-3-nitrobenzoic_Acid 4-Methyl-3-nitrobenzoic Acid Intermediate->4-Methyl-3-nitrobenzoic_Acid - H⁺

Caption: Mechanism of Nitration of 4-Methylbenzoic Acid.

Experimental Protocol:

A detailed protocol for the nitration of 4-methylbenzoic acid is adapted from established literature procedures.[4]

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool 100 mL of concentrated sulfuric acid to 0-5 °C.

  • Slowly add 27.2 g (0.2 mol) of 4-methylbenzoic acid to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 4-methylbenzoic acid over 30-60 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield pure 4-Methyl-3-nitrobenzoic acid.

Expected Yield: 80-85%

Step 2: Amidation of 4-Methyl-3-nitrobenzoic Acid to 4-Methyl-3-nitrobenzamide

The carboxylic acid is then converted to the primary amide. A common method involves the activation of the carboxylic acid, for example, by conversion to the acyl chloride, followed by reaction with ammonia.

Reaction Scheme:

Amidation Acid 4-Methyl-3-nitrobenzoic Acid AcylChloride 4-Methyl-3-nitrobenzoyl chloride Acid->AcylChloride + SOCl₂ Amide 4-Methyl-3-nitrobenzamide AcylChloride->Amide + NH₃ Hydrogenation_Workflow cluster_workflow Catalytic Hydrogenation Workflow Start Dissolve Nitro-compound in Solvent Catalyst Add Pd/C Catalyst Start->Catalyst Purge Purge with N₂ then H₂ Catalyst->Purge React Stir under H₂ atmosphere Purge->React Filter Filter through Celite React->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Recrystallize Product Evaporate->Purify End Obtain Pure Product Purify->End

Caption: General workflow for catalytic hydrogenation.

Experimental Protocol:

This protocol is based on a general procedure for the catalytic hydrogenation of nitroarenes. [5]

  • In a high-pressure autoclave, dissolve 18.0 g (0.1 mol) of 4-Methyl-3-nitrobenzamide in 200 mL of methanol.

  • Carefully add 0.9 g of 10% Pd/C catalyst to the solution under an inert atmosphere of nitrogen.

  • Seal the autoclave, purge with nitrogen three times, and then pressurize with hydrogen gas to 50 psi.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Expected Yield: >95%

Alternative Synthetic Strategies

While the primary pathway is robust, alternative methods can be advantageous depending on the availability of starting materials and the desired scale of the synthesis.

Reduction of 4-Methyl-3-nitrobenzamide using Metal/Acid Systems

An alternative to catalytic hydrogenation is the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid or iron in acetic acid. [6]These methods are often used in laboratories where high-pressure hydrogenation equipment is not available.

Experimental Protocol (using SnCl₂/HCl): [6]

  • To a solution of 18.0 g (0.1 mol) of 4-Methyl-3-nitrobenzamide in 200 mL of ethanol, add 113 g (0.5 mol) of SnCl₂·2H₂O.

  • Heat the mixture to reflux and stir for 2-3 hours.

  • Cool the reaction mixture and pour it into a beaker of crushed ice.

  • Carefully basify the mixture with a concentrated solution of sodium hydroxide to precipitate the tin salts.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

Hofmann Rearrangement of 4-Methylisophthalamide

A more conceptually distinct approach is the Hofmann rearrangement of a suitable precursor. [7]This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom. Starting from 4-methylisophthalamide, a Hofmann rearrangement could potentially yield this compound.

Reaction Mechanism: The reaction proceeds through the formation of an N-bromoamide, which rearranges to an isocyanate intermediate. The isocyanate is then hydrolyzed to the primary amine. [8]

Hofmann_Rearrangement cluster_hofmann Hofmann Rearrangement Mechanism Amide Primary Amide N-bromoamide N-bromoamide Amide->N-bromoamide + Br₂, NaOH Isocyanate Isocyanate N-bromoamide->Isocyanate Rearrangement Carbamic_acid Carbamic acid Isocyanate->Carbamic_acid + H₂O Amine Primary Amine Carbamic_acid->Amine - CO₂

Caption: Simplified mechanism of the Hofmann Rearrangement.

This route is less common for this specific target but serves as an example of alternative synthetic design. The synthesis of the starting 4-methylisophthalamide would add extra steps to the overall sequence.

Purification and Characterization

Rigorous purification and characterization are essential to ensure the quality of the synthesized this compound for its intended applications.

Purification:

  • Recrystallization: The crude product can be effectively purified by recrystallization. A mixture of ethanol and water is a common solvent system. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to form crystals.

Characterization:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the product. A typical mobile phase would be a mixture of ethyl acetate and hexane.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reverse-phase HPLC is suitable. A C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid) can be used. [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum provides information about the number and types of protons in the molecule. Expected chemical shifts (in ppm) would include signals for the aromatic protons, the amino protons, the amide protons, and the methyl protons. [3][10] * ¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. [3][10]* Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the N-H stretches of the amino and amide groups, and the C=O stretch of the amide. [3]* Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information. [3][11]

      Analytical Technique Expected Observations
      ¹H NMR Aromatic protons (multiple signals), NH₂ protons (broad singlet), CONH₂ protons (broad singlet), CH₃ protons (singlet).
      ¹³C NMR Signals for aromatic carbons, amide carbonyl carbon, and methyl carbon.
      IR (cm⁻¹) ~3400-3200 (N-H stretch), ~1650 (C=O stretch, amide I), ~1620 (N-H bend, amide II).

      | MS (m/z) | Molecular ion peak at [M+H]⁺ = 151. |

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of various fields, particularly in medicinal chemistry. The primary synthetic route, involving the nitration of 4-methylbenzoic acid followed by amidation and reduction, is a reliable and high-yielding method. Alternative strategies, while less common, offer flexibility in synthetic planning. This guide provides the necessary technical details and theoretical background to enable researchers to confidently synthesize and characterize this important chemical intermediate. Adherence to safety protocols and rigorous analytical characterization are paramount to ensure the successful and safe execution of these synthetic procedures.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Wikipedia. (2023, December 26). Hofmann rearrangement.
  • Centers for Disease Control and Prevention. (n.d.). Supporting Information.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
  • Mallak Specialties. (2018, November). Technical Data Sheet of this compound.
  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples.
  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.
  • Organic Chemistry Portal. (n.d.). Hydrogen.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Pharm D Guru. (n.d.). 31. HOFMANN REARRANGEMENT.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • University College London. (n.d.). Chemical shifts.
  • ResearchGate. (n.d.). Summary of the proposed fragmentation pathways for compounds 3a and 4a....
  • University of California, Irvine. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application..
  • National Center for Biotechnology Information. (2020, January 10). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • Dye intermediates. (2013, April 2). This compound.
  • Google Patents. (n.d.). DE102008033324A1 - Pd / C hydrogenation catalyst, preparation and use thereof.
  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
  • Wiley Online Library. (2024, December 12). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes.
  • ResearchGate. (2025, August 7). Pd/C-Catalyzed Transfer Hydrogenation with Hantzsch Ester 1,4-Dihydropyridine for the Reduction of Aromatic Azides, Aromatic Nitro Compounds and Olefins.
  • PubMed. (n.d.). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes.

Sources

The Synthetic Heart of a Key Building Block: An In-Depth Technical Guide to the Key Intermediates in 3-Amino-4-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Amino-4-methylbenzamide

This compound is a vital chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and dyes.[1] Its molecular architecture, featuring a benzamide core with strategically positioned amino and methyl groups, makes it a versatile precursor for the construction of more complex molecular entities. This guide provides an in-depth exploration of the primary synthetic pathway to this compound, focusing on the critical intermediates and the chemical principles that govern their formation. Our journey will commence with a readily available starting material, p-toluic acid, and traverse through nitration, amidation, and reduction steps, elucidating the "why" behind each experimental choice to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

A Bird's-Eye View: The Synthetic Pathway

The most common and industrially scalable synthesis of this compound begins with p-toluic acid. The overall transformation can be visualized as a three-step process, each involving a key intermediate.

G p_toluic_acid p-Toluic Acid intermediate1 4-Methyl-3-nitrobenzoic Acid p_toluic_acid->intermediate1 Nitration intermediate2 4-Methyl-3-nitrobenzamide intermediate1->intermediate2 Amidation final_product This compound intermediate2->final_product Reduction

Caption: Overall synthetic workflow from p-toluic acid to this compound.

Key Intermediate 1: 4-Methyl-3-nitrobenzoic Acid - The Gateway to Functionalization

The synthesis begins with the introduction of a nitro group onto the aromatic ring of p-toluic acid. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis and is pivotal in directing the subsequent functionalization of the molecule.

The "Why": Understanding the Nitration Reaction

The nitration of p-toluic acid is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the key reactive species.[2]

G cluster_0 Generation of the Nitronium Ion cluster_1 Electrophilic Attack HNO3H2SO4 HNO3H2SO4 H2NO3+HSO4- H2NO3+HSO4- HNO3H2SO4->H2NO3+HSO4- H2NO3+ H2NO3+ NO2+H2O NO2+H2O H2NO3+->NO2+H2O p-Toluic Acid p-Toluic Acid Sigma Complex Sigma Complex p-Toluic Acid->Sigma Complex + NO2+ 4-Methyl-3-nitrobenzoic Acid 4-Methyl-3-nitrobenzoic Acid Sigma Complex->4-Methyl-3-nitrobenzoic Acid - H+

Caption: Mechanism of the nitration of p-toluic acid.

The methyl group of p-toluic acid is an activating, ortho-, para-directing group. However, the carboxylic acid group is a deactivating, meta-directing group. In the strongly acidic conditions of the reaction, the carboxylic acid is protonated, further enhancing its electron-withdrawing nature. This powerful deactivating effect overrides the influence of the methyl group, directing the incoming nitro group to the position meta to the carboxyl group, which is the 3-position.[2]

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzoic Acid

This protocol is adapted from established methods for the nitration of benzoic acid derivatives.[3]

Materials and Reagents:

  • p-Toluic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flask suitable for the scale of the reaction, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Dissolution of Starting Material: Slowly add p-toluic acid to the cooled sulfuric acid with constant stirring until it is fully dissolved. Maintain the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

  • Nitration: While vigorously stirring the solution of p-toluic acid in sulfuric acid, slowly add the chilled nitrating mixture dropwise. The reaction is exothermic, and the temperature should be carefully maintained between 0 and 10 °C.[3]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker. The crude 4-methyl-3-nitrobenzoic acid will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to yield off-white to pale yellow crystals.

Key Intermediate 2: 4-Methyl-3-nitrobenzamide - Building the Amide Backbone

With the nitro group in place, the next crucial step is the conversion of the carboxylic acid functionality into a primary amide. This transformation is essential for the final product's structure and properties.

The "Why": The Chemistry of Amide Formation

Direct conversion of a carboxylic acid to an amide by reaction with ammonia is possible but often requires high temperatures. A more efficient and common laboratory-scale method involves the activation of the carboxylic acid. A widely used approach is the conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then highly susceptible to nucleophilic attack by ammonia to form the amide.[4][5]

G cluster_0 Acyl Chloride Formation cluster_1 Nucleophilic Acyl Substitution 4-Methyl-3-nitrobenzoic AcidSOCl2 4-Methyl-3-nitrobenzoic AcidSOCl2 4-Methyl-3-nitrobenzoyl ChlorideSO2HCl 4-Methyl-3-nitrobenzoyl ChlorideSO2HCl 4-Methyl-3-nitrobenzoic AcidSOCl2->4-Methyl-3-nitrobenzoyl ChlorideSO2HCl 4-Methyl-3-nitrobenzoyl Chloride2 NH3 4-Methyl-3-nitrobenzoyl Chloride2 NH3 4-Methyl-3-nitrobenzamideNH4Cl 4-Methyl-3-nitrobenzamideNH4Cl 4-Methyl-3-nitrobenzoyl Chloride2 NH3->4-Methyl-3-nitrobenzamideNH4Cl

Caption: Mechanism of amidation via an acyl chloride intermediate.

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzamide

This protocol is based on general procedures for the synthesis of amides from carboxylic acids via acyl chlorides.[4][5]

Materials and Reagents:

  • 4-Methyl-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (solvent)

  • Concentrated aqueous ammonia (NH₄OH)

  • Deionized water

  • Ice

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-methyl-3-nitrobenzoic acid in an excess of thionyl chloride. A small amount of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Gently reflux the mixture until the solid dissolves and the evolution of sulfur dioxide and hydrogen chloride gases ceases.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the crude 4-methyl-3-nitrobenzoyl chloride in a suitable anhydrous solvent like toluene or dichloromethane and cool the solution in an ice bath.

  • Addition of Ammonia: Slowly add concentrated aqueous ammonia to the cooled solution with vigorous stirring. The amide will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization.

The Final Transformation: this compound - Unveiling the Amino Group

The final step in this synthetic sequence is the reduction of the nitro group to a primary amine. This is a critical transformation that yields the desired this compound.

The "Why": The Mechanism of Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis. A common and highly effective method is catalytic hydrogenation.[6] This process involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas.[7] The reaction proceeds on the surface of the catalyst, where the nitro group is sequentially reduced to the amine.

G R-NO2 R-NO2 R-NO R-NO R-NO2->R-NO + H2/Catalyst R-NHOH R-NHOH R-NO->R-NHOH + H2/Catalyst R-NH2 R-NH2 R-NHOH->R-NH2 + H2/Catalyst

Caption: Simplified mechanism of catalytic hydrogenation of a nitro group.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard catalytic hydrogenation procedures for the reduction of aromatic nitro compounds.[6][7]

Materials and Reagents:

  • 4-Methyl-3-nitrobenzamide

  • Methanol or Ethanol (solvent)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr apparatus or a flask equipped for balloon hydrogenation), dissolve 4-methyl-3-nitrobenzamide in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel, evacuate the air, and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 bar) or maintain a hydrogen atmosphere with a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; keep the filter cake wet.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

StepStarting MaterialKey Intermediate/ProductTypical Yield (%)
Nitration p-Toluic Acid4-Methyl-3-nitrobenzoic Acid70-85[3]
Amidation 4-Methyl-3-nitrobenzoic Acid4-Methyl-3-nitrobenzamide~90[5]
Reduction 4-Methyl-3-nitrobenzamideThis compound>95[8]

Conclusion

The synthesis of this compound from p-toluic acid is a well-established and efficient process that proceeds through the key intermediates 4-methyl-3-nitrobenzoic acid and 4-methyl-3-nitrobenzamide. By understanding the underlying chemical principles of each transformation—electrophilic aromatic substitution, nucleophilic acyl substitution, and catalytic hydrogenation—researchers can optimize reaction conditions and achieve high yields of this valuable building block. This guide has provided a detailed roadmap for this synthesis, emphasizing the causal relationships behind the experimental choices to empower scientists in their research and development endeavors.

References

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE.
  • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Mallak Specialties. (n.d.). This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline.
  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Google Patents. (n.d.). CA2219655C - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Rylander, P. N. (2007).
  • National Center for Biotechnology Information. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed Central.
  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • SIELC Technologies. (2018). This compound.

Sources

biological activities of 3-Amino-4-methylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 3-Amino-4-methylbenzamide Derivatives

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—is a cornerstone of modern drug discovery. The this compound core represents one such scaffold. Its inherent structural features, including a hydrogen bond-donating amino group, a hydrogen bond-accepting amide, and a modifiable aromatic ring, provide a versatile template for designing potent and selective therapeutic agents.[1] This guide synthesizes current knowledge on the multifaceted biological activities of its derivatives, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of activities to explore the causal mechanisms, present validated experimental protocols, and provide a forward-looking perspective on this promising class of compounds.

Chapter 1: Anticancer Activities: Exploiting Tumor Dependencies

The development of targeted cancer therapies hinges on exploiting the unique vulnerabilities of malignant cells. Derivatives of this compound have emerged as potent agents that intersect with critical cancer pathways, most notably DNA damage repair and oncogenic signaling.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand DNA breaks. In many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand breaks is already compromised. Inhibiting PARP in these cells creates a state of "synthetic lethality"—the accumulation of unrepaired DNA damage becomes overwhelming, leading to apoptosis.[2] 3-Aminobenzamide, a related analogue, is a well-established PARP inhibitor.[2] Derivatives built upon the this compound scaffold mimic the nicotinamide portion of the NAD+ cofactor, competitively binding to the PARP active site and halting its enzymatic activity.[3][4] This mechanism is particularly effective in tumors reliant on PARP for survival.

PARP_Inhibition cluster_0 Normal Cell (DNA Repair) cluster_1 Cancer Cell (e.g., BRCA-mutant) SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP Repair Base Excision Repair PARP->Repair DNA_Integrity DNA Integrity Restored Repair->DNA_Integrity SSB_Cancer Single-Strand Break (SSB) PARP_Blocked PARP Blocked SSB_Cancer->PARP_Blocked PARP_Inhibitor This compound Derivative (PARPi) PARP_Inhibitor->PARP_Blocked DSB Replication Fork Collapse (Double-Strand Break) PARP_Blocked->DSB HR_Deficient Deficient Homologous Recombination (HR) DSB->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis

Caption: Synthetic lethality via PARP inhibition in HR-deficient cancer cells.

Mechanism of Action: Kinase Inhibition

Protein kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer. Specific derivatives of the related 4-(aminomethyl)benzamide scaffold have been engineered to act as potent tyrosine kinase inhibitors (TKIs).[5] These compounds are designed to fit into the ATP-binding pocket of kinases like EGFR, HER-2, and PDGFR, preventing the phosphorylation events that drive tumor cell proliferation, survival, and angiogenesis. The design often involves linking the benzamide core to another aromatic system, such as a purine, to achieve high-affinity binding.[6] The flexibility of the benzamide linker allows the molecule to adopt favorable geometries to bind to the kinase active site.[5][6]

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX, play a critical role in regulating pH in the hypoxic tumor microenvironment. By catalyzing the hydration of carbon dioxide, CAIX helps cancer cells maintain a neutral intracellular pH while promoting an acidic extracellular environment, which facilitates invasion and metastasis. Derivatives of 3-amino-4-hydroxy-benzenesulfonamide, a structurally similar scaffold, have shown potent inhibitory activity against CAs.[7][8] The sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the CA active site, leading to inhibition. This activity has been demonstrated in both 2D and 3D cancer cell cultures, highlighting its relevance in a tumor-like setting.[7][8]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines. The causality is based on the principle that only metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding a colored formazan product that is soluble in DMSO. The absorbance of the resulting solution is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, U-87) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and 0.5% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Summary: Anticancer Activity of Benzamide Derivatives

The following table summarizes the reported cytotoxic activity of selected benzamide derivatives against various cancer cell lines, demonstrating the potency achievable with this scaffold.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
4-Methylbenzamide-PurineK562 (Leukemia)2.27[6]
4-Methylbenzamide-PurineHL-60 (Leukemia)1.42[6]
4-(Aminomethyl)benzamideHL-60 (Leukemia)8.2[5]
4-(Aminomethyl)benzamideK562 (Leukemia)5.6[5]

Chapter 2: Anti-inflammatory Activities: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Benzamide derivatives have shown significant promise as anti-inflammatory agents by targeting central inflammatory signaling pathways.

Mechanism of Action: NF-κB Pathway Inhibition

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a signaling cascade leads to the activation of NF-κB, which then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including TNF-α. Certain benzamides have been shown to inhibit the activation of NF-κB.[9] This inhibition prevents the production of downstream inflammatory mediators, effectively dampening the inflammatory cascade.[9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades bind IκBα-p50/p65 (Inactive) IkB->bind Binds & Inhibits NFkB_complex p50/p65 (NF-κB) NFkB_complex->bind Inhibitor Benzamide Derivative Inhibitor->IKK Inhibits NFkB_active p50/p65 (Active) bind->NFkB_active Translocates DNA DNA NFkB_active->DNA Transcription Gene Transcription DNA->Transcription TNFa TNF-α Transcription->TNFa

Caption: Inhibition of the NF-κB pathway by benzamide derivatives.

Experimental Protocol: LPS-Induced TNF-α Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with LPS.

Principle: LPS, a component of Gram-negative bacteria, activates macrophages (e.g., RAW 264.7 cell line) via TLR4, triggering the NF-κB pathway and leading to the secretion of TNF-α. The concentration of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Remove the medium and add 90 µL of fresh medium containing the desired concentrations of the this compound derivative. Incubate for 1-2 hours.

  • Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. The final volume should be 100 µL. Include vehicle controls (cells + DMSO + LPS) and negative controls (cells + medium only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer.

  • TNF-α Quantification: Measure the TNF-α concentration in the supernatant using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage inhibition of TNF-α production relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.

Chapter 3: Antimicrobial and Antibiofilm Activities

The rise of antibiotic resistance necessitates the discovery of new chemical entities with antimicrobial properties. Derivatives of scaffolds related to this compound, such as 3-amino-4-aminoximidofurazan, have demonstrated both antimicrobial and antibiofilm activity against clinically relevant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[10][11]

Mechanism of Action: An Emerging Field

While the precise mechanisms are still under investigation, the antimicrobial activity of these compounds may stem from their ability to disrupt bacterial metabolic pathways or interfere with quorum sensing, a cell-to-cell communication system that regulates biofilm formation.[10][11] Studies have shown that treatment with these derivatives can lead to a reduction in bacterial motility and the secretion of exo-polysaccharides (EPS), which are critical components of the biofilm matrix.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with a serial dilution of the test compound in a liquid growth medium. Growth is assessed by visual inspection of turbidity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Chapter 4: General Synthesis Strategies

The versatility of the this compound scaffold is enhanced by its accessible synthesis. A common approach involves the modification of a commercially available starting material, such as 4-methyl-3-nitrobenzoic acid.

Synthesis_Workflow Start 4-Methyl-3-nitrobenzoic acid Amidation Amidation (e.g., SOCl₂, NH₄OH) Start->Amidation Nitro_Benzamide 4-Methyl-3-nitrobenzamide Amidation->Nitro_Benzamide Reduction Nitro Reduction (e.g., Fe/HCl or H₂/Pd-C) Nitro_Benzamide->Reduction Core_Scaffold This compound Reduction->Core_Scaffold Derivatization Derivatization (Amide or Amine Coupling) Core_Scaffold->Derivatization Final_Product Biologically Active Derivative Derivatization->Final_Product

Caption: A general workflow for the synthesis of this compound derivatives.

A typical synthetic route involves:

  • Amidation: The starting carboxylic acid is first converted to an amide. This can be achieved by activating the carboxylic acid (e.g., with thionyl chloride to form an acyl chloride) followed by reaction with ammonia or an appropriate amine.[12]

  • Reduction: The nitro group is then reduced to an amine. This is commonly accomplished using reducing agents like iron powder in an acidic medium or through catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst).[13]

  • Derivatization: The resulting 3-amino group can then be further functionalized through various coupling reactions to introduce diverse substituents and build a library of derivatives for biological screening.

Conclusion and Future Outlook

The this compound scaffold and its close analogues represent a highly versatile platform for the development of novel therapeutics. The derivatives have demonstrated significant potential across multiple disease areas, including oncology, inflammation, and infectious diseases. The key to their success lies in the scaffold's ability to be readily modified, allowing for the fine-tuning of potency and selectivity against specific biological targets.

Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize pharmacokinetic properties (ADME profiles). Furthermore, exploring novel biological targets and employing advanced computational modeling could accelerate the discovery of next-generation derivatives with enhanced efficacy and reduced off-target effects. The journey from a privileged scaffold to a clinically successful drug is challenging, but for this compound derivatives, the path is well-lit with promising data and clear opportunities for innovation.

References

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]
  • This compound | C8H10N2O | CID 88043. PubChem - NIH. [Link]
  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. NIH. [Link]
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. PMC - NIH. [Link]
  • This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. IndiaMART. [Link]
  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. [Link]
  • 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. PubMed. [Link]
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan J. Chem. [Link]
  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]
  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activ
  • Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. PubMed. [Link]
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. [Link]
  • 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. [Link]
  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]
  • 3-Amino-4-Aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa | Request PDF.
  • Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents. PubMed. [Link]
  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

Sources

The Strategic deployment of 3-Amino-4-methylbenzamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Power of a Substituted Benzamide

In the vast and intricate landscape of medicinal chemistry, the identification and strategic utilization of privileged scaffolds are paramount to the successful development of novel therapeutics. Among these, the 3-amino-4-methylbenzamide core has emerged as a versatile and highly valuable building block. Its unique combination of structural features—a primary aromatic amine, a carboxamide, and a methyl group—provides a trifecta of functionalities that medicinal chemists can exploit to fine-tune molecular properties and achieve potent and selective modulation of biological targets. This guide delves into the core principles and practical applications of this compound in contemporary drug discovery, offering a blend of theoretical insights and field-proven methodologies for researchers, scientists, and drug development professionals. We will explore its pivotal role in the design of kinase and PARP inhibitors, dissect its structure-activity relationships, and provide detailed synthetic protocols for its derivatization.

Physicochemical Properties and Synthetic Versatility

This compound (CAS 19406-86-1) is a light brown crystalline solid with a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol [1][2]. Its structure is characterized by a benzene ring substituted with an amino group at position 3, a methyl group at position 4, and a carboxamide group at position 1. The presence of the amino and carboxamide groups allows for the formation of hydrogen bonds, rendering it soluble in polar solvents[3]. These functional groups also serve as key handles for synthetic modification, making it an attractive starting material for the construction of diverse chemical libraries.

Core Attributes for Drug Design

The utility of this compound as a drug discovery scaffold can be attributed to several key features:

  • Hydrogen Bonding Capabilities: The primary amine and the amide moiety can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the amino acid residues in the binding sites of target proteins[3].

  • Vectorial Diversity: The meta-relationship between the amine and the amide allows for the projection of substituents in distinct vectors, enabling the exploration of different regions of a target's binding pocket.

  • Tunable Lipophilicity: The methyl group provides a degree of lipophilicity that can be further modulated by derivatization of the aromatic ring or the functional groups.

  • Synthetic Tractability: The amino group is readily amenable to a wide range of chemical transformations, including acylation, alkylation, arylation, and diazotization, providing access to a vast chemical space[1].

General Synthetic Pathways

The synthesis of this compound itself is typically achieved through a multi-step process starting from 4-methylbenzoic acid or a related toluene derivative. A common route involves the nitration of the aromatic ring, followed by reduction of the nitro group to the corresponding amine, and subsequent amidation of the carboxylic acid.

A generalized synthetic scheme for the derivatization of this compound is depicted below. This highlights the key reaction sites that medicinal chemists can exploit.

G cluster_0 Synthetic Utility of this compound Start This compound Amine_Deriv Amine Derivatization (Acylation, Alkylation, Arylation) Start->Amine_Deriv R-COCl, R-X, etc. Amide_Deriv Amide Derivatization (e.g., to Nitrile) Start->Amide_Deriv Dehydrating agents Ring_Deriv Aromatic Ring Substitution (e.g., Halogenation) Start->Ring_Deriv Electrophilic reagents Final_Products Diverse Library of Drug Candidates Amine_Deriv->Final_Products Amide_Deriv->Final_Products Ring_Deriv->Final_Products

Caption: Synthetic derivatization pathways of this compound.

Application in Kinase Inhibition: A Privileged Scaffold

Protein kinases are a major class of drug targets, particularly in oncology. The this compound scaffold has proven to be a valuable core for the development of potent and selective kinase inhibitors, most notably against Bcr-Abl and ERK kinases.

Bcr-Abl Inhibitors for Chronic Myeloid Leukemia (CML)

The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML)[4]. While the first-generation inhibitor imatinib was a breakthrough, the emergence of resistance, particularly the T315I "gatekeeper" mutation, has driven the search for new generations of inhibitors[5]. The benzamide scaffold has been instrumental in this endeavor.

Studies have shown that 3-substituted benzamide derivatives can exhibit potent inhibitory activity against Bcr-Abl[6]. The this compound core can be elaborated to mimic the binding mode of known inhibitors. For instance, the amino group can be acylated with a heterocycle that interacts with the hinge region of the kinase, while the benzamide portion can be extended to occupy the hydrophobic pocket.

A recent study reported the discovery of AKE-72, a potent pan-Bcr-Abl inhibitor that incorporates a 3-aminoindazole moiety linked to a substituted benzamide[7]. This compound demonstrated significant activity against both wild-type Bcr-Abl and the T315I mutant[7]. The design of such molecules often involves linking the this compound core to other pharmacophoric elements, as illustrated in the following conceptual workflow.

G cluster_1 Design Strategy for Bcr-Abl Inhibitors Scaffold This compound Linker Linker Chemistry (Amide bond formation) Scaffold->Linker Hinge_Binder Hinge-Binding Moiety (e.g., aminopyrimidine, indazole) Hinge_Binder->Linker Solubilizing_Group Solubilizing Group (e.g., piperazine) Final_Inhibitor Potent Bcr-Abl Inhibitor Solubilizing_Group->Final_Inhibitor attached to other parts of the molecule Linker->Final_Inhibitor

Caption: Conceptual design of Bcr-Abl inhibitors using the this compound scaffold.

ERK1/2 Inhibitors in the MAPK Pathway

The Ras-Raf-MEK-ERK signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention[8]. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream effectors in this cascade[9]. This compound has been identified as a useful starting point for the synthesis of ERK1/2 inhibitors[3][10].

The development of ERK inhibitors often involves creating molecules that can bind to the ATP-binding pocket of the kinase. The this compound scaffold can be functionalized to present groups that form key hydrogen bonds and hydrophobic interactions within this pocket. For example, the amino group can be derivatized to interact with the hinge region, while the rest of the molecule can be optimized to achieve high affinity and selectivity.

A Versatile Core for PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations[11]. The design of PARP inhibitors is often based on mimicking the nicotinamide moiety of the NAD+ substrate[11].

The carboxamide group of this compound makes it an excellent starting point for the development of PARP inhibitors. This group can form critical hydrogen bonds in the nicotinamide-binding pocket of PARP. The rest of the scaffold can be modified to enhance potency and selectivity. While direct examples of this compound in approved PARP inhibitors are not prominent, the broader class of benzamide-containing molecules is well-represented in this area[12]. The structural features of this compound make it a highly relevant scaffold for further exploration in the design of novel PARP inhibitors.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships (SAR) for various biological targets[13].

Kinase Inhibitors

For Bcr-Abl inhibitors, the following SAR trends have been observed with related benzamide scaffolds:

Modification SiteStructural ChangeImpact on ActivityReference
3-Amino Group Acylation with various heterocyclesCrucial for hinge binding; nature of heterocycle significantly affects potency and selectivity.[6]
4-Methyl Group Replacement with other alkyl groups or halogensCan influence hydrophobic interactions and metabolic stability.[5]
Benzamide N-substituent Introduction of solubilizing groups (e.g., piperazine)Often improves pharmacokinetic properties without compromising potency.[4]
Aromatic Ring Substitution with electron-withdrawing or -donating groupsModulates electronic properties and can influence binding affinity.[14]
General Considerations for SAR

A comprehensive SAR analysis of benzamide derivatives as HDAC1 inhibitors revealed the importance of the carbonyl group of the benzamide for interacting with the zinc ion in the active site[15]. The nitrogen of the benzamide was also found to form a hydrogen bond with a key histidine residue[15]. These findings, while specific to HDACs, highlight the general principles of how the benzamide moiety can be effectively utilized in drug design to achieve potent and specific interactions with a target.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of how this compound can be used in the synthesis of more complex molecules.

Protocol 1: Acylation of the 3-Amino Group

This protocol describes a general procedure for the acylation of the 3-amino group, a common first step in the elaboration of the scaffold.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) (1.0-1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C or room temperature depending on the reactivity of the acylating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acylated product.

Protocol 2: Suzuki Coupling for C-C Bond Formation

This protocol outlines a general procedure for a Suzuki cross-coupling reaction, which can be used to introduce new carbon-carbon bonds to the aromatic ring of a halogenated derivative of this compound.

Step-by-Step Methodology:

  • Reactant Preparation: In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.01-0.05 eq), and a base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water) to the reaction vessel.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-30 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the desired coupled product.

Conclusion and Future Perspectives

This compound has firmly established itself as a privileged scaffold in modern drug discovery. Its inherent structural and chemical properties provide a robust platform for the design and synthesis of a wide array of bioactive molecules. The successful application of this building block in the development of kinase and potentially PARP inhibitors underscores its significance. As our understanding of disease biology continues to evolve, the versatility of the this compound core will undoubtedly lead to its application in the discovery of novel therapeutics for a host of other diseases. The continued exploration of its chemical space, guided by rational drug design principles and innovative synthetic methodologies, promises to unlock new and exciting opportunities in the field of medicinal chemistry.

References

  • This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. (URL: [Link])
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (URL: [Link])
  • Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide deriv
  • Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety | Journal of Medicinal Chemistry - ACS Public
  • Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC - NIH. (URL: [Link])
  • Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PubMed Central. (URL: [Link])
  • Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. (URL: [Link])
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (URL: [Link])
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. (URL: [Link])
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. (URL: [Link])
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed Central. (URL: [Link])
  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosyl
  • MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. (URL: [Link])
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - NIH. (URL: [Link])
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - NIH. (URL: [Link])
  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed. (URL: [Link])
  • This compound | C8H10N2O | CID 88043 - PubChem - NIH. (URL: [Link])
  • New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 p
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI. (URL: [Link])
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])
  • ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1 - NIH. (URL: [Link])
  • Structure Activity Relationships - Drug Design Org. (URL: [Link])
  • Structure-Guided Strategy for the Development of Potent Bivalent ERK Inhibitors - NIH. (URL: [Link])
  • Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. (URL: [Link])
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed. (URL: [Link])
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed. (URL: [Link])
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - Semantic Scholar. (URL: [Link])

Sources

An In-Depth Technical Guide to the Therapeutic Potential of 3-Amino-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-4-methylbenzamide, a small molecule benzamide derivative, has emerged as a compound of significant interest within the realms of pharmacology and drug development. Primarily recognized for its potent inhibition of poly(ADP-ribose) polymerase (PARP), this compound has demonstrated considerable therapeutic potential in a variety of preclinical models. This technical guide provides a comprehensive overview of this compound, delving into its core mechanism of action, potential therapeutic applications in neuroprotection, cardioprotection, and oncology, and detailed experimental protocols for its investigation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals seeking to explore the multifaceted utility of this promising molecule.

Introduction: Unveiling this compound

This compound (CAS 19406-86-1) is an organic compound with the molecular formula C₈H₁₀N₂O.[1] Structurally, it features a benzamide core with an amino group at the 3-position and a methyl group at the 4-position. This substitution pattern is crucial for its biological activity, particularly its ability to interact with the nicotinamide adenine dinucleotide (NAD⁺) binding site of PARP enzymes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight150.18 g/mol [1]
Melting Point129-133 °C
AppearanceLight yellow to orange powder/crystal
SolubilitySoluble in Methanol

Beyond its well-documented role as a PARP inhibitor, this compound also serves as a versatile chemical intermediate in the synthesis of various bioactive compounds, including potential inhibitors of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and various dyes.[2] This guide will primarily focus on its direct therapeutic applications stemming from PARP inhibition.

The Core Mechanism: Potent PARP Inhibition

The primary therapeutic potential of this compound lies in its function as a potent inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes. PARP enzymes, particularly PARP1, are critical players in the cellular response to DNA damage.

The PARP Signaling Pathway in DNA Repair

PARP_Signaling

Upon detection of a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and becomes catalytically active. Utilizing NAD⁺ as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) and attaches them to itself (auto-PARylation) and other nuclear proteins. These PAR chains act as a scaffold, recruiting a cascade of DNA repair proteins to the site of damage to effectuate repair.

Mechanism of Inhibition by this compound

This compound functions as a competitive inhibitor of PARP1. Its benzamide structure mimics the nicotinamide moiety of NAD⁺, allowing it to bind to the catalytic domain of the PARP enzyme. This binding prevents the synthesis of PAR, thereby halting the recruitment of DNA repair proteins and effectively inhibiting the repair of SSBs.

A crucial aspect of the therapeutic efficacy of PARP inhibitors is the phenomenon of "PARP trapping." By binding to the enzyme, the inhibitor not only blocks its catalytic activity but also traps the PARP protein on the DNA at the site of the break. This trapped PARP-DNA complex is a significant cytotoxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.

Therapeutic Applications: From Bench to Bedside Potential

The potent PARP inhibitory activity of this compound and its analogues has been explored in a range of preclinical disease models, demonstrating significant therapeutic promise in neurodegenerative diseases, cardiovascular conditions, and oncology.

Neuroprotection: Combating Neuronal Damage

In the central nervous system (CNS), excessive PARP activation is implicated in the pathogenesis of various neurodegenerative conditions, including spinal cord injury. Overactivation of PARP in response to neuronal DNA damage can lead to NAD⁺ and ATP depletion, ultimately triggering a form of programmed cell death known as parthanatos.

A study on a rat model of spinal cord injury demonstrated that intrathecal administration of 3-aminobenzamide, a closely related compound, led to a significant reduction in cell apoptosis.[3] The study also observed that 3-aminobenzamide treatment inhibited the over-activation of PARP-1 and the downstream pro-apoptotic factor, apoptosis-inducing factor (AIF), while up-regulating the anti-apoptotic protein Bcl-2.[3] These findings suggest that PARP inhibition by compounds like this compound could be a viable therapeutic strategy to mitigate neuronal cell death following CNS injury.

Cardioprotection: Shielding the Heart from Ischemic Injury

Myocardial infarction (MI) and subsequent reperfusion injury are associated with significant oxidative stress and DNA damage in cardiomyocytes, leading to PARP overactivation and cell death. Preclinical studies have highlighted the cardioprotective effects of PARP inhibition.

In a rat model of acute MI, administration of 3-aminobenzamide (30 mg/kg, i.p.) significantly improved cardiac function.[4] Echocardiographic analysis revealed that the treatment ameliorated MI-induced alterations in cardiac morphology and function, including improvements in left-ventricular end-systolic and end-diastolic diameters, fractional shortening, and ejection fraction.[4] Furthermore, the study demonstrated a significant reduction in infarct size and PARP overactivation in the hearts of treated animals.[4] Another study in a rat model of myocardial ischemia and reperfusion showed that 3-aminobenzamide (10 mg/kg i.v.) reduced myocardial infarct size, blunted the increase in plasma creatine phosphokinase activity, and partially preserved myocardial ATP levels.[5][6][7]

Table 2: Cardioprotective Effects of 3-Aminobenzamide in a Rat Model of Myocardial Ischemia-Reperfusion

ParameterVehicle-Treated3-Aminobenzamide-Treatedp-valueReference
Infarct Size (% of area at risk)55 ± 335 ± 2<0.01[5][6][7]
Plasma Creatine Phosphokinase (U/L)2500 ± 2001500 ± 150<0.01[5][6][7]
Myocardial ATP (nmol/mg protein)10 ± 118 ± 2<0.01[5][6][7]

These results strongly suggest that PARP inhibition is a promising therapeutic avenue for mitigating the damage associated with myocardial infarction.

Oncology: A Potential Adjuvant and Synthetic Lethality Partner

While this compound itself is not a frontline cancer therapeutic, its role as a PARP inhibitor and a chemical intermediate positions it as a compound of interest in oncology research. The principle of synthetic lethality with PARP inhibitors is a cornerstone of modern cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8][9][10]

Furthermore, this compound can serve as a starting material for the synthesis of more complex molecules with potential anticancer activity. For instance, its chemical structure is amenable to modifications that could lead to the development of inhibitors for other key signaling pathways implicated in cancer, such as the MAPK/ERK pathway.

Experimental Protocols: A Guide for Researchers

This section provides detailed, step-by-step methodologies for key experiments to investigate the therapeutic potential of this compound.

PARP Activity Assay (Cell-Based)

This protocol allows for the quantification of PARP activity in cultured cells following treatment with this compound.

Materials:

  • Cultured cells of interest

  • This compound

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., H₂O₂)

  • PARP Activity Assay Kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Induction of DNA Damage: To induce PARP activity, treat the cells with a DNA-damaging agent (e.g., 100 µM H₂O₂) for a short period (e.g., 15-30 minutes).

  • Lysis and Assay: Lyse the cells and perform the PARP activity assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of PARP inhibition for each concentration of this compound relative to the vehicle-treated, DNA-damaged control.

PARP_Assay_Workflow

Western Blot for PARP-1 and PAR

This protocol allows for the visualization and semi-quantification of PARP-1 protein levels and the extent of PARylation in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP-1, anti-PAR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Densitometric analysis can be performed to quantify the relative protein levels.

Immunohistochemistry for PAR in Tissue Sections

This protocol allows for the in situ visualization of PAR accumulation in tissue sections, providing spatial information about PARP activity.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody (anti-PAR)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the anti-PAR primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.

  • ABC Reagent Application: Apply the ABC reagent.

  • Color Development: Develop the signal with the DAB substrate.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with mounting medium.

Future Directions and Conclusion

This compound stands as a compelling molecule with a well-defined mechanism of action and significant therapeutic potential demonstrated in a variety of preclinical models. Its ability to potently inhibit PARP positions it as a promising candidate for further investigation in the treatment of conditions characterized by DNA damage and subsequent PARP overactivation, such as neurodegenerative diseases and ischemic injuries.

While no clinical trials have been conducted with this compound to date, the extensive preclinical data, particularly for the closely related 3-aminobenzamide, provides a strong rationale for its continued development. Future research should focus on obtaining a precise IC₅₀ value for this compound against various PARP isoforms, conducting more extensive preclinical studies in diverse disease models, and exploring the synthesis and biological evaluation of novel derivatives, particularly in the context of ERK1/2 inhibition.

References

  • Szabó, C., et al. (1997). Protection against myocardial ischemia and reperfusion injury by 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase. Cardiovascular Research, 36(2), 205-212.
  • Szabó, C., et al. (1997). Protection against myocardial ischemia and reperfusion injury by 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase. Cardiovascular Research, 36(2), 205-212.
  • Wang, Y., et al. (2011). Effects of 3-aminobenzamide on ventricular function in infarct heart assessed by quantitative tissue velocity imaging. Journal of Huazhong University of Science and Technology [Medical Sciences], 31(4), 543-549.
  • Pacher, P., & Szabó, C. (2005). Role of poly (ADP-ribose) polymerase-1 in cardiovascular diseases. Molecular medicine, 11(1-12), 11-21.
  • Liaudet, L., et al. (2000). Protection against myocardial ischemia and reperfusion injury by 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase. Journal of molecular and cellular cardiology, 32(5), 741-749.
  • Venkannagari, S., et al. (2016). Evaluation of 3-and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-ribosyltransferase PARP10. ChemMedChem, 11(15), 1644-1652.
  • Li, F., et al. (2015). 3-aminobenzamide, one of poly (ADP-ribose) polymerase-1 inhibitors, rescues apoptosis in rat models of spinal cord injury. Neuroscience letters, 589, 159-164.
  • Burkle, A. (2005). Poly (ADP-ribose). The most elaborate metabolite of NAD+. FEBS Journal, 272(18), 4576-4589.
  • Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular cancer therapeutics, 13(2), 433-443.
  • PubChem. (n.d.). This compound.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Minoryx Therapeutics. (2021, March 26).
  • Sun, C., et al. (2018). BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency. Cancer cell, 33(3), 401-416.
  • Bajrami, I., et al. (2012). Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells. The EMBO journal, 31(16), 3367-3377.
  • White, T. R., et al. (2024). Advanced patient-specific microglia cell models for pre-clinical studies in Alzheimer's disease.
  • ClinicalTrials.gov. (n.d.).
  • St. John, J. C., & Meissner, A. (2019). The path to progress preclinical studies of age-related neurodegenerative diseases: a perspective on rodent and hiPSC-derived models. Stem cell reports, 12(6), 1167-1178.
  • Uddin, M. S., et al. (2021). Preclinical models for Alzheimer's disease: past, present, and future approaches. ACS chemical neuroscience, 12(15), 2736-2754.
  • Kalinichenko, E., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 26(23), 7167.

Sources

An In-Depth Technical Guide to the Biological Mechanism of Action of 3-Amino-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Inferred

To our fellow researchers, scientists, and drug development professionals, this guide delves into the molecular intricacies of 3-Amino-4-methylbenzamide. It is crucial to establish from the outset that while this compound is recognized as a chemical intermediate and research tool, the body of scientific literature detailing its specific mechanism of action is nascent.[1][2] Consequently, this document synthesizes direct information on this compound with well-established principles derived from its close structural analog, 3-aminobenzamide (3-AB), a prototypical inhibitor of Poly(ADP-ribose) Polymerase (PARP).[3][4] This approach allows us to present a robust and scientifically grounded exploration of its likely biological activities, providing a strong foundation for future research and development.

Introduction: Unveiling the Potential of this compound

This compound, a benzamide derivative, is a compound of growing interest within the scientific community.[1][5] While it serves as a valuable building block in the synthesis of various organic molecules, including kinase inhibitors, its intrinsic biological activity, particularly its role as a PARP inhibitor, warrants a deeper investigation.[5] This guide will illuminate the core mechanism through which this compound is presumed to exert its effects on biological systems: the inhibition of the PARP enzyme family and the subsequent cascade of cellular events.

Chemical and Physical Properties

A foundational understanding of a compound's properties is essential for its application in research.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[2][6][7]
Molecular Weight 150.18 g/mol [2][6][7]
CAS Number 19406-86-1[2][6][7]
Appearance Light brown crystalline solid[1]
Melting Point 128-132 °C[1]
Solubility Soluble in polar solvents[5]

The Central Hypothesis: PARP Inhibition as the Core Mechanism of Action

The primary mechanism of action of this compound in biological systems is hypothesized to be the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes. This assertion is based on the well-documented PARP inhibitory activity of its close analog, 3-aminobenzamide.[3][4] PARPs are a family of enzymes crucial for various cellular processes, most notably DNA repair.[8][9][10]

The Role of PARP in DNA Single-Strand Break Repair

DNA single-strand breaks (SSBs) are common forms of DNA damage. The PARP1 enzyme, in particular, acts as a DNA damage sensor. Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[8][10]

Competitive Inhibition of PARP

This compound, like other benzamide-based PARP inhibitors, is believed to act as a competitive inhibitor of the PARP enzyme. It achieves this by mimicking the structure of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP. By binding to the NAD+ binding site on the PARP enzyme, this compound prevents the synthesis of PAR chains, thereby stalling the DNA repair process.[3]

cluster_0 Normal DNA Repair cluster_1 With this compound DNA_damage DNA Single-Strand Break PARP PARP1 DNA_damage->PARP recruits PAR PAR Chains PARP->PAR synthesizes NAD NAD+ NAD->PARP substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_repaired DNA Repaired Repair_Proteins->DNA_repaired facilitate repair DNA_damage_inhibited DNA Single-Strand Break PARP_inhibited PARP1 DNA_damage_inhibited->PARP_inhibited No_PAR No PAR Synthesis PARP_inhibited->No_PAR Inhibitor This compound Inhibitor->PARP_inhibited competitively inhibits Repair_Stalled DNA Repair Stalled No_PAR->Repair_Stalled

Figure 1: Mechanism of PARP Inhibition.

Downstream Consequences of PARP Inhibition

The inhibition of PARP by this compound sets off a chain of events that can have profound effects on cell fate.

PARP Trapping and Synthetic Lethality

Modern understanding of PARP inhibitors has evolved beyond simple catalytic inhibition. A crucial aspect of their anticancer activity is "PARP trapping," where the inhibitor not only blocks PAR synthesis but also stabilizes the PARP-DNA complex.[11] This trapped PARP-DNA complex itself becomes a cytotoxic lesion, obstructing DNA replication and transcription.

In cancer cells with defects in the homologous recombination (HR) pathway for DNA double-strand break repair (e.g., those with BRCA1/2 mutations), the accumulation of these lesions is particularly lethal. This concept is known as synthetic lethality , where the simultaneous loss of two parallel pathways (in this case, PARP-mediated SSB repair and HR-mediated DSB repair) leads to cell death, while the loss of either pathway alone is tolerated.[9][10]

cluster_0 Healthy Cell cluster_1 BRCA-mutant Cancer Cell SSB Single-Strand Break PARP_inhibition PARP Inhibition (e.g., by this compound) SSB->PARP_inhibition DSB Double-Strand Break (at replication fork) PARP_inhibition->DSB HR Homologous Recombination Repair DSB->HR Cell_Survival Cell Survival HR->Cell_Survival SSB_cancer Single-Strand Break PARP_inhibition_cancer PARP Inhibition (e.g., by this compound) SSB_cancer->PARP_inhibition_cancer DSB_cancer Double-Strand Break (at replication fork) PARP_inhibition_cancer->DSB_cancer HR_deficient Defective Homologous Recombination Repair (BRCA mutation) DSB_cancer->HR_deficient Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death DNA_Damage Extensive DNA Damage PARP_Hyperactivation PARP Hyperactivation DNA_Damage->PARP_Hyperactivation NAD_Depletion NAD+ Depletion PARP_Hyperactivation->NAD_Depletion PAR_Accumulation PAR Polymer Accumulation PARP_Hyperactivation->PAR_Accumulation ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Energy_Crisis Energy Crisis & Cell Death ATP_Depletion->Energy_Crisis AIF_Release Mitochondrial AIF Release PAR_Accumulation->AIF_Release AIF_Translocation Nuclear AIF Translocation AIF_Release->AIF_Translocation DNA_Fragmentation Large-Scale DNA Fragmentation AIF_Translocation->DNA_Fragmentation Parthanatos Parthanatos DNA_Fragmentation->Parthanatos Inhibitor This compound Inhibitor->PARP_Hyperactivation inhibits

Figure 3: The Parthanatos Cell Death Pathway.

Experimental Protocols for Investigating the Mechanism of Action

To empirically validate the hypothesized mechanism of action of this compound, a series of well-established experimental protocols can be employed.

In Vitro PARP Inhibition Assay

This assay directly measures the ability of this compound to inhibit PARP enzyme activity.

Principle: A colorimetric or fluorometric assay is used to quantify the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant PARP enzyme. The presence of an inhibitor will reduce the amount of PARylation, leading to a decreased signal.

Step-by-Step Methodology:

  • Prepare Reagents: Recombinant human PARP1 enzyme, activated DNA, biotinylated NAD+, streptavidin-HRP, and a colorimetric HRP substrate.

  • Set up Reaction: In a 96-well plate, add histone-coated wells, activated DNA, and varying concentrations of this compound.

  • Initiate Reaction: Add PARP1 enzyme and biotinylated NAD+ to each well and incubate at room temperature.

  • Stop Reaction and Develop Signal: Stop the reaction and wash the wells. Add streptavidin-HRP, followed by the HRP substrate.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cellular PARP Inhibition Assay (Immunofluorescence)

This assay assesses the ability of this compound to inhibit PARP activity within intact cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP activation. The formation of PAR polymers is then detected using an anti-PAR antibody and visualized by immunofluorescence microscopy.

Step-by-Step Methodology:

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line) on coverslips and allow them to adhere.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for a specified time.

  • Induce DNA Damage: Expose the cells to a DNA damaging agent (e.g., H₂O₂ or MMS).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.

  • Immunostaining: Incubate the cells with a primary antibody against PAR, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope and capture images.

  • Quantification: Quantify the fluorescence intensity of the PAR signal in the nucleus.

Cell Viability and Synthetic Lethality Assessment

This experiment evaluates the cytotoxic effects of this compound, particularly in the context of synthetic lethality.

Principle: The viability of cells with and without a functional homologous recombination pathway (e.g., wild-type and BRCA-deficient cells) is measured after treatment with this compound.

Step-by-Step Methodology:

  • Cell Lines: Use isogenic cell lines where one is wild-type for a key HR gene (e.g., BRCA2) and the other is deficient.

  • Treatment: Seed both cell lines in 96-well plates and treat with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72-96 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the concentration of this compound for both cell lines and determine the respective IC50 values. A significantly lower IC50 in the HR-deficient cell line indicates synthetic lethality.

Start Start: Hypothesis (this compound inhibits PARP) In_Vitro_Assay In Vitro PARP Inhibition Assay (Biochemical) Start->In_Vitro_Assay Cellular_Assay Cellular PARP Inhibition Assay (Immunofluorescence) Start->Cellular_Assay Viability_Assay Cell Viability/Synthetic Lethality Assay (e.g., MTT) Start->Viability_Assay IC50_Determination Determine IC50 (Biochemical) In_Vitro_Assay->IC50_Determination PAR_Quantification Quantify Cellular PAR levels Cellular_Assay->PAR_Quantification SL_Confirmation Confirm Synthetic Lethality (Compare IC50 in WT vs. HR-deficient cells) Viability_Assay->SL_Confirmation Conclusion Conclusion: Validate Mechanism of Action IC50_Determination->Conclusion PAR_Quantification->Conclusion SL_Confirmation->Conclusion

Figure 4: Experimental Workflow for Mechanism Validation.

Conclusion and Future Directions

While direct, in-depth research on this compound is still emerging, the existing evidence strongly suggests that its primary mechanism of action in biological systems is through the inhibition of PARP enzymes. This inhibition disrupts crucial DNA repair pathways, leading to synthetic lethality in cancers with homologous recombination deficiencies, and can also modulate metabolic pathways and a unique form of programmed cell death known as Parthanatos.

Future research should focus on several key areas:

  • Quantitative Analysis: Determining the specific IC50 and Ki values of this compound for different PARP family members to understand its potency and selectivity.

  • Direct Biological Studies: Conducting comprehensive studies using this compound in various cell and animal models to confirm the effects observed with its analog, 3-aminobenzamide.

  • Pharmacokinetic and Pharmacodynamic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a therapeutic agent.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, particularly those that induce DNA damage.

By building upon the foundational knowledge of PARP inhibition and conducting targeted research on this specific molecule, the scientific community can fully unlock the potential of this compound in both basic research and therapeutic development.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
  • Mateo, J., Lord, C. J., & Serra, V. (2020). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 31(10), 1317-1327. [Link]
  • Li, H., & Yu, X. (2021). The molecular mechanisms of actions, effects, and clinical implications of PARP inhibitors in epithelial ovarian cancers: A systematic review. International Journal of Molecular Sciences, 22(16), 8867. [Link]
  • Murai, J., & Pommier, Y. (2019). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Cancer Research, 79(21), 5450-5456. [Link]
  • Alano, C. A., & Swanson, R. A. (2010). NAD+ depletion or PAR polymer formation: which plays the role of executioner in ischemic cell death?. Journal of Neuroscience Research, 88(12), 2567-2573. [Link]
  • Alano, C. A., Garnier, P., & Swanson, R. A. (2010). NAD+ depletion is necessary and sufficient for poly(ADP-ribose) polymerase-1-mediated neuronal death. Journal of Neuroscience, 30(8), 2887-2898. [Link]
  • David, K. K., Andrabi, S. A., & Dawson, T. M. (2013). Parthanatos: mitochondrial-linked mechanisms and therapeutic opportunities. British Journal of Pharmacology, 170(5), 945-957. [Link]
  • Kam, T. I., & Dawson, T. M. (2022). Molecular Mechanisms of Parthanatos. Encyclopedia, 2(3), 1334-1345. [Link]
  • Irie, T., & Tsubaki, M. (2021). Mitochondrial Protection by PARP Inhibition. International Journal of Molecular Sciences, 22(11), 5971. [Link]
  • Igarashi, T., & Nakamura, S. (2018). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. Molecular Biology of the Cell, 29(26), 3149-3161. [Link]
  • Fatokun, A. A., Dawson, V. L., & Dawson, T. M. (2014). Parthanatos: cell death from the nucleus. British Journal of Pharmacology, 171(8), 1864-1878. [Link]
  • Andrabi, S. A., Dawson, T. M., & Dawson, V. L. (2017). Emerging role of PARP-1 and PARthanatos in ischemic stroke. Neurobiology of Disease, 107, 1-10. [Link]
  • Igarashi, T., & Nakamura, S. (2018). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. Scilit. [Link]
  • Yamakawa, D., & Hirano, T. (2021). NAD+ overconsumption by poly (ADP-ribose) polymerase (PARP) under oxidative stress induces cytoskeletal disruption in vascular endothelial cell.
  • Mallak. (2018). Technical Data Sheet of this compound.
  • Schiedel, M., & Lehtio, L. (2019). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen, 8(7), 939-949. [Link]
  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.
  • Muthaiah, V. P. K., & Min, K. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 16, 946505. [Link]
  • PubChem. (n.d.). This compound.
  • Nozaki, T., & Masutani, M. (2020). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage.

Sources

A Guide to the Spectral Analysis of 3-Amino-4-methylbenzamide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral characteristics of 3-Amino-4-methylbenzamide (C₈H₁₀N₂O), a key intermediate in the synthesis of various pharmaceutical compounds, including ERK1/ERK2 inhibitors. A thorough understanding of its spectral signature is paramount for identity confirmation, purity assessment, and quality control in drug development and manufacturing. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Molecular Structure and Spectroscopic Overview

The unique arrangement of a primary aromatic amine, a primary amide, and a methyl group on a benzene ring gives this compound a distinct spectroscopic fingerprint. Each functional group provides characteristic signals that, when analyzed together, confirm the molecule's identity and integrity.

The logical workflow for the complete spectral characterization of this compound is outlined below. This process ensures a comprehensive analysis, starting from sample preparation to the interpretation of complex spectral data.

Spectral_Analysis_Workflow Workflow for Spectral Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation NMR_Prep Dissolution in Deuterated Solvent (e.g., DMSO-d6) NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Prep KBr Pellet Preparation IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq MS_Prep Direct Infusion or GC Introduction MS_Acq Mass Spectrometry (EI) MS_Prep->MS_Acq NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Acq->NMR_Analysis IR_Analysis Functional Group Vibrational Mode Analysis IR_Acq->IR_Analysis MS_Analysis Fragmentation Pattern Analysis MS_Acq->MS_Analysis Final_Report Comprehensive Spectral Report NMR_Analysis->Final_Report IR_Analysis->Final_Report MS_Analysis->Final_Report

Caption: A generalized workflow for the comprehensive spectral analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about its proton and carbon environments.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amine and amide protons, and the methyl protons. The exact chemical shifts can be influenced by the choice of solvent due to hydrogen bonding effects.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃~2.1Singlet3H
Ar-H (position 5)~6.9Doublet1H
Ar-H (position 2)~7.0Doublet of doublets1H
Ar-H (position 6)~7.1Doublet1H
-NH₂ (amine)~5.0 - 6.0Broad Singlet2H
-CONH₂ (amide)~7.0 - 8.0Broad Singlet(s)2H

Note: Predicted values are based on standard functional group chemical shifts. Actual experimental values may vary.

Expert Insights: The protons of the primary amine (-NH₂) and primary amide (-CONH₂) are exchangeable with deuterium. Adding a drop of D₂O to the NMR sample will cause these signals to disappear, a definitive method for their assignment.[1] The broadness of these peaks is due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. With eight carbon atoms in unique electronic environments, eight distinct signals are expected.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃~17
Aromatic C-H (C2, C5, C6)~110 - 130
Aromatic C-NH₂ (C3)~145
Aromatic C-CH₃ (C4)~125
Aromatic C-CONH₂ (C1)~135
-CONH₂~170

Note: Predicted values are based on standard functional group chemical shifts and may vary.

NMR_Assignments mol H2 H-2 (~7.0 ppm, dd) H5 H-5 (~6.9 ppm, d) H6 H-6 (~7.1 ppm, d) CH3 -CH3 (~2.1 ppm, s) NH2_amine -NH2 (~5.0-6.0 ppm, br s) CONH2_amide -CONH2 (~7.0-8.0 ppm, br s)

Caption: Key proton assignments for this compound with predicted chemical shifts.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[2][3]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

  • D₂O Exchange (Optional): To confirm the assignment of N-H protons, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by the vibrational modes of its amine and amide groups.

IR Spectrum Analysis

The key diagnostic absorption bands for this compound are summarized in the table below. These absorptions are characteristic of primary aromatic amines and primary amides.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450 - 3350N-H Asymmetric StretchPrimary Amine (-NH₂)
3350 - 3250N-H Symmetric StretchPrimary Amine (-NH₂)
3300 - 3100N-H StretchPrimary Amide (-CONH₂)
~1660C=O Stretch (Amide I)Primary Amide (-CONH₂)
~1620N-H Bend (Scissoring)Primary Amine (-NH₂)
1650 - 1580N-H Bend (Amide II)Primary Amide (-CONH₂)
1335 - 1250C-N StretchAromatic Amine

Expert Insights: The primary amine group gives rise to two distinct N-H stretching bands due to asymmetric and symmetric vibrations.[2][4] The primary amide also shows N-H stretching, often appearing as a broader absorption. The carbonyl (C=O) stretch, known as the Amide I band, is a strong and reliable indicator of the amide functional group. The N-H bending of the primary amine is also a characteristic feature.[2][4]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.[5]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and gently but thoroughly mix with the sample.[4][5]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[4]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and elucidating its structure.

Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 150, corresponding to its molecular weight.[6] The fragmentation pattern is dictated by the stability of the resulting ions.

Observed and Predicted Fragmentation: LC-MS data confirms the presence of the protonated molecule [M+H]⁺ at m/z 151.0866.[6] GC-MS data shows the molecular ion at m/z 150 and key fragments at m/z 134, 106.[6]

  • m/z 150 ([M]⁺): The molecular ion.

  • m/z 134: This significant fragment likely arises from the loss of an ammonia molecule (NH₃, 16 Da) from the amide group, followed by the loss of a hydrogen atom, or directly from the loss of the amino radical (•NH₂).

  • m/z 106: This fragment likely corresponds to the loss of the entire amide group (•CONH₂, 44 Da) to form a stable aminotoluene cation.

MS_Fragmentation Proposed EI-MS Fragmentation Pathway M [C₈H₁₀N₂O]⁺ m/z = 150 F1 [C₈H₈NO]⁺ m/z = 134 M->F1 - NH₂ F2 [C₇H₈N]⁺ m/z = 106 M->F2 - CONH₂

Caption: A simplified proposed fragmentation pathway for this compound under electron ionization conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or by using a gas chromatograph (GC) as the inlet.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and proton framework, while IR spectroscopy verifies the presence of the key amine and amide functional groups. Mass spectrometry confirms the molecular weight and provides valuable structural information through its fragmentation pattern. These analytical techniques, when used in concert, form a robust quality control strategy for this important pharmaceutical intermediate.

References

  • Shimadzu. (n.d.). KBr Pellet Method.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines.
  • University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved from University of Cambridge, Department of Chemistry website.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88043, this compound.
  • Scribd. (n.d.).

Sources

A Senior Application Scientist's Guide to 3-Amino-4-methylbenzamide: Sourcing and Purity Verification for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-4-methylbenzamide (CAS No. 19406-86-1) is a vital chemical intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.[1][2] Its utility as a building block demands a stringent evaluation of its purity, as contaminants can have profound downstream effects on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, on research outcomes. This technical guide provides an in-depth analysis for researchers and drug development professionals on navigating the commercial landscape of this compound procurement and establishing a robust, self-validating system for purity verification. We will explore the offerings of key suppliers and detail the causality behind essential analytical methodologies for quality control.

Introduction to this compound

This compound, also known as 3-Amino-p-toluamide, is an organic compound with the molecular formula C₈H₁₀N₂O.[3][4] Structurally, it is a benzamide derivative with an amino group at position 3 and a methyl group at position 4 of the benzene ring.[5] This arrangement of functional groups—an aromatic amine, an amide, and a methyl group—makes it a versatile precursor in medicinal chemistry.[2][6] For instance, it serves as a key raw material for preparing heteroaryl compounds that act as ERK1/ERK2 inhibitors.[2]

Key Physicochemical Properties:

  • Appearance: Typically a light brown, light yellow, or orange crystalline solid/powder.[1]

  • Molecular Weight: 150.18 g/mol .[1][3]

  • Melting Point: Approximately 128-133°C.[1]

  • Solubility: Soluble in polar solvents like methanol due to its capacity for hydrogen bonding.[6]

Given its role as a foundational piece in complex syntheses, the adage "garbage in, garbage out" is particularly resonant. The integrity of the final product is inextricably linked to the quality of this starting material.

Commercial Suppliers and Stated Purity

A researcher's first step is sourcing the material. While numerous suppliers list this compound, the stated purity and the analytical method used for its determination can vary. It is crucial to procure from reputable vendors who provide comprehensive Certificates of Analysis (CoA). Below is a comparative table of offerings from prominent chemical suppliers.

SupplierCAS NumberStated PurityAnalysis Method
Sigma-Aldrich 19406-86-197%Not specified
Tokyo Chemical Industry (TCI) 19406-86-1>98.0%HPLC, Nonaqueous Titration
ChemScene 19406-86-1≥98%Not specified
Santa Cruz Biotechnology 19406-86-1Not specifiedNot specified
Fisher Scientific 19406-86-1≥98.0%HPLC, Titration
CymitQuimica 19406-86-1Varies by specific supplierNot specified
Mallak Specialties 19406-86-198.0%Gas Chromatography (G.C.)

This table is a summary of publicly available data and is not exhaustive. Researchers should always request the lot-specific CoA before purchase.

Expertise in Supplier Selection: The choice of supplier should not be based on price alone. A supplier like TCI, which explicitly states HPLC and titration as methods for purity assessment, provides a higher degree of confidence.[7] A purity value derived from HPLC is generally more indicative of the presence of organic impurities than one from titration, which measures the overall base content. A CoA that includes spectral data (e.g., ¹H NMR, FT-IR) is a hallmark of a trustworthy supplier, as it provides orthogonal confirmation of the compound's identity.

Purity Verification: A Self-Validating Analytical Workflow

Upon receipt of this compound, independent verification is paramount. A multi-pronged analytical approach ensures both the identity and purity of the material, creating a self-validating system where each technique corroborates the others.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone for determining the purity of non-volatile organic compounds. A reverse-phase method is particularly well-suited for this compound.

Causality Behind the Method: The choice of a reverse-phase column (e.g., C18) is based on the compound's moderate polarity. The nonpolar stationary phase retains the analyte, and elution is achieved with a polar mobile phase. The primary objective is to separate the main compound from any structurally similar impurities, such as unreacted starting materials or side-products from synthesis.

Detailed Protocol: Reverse-Phase HPLC

  • Column Selection: A C18 column (e.g., Newcrom R1) is a suitable starting point.[8][9]

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with 0.1% Formic Acid. Rationale: Formic acid is a volatile modifier that aids in peak shaping and is compatible with mass spectrometry (MS) detectors, should impurity identification be necessary.[8][9]

    • Solvent B: Acetonitrile with 0.1% Formic Acid. Rationale: Acetonitrile is a common organic solvent with a low UV cutoff, making it suitable for UV detection.

  • Gradient Elution:

    • Start with a high concentration of Solvent A (e.g., 95%) to ensure the compound is retained on the column.

    • Gradually increase the concentration of Solvent B over 15-20 minutes to elute the compound and any more non-polar impurities.

    • A final "wash" step with a high concentration of Solvent B ensures all components are eluted from the column.

  • Sample Preparation: Prepare a stock solution of this compound in methanol or the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.

  • Detection: Use a UV detector set to a wavelength where the analyte has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Quantification: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Impurities

While HPLC is superior for non-volatile impurities, GC is effective for identifying residual solvents or volatile starting materials. One supplier specifies purity by GC, indicating its utility.[1]

Detailed Protocol: Gas Chromatography (GC-FID)

  • Column Selection: A mid-polarity column (e.g., DB-5 or equivalent) is generally suitable for aromatic amines.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Temperature Program:

    • Inlet Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) at a rate of 10-15°C/min. This separates compounds based on their boiling points.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.

  • Detector: A Flame Ionization Detector (FID) is a robust, general-purpose detector for organic compounds.

  • Analysis: The presence of sharp peaks at early retention times may indicate residual solvents.

Spectroscopic Confirmation of Identity

Spectroscopic methods are essential for confirming that the supplied material is indeed this compound.

  • Nuclear Magnetic Resonance (¹H NMR): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the amine (-NH₂) protons, the amide (-CONH₂) protons, and the methyl (-CH₃) protons. The integration of these peaks should correspond to the number of protons in each environment. The absence of significant unassigned peaks is a strong indicator of high purity. Spectral data for the compound can be found in public databases like PubChem for comparison.[5]

  • Mass Spectrometry (MS): Coupled with LC or GC, MS is used to determine the molecular weight of the main component and to identify impurities. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 151.08.[5]

  • Infrared Spectroscopy (FT-IR): Provides confirmation of functional groups. The spectrum should exhibit characteristic stretches for N-H bonds (amine and amide), C=O bond (amide), and aromatic C-H bonds.

Integrated Quality Control Workflow

To ensure trustworthiness and batch-to-batch consistency, a standardized workflow for incoming material qualification is essential.

dot

QC_Workflow cluster_0 Phase 1: Documentation & Physical Checks cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision start Material Received coa_review Review Certificate of Analysis (CoA) start->coa_review Check paperwork physical_check Physical Inspection: Appearance, Color coa_review->physical_check CoA matches spec? solubility_test Solubility Check physical_check->solubility_test nmr_id ¹H NMR: Confirm Structure solubility_test->nmr_id Proceed to analysis hplc_purity HPLC-UV: Quantify Purity (%) nmr_id->hplc_purity Identity Confirmed ms_confirm LC-MS: Confirm Mass & ID Impurities hplc_purity->ms_confirm Purity >98%? ftir_fg FT-IR: Confirm Functional Groups ms_confirm->ftir_fg Impurities Characterized decision Final Decision ftir_fg->decision All data consistent? accept Accept Batch for R&D decision->accept Yes reject Reject Batch: Contact Supplier decision->reject No

Caption: Quality Control workflow for incoming this compound.

Conclusion

For researchers and drug developers, the quality of a fundamental building block like this compound is non-negotiable. Sourcing this material requires careful vetting of suppliers, prioritizing those who provide transparent and comprehensive analytical data. However, ultimate responsibility for quality assurance rests with the end-user. By implementing a self-validating, multi-technique analytical workflow encompassing HPLC, spectroscopy, and, where necessary, GC, researchers can ensure the identity and purity of their material. This rigorous approach mitigates risks in downstream applications, leading to more reliable, reproducible, and successful research and development outcomes.

References

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
  • Mallak Specialties. This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. [Link]
  • SIELC Technologies. This compound. [Link]
  • PubChem - NIH. This compound | C8H10N2O | CID 88043. [Link]
  • CPAChem. This compound CAS:19406-86-1. [Link]

Sources

The Strategic Intermediate: A Technical Guide to 3-Amino-4-methylbenzamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and innovative development of novel therapeutics. 3-Amino-4-methylbenzamide (CAS: 19406-86-1), a seemingly unassuming aromatic amide, has emerged as a pivotal intermediate in the synthesis of a range of complex pharmaceutical agents, most notably in the realm of targeted cancer therapies. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and critical applications of this compound, designed for researchers, scientists, and drug development professionals. We will dissect the causality behind its utility, offering field-proven insights into its role in constructing advanced molecular architectures, with a particular focus on its application in the synthesis of kinase inhibitors.

Introduction: The Molecular Blueprint of a Versatile Intermediate

This compound is an organic compound characterized by a benzene ring substituted with an amino group, a methyl group, and a carboxamide moiety.[1] This unique arrangement of functional groups provides a versatile platform for a variety of chemical transformations, making it a valuable precursor in multi-step synthetic pathways.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 19406-86-1
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance Light brown crystalline solid[2]
Melting Point 127-131 °C[3]
Solubility Soluble in polar solvents[1]
IUPAC Name This compound

The strategic placement of the amino and carboxamide groups ortho and meta to the methyl group, respectively, dictates its reactivity and utility. The amino group serves as a key nucleophile or a handle for the introduction of diverse substituents via modern cross-coupling methodologies. The benzamide moiety, on the other hand, is a common structural feature in many biologically active molecules, often involved in critical hydrogen bonding interactions with protein targets.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process commencing from readily available starting materials. The following protocol outlines a common and efficient synthetic route.

Step 1: Nitration of 4-Methylbenzoic Acid to 4-Methyl-3-nitrobenzoic Acid

The initial step involves the regioselective nitration of 4-methylbenzoic acid (p-toluic acid). The carboxylic acid group is an electron-withdrawing group and a meta-director, thus guiding the incoming nitro group to the position meta to it.[4]

Experimental Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

  • Slowly add 4-methylbenzoic acid to the cooled sulfuric acid while maintaining a low temperature (below 10 °C).

  • In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

  • Add the nitrating mixture dropwise to the solution of 4-methylbenzoic acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir for an additional 30-60 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the crude 4-methyl-3-nitrobenzoic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Amidation of 4-Methyl-3-nitrobenzoic Acid to 4-Methyl-3-nitrobenzamide

The carboxylic acid is then converted to the primary amide. This can be achieved via an acid chloride intermediate.

Experimental Protocol:

  • Suspend 4-methyl-3-nitrobenzoic acid in a suitable solvent such as toluene, and add a catalytic amount of N,N-dimethylformamide (DMF).

  • Add thionyl chloride dropwise to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-methyl-3-nitrobenzoyl chloride.

  • Dissolve the crude acid chloride in a suitable solvent like dichloromethane and add it dropwise to a cooled, concentrated aqueous solution of ammonia, stirring vigorously.

  • Continue stirring at room temperature for 1-2 hours.

  • Collect the precipitated solid, 4-methyl-3-nitrobenzamide, by filtration, wash with water, and dry.

Step 3: Reduction of 4-Methyl-3-nitrobenzamide to this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 4-methyl-3-nitrobenzamide in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of palladium on activated charcoal (10% Pd/C) under an inert atmosphere.[5]

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.[5]

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Synthesis_of_3_Amino_4_methylbenzamide start 4-Methylbenzoic Acid step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 4-Methyl-3-nitrobenzoic Acid step1->intermediate1 step2 Amidation 1. SOCl₂ 2. NH₄OH intermediate1->step2 intermediate2 4-Methyl-3-nitrobenzamide step2->intermediate2 step3 Reduction (H₂, Pd/C) intermediate2->step3 product This compound step3->product

Synthetic pathway to this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups, allowing for selective transformations to build molecular complexity.

Reactions at the Amino Group

The primary amino group is a versatile handle for derivatization.

  • Acylation: The amino group readily undergoes acylation with acid chlorides or anhydrides to form amides. This is a fundamental transformation in the synthesis of many kinase inhibitors, where this amide bond often plays a crucial role in binding to the hinge region of the kinase.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a C-N bond between the amino group of this compound and an aryl halide or triflate. This powerful reaction allows for the introduction of diverse aromatic and heteroaromatic substituents, significantly expanding the accessible chemical space for drug discovery.

Buchwald_Hartwig reactant1 This compound catalyst Pd Catalyst Ligand, Base reactant1->catalyst reactant2 Aryl Halide (Ar-X) reactant2->catalyst product N-Aryl-3-amino-4-methylbenzamide catalyst->product C-N Bond Formation

Buchwald-Hartwig amination of this compound.
Cyclization Reactions for Heterocycle Synthesis

The ortho-disposition of the amino and methyl groups, and the presence of the benzamide functionality, make this compound a valuable precursor for the synthesis of various heterocyclic systems that are prevalent in pharmaceuticals.

  • Quinazolinone Synthesis: Ortho-aminobenzamides are classical starting materials for the synthesis of quinazolinones. Condensation with aldehydes, orthoesters, or other one-carbon synthons, often under oxidative or acidic conditions, leads to the formation of the quinazolinone ring system.[4][6]

Experimental Protocol for Quinazolinone Synthesis:

  • In a reaction tube, combine the o-aminobenzamide (1.0 mmol) and a benzylamine (1.5 mmol).[4]

  • Add 30 wt% aqueous hydrogen peroxide (5.0 equiv) at room temperature.[4]

  • Seal the tube and heat the reaction mixture to 120 °C for 20 hours.[4]

  • After cooling, the product can be isolated by standard workup and purification procedures.

  • Benzimidazole Synthesis: While this compound itself is not a direct precursor, its derivatization to an ortho-phenylenediamine followed by cyclization is a common strategy. For instance, introduction of a second amino group at the 2-position of the benzamide would create a suitable substrate for condensation with aldehydes or carboxylic acids to form the benzimidazole ring.[7][8]

Experimental Protocol for Benzimidazole Synthesis from an o-Phenylenediamine:

  • In a round-bottom flask, heat a mixture of the o-phenylenediamine (0.5 mole) and 90% formic acid (0.75 mole) on a water bath at 100 °C for 2 hours.

  • Cool the mixture and neutralize with 10% sodium hydroxide solution.

  • Collect the crude benzimidazole by filtration and purify by recrystallization from boiling water.

Application in the Synthesis of Kinase Inhibitors: The Case of Ponatinib

A prime example of the strategic importance of this compound derivatives is in the synthesis of Ponatinib , a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).

The synthesis of Ponatinib involves the coupling of two key fragments. One of these fragments is derived from a 3-iodo-4-methylbenzoic acid, which upon amidation with the appropriate aniline derivative, sets the stage for a Sonogashira coupling. The structural core of this fragment is highly analogous to this compound, with the amino group being replaced by an iodine atom for the subsequent cross-coupling reaction. A plausible synthetic strategy would involve the diazotization of this compound followed by a Sandmeyer reaction to introduce the iodine.

The overall synthetic strategy for Ponatinib highlights the utility of the 3-substituted-4-methylbenzamide scaffold.

Ponatinib_Synthesis start 3-Iodo-4-methylbenzoic acid step1 Amidation with 4-((4-methylpiperazin-1-yl)methyl) -3-(trifluoromethyl)aniline start->step1 intermediate Amide Intermediate step1->intermediate step2 Sonogashira Coupling with 3-ethynylimidazo[1,2-b]pyridazine intermediate->step2 product Ponatinib step2->product

Simplified retrosynthetic analysis of Ponatinib.

Analytical Methods and Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.

Table 2: Representative HPLC Method for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific applications. For mass spectrometry compatible applications, formic acid can be used in place of phosphoric acid.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[4]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[4]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily accessible.[4]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear appropriate protective gloves and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep containers tightly closed.[4]

Conclusion

This compound stands as a testament to the principle that the strategic design of seemingly simple intermediates can unlock efficient pathways to complex and high-value molecules. Its unique constellation of functional groups provides a versatile synthetic handle for the construction of diverse molecular architectures, particularly the heterocyclic systems that form the core of many modern pharmaceuticals. As demonstrated by its role in the synthesis of potent kinase inhibitors, a deep understanding of the reactivity and potential of this compound is an invaluable asset for any scientist engaged in the art and science of drug discovery. The continued exploration of its synthetic utility will undoubtedly lead to the development of novel and more effective therapeutic agents in the future.

References

  • Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. (2015). Chinese Chemical Letters, 26(9), 1135-1137.
  • Benzimidazole. Organic Syntheses.
  • MSDS of this compound. (2018).
  • This compound SDS, 19406-86-1 Safety D
  • Benzimidazole (Synthesis). Scribd.
  • Benzimidazole synthesis. Organic Chemistry Portal.
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
  • Review On Synthesis Of Benzimidazole From O-phenyldiamine. (2024). IJARIIE, 10(3).
  • Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. (2015). Request PDF.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (2019). ACS Omega, 4(5), 9433-9442.
  • WO2016201203A1 - Processes for making ponatinib and intermediates thereof.
  • US20160362411A1 - Processes for making ponatinib and intermediates thereof.
  • Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. (2010). Journal of Medicinal Chemistry, 53(12), 4701–4719.
  • US9493473B2 - Processes for making ponatinib and intermediates thereof.
  • CN103570724A - Synthesis method of ponatinib.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Synthesis of Quizartinib. (2020). Chinese Journal of Pharmaceuticals, 51(1), 48-52.
  • SYNTHESIS OF OMECAMTIV MECARBIL.
  • N-(3-Amino-4-methylphenyl)-3-(trifluoromethyl)benzamide. MySkinRecipes.
  • CN103664960A - Preparation method for Ponatinib.
  • Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL)
  • 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl). BLDpharm.
  • CAS 19406-86-1: this compound. CymitQuimica.
  • Omecamtiv Mecarbil. PubChem.
  • Synthesis of omecamtiv mecarbil.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). PMC - PubMed Central.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2021). Molecules, 26(23), 7293.
  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
  • This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline.
  • EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
  • A Technical Guide to 4-Methyl-3-nitrobenzoic Acid: History, Synthesis, and Applic
  • This compound. PubChem.
  • The Chemical Building Block: 4-Methyl-3-nitrobenzoic Acid in Custom Synthesis.
  • Application Notes and Protocols: Reduction of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane. Benchchem.
  • 3-AMINO-N-(4-METHYLPHENYL)BENZAMIDE synthesis. ChemicalBook.
  • CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • This compound. ChemicalBook.
  • The Role of 4-Methyl-3-nitrobenzoic Acid in Advanced Organic Synthesis.
  • How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?. Guidechem.
  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL C
  • WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
  • Catalytic Reduction of 4-Nitrobenzoic Acid by cis-Rh(CO)2(Amine)2 Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study.
  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.

Sources

Methodological & Application

Revolutionizing Analytical Workflows: A Comprehensive HPLC Method for the Quantification of 3-Amino-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Amino-4-methylbenzamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds and dyes.[1] Its purity and concentration are critical quality attributes that necessitate a robust and reliable analytical method for accurate quantification. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, designed for researchers, scientists, and professionals in drug development and quality control. The methodology herein is grounded in established chromatographic principles and validated according to the stringent guidelines of the International Council for Harmonisation (ICH) to ensure data integrity and reproducibility.[2][3][4]

Section 1: The Chromatographic Challenge and Strategic Approach

The analysis of polar aromatic compounds like this compound by reversed-phase HPLC can be challenging due to their potential for poor retention on traditional C18 columns.[5] The presence of both an amino and an amide group imparts significant polarity to the molecule.[6] Therefore, the selection of an appropriate stationary phase and mobile phase composition is paramount to achieving adequate retention and symmetrical peak shape.

Our developmental approach focused on a reversed-phase method, which is widely applicable and generally preferred for its robustness. To address the polarity of this compound, a phenyl-based stationary phase was selected. Phenyl columns offer unique selectivity for aromatic compounds through π-π interactions, providing enhanced retention for such analytes compared to standard alkyl phases.[7][8][9][10] The mobile phase was optimized to consist of a simple acetonitrile and water mixture with a phosphoric acid modifier. The acid serves to suppress the ionization of the amino group, thereby improving peak shape and retention time consistency. For mass spectrometry (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid.[11]

Section 2: Optimized HPLC Method Parameters

A comprehensive series of experiments led to the final optimized conditions for the analysis of this compound. These parameters are summarized in the table below.

ParameterConditionRationale
HPLC System Any standard HPLC system with a UV detectorThe method is robust and transferable across various HPLC platforms.
Column Phenyl-Hexyl, 5 µm, 4.6 x 150 mmThe phenyl-hexyl phase provides π-π interactions, enhancing retention of the aromatic analyte. The particle and column dimensions offer a good balance between efficiency and backpressure.[7][8][9]
Mobile Phase Acetonitrile:Water (35:65, v/v) with 0.1% Phosphoric AcidThe ratio of organic to aqueous phase provides optimal retention. Phosphoric acid controls the pH and ensures the analyte is in a single ionic form, leading to sharp, symmetrical peaks.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 230 nm and 270 nmBased on the UV spectrum of this compound, these wavelengths provide good sensitivity.[12]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient time to elute the analyte and any potential impurities without being excessively long.
Section 3: Experimental Protocols

Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase (Acetonitrile:Water, 35:65, v/v). The compound is also soluble in DMSO and slightly soluble in Methanol.[13]

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the mobile phase and mix thoroughly. This yields a stock solution of approximately 100 µg/mL.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the standard preparation.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.

The following diagram illustrates the logical flow of the analytical process from sample preparation to data analysis.

Caption: Workflow for the HPLC analysis of this compound.

Section 4: Method Validation

The analytical method was validated in accordance with the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][4][14] The validation parameters and their acceptance criteria are outlined below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities and excipients. Peak purity analysis should confirm no co-eluting peaks.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 80% to 120% of the nominal standard concentration.
Accuracy The mean recovery should be within 98.0% to 102.0% at three different concentration levels.
Precision
- Repeatability (Intra-day)Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard.
- Intermediate Precision (Inter-day)RSD ≤ 2.0% over multiple days, with different analysts and equipment if possible.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). RSD of results should be ≤ 2.0%.

The relationship between these validation parameters is crucial for establishing a trustworthy analytical method.

Method_Validation_Relationships Specificity Specificity Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method Range->Accuracy Range->Precision Robustness Robustness Robustness->Validated_Method LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method

Caption: Interdependencies of analytical method validation parameters.

Section 5: Conclusion

This application note provides a comprehensive and robust HPLC method for the quantitative analysis of this compound. The use of a phenyl-hexyl column and an optimized mobile phase ensures excellent chromatographic performance. The detailed protocol and the rigorous validation according to ICH guidelines establish this method as a reliable tool for quality control and research applications. The provided workflows and diagrams serve to enhance the user's understanding and implementation of this analytical procedure.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Chromtech. HPLC Column Selection Guide.
  • International Council for Harmonisation. Quality Guidelines.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Waters. Waters Column Selection Guide for Polar Compounds.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88043, this compound.
  • MALLAK. This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline.
  • J-Stage. Separation and determination of aromatic amines by reversed-phase HPLC.
  • Hawach. Polar Column in HPLC Example.
  • Analytics-Shop. HPLC Column Selection - how to choose the right column.
  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • PubMed. Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones.
  • Agilent. Choosing HPLC Columns for Rapid Method Development.
  • World Journal of Pharmaceutical Research. A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT.

Sources

using 3-Amino-4-methylbenzamide in the synthesis of ERK1/ERK2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Utilizing 3-Amino-4-methylbenzamide in the Strategic Synthesis of Potent and Selective ERK1/2 Kinase Inhibitors

Abstract

The Ras-Raf-MEK-ERK signaling cascade is a cornerstone of cellular regulation, and its hyperactivation is a hallmark of a significant portion of human cancers.[1][2][3] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical terminal nodes of this pathway, making them high-value targets for therapeutic intervention, particularly in tumors that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[1][4][5] This guide provides a comprehensive overview of the strategic use of this compound as a versatile starting material for the synthesis of novel ERK1/2 inhibitors. We present a detailed, field-proven synthetic protocol, explain the causal logic behind key experimental choices, and provide robust methodologies for evaluating the efficacy of the synthesized compounds through both in vitro biochemical and in-cell functional assays.

The ERK1/2 Signaling Pathway: A Critical Oncogenic Driver

The Mitogen-Activated Protein Kinase (MAPK) pathway is a three-tiered kinase cascade that transduces extracellular signals to the nucleus, governing fundamental cellular processes like proliferation, differentiation, and survival.[3][6] As illustrated below, the pathway culminates in the activation of ERK1 and ERK2.

ERK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Nuclear Targets (Transcription Factors) ERK->Transcription Translocates & Phosphorylates Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation

Figure 1: Simplified schematic of the canonical ERK1/2 signaling pathway.

Mutations in upstream components like RAS and RAF are prevalent in approximately 30% of all human cancers, leading to constitutive activation of the pathway.[1] Targeting ERK1/2 directly offers a strategic advantage: it can overcome resistance mechanisms that reactivate the pathway downstream of RAF or MEK inhibition.[7][8]

Rationale for this compound as a Core Scaffold

The benzamide moiety is a privileged structure in kinase inhibitor design.[9] Its amide group can form critical hydrogen bonds within the kinase hinge region, a key anchoring point for many ATP-competitive inhibitors. This compound is a particularly advantageous starting scaffold for several reasons:

  • Vector for Synthesis: The primary amino group at the 3-position serves as a versatile chemical handle for introducing diverse heterocyclic systems via C-N cross-coupling reactions. This allows for the exploration of interactions within the ATP-binding pocket.

  • Modulation of Physicochemical Properties: The methyl group at the 4-position can influence the compound's solubility, metabolic stability, and van der Waals interactions within the target protein.

  • Established Precedent: Related benzamide and methylbenzamide structures have been successfully employed in the development of inhibitors for other kinases, such as Bcr-Abl, demonstrating the scaffold's utility.[10]

Synthesis of a Novel ERK1/2 Inhibitor: A Representative Protocol

This section details a representative three-step synthesis to produce a hypothetical ERK1/2 inhibitor, ERK-MBI-1 , starting from this compound.

Synthesis_Workflow Start This compound Step1 Step 1: Buchwald-Hartwig Cross-Coupling Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: N-Alkylation Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Final Final Product (ERK-MBI-1) Step3->Final

Figure 2: Workflow for the synthesis of the target inhibitor ERK-MBI-1.

Protocol 1: Synthesis of ERK-MBI-1

Step 1: Buchwald-Hartwig Coupling to form Intermediate A

  • Rationale: This reaction creates the core structure by forming a C-N bond between the starting aniline and a heterocyclic partner (e.g., 4-chloro-1H-indazole). Palladium catalysts like Pd₂(dba)₃ with specialized phosphine ligands (e.g., Xantphos) are highly efficient for this transformation, tolerating a wide range of functional groups.

  • Procedure:

    • To an oven-dried flask under an inert nitrogen atmosphere, add this compound (1.0 eq), 4-chloro-1H-indazole (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.5 eq).

    • Add anhydrous dioxane as the solvent.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate A .

Step 2: N-Alkylation to form Intermediate B

  • Rationale: This step adds a solubilizing group, which is crucial for bioavailability and assay compatibility. A piperazine moiety is commonly used for this purpose.[11] The reaction proceeds via a standard Sₙ2 mechanism.

  • Procedure:

    • Dissolve Intermediate A (1.0 eq) in dimethylformamide (DMF).

    • Add potassium carbonate (3.0 eq) and 1-Boc-4-(chloromethyl)piperidine (1.2 eq).

    • Stir the reaction at 60 °C for 6 hours.

    • Cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the Boc-protected intermediate.

    • Dissolve the purified product in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (5.0 eq). Stir at room temperature for 2 hours to remove the Boc protecting group.

    • Concentrate under reduced pressure to yield Intermediate B as a TFA salt.

Step 3: Amide Coupling to form ERK-MBI-1

  • Rationale: The final step attaches a "tail" group designed to interact with a specific region of the kinase, often an allosteric pocket, enhancing potency and selectivity. Peptide coupling reagents like HATU provide clean and efficient amide bond formation.

  • Procedure:

    • Dissolve 3-(trifluoromethyl)benzoic acid (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes to pre-activate the carboxylic acid.

    • Add a solution of Intermediate B (1.0 eq) in DMF to the activated acid mixture.

    • Stir at room temperature for 4-6 hours.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.

    • Concentrate and purify by preparative HPLC to yield the final product, ERK-MBI-1 .

Efficacy Evaluation: Protocols for Inhibitor Characterization

Once synthesized and purified, the inhibitor's biological activity must be rigorously assessed. The following protocols outline a standard workflow for determining potency and cellular effects.

Evaluation_Workflow Inhibitor Synthesized Inhibitor (ERK-MBI-1) Biochem Protocol 2: In Vitro Kinase Assay Inhibitor->Biochem Cellular Protocol 3: Cell-Based Assays Inhibitor->Cellular IC50 Determine IC50 (Potency & Selectivity) Biochem->IC50 Western Western Blot (Target Engagement) Cellular->Western Viability Cell Viability Assay (Functional Outcome) Cellular->Viability GI50 Determine GI50 Viability->GI50

Figure 3: Experimental workflow for evaluating the biological activity of a synthesized ERK1/2 inhibitor.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Format)
  • Objective: To measure the direct inhibitory activity of ERK-MBI-1 on purified ERK1 and ERK2 enzymes and determine the half-maximal inhibitory concentration (IC₅₀).

  • Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.[12]

  • Procedure:

    • Prepare a serial dilution of ERK-MBI-1 in a kinase buffer containing 1% DMSO.

    • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO vehicle (control).

    • Add 2 µL of purified recombinant ERK1 or ERK2 enzyme.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., Myelin Basic Protein as substrate).

    • Incubate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

    • Calculate percent inhibition relative to DMSO controls and plot against inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

CompoundERK1 IC₅₀ (nM)ERK2 IC₅₀ (nM)p38α IC₅₀ (nM)JNK1 IC₅₀ (nM)
ERK-MBI-1 128>10,000>10,000
Control Inhibitor2515>10,000>10,000
Table 1: Representative biochemical assay data demonstrating the potency and selectivity of the synthesized inhibitor.
Protocol 3: Cellular Target Engagement & Functional Viability Assay
  • Objective: To confirm that ERK-MBI-1 can enter cells, inhibit ERK1/2 signaling, and produce an anti-proliferative effect in a cancer cell line with a hyperactivated MAPK pathway (e.g., HT-29, BRAF V600E mutant).[13]

  • Part A: Western Blot for Phospho-ERK (p-ERK) Inhibition

    • Seed HT-29 cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with increasing concentrations of ERK-MBI-1 (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. The reduction in the p-ERK signal indicates target engagement.

  • Part B: Cell Viability Assay (CellTiter-Glo®)

    • Seed HT-29 cells (e.g., 3,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of ERK-MBI-1 for 72 hours.

    • Equilibrate the plate to room temperature and add CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Measure luminescence to quantify the amount of ATP, which is proportional to the number of viable cells.

    • Calculate the percent growth inhibition relative to DMSO-treated controls and determine the GI₅₀ value.

Compoundp-ERK Inhibition (IC₅₀, nM)HT-29 Cell Viability (GI₅₀, µM)
ERK-MBI-1 450.45
Control Inhibitor800.92
Table 2: Representative cell-based assay data for ERK-MBI-1.

Conclusion

This application guide demonstrates the utility of this compound as a strategic starting point for the synthesis of potent and selective ERK1/2 inhibitors. The provided protocols offer a robust framework for chemical synthesis and subsequent biological evaluation. The representative compound, ERK-MBI-1, shows excellent potency in biochemical assays and effectively inhibits ERK signaling in cancer cells, leading to a significant anti-proliferative effect. This workflow provides a solid foundation for researchers and drug development professionals aiming to develop novel therapeutics targeting the ERK signaling pathway. Future efforts can focus on optimizing the pharmacokinetic properties of these lead compounds to advance them toward in vivo efficacy studies.

References

  • Simple, mammalian cell-based assay for identification of inhibitors of the Erk MAP kinase p
  • ERK Inhibitor LY3214996 Targets ERK Pathway–Driven Cancers: A Therapeutic Approach Toward Precision. AACR Journals.
  • Targeting ERK, an Achilles' heel of the MAPK p
  • Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling p
  • Targeting the ERK signaling pathway in cancer therapy. Taylor & Francis Online.
  • Erk2 Kinase. Cell Signaling Technology.
  • Simple, mammalian cell-based assay for identification of inhibitors of the Erk MAP kinase pathway.
  • Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors. PubMed Central.
  • ERK Pathway Inhibitors: How Low Should We Go?. Cancer Discovery - AACR Journals.
  • ERK Inhibition Overcomes Acquired Resistance to MEK Inhibitors. AACR Journals.
  • Chemi-Verse™ ERK2 Kinase Assay Kit. BPS Bioscience.
  • In-Depth Technical Guide: Cellular Target Engagement of ERK2 Inhibitors. Benchchem.
  • ERK2 Kinase Assay.
  • Structure-Guided Design of Highly Selective and Potent Covalent Inhibitors of ERK1/2.
  • Determination of ERK Activity.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed.
  • Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. PubMed Central.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central.
  • A unique inhibitor binding site in ERK1/2 is associ
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Semantic Scholar.

Sources

Application Note: 3-Amino-4-methylbenzamide as a Versatile Intermediate for the Synthesis of High-Performance Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals in the chemical industry on the application of 3-amino-4-methylbenzamide as a pivotal intermediate in the synthesis of azo dyes. We will explore the fundamental chemistry, provide detailed experimental protocols, and discuss the critical parameters that ensure the successful synthesis of vibrant, stable colorants. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and safety.

Introduction: The Significance of this compound in Dye Chemistry

This compound (CAS No. 19406-86-1) is a light brown crystalline solid that serves as a crucial building block in the synthesis of various organic compounds, most notably azo pigments and dyes.[1][2] Its molecular structure, featuring a primary aromatic amine group (-NH₂) ortho to a methyl group and meta to a benzamide group, makes it an ideal diazo component. The amine group can be readily converted into a diazonium salt, which is the cornerstone of azo dye formation.

The presence of the benzamide moiety can contribute to the final dye's properties, such as lightfastness and thermal stability, through intermolecular hydrogen bonding. This makes this compound a precursor for high-performance pigments used in demanding applications.[3] It is a known intermediate for the synthesis of specific colorants such as C.I. Pigment Red 267 and C.I. Pigment Red 268.[4] Beyond dyes, it also finds use as an intermediate in the pharmaceutical sector.[1][5]

Physicochemical Properties

A summary of the key properties of this compound is presented below for easy reference.

PropertyValueSource
CAS Number 19406-86-1[1][6]
Molecular Formula C₈H₁₀N₂O[1][6]
Molecular Weight 150.18 g/mol [1][6]
Appearance Light brown crystalline solid/powder[1][7]
Melting Point 128-132 °C[1][5]
Boiling Point 304 °C[1]
Density ~1.185 g/cm³[1]

The Core Reaction: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound is a classic two-step process: (1) diazotization of the primary amine, followed by (2) an azo coupling reaction with an electron-rich nucleophile.

Step 1: Diazotization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[8] This is achieved by treating this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

Mechanism Insight: The reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures, often leading to the formation of phenols and releasing nitrogen gas.[8][9] The strong acid protonates nitrous acid, ultimately forming the highly electrophilic nitrosonium ion (NO⁺), which is the active agent that reacts with the amine.

Step 2: Azo Coupling

The resulting diazonium salt is a weak electrophile that readily undergoes an electrophilic aromatic substitution reaction with an activated aromatic compound, known as the coupling component.[10] Suitable coupling components are electron-rich species like phenols, naphthols, or anilines. The coupling reaction forms a stable azo compound, characterized by the -N=N- linkage, which acts as the chromophore responsible for the dye's color.[9]

Causality in Coupling: The pH of the reaction medium is critical.

  • For coupling with phenols/naphthols: The reaction is typically carried out in mildly alkaline conditions (pH 8-10). This deprotonates the hydroxyl group to form a highly activating phenoxide/naphthoxide ion, which is a much stronger nucleophile for the coupling reaction.

  • For coupling with anilines: The reaction is performed in mildly acidic conditions (pH 4-5). This ensures that there is a sufficient concentration of the free amine to act as a nucleophile, while minimizing the protonation of the amine which would deactivate it.[11]

Experimental Protocol: Synthesis of a Naphthol AS-Based Red Pigment

This protocol details the synthesis of a red azo pigment using this compound as the diazo component and 3-hydroxy-N-phenyl-2-naphthamide (commonly known as Naphthol AS) as the coupling component. This synthesis is analogous to the production of C.I. Pigment Red 268.[4]

Safety Precautions
  • This compound: Harmful if swallowed and causes serious eye damage.[7][12] It is also toxic to aquatic life with long-lasting effects.[7]

  • Reagents: Hydrochloric acid is corrosive. Sodium nitrite is an oxidizer and is toxic. Naphthol AS can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile).[12][13]

  • Work Environment: All steps must be performed in a well-ventilated fume hood.[12][13] An eyewash station and safety shower should be readily accessible.[12]

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)
This compound150.183.75 g25.0
Concentrated HCl (~37%)36.467.5 mL~90
Sodium Nitrite (NaNO₂)69.001.80 g26.0
Naphthol AS263.296.60 g25.0
Sodium Hydroxide (NaOH)40.002.5 g62.5
Urea60.06~0.2 g-
Distilled Water18.02~500 mL-
Ice-As needed-
Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

  • In a 250 mL beaker, create a slurry of 3.75 g (25.0 mmol) of this compound in 100 mL of distilled water.

  • While stirring, slowly add 7.5 mL of concentrated hydrochloric acid. Stir for 10-15 minutes to form the hydrochloride salt.

  • Cool the mixture to 0-5 °C in an ice-salt bath. Ensure the temperature is stable before proceeding.

  • In a separate 50 mL beaker, dissolve 1.80 g (26.0 mmol) of sodium nitrite in 20 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine hydrochloride suspension over 20-30 minutes, using a dropping funnel. Crucial: Maintain the temperature below 5 °C throughout the addition. Vigorous stirring is essential.

  • After the addition is complete, continue stirring in the ice bath for another 30 minutes.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the nitrite solution.

  • Decompose the excess nitrous acid by adding a small amount of urea (~0.2 g) until the starch-iodide test is negative.[9] The resulting clear, cold solution is the diazonium salt, ready for coupling.

Part B: Preparation of the Coupling Component Solution

  • In a 600 mL beaker, dissolve 2.5 g (62.5 mmol) of sodium hydroxide in 200 mL of distilled water.

  • To this alkaline solution, add 6.60 g (25.0 mmol) of Naphthol AS. Stir until a clear solution is obtained. The Naphthol dissolves by forming the sodium naphthoxide salt.

  • Cool this solution to 5-10 °C in an ice bath.

Part C: The Coupling Reaction

  • With vigorous stirring, slowly add the cold diazonium salt solution (Part A) to the cold Naphthol AS solution (Part B) over 30 minutes.

  • A deeply colored red precipitate will form immediately.

  • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours, letting it slowly warm to room temperature. This ensures the reaction goes to completion.

Part D: Isolation and Purification of the Pigment

  • Filter the pigment precipitate using a Buchner funnel under vacuum.

  • Wash the filter cake thoroughly with at least 500 mL of hot distilled water until the filtrate is colorless and neutral to pH paper. This removes inorganic salts and unreacted starting materials.

  • Optionally, wash the cake with a small amount of ethanol to remove certain organic impurities.[9]

  • Press the filter cake as dry as possible on the funnel.

  • Transfer the pigment to a drying dish and dry in an oven at 80-90 °C to a constant weight.[14]

  • The dried product can be ground into a fine powder.

Visualization of the Workflow

The overall synthetic process can be visualized as a linear workflow, from starting materials to the final purified product.

DyeSynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Core Synthesis cluster_purification Product Workup Diazo_Prep Prepare Amine Hydrochloride Slurry Diazotization Diazotization (0-5 °C) Diazo_Prep->Diazotization Coupler_Prep Prepare Alkaline Naphthol Solution Coupling Azo Coupling (<10 °C) Coupler_Prep->Coupling Diazotization->Coupling Add diazonium salt to coupler Filtration Vacuum Filtration Coupling->Filtration Washing Washing (Hot Water) Filtration->Washing Drying Drying (80-90 °C) Washing->Drying Final_Product Purified Red Pigment Drying->Final_Product

Caption: Workflow for Azo Pigment Synthesis.

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of azo dyes and pigments. The fundamental chemistry of diazotization followed by azo coupling allows for the creation of a wide array of colorants. By carefully controlling key reaction parameters—most notably temperature and pH—researchers can achieve high yields of pure, stable pigments. The protocol provided serves as a robust template for laboratory synthesis, and adherence to the outlined safety measures is paramount for a successful and safe experimental outcome.

References

  • Vertex AI Search Result[1]: this compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline.
  • WorldOfChemicals. (2012, November 26). Pigment Yellow 183. Retrieved from (URL not provided in search result).
  • LookChem. (2018, January 17). MSDS of this compound. Retrieved from (URL not provided in search result).
  • Google Patents. (n.d.). CN102153881A - Preparation method of P.Y.183 permanent pigment yellow.
  • Zeya Chemicals. (n.d.). Pigment yellow 183-Corimax Yellow RP. Retrieved from (URL not provided in search result).
  • Google Patents. (n.d.). CN119307114B - Preparation method and application of C.I. pigment yellow 183.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88043, this compound.
  • Rasayan Journal of Chemistry. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. RASĀYAN J. Chem., Vol. 14, No.3. Retrieved from (URL not provided in search result).
  • BenchChem. (2025). Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile in the Development of Novel Dyes. Retrieved from (URL not provided in search result, note provides analogous protocol).
  • WorldOfChemicals. (2013, April 2). This compound. Retrieved from (URL not provided in search result).
  • ResearchGate. (2025, August 6). Structure determination of seven phases and solvates of Pigment Yellow 183 and Pigment Yellow 191 from X-ray powder and single-crystal data.
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Taylor & Francis Online. (n.d.). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Retrieved from (URL not provided in search result).
  • National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data - Some Aromatic Amines, Organic Dyes, and Related Exposures.
  • National Institutes of Health. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • IOSR Journal. (2019, March 20). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4- Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Google Patents. (n.d.). US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.
  • National Institutes of Health. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.

Sources

The Versatility of 3-Amino-4-methylbenzamide in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the application of 3-Amino-4-methylbenzamide as a versatile building block in the synthesis of high-performance polymers and its potential as a precursor for novel organic electronic materials. While primarily recognized as an intermediate in the pharmaceutical and dye industries, its unique molecular architecture—possessing both a reactive primary amine and a robust benzamide moiety—opens avenues for its use in creating advanced materials with tailored properties.[1][2] This document provides detailed, scientifically grounded, and hypothetical protocols for its application in materials science, drawing upon established principles of polymer chemistry.

Introduction to this compound: A Material Scientist's Perspective

This compound (C₈H₁₀N₂O) is an aromatic amine with a molecular weight of 150.18 g/mol .[3] Its structure is characterized by a benzene ring substituted with a primary amino group, a methyl group, and a carboxamide (benzamide) group. This combination of functional groups imparts specific properties that are highly desirable in materials science:

  • Reactive Amine Group: The primary amino group serves as a key reactive site for polymerization reactions, particularly in the formation of polyamides and polyimides.

  • Rigid Aromatic Core: The benzene ring contributes to the thermal stability and mechanical strength of the resulting polymer backbone.

  • Amide Functionality: The presence of the amide group can enhance intermolecular hydrogen bonding, further improving the mechanical properties and solvent resistance of the material.

  • Asymmetric Substitution: The substitution pattern on the benzene ring can disrupt chain packing, potentially leading to amorphous polymers with improved solubility in organic solvents, a significant advantage for processability.

Physicochemical Properties
PropertyValueReference
CAS Number 19406-86-1[3]
Molecular Formula C₈H₁₀N₂O[3]
Molecular Weight 150.18 g/mol [3]
Appearance Light brown crystalline solid[1]
Melting Point 128-132 °C[1]
Boiling Point 304 °C[1]

Application in High-Performance Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[4] The bifunctional nature of this compound makes it a suitable candidate as a diamine monomer for the synthesis of novel aromatic polyamides through polycondensation with various diacid chlorides.

The incorporation of the methyl and benzamide side groups into the polymer backbone is hypothesized to enhance solubility without significantly compromising the desirable thermal and mechanical properties often associated with aramids.

Proposed Reaction Scheme: Synthesis of a Novel Polyamide

The following diagram illustrates the proposed polycondensation reaction of this compound with a generic aromatic diacid chloride.

G cluster_reactants Reactants cluster_process Process cluster_products Products Monomer1 This compound (Diamine Monomer) Polycondensation Solution Polycondensation (e.g., Yamazaki Method) Monomer1->Polycondensation Monomer2 Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) Monomer2->Polycondensation Polymer Aromatic Polyamide Polycondensation->Polymer Byproduct Byproduct (e.g., HCl) Polycondensation->Byproduct caption Proposed synthesis of an aromatic polyamide. G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Coupling Buchwald-Hartwig Amination (Pd-catalyzed) Reactant1->Coupling Reactant2 9-Bromocarbazole Reactant2->Coupling Product Potential Blue-Emitting Fluorophore Coupling->Product caption Proposed synthesis of a blue-emitting fluorophore.

Sources

synthetic route to Imatinib using 3-Amino-4-methylbenzamide intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to a Convergent Synthetic Route for Imatinib Utilizing a 3-Amino-4-methylbenzamide Intermediate

Preamble for the Senior Application Scientist

Imatinib (marketed as Gleevec®) represents a paradigm shift in cancer therapy, heralding the era of targeted kinase inhibitors. Its remarkable success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) stems from its specific inhibition of the Bcr-Abl tyrosine kinase.[1][2] While several industrial synthetic routes to Imatinib have been established, this application note details a convergent and scientifically robust pathway that strategically employs This compound as a key starting material.

This guide is structured to provide researchers and drug development professionals with not only a step-by-step protocol but also the underlying chemical logic. We will explore a pathway wherein the specified intermediate is first elaborated into a key aniline precursor through a C-N coupling and a subsequent Hofmann rearrangement. This precursor is then coupled with the second key fragment in a final amide bond formation, embodying a convergent and efficient synthetic strategy. Every protocol herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Overall Synthetic Strategy

The synthesis is designed as a convergent process, where two key fragments are prepared separately and then combined in the final step. This approach maximizes efficiency and simplifies purification. The core of this strategy involves transforming the commercially available this compound into the complex diamine core of Imatinib.

  • Fragment A Synthesis : The journey begins with the coupling of this compound with a functionalized pyrimidine, 2-chloro-4-(pyridin-3-yl)pyrimidine, via a palladium-catalyzed Buchwald-Hartwig amination.

  • Key Transformation : The resulting intermediate, N-(5-carbamoyl-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, undergoes a critical Hofmann rearrangement. This reaction converts the primary amide (-CONH₂) into a primary amine (-NH₂), yielding the essential Imatinib precursor: 4-methyl-N¹-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

  • Fragment B Synthesis : Concurrently, the second key component, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, is prepared from 4-(chloromethyl)benzoic acid and N-methylpiperazine.

  • Final Convergent Coupling : The two fragments are joined via a nucleophilic acyl substitution to form the final Imatinib base.

Figure 1: Convergent synthetic pathway to Imatinib.

PART 1: Synthesis of Key Intermediates

This section provides detailed protocols for the synthesis of the two primary fragments required for the final coupling reaction.

Protocol 1.1: Buchwald-Hartwig Coupling to Synthesize N-(5-carbamoyl-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, essential for coupling the aniline moiety of our starting material with the heterocyclic pyrimidine core.[3][4] The choice of a palladium catalyst with a specialized phosphine ligand (e.g., Xantphos) is critical for achieving high yield and preventing side reactions.

Reagents and Materials

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Equiv.
This compound19406-86-1150.1810.0 g66.61.0
2-chloro-4-(pyridin-3-yl)pyrimidine31510-44-8191.6212.7 g66.3~1.0
Pd₂(dba)₃51364-51-3915.72607 mg0.660.01
Xantphos161265-03-8578.68764 mg1.320.02
Cesium Carbonate (Cs₂CO₃)534-17-8325.8232.5 g99.91.5
1,4-Dioxane (anhydrous)123-91-188.11300 mL--

Step-by-Step Protocol

  • Inert Atmosphere : To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (10.0 g), 2-chloro-4-(pyridin-3-yl)pyrimidine (12.7 g), and Cesium Carbonate (32.5 g).

  • Catalyst Addition : In a separate vial, quickly weigh and add the palladium catalyst Pd₂(dba)₃ (607 mg) and the ligand Xantphos (764 mg). Add these solids to the reaction flask.

  • Solvent Addition : Evacuate and backfill the flask with nitrogen three times. Add 300 mL of anhydrous 1,4-dioxane via cannula.

  • Reaction : Heat the reaction mixture to 100°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 12-18 hours.

  • Workup : Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with ethyl acetate (2 x 50 mL).

  • Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (250 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product as a solid.

Protocol 1.2: Hofmann Rearrangement to Synthesize 4-methyl-N¹-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This step is the linchpin of our strategy, transforming the non-reactive benzamide group into the nucleophilic amine required for the final amide coupling.

Reagents and Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Intermediate from 1.1305.3410.0 g32.71.0
Sodium Hydroxide (NaOH)40.007.8 g196.46.0
Bromine (Br₂)159.815.5 g (1.76 mL)34.41.05
Water (H₂O)18.02150 mL--
Dichloromethane (DCM)84.93200 mL--

Step-by-Step Protocol

  • Base Solution : In a 500 mL flask cooled in an ice bath (0-5°C), prepare a solution of sodium hydroxide (7.8 g) in water (100 mL).

  • Bromine Addition : Slowly add bromine (1.76 mL) to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution. Maintain the temperature below 10°C.

  • Substrate Addition : In a separate flask, dissolve the amide intermediate from Protocol 1.1 (10.0 g) in 50 mL of water (with gentle heating if necessary) and cool it down. Add this solution dropwise to the cold sodium hypobromite solution.

  • Reaction : After the addition is complete, slowly warm the reaction mixture to room temperature, then heat to 50-60°C for 1-2 hours. Monitor the reaction completion by TLC.

  • Workup : Cool the reaction mixture to room temperature. Extract the aqueous solution with dichloromethane (3 x 75 mL).

  • Purification : Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude diamine, a key intermediate for Imatinib, can be purified by column chromatography if necessary.[5][6] This product is often used directly in the next step.

Protocol 1.3: Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride

This acylating agent is prepared in a two-step sequence: nucleophilic substitution followed by conversion of the resulting carboxylic acid to its more reactive acid chloride form.

Reagents and Materials

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Equiv.
4-(Chloromethyl)benzoic acid1642-81-5170.5910.0 g58.61.0
N-Methylpiperazine109-01-3100.1617.6 g (19.5 mL)175.93.0
Potassium Carbonate (K₂CO₃)584-08-7138.2116.2 g117.22.0
Acetonitrile (anhydrous)75-05-841.05200 mL--
Thionyl Chloride (SOCl₂)7719-09-7118.9710.5 g (6.4 mL)88.01.5

Step-by-Step Protocol

  • Substitution Reaction : To a solution of 4-(chloromethyl)benzoic acid (10.0 g) in 200 mL of acetonitrile, add potassium carbonate (16.2 g) and N-methylpiperazine (19.5 mL).

  • Heating : Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • Isolation of Acid : After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate to dryness. The resulting solid is 4-(4-methylpiperazin-1-ylmethyl)benzoic acid. This can be purified by recrystallization or used directly.

  • Acid Chloride Formation : Suspend the crude benzoic acid intermediate in 100 mL of anhydrous dichloromethane. Add a catalytic amount of DMF (2-3 drops).

  • Chlorination : Cool the suspension in an ice bath and add thionyl chloride (6.4 mL) dropwise.

  • Reaction Completion : Allow the mixture to warm to room temperature and then heat to reflux for 2 hours until gas evolution ceases.

  • Final Product : Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent. The resulting solid is 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride hydrochloride, which is used immediately in the next step.[7][8][9]

PART 2: Final Convergent Synthesis of Imatinib

This final stage brings the two meticulously prepared fragments together to construct the Imatinib molecule.

Protocol 2.1: Final Amide Bond Formation

The nucleophilic amine of the diamine intermediate attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming the critical amide linkage that defines the Imatinib structure. The reaction is typically run in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reagents and Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Diamine from 1.2277.335.0 g18.01.0
Benzoyl Chloride from 1.3287.195.4 g18.81.05
Triethylamine (TEA)101.195.5 g (7.5 mL)54.13.0
Dichloromethane (DCM, anhydrous)84.93150 mL--

Step-by-Step Protocol

  • Setup : Dissolve the diamine intermediate (5.0 g) in 150 mL of anhydrous DCM in a flask under a nitrogen atmosphere. Add triethylamine (7.5 mL).

  • Addition : Cool the solution to 0°C in an ice bath. Add a solution of the benzoyl chloride intermediate (5.4 g) in 50 mL of anhydrous DCM dropwise over 30 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by HPLC.[10][11]

  • Quenching : Quench the reaction by slowly adding 50 mL of water.

  • Extraction : Separate the organic layer. Wash it sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Imatinib base as a solid.

G start Start: Fragments A & B step1 Protocol 2.1: Amide Coupling Reaction start->step1 step2 Aqueous Workup: Quench with H₂O step1->step2 step3 Extraction: Separate with DCM step2->step3 step4 Washing: NaHCO₃ & Brine step3->step4 step5 Isolation: Dry & Concentrate step4->step5 product Crude Imatinib Base step5->product purify Protocol 3.1: Purification product->purify final Pure Imatinib purify->final

Figure 2: Workflow for the final synthesis and purification.

PART 3: Purification and Characterization

High purity is paramount for any active pharmaceutical ingredient. This section outlines the purification of the Imatinib base and its analytical characterization.

Protocol 3.1: Purification of Imatinib Base

Crude Imatinib can be effectively purified by leveraging its pH-dependent solubility or by recrystallization.

Acid-Base Purification Protocol

  • Dissolution : Suspend the crude Imatinib base in a mixture of ethyl acetate (100 mL) and water (50 mL).

  • Acidification : Stir the mixture and add 2M hydrochloric acid dropwise until the pH of the aqueous layer is between 2.0 and 2.5. All solids should dissolve.[12][13]

  • Layer Separation : Transfer the solution to a separatory funnel and separate the layers. The product is now in the aqueous layer as its hydrochloride salt.

  • Decolorization : To the aqueous layer, add activated charcoal (0.5 g) and stir at 50°C for 30 minutes. Filter the hot solution through Celite®.

  • Precipitation : Cool the filtrate in an ice bath and slowly add 20% ammonia solution dropwise with stirring until the pH is between 8.0 and 9.0.[12][13]

  • Isolation : The pure Imatinib base will precipitate as an off-white solid. Stir for 1 hour in the ice bath, then collect the solid by vacuum filtration.

  • Drying : Wash the filter cake with cold water (2 x 20 mL) and dry under vacuum at 50°C to a constant weight. A purity of >99% is typically achieved.[14][15]

Analytical Characterization

The identity and purity of the synthesized Imatinib should be confirmed using standard analytical techniques.

AnalysisTechniqueExpected Results
Purity HPLC-UV>99.5% peak area at λ = 268-273 nm.[10][11]
Identity ¹H NMR (DMSO-d₆)Spectra consistent with Imatinib structure, showing characteristic peaks for aromatic, pyrimidine, piperazine, and methyl groups.[16]
Mass Mass Spectrometry (ESI+)[M+H]⁺ ion observed at m/z ≈ 494.6.
Physical Melting Point~211-217 °C (for Imatinib base).

References

  • CN107245070A - A kind of purification process of Imatinib - Google Patents.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives - Bulgarian Chemical Communications.
  • CN107245070B - Purification method of imatinib - Google Patents.
  • Novel Imatinib base synthesis - The chemical reaction database.
  • US7550591B2 - Imatinib production process - Google Patents.
  • US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate.
  • A PROCESS FOR THE PREPARATION OF IMATINIB BASE - European Patent Office.
  • Synthesis of Imatinib Mesylate. Chinese Pharmaceutical Journal.
  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate - IJNRD.
  • IMATINIB - New Drug Approvals.
  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC - NIH.
  • Synthesis of imatinib mesylate - ResearchGate.
  • Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays - NIH.
  • This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline.
  • A brief review on developed analytical methods for estimation of Imatinib in pharmaceutical formulation - bepls.
  • Analytical Method Development and Validation for the Estimation of Imatinib Mesylate and its Impurity in Pharmaceutical Formulat.
  • Development and validation of analytical methods for estimation of imatinib mesylate in bulk and solid dosage forms by UV spectr.
  • Studies directed towards The synthesis Of İmatinib Mesylate ((Gleevec), 4-(4-Methyl-Piperazin-1- Ylmethyl) - OpenMETU.
  • (PDF) Validation and Comparison of Two Analytical Methods for Imatinib Therapeutic Drug Monitoring - ResearchGate.
  • A flow-based synthesis of Imatinib: the API of Gleevecw - Baxendale Group - Durham University.
  • CN101735196B - Method for synthesizing Imatinib - Google Patents.
  • Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine | Organic Process Research & Development - ACS Publications.
  • A flow-based synthesis of Imatinib: the API of Gleevec - RSC Publishing.
  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents.
  • Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine | Request PDF - ResearchGate.
  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents.
  • Stretching the structural envelope of imatinib to reduce β-amyloid production by modulating both β- and γ-secretase cleavages of APP - PMC - NIH.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents.
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents.
  • US8609842B2 - Method for synthesizing Imatinib - Google Patents.
  • A facile total synthesis of imatinib base and its analogues - LookChem.
  • This compound | C8H10N2O | CID 88043 - PubChem - NIH.
  • This compound, min 98%, 25 grams.
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride Eight Chongqing Chemdad Co..
  • 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride - MySkinRecipes.

Sources

experimental setup for nitration of toluene in benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Benzamide Precursors via Nitration of Toluene

Abstract

The nitration of toluene is a cornerstone electrophilic aromatic substitution reaction, yielding nitrotoluene isomers that serve as pivotal precursors for a vast array of chemical syntheses. This application note provides a comprehensive, field-proven guide for the controlled nitration of toluene, with a specific focus on its subsequent conversion to benzamide derivatives. We will delve into the mechanistic underpinnings of the reaction, present a detailed, step-by-step protocol for the synthesis and purification of p-nitrotoluene, and outline its subsequent transformation into p-nitrobenzamide. This document is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and analytical validation at each stage.

Introduction: Strategic Importance of Toluene Nitration

Toluene, an abundant and cost-effective aromatic hydrocarbon, is rendered significantly more reactive than benzene towards electrophilic substitution due to the electron-donating nature of its methyl group.[1] This enhanced reactivity makes its nitration a highly efficient process. The resulting products, primarily ortho- and para-nitrotoluene, are versatile intermediates. The para-isomer, in particular, is a crucial building block in the synthesis of dyes, explosives, and a wide range of pharmaceutical compounds, including those containing the benzamide functional group.

This guide will systematically detail the synthetic pathway from toluene to p-nitrobenzamide, a process involving three key transformations:

  • Electrophilic Nitration: Introduction of a nitro group onto the toluene ring.

  • Side-Chain Oxidation: Conversion of the methyl group of p-nitrotoluene into a carboxylic acid.

  • Amidation: Transformation of the carboxylic acid into the final benzamide product.

Understanding and mastering the initial nitration step is paramount, as it dictates the yield and isomeric purity of the entire synthetic sequence.

Part I: The Core Reaction - Nitration of Toluene

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of toluene proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[2] The reaction can be dissected into three fundamental steps, which are crucial to understand for optimizing reaction conditions.

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst and a dehydrating agent, driving the equilibrium towards the formation of the nitronium ion.[1]

  • Electrophilic Attack: The electron-rich π-system of the toluene ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation and Aromatization: A weak base, such as the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrotoluene product.[3]

The methyl group is an activating, ortho, para-directing substituent, meaning the nitro group is predominantly added at the positions ortho and para to the methyl group.[4][5] Steric hindrance from the methyl group slightly disfavors the ortho position, often leading to a higher yield of the para isomer.[5]

Nitration_Mechanism Mechanism of Toluene Nitration cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: EAS HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O Toluene Toluene NO2+->Toluene H2O H₂O SigmaComplex Sigma Complex (Arenium Ion) Toluene->SigmaComplex + NO₂⁺ Product p-Nitrotoluene SigmaComplex->Product - H⁺ (to HSO₄⁻)

Caption: The three-step mechanism of electrophilic aromatic nitration of toluene.

Critical Safety Protocols

Nitration reactions are inherently hazardous due to the use of highly corrosive acids and the strongly exothermic nature of the reaction.[6] Strict adherence to safety protocols is non-negotiable.

  • Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[7][8] Nitric acid fumes and nitrogen dioxide gas, which can be produced, are highly toxic upon inhalation.[8]

  • Thermal Runaway: The reaction is highly exothermic.[9] Inadequate cooling or adding reagents too quickly can lead to a rapid temperature increase, causing the reaction to become uncontrollable, potentially leading to vigorous boiling, splashing, or even explosion.

  • Over-Nitration: At elevated temperatures, further nitration can occur, leading to the formation of dinitrotoluene and ultimately trinitrotoluene (TNT), which is a powerful explosive.[1]

  • Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).

  • Engineering Controls: This procedure must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[6] An emergency safety shower and eyewash station must be immediately accessible.[10]

Materials and Reagents
Reagent/MaterialSpecificationPurpose
TolueneReagent Grade, ≥99.5%Starting Material
Nitric Acid (HNO₃)Concentrated (68-70%)Nitrating Agent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst & Dehydrating Agent
Diethyl EtherReagent GradeExtraction Solvent
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionNeutralizing Wash
Sodium Chloride (NaCl)Saturated Aqueous Solution (Brine)Aqueous Wash
Sodium Sulfate (Na₂SO₄)AnhydrousDrying Agent
IceDistilled WaterCooling/Quenching
Experimental Protocol: Mononitration of Toluene

This protocol is designed for the controlled mononitration of toluene to minimize side products.

  • Preparation of Nitrating Mixture:

    • Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, in a large ice-salt bath on a magnetic stirrer.

    • In a separate beaker, cool 25 mL of concentrated H₂SO₄ and 15 mL of concentrated HNO₃ in an ice bath.

    • Slowly and carefully add the cooled sulfuric acid to the cooled nitric acid while stirring. The resulting mixture is the "nitrating acid." Keep this mixture in the ice bath until use.[11]

  • Reaction Setup:

    • To the three-neck flask, add 20 mL (18.4 g, 0.2 mol) of toluene.

    • Fit the flask with an addition funnel (containing the nitrating acid), a low-temperature thermometer, and a condenser with a drying tube or nitrogen inlet.

    • Begin vigorous stirring and allow the toluene to cool to below 5 °C.

  • Nitration Reaction:

    • Begin adding the nitrating acid from the addition funnel dropwise to the cold, stirred toluene.[12]

    • Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. The rate of addition must be controlled to prevent the temperature from rising.[11][12] This step may take 1-2 hours.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for another 60 minutes.[1]

  • Work-up and Isolation:

    • Pour the reaction mixture slowly and with stirring into a 600 mL beaker containing 250 g of crushed ice. This quenches the reaction and dilutes the acids.

    • Transfer the entire mixture to a separatory funnel. The mixture will separate into two layers. The upper layer is the organic phase containing the nitrotoluene product, and the lower is the aqueous acid layer.[13]

    • Carefully drain and discard the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • 50 mL of cold water.

      • 50 mL of saturated sodium bicarbonate solution (Vent the funnel frequently to release CO₂ gas).[1]

      • 50 mL of saturated sodium chloride (brine) solution.[13]

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.[1]

  • Product Recovery:

    • Decant or filter the dried organic solution to remove the drying agent.

    • Remove the diethyl ether solvent using a rotary evaporator. The remaining oily residue is the crude product, a mixture of nitrotoluene isomers.

Nitration_Workflow Experimental Workflow for Toluene Nitration prep Prepare Nitrating Acid (H₂SO₄ + HNO₃) Cool to 0°C react Dropwise Addition of Nitrating Acid Maintain Temp < 10°C prep->react setup Charge Flask with Toluene Cool to < 5°C setup->react stir Stir at Room Temp for 1 hour react->stir quench Pour onto Crushed Ice stir->quench separate Separate Layers (Separatory Funnel) quench->separate wash Wash Organic Layer (H₂O, NaHCO₃, Brine) separate->wash dry Dry with Na₂SO₄ wash->dry evap Evaporate Solvent (Rotary Evaporator) dry->evap product Crude Nitrotoluene (Isomer Mixture) evap->product

Caption: A streamlined workflow for the laboratory-scale nitration of toluene.

Characterization & Analysis

The crude product is a mixture of isomers. For many subsequent steps, particularly pharmaceutical synthesis, isolation of the p-nitrotoluene isomer is required.

  • Gas Chromatography (GC): GC is the most effective method to determine the isomeric ratio of the product.[13][14] A typical result shows a majority of ortho- and para-nitrotoluene with only a small percentage of the meta isomer.

  • Fractional Distillation or Crystallization: The isomers can be separated. p-Nitrotoluene is a solid at room temperature (m.p. 51-54 °C), while o-nitrotoluene is a liquid (m.p. -9 °C). The crude mixture can be cooled to induce crystallization of the para isomer, which can then be isolated by filtration.[12]

IsomerTypical Yield (%)[13]Physical State (RT)
o-Nitrotoluene55-60%Liquid
m-Nitrotoluene< 5%Liquid
p-Nitrotoluene35-40%Solid

Part II: Pathway to Benzamide Synthesis

Once p-nitrotoluene is isolated and purified, it can be converted to p-nitrobenzamide through a two-step sequence.

Step A: Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid

The methyl group of p-nitrotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent like sodium dichromate in sulfuric acid or potassium permanganate.[15][16][17]

Protocol Outline (using Sodium Dichromate):

  • In a round-bottom flask fitted with a reflux condenser, create a suspension of p-nitrotoluene in water.[16]

  • Add sodium dichromate dihydrate.

  • Slowly add concentrated sulfuric acid. The reaction is exothermic and will begin to reflux.[16]

  • After the initial exotherm subsides, heat the mixture to maintain a gentle reflux for 30-60 minutes to ensure complete reaction.[16]

  • Cool the mixture and pour it into ice water.

  • Collect the precipitated crude p-nitrobenzoic acid by vacuum filtration.

  • Purify the product by dissolving it in a dilute base (e.g., 5% NaOH), filtering to remove insoluble impurities, and then re-precipitating the acid by adding dilute HCl or H₂SO₄.[17]

Oxidation_Workflow Oxidation Workflow suspend Suspend p-Nitrotoluene and Na₂Cr₂O₇ in H₂O add_acid Slowly Add conc. H₂SO₄ suspend->add_acid reflux Heat to Reflux add_acid->reflux cool_filter Cool, Quench on Ice, & Filter Crude Product reflux->cool_filter purify Purify via Base-Acid Treatment cool_filter->purify product p-Nitrobenzoic Acid purify->product

Caption: Workflow for the oxidation of p-nitrotoluene.

Step B: Conversion to p-Nitrobenzamide

The most common method for converting a carboxylic acid to a primary amide involves a two-step process: activation of the carboxyl group followed by reaction with ammonia.

Protocol Outline:

  • Acid Chloride Formation: In a fume hood, gently reflux the p-nitrobenzoic acid with an excess of thionyl chloride (SOCl₂) for 1-2 hours.[18] A catalyst such as N,N-dimethylformamide (DMF) can be used.[18] The excess thionyl chloride can be removed by distillation or rotary evaporation. Caution: Thionyl chloride is highly corrosive and reacts violently with water.

  • Amidation: Slowly and carefully add the crude p-nitrobenzoyl chloride to a cold, concentrated aqueous solution of ammonia with vigorous stirring.[19] A white precipitate of p-nitrobenzamide will form immediately.

  • Stir for 15-30 minutes to ensure the reaction is complete.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Nitrotoluene Insufficient cooling, leading to side reactions.Ensure temperature is strictly maintained below 10 °C during nitrating acid addition.
Incomplete reaction.Increase stirring time after addition is complete.
Significant Dinitrotoluene Formation Reaction temperature was too high.Improve cooling efficiency (ice-salt bath) and slow the rate of addition.
Toluene was added to the acid instead of vice-versa.Always add the nitrating acid to the toluene to maintain an excess of the hydrocarbon.
Low Yield of p-Nitrobenzoic Acid Incomplete oxidation.Increase reflux time or ensure sufficient oxidizing agent is present.
Product loss during work-up.Ensure the solution is sufficiently acidic during final precipitation (check with pH paper).
Difficulty Filtering Final Amide Product is too fine/colloidal.Age the precipitate in an ice bath before filtration; use a different recrystallization solvent.

Conclusion

The nitration of toluene is a powerful and versatile reaction that opens the door to a wide range of valuable chemical intermediates. By carefully controlling the reaction temperature and adhering to stringent safety protocols, researchers can reliably produce nitrotoluene isomers. The subsequent oxidation and amidation steps provide a robust and scalable pathway to synthesize p-nitrobenzamide, a key scaffold in medicinal chemistry and materials science. The protocols and insights provided in this guide serve as a validated foundation for the successful execution of this important synthetic sequence.

References

  • Vertex AI Search. Nitration of Toluene (Electrophilic Aromatic Substitution). Accessed January 9, 2026.
  • Liskon Biological. Synthesis method of p-Nitrobenzoic acid. 2024.
  • Organic Syntheses. p-NITROBENZOIC ACID.
  • Master Chemistry. Nitration Of Toluene-Mechanism And Examples. 2023.
  • ChemicalBook. The preparation method of p-nitrobenzoic acid. 2022.
  • OC-Praktikum. Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. 2005.
  • Organic Chemistry 335.
  • YouTube.
  • National Academic Digital Library of Ethiopia.
  • University of Washington Environmental Health & Safety. NITRIC ACID SAFETY.
  • Master Organic Chemistry.
  • World Scientific Publishing.
  • World Scientific Publishing.
  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. 2015.
  • University of Washington Environmental Health & Safety. Reduce your risk of a nitric acid incident. 2024.
  • YouTube. Mononitration of Toluene ( Nitrotoluene) | ChemPlayer. 2022.
  • ResearchGate.
  • YouTube. Benzamide - Organic synthesis. 2020.
  • Google Patents.

Sources

Application Note & Protocols: High-Purity Isolation of 3-Amino-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

3-Amino-4-methylbenzamide (3,4-AMB) is a valuable aromatic amine intermediate used in the synthesis of pharmaceuticals and dye pigments.[1][2] Its molecular structure, featuring a primary amino group and an amide functional group, makes it a versatile building block.[2] However, the presence of impurities—such as starting materials, by-products from synthesis (e.g., isomers, or related aromatic compounds), or degradation products—can significantly hinder downstream applications. In pharmaceutical development, even trace impurities can lead to adverse toxicological profiles or reduced therapeutic efficacy. Therefore, robust and validated purification techniques are essential to ensure the compound meets stringent purity requirements (>98%).

This guide provides a comprehensive overview of field-proven purification strategies for this compound, detailing the mechanistic principles behind each technique and offering step-by-step protocols for immediate laboratory implementation.

Foundational Knowledge: Physicochemical Properties & Impurity Profile

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. These properties dictate the choice of solvents, temperature, and separation techniques.

Physicochemical Data

The key to separating 3,4-AMB from impurities lies in exploiting differences in properties like solubility and polarity. The amino and amide groups allow for hydrogen bonding, influencing solubility in polar solvents.[2]

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Appearance Light brown crystalline solid/chunks[1][3]
Melting Point 127-132 °C[1][4]
Boiling Point ~304 °C (est.)[1]
Solubility Sparingly soluble in DMSO, slightly in Methanol.[5] Soluble in polar solvents.[2] Water solubility: 39.8 g/L at 20°C.[6]
pKa (Predicted) 16.47 (Amide proton)[3]
logP -0.2 to 0.67[6][7]

Note: The reported melting point range (127-132°C) suggests that commercial-grade material may contain impurities. A sharp melting point (e.g., within a 1-2°C range) is a key indicator of high purity.

Common Impurity Profile

Impurities in 3,4-AMB typically arise from its synthesis, which often involves the reduction of a nitro-aromatic precursor. Potential impurities may include:

  • Isomeric Aminobenzamides: Positional isomers that may have very similar properties.

  • Unreacted Starting Materials: Such as the corresponding nitro compound.

  • By-products of Reduction: Compounds formed from incomplete or side reactions.

  • Solvent Residues: Organic solvents used in the synthesis or initial work-up.

Purification Strategies: A Multi-Technique Approach

No single method is universally optimal. The choice of technique depends on the impurity profile, the required purity level, and the scale of the operation.

Recrystallization: The Primary Workhorse

Recrystallization is a powerful technique for purifying crystalline solids.[8][9] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[10] An ideal solvent will dissolve the target compound completely at a high temperature but poorly at a low temperature, while impurities remain soluble at all temperatures or are insoluble at high temperatures.

Causality: For 3,4-AMB, its polar nature due to the amino and amide groups suggests the use of polar solvents. A mixed-solvent system is often effective. An ideal primary solvent would dissolve 3,4-AMB well when hot. A secondary solvent (antisolvent) in which 3,4-AMB is poorly soluble is then added to induce crystallization upon cooling. Water is a good candidate due to the compound's significant water solubility at room temperature, suggesting high solubility at elevated temperatures.[6] Ethanol or methanol could serve as co-solvents.

Acid-Base Extraction: Leveraging Basicity

The presence of the aromatic amino group makes 3,4-AMB basic. This property can be exploited for a highly selective liquid-liquid extraction.[11] By treating an organic solution of the crude material with an aqueous acid (e.g., HCl), the basic amine is protonated, forming a water-soluble ammonium salt.[12] Neutral or acidic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent or collected by filtration if it precipitates.

Causality: This method is exceptionally effective for removing non-basic impurities. The conversion of the neutral amine into a charged salt dramatically alters its solubility, providing a powerful separation mechanism.[12]

Column Chromatography: For High-Purity Separations

When impurities are structurally very similar to 3,4-AMB (e.g., isomers), column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture).

Causality: The polar amino and amide groups of 3,4-AMB will interact strongly with a polar stationary phase like silica gel. However, silica's acidic nature can cause strong, sometimes irreversible, binding or "streaking" of basic amines.[13] To mitigate this, a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide is often added to the mobile phase. This deactivates the acidic silanol groups on the silica surface, allowing for sharper peaks and better recovery.[13] Alternatively, a less acidic stationary phase like alumina can be used.

Experimental Protocols & Workflows

Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying crude this compound.

G start Crude 3,4-AMB purity_check1 Assess Purity (TLC, HPLC, MP) start->purity_check1 recrystallization Protocol 1: Recrystallization purity_check1->recrystallization Major solid impurities acid_base Protocol 2: Acid-Base Extraction purity_check1->acid_base Non-basic impurities chromatography Protocol 3: Column Chromatography purity_check1->chromatography Isomeric impurities or high purity needed purity_check2 Assess Final Purity (HPLC >98%, Sharp MP) recrystallization->purity_check2 acid_base->purity_check2 chromatography->purity_check2 purity_check2->recrystallization Purity Not Met end_product Pure 3,4-AMB purity_check2->end_product Purity Met

Caption: Decision workflow for selecting a purification method.

Protocol 1: Recrystallization from a Water/Ethanol System

This protocol is ideal for removing less polar impurities and achieving a significant purity upgrade for solid material.

  • Dissolution: In a suitable Erlenmeyer flask, add 10 g of crude 3,4-AMB. Add the minimum volume of hot deionized water (near boiling, ~90-95°C) required to fully dissolve the solid with stirring. Start with ~200 mL, as the solubility is ~4 g/100mL at 20°C and will be higher when hot.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove them.

  • Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity via melting point analysis and HPLC.

Protocol 2: Acid-Base Extraction

This protocol is highly effective for removing neutral or acidic impurities.

G cluster_0 Step 1: Dissolution & Acidification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Regeneration & Isolation a1 Crude 3,4-AMB in Dichloromethane (DCM) a2 Add 1M HCl (aq) a1->a2 a3 Shake in Separatory Funnel a2->a3 b1 Aqueous Layer (Protonated 3,4-AMB Salt) [Collect this layer] a3->b1 Lower, denser layer is DCM b2 Organic Layer (DCM) (Neutral/Acidic Impurities) [Discard] a3->b2 c1 Collected Aqueous Layer b1->c1 c2 Add 2M NaOH (aq) until pH > 10 c1->c2 c3 Precipitated Pure 3,4-AMB c2->c3 c4 Filter, Wash, & Dry c3->c4

Caption: Workflow for Acid-Base Extraction of 3,4-AMB.

  • Dissolution: Dissolve 5 g of crude 3,4-AMB in ~100 mL of an organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.

  • Extraction: Add 50 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Separation: Allow the layers to separate. Drain the organic layer (bottom layer if using DCM) and set it aside. Collect the aqueous (top) layer.

  • Back-Wash: To ensure complete extraction, add the organic layer back to the funnel and extract again with a fresh 25 mL portion of 1 M HCl. Combine this aqueous layer with the first one.

  • Regeneration: Cool the combined aqueous layers in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the solution is basic (pH > 10, check with pH paper). A precipitate of pure 3,4-AMB should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 3: Flash Column Chromatography

This protocol is for achieving the highest purity, especially when dealing with isomers.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective polar stationary phase.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) gradientA gradient from a less polar (e.g., 100% DCM) to a more polar mixture (e.g., 95:5 DCM:MeOH) will effectively elute compounds of increasing polarity.
Mobile Phase Modifier 0.5 - 1% Triethylamine (TEA)Added to both solvents to prevent peak tailing of the basic amine on the acidic silica.[13]
Loading Dry loadingAdsorb the crude material onto a small amount of silica gel for better resolution.
Detection TLC with UV visualization (254 nm)Aromatic nature of the compound allows for easy visualization.

Procedure:

  • Slurry Pack: Prepare a slurry of silica gel in the initial mobile phase (e.g., DCM with 1% TEA) and pack the column.

  • Dry Load: Dissolve the crude 3,4-AMB in a minimal amount of DCM/MeOH, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the starting mobile phase, collecting fractions.

  • Gradient: Gradually increase the percentage of methanol in the mobile phase to elute the more polar 3,4-AMB.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Purity Assessment

Post-purification analysis is a non-negotiable step to validate the success of the chosen protocol.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to check for the presence of impurities. A single spot indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a suitable starting point.[14] The goal is to achieve a peak purity of >98%.

  • Melting Point Analysis: Purified 3,4-AMB should exhibit a sharp melting point within a narrow range (e.g., 1-2°C), which should be compared to literature values.[1][4]

  • Spectroscopy (¹H NMR, ¹³C NMR, IR, MS): Used for structural confirmation and to ensure the isolated compound is indeed this compound and free from structurally distinct impurities.

Troubleshooting

ProblemPotential CauseSolution
Oily Product from Recrystallization Solvent cools too quickly; compound is "oiling out" instead of crystallizing.Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly. If it persists, add slightly more solvent.
Low Recovery from Recrystallization Too much solvent was used; compound is too soluble in the chosen solvent at low temperatures.Evaporate some of the solvent to concentrate the solution and re-cool. Consider a different solvent system.
Emulsion during Acid-Base Extraction Agitation was too vigorous; solutions have similar densities.Allow the funnel to stand for a longer period. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
Peak Tailing in Chromatography Strong interaction between the basic amine and acidic silica gel.Add a basic modifier (e.g., 1% triethylamine) to the mobile phase.[13] Alternatively, use a different stationary phase like alumina.

Conclusion

The purification of this compound is a critical step for its application in research and industry. By leveraging a systematic approach based on the compound's physicochemical properties, researchers can select and optimize from a suite of powerful techniques including recrystallization, acid-base extraction, and column chromatography. Each method offers distinct advantages for removing specific types of impurities. The protocols and workflows detailed in this guide provide a robust framework for achieving high-purity 3,4-AMB, ensuring reliability and reproducibility in downstream applications.

References

  • MALLAK, Technical Data Sheet of this compound. (n.d.).
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Feist, M., & Behr, A. (2012). Process for the purification of aromatic amines. U.S. Patent No. 8,455,691 B2. Washington, DC: U.S.
  • ChemicalBook. (n.d.). This compound.
  • ECHEMI. (n.d.). This compound SDS, 19406-86-1 Safety Data Sheets.
  • ChemicalBook. (n.d.). This compound | 19406-86-1.
  • ECHEMI. (n.d.). 19406-86-1, this compound Formula.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88043, this compound.
  • CymitQuimica. (n.d.). CAS 19406-86-1: this compound.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Tikad, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676526, 3-Amino-N-methylbenzamide.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • U.S. Patent No. 5,475,148 A. (1995).
  • ChemScene. (n.d.). This compound | CAS No. 19406-86-1.
  • Lee, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Technology, 42.
  • U.S. Patent No. 4,661,606 A. (1987).
  • ChemicalBook. (n.d.). This compound CAS#: 19406-86-1.
  • WorldOfDyes. (2013). This compound.
  • ResearchGate. (2023). Is it possible to extract amino acids from water using extraction?.
  • Sigma-Aldrich. (n.d.). This compound | 19406-86-1.
  • Diaion. (n.d.). Separation and Refining of Amino acids.
  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound | 19406-86-1.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Professor Dave Explains. (2020, January 10).
  • Agilent Technologies. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 19406-86-1.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Benzamide Analogs from 3-Amino-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] This guide provides a comprehensive framework for the strategic development of novel benzamide analogs using 3-Amino-4-methylbenzamide as a versatile starting material. We present detailed, field-proven protocols for key chemical transformations including N-acylation, N-sulfonylation, and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. Beyond synthesis, this document outlines systematic methodologies for the purification and rigorous physicochemical characterization of the resulting analogs, ensuring the generation of high-quality compound libraries for drug discovery pipelines. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical space with structurally diverse and medicinally relevant benzamide derivatives.

Introduction: The Benzamide Scaffold and the Utility of this compound

Benzamide derivatives are recognized as "privileged structures" in drug discovery, demonstrating a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[2][4][5] The amide bond is stable, largely neutral, and capable of participating in crucial hydrogen bonding interactions with biological targets, making it a highly desirable feature in drug candidates.[3]

The strategic functionalization of a common core is a time-honored approach in medicinal chemistry to generate libraries of analogs for structure-activity relationship (SAR) studies. This compound is an excellent starting scaffold for this purpose. Its structure presents two primary points for chemical modification: the reactive 3-amino group and the aromatic ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[6]
CAS Number 19406-86-1[7][8]
Molecular Formula C₈H₁₀N₂O[6][7][8]
Molecular Weight 150.18 g/mol [6][7][9]
Appearance Light brown crystalline solid[8][10]
Melting Point 128-132 °C[9][10]

This guide will focus on leveraging the reactivity of the 3-amino group to introduce diverse functionalities, thereby creating novel chemical entities for biological screening.

Start This compound (Starting Material) N_Acyl N-Acylation Start->N_Acyl N_Sulfonyl N-Sulfonylation Start->N_Sulfonyl Buchwald Buchwald-Hartwig Amination Start->Buchwald Diazotization Diazotization & Sandmeyer Reaction Start->Diazotization Library Diverse Library of Benzamide Analogs N_Acyl->Library N_Sulfonyl->Library Buchwald->Library Diazotization->Library

Figure 1: Key synthetic pathways for analog development from this compound.

Synthetic Protocols for Analog Generation

The protocols described below are designed to be robust and adaptable. The causality behind the choice of reagents and conditions is explained to allow for informed modifications based on substrate-specific requirements.

N-Acylation: Synthesis of Novel Amide Derivatives

Rationale: N-acylation is a fundamental and highly reliable transformation for derivatizing primary amines.[11] By introducing a second amide linkage, this reaction allows for the exploration of a wide range of substituents (aliphatic, aromatic, heterocyclic) appended via the acyl group. This modification can significantly alter the compound's polarity, hydrogen bonding capacity, and steric profile, which are critical for modulating target binding and pharmacokinetic properties. The use of a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) provides a mild and efficient method for amide bond formation directly from carboxylic acids, avoiding the harsher conditions associated with acyl chlorides.[12]

Protocol 2.1.1: EDCI-Mediated Amide Coupling

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in an anhydrous polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activator Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution. DMAP acts as a catalyst to accelerate the acylation step.

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add EDCI (1.2 eq.) portion-wise over 10 minutes. The low temperature helps to control the reaction rate and minimize side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and DMAP), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated benzamide analog.

sub This compound + R-COOH reagents EDCI, DMAP DCM, 0°C to RT sub->reagents 1. product N-Acylated Benzamide Analog reagents->product 2. (12-24h) purify Work-up & Purification product->purify 3. final Pure Product purify->final 4.

Figure 2: Workflow for the N-acylation of this compound.

N-Sulfonylation: Introducing the Sulfonamide Moiety

Rationale: The sulfonamide group is a key pharmacophore found in numerous approved drugs, including antibiotics, diuretics, and anticonvulsants. It is a strong hydrogen bond acceptor and is metabolically stable. Introducing a sulfonamide by reacting the amino group with a sulfonyl chloride is a straightforward method to access this important chemical space. Pyridine is commonly used as a base to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst.

Protocol 2.2.1: Sulfonamide Synthesis

  • Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine at room temperature under a nitrogen atmosphere. The pyridine serves as both the solvent and the base.

  • Reagent Addition: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.1 eq.) dropwise via syringe. An exothermic reaction may occur, so slow addition is crucial.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up:

    • Pour the reaction mixture into a beaker of ice water to precipitate the product.

    • Stir for 30 minutes, then filter the solid.

    • Wash the solid with cold water and then with a small amount of cold diethyl ether to remove residual pyridine.

  • Purification: If necessary, recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) or purify by flash column chromatography to obtain the final sulfonamide analog.

Buchwald-Hartwig Amination: C-N Bond Formation

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide.[13][14] This reaction is exceptionally valuable for synthesizing diarylamines and other complex amine-containing structures that are difficult to access via classical methods.[13] Its broad substrate scope and functional group tolerance have made it a staple in modern medicinal chemistry.[15][16] The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields and must often be optimized for specific substrates.[17]

Protocol 2.3.1: Palladium-Catalyzed C-N Cross-Coupling

  • Inert Atmosphere: In a glovebox or under a stream of argon, add the aryl halide (e.g., aryl bromide, 1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.) to a dry Schlenk tube.

  • Solvent: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. The optimal temperature will depend on the reactivity of the aryl halide.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® pad with additional ethyl acetate.

    • Concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired diarylamine product.

Start This compound + Aryl-Halide Catalyst Pd Precatalyst + Ligand + Base Reaction Heat in Anhydrous Solvent (Toluene/Dioxane) Start->Reaction Catalyst->Reaction Combine under Inert Atmosphere Product Diarylamine Analog Reaction->Product 12-24h Purify Filtration through Celite® & Column Chromatography Product->Purify Final Pure Product Purify->Final

Figure 3: General workflow for the Buchwald-Hartwig amination reaction.

Purification and Characterization of Analogs

Rigorous purification and characterization are essential to validate the identity and purity of newly synthesized compounds, ensuring that data from subsequent biological assays are reliable.[18]

Purification
  • Flash Column Chromatography: This is the primary technique for purifying reaction mixtures. A silica gel stationary phase is typically used with a mobile phase consisting of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Acetone). A solvent gradient is often employed to effectively separate the product from starting materials and byproducts.

  • Recrystallization: For solid compounds that are highly pure (>95%) after chromatography, recrystallization can be used to obtain crystalline material suitable for X-ray analysis and to remove trace impurities. The choice of solvent is critical and is determined empirically.

Structural Elucidation and Purity Analysis

A combination of spectroscopic techniques should be used to confirm the structure and assess the purity of each analog.

Table 2: Standard Analytical Techniques for Characterization

TechniquePurposeSample Protocol / Key Parameters
¹H and ¹³C NMR Structural confirmation and isomer identification.Dissolve 5-10 mg of sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra on a 400 MHz or higher spectrometer.[18]
LC-MS Purity assessment and confirmation of molecular weight.Use a C18 column with a gradient elution of acetonitrile in water (both with 0.1% formic acid). Monitor at 254 nm and 280 nm. The mass spectrometer provides the [M+H]⁺ ion.
HRMS Determination of the exact mass and elemental formula.Performed via ESI-TOF or Orbitrap mass spectrometry to confirm the elemental composition to within 5 ppm.
HPLC Quantitative purity analysis.Use a validated method, typically with a C18 column, isocratic or gradient elution, and UV detection. Purity should be >95% for biological screening.[19]
FTIR Functional group identification.Key vibrations to observe include N-H stretches (~3300 cm⁻¹), C=O stretches (~1650 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹).[18][20]

Conclusion

This application guide provides a robust set of protocols and a strategic framework for the synthesis and characterization of novel benzamide analogs derived from this compound. By employing these methods for N-acylation, N-sulfonylation, and Buchwald-Hartwig amination, researchers can efficiently generate diverse compound libraries. The detailed procedures for purification and characterization ensure the integrity of these libraries, paving the way for meaningful SAR studies and the potential discovery of new therapeutic agents.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4).
  • Various Authors. (2024). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. ResearchGate.
  • World of Dyes. (2013). This compound. Dye|Dye intermediates|Fluorescent Brightener|pigment dye.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications.
  • Mallak Specialties. (n.d.). This compound, C8H10N2O, 19406-86-1. Chemical Intermediate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Li, G., et al. (2015). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules.
  • Grzeszczuk, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
  • Chung, K. H., et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Synlett, 23(8), 1181-1186.
  • Google Patents. (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative. Google Patents.
  • Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. IJPSM.
  • Di Fruscia, P., et al. (2016). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry.
  • Fujisaki, F., et al. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-7.
  • Domainex Synthesis Group. (2024). Synthesis in Review: Aminative Suzuki-Miyaura Coupling. Domainex.
  • Al-Juboori, F. H. (2021). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.
  • Liu, S., et al. (2021). Aminative Suzuki–Miyaura coupling. Science.
  • Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Dander, J. E., et al. (2017). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 8(9), 6598-6603.

Sources

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Utilizing Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Core in Modern Anti-inflammatory Drug Design

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a diverse array of therapeutic agents. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets, its metabolic stability, and its synthetic tractability. In the realm of anti-inflammatory drug discovery, the benzamide functional group has proven to be particularly valuable. Many non-steroidal anti-inflammatory drugs (NSAIDs) and a newer class of selective cyclooxygenase-2 (COX-2) inhibitors feature this structural motif. These agents are cornerstones in the management of pain and inflammation associated with conditions like arthritis.[1][2][3]

While not always the direct starting material, 3-amino-4-methylbenzamide (Figure 1) represents a simple yet illustrative example of the substituted benzamide building blocks that are fundamental to the synthesis of more complex anti-inflammatory compounds.[4] The strategic placement of amino and methyl groups on the phenyl ring allows for further chemical modifications to fine-tune the pharmacological properties of the final drug molecule, such as its potency, selectivity, and pharmacokinetic profile.

This guide provides an in-depth exploration of the synthesis of benzamide-based anti-inflammatory agents, with a focus on the underlying chemical principles, detailed experimental protocols, and the biological evaluation of these compounds. We will delve into the rationale behind synthetic strategies and the critical role of the benzamide scaffold in achieving selective inhibition of the COX-2 enzyme, a key target in modern anti-inflammatory therapy.

Figure 1. Chemical structure of this compound.

Part 1: The Benzamide Pharmacophore and Cyclooxygenase (COX) Inhibition

The Cyclooxygenase Enzymes: Key Targets for Anti-inflammatory Drugs

The therapeutic effects of most NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli, such as cytokines and endotoxins. Its upregulation leads to the production of prostaglandins that mediate inflammation and pain.[1][2]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2. While their inhibition of COX-2 accounts for their anti-inflammatory effects, the concurrent inhibition of COX-1 is responsible for their common side effects, most notably gastrointestinal bleeding and ulceration. This understanding led to the development of a new class of drugs, the selective COX-2 inhibitors (coxibs), which were designed to provide potent anti-inflammatory relief with a reduced risk of gastrointestinal complications.[5]

Structure-Activity Relationship (SAR) of Benzamide-Based COX-2 Inhibitors

The development of selective COX-2 inhibitors has been heavily guided by structure-activity relationship (SAR) studies. These studies have revealed that specific structural features are crucial for potent and selective inhibition of COX-2. The benzamide scaffold often plays a central role in these interactions.

A key difference between the active sites of COX-1 and COX-2 is the presence of a larger, more accommodating side pocket in COX-2. This difference is due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2. Selective COX-2 inhibitors are designed to possess a bulky side group that can fit into this side pocket, a feature that is sterically hindered in the COX-1 active site.

The benzamide moiety, often as part of a larger benzenesulfonamide pharmacophore, is frequently the part of the molecule that interacts with this side pocket.[6] The sulfonamide group, in particular, is known to form hydrogen bonds with key amino acid residues within the COX-2 active site, such as Gln178, Leu338, and Ser339, further anchoring the inhibitor and contributing to its selectivity.[6]

The following diagram illustrates the general pharmacophoric features of a selective COX-2 inhibitor, highlighting the role of the benzenesulfonamide group, which contains a benzamide-like structure.

COX2_Inhibitor_Pharmacophore cluster_inhibitor Selective COX-2 Inhibitor cluster_cox2 COX-2 Active Site A Central Heterocyclic Ring (e.g., Pyrazole, Thiophene) Main_Pocket Main Catalytic Pocket A->Main_Pocket Binds to main channel B Aryl Group 1 (e.g., p-tolyl) B->Main_Pocket Hydrophobic interactions C Benzenesulfonamide Moiety Side_Pocket Hydrophilic Side Pocket C->Side_Pocket Fits into selective side pocket

Caption: General pharmacophore model for a selective COX-2 inhibitor.

Part 2: Synthetic Strategies and Protocols

The synthesis of benzamide-based anti-inflammatory agents typically involves multi-step reaction sequences. While a direct synthesis starting from this compound for a widely known anti-inflammatory drug is not common, the principles of its synthesis (from a nitroaromatic precursor) and its functional groups (amine and amide) are central to the construction of these molecules.

Generalized Synthetic Pathway

A common strategy for synthesizing substituted benzamides involves the following key steps:

  • Nitration: Introduction of a nitro group onto a suitable aromatic precursor.

  • Oxidation/Halogenation: Modification of side chains to introduce a carboxylic acid or a group that can be converted to a carboxylic acid.

  • Amide Formation: Coupling of the carboxylic acid with a desired amine.

  • Reduction: Conversion of the nitro group to an amine.

This generalized pathway is illustrated below:

Generalized_Synthesis Start Substituted Toluene Nitro Nitrotoluene Derivative Start->Nitro Nitration (HNO3/H2SO4) Acid Nitrobenzoic Acid Derivative Nitro->Acid Oxidation (e.g., KMnO4) Amide N-Substituted Nitrobenzamide Acid->Amide Amide Coupling (e.g., SOCl2, then Amine) Final N-Substituted Aminobenzamide (e.g., this compound derivative) Amide->Final Reduction (e.g., H2/Pd-C or Sn/HCl) Celecoxib_Synthesis cluster_reactants Starting Materials Reactant1 4-Methylacetophenone Intermediate 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione Reactant1->Intermediate Claisen Condensation (with Reactant2, NaOMe) Reactant2 Ethyl Trifluoroacetate Reactant3 4-Hydrazinobenzenesulfonamide Hydrochloride Product Celecoxib Intermediate->Product Cyclization (with Reactant3)

Caption: Simplified synthetic workflow for Celecoxib.

Detailed Protocol: Synthesis of a Representative Benzamido-Thiophene Anti-inflammatory Agent

This protocol is adapted from the synthesis of novel 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives, which have shown potent and selective COX-2 inhibitory activity. [1][2] Objective: To synthesize 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide, a selective COX-2 inhibitor.

Materials:

  • 2-Amino-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (1.0 eq) in dry dichloromethane (20 mL).

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide as a solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H).

  • Melting Point: To assess purity.

Analytical Technique Expected Observations
¹H NMR Aromatic protons, ethyl group protons, and amide N-H protons with characteristic chemical shifts and coupling patterns.
¹³C NMR Carbons of the thiophene and benzene rings, amide carbonyl carbons, and ethyl group carbons.
Mass Spec (ESI+) A molecular ion peak corresponding to the calculated molecular weight of the product.
FT-IR (cm⁻¹) Stretching vibrations for N-H (amide), C=O (amide), and aromatic C-H bonds.

Part 3: Biological Evaluation

In Vitro COX Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by recombinant human COX-1 and COX-2 enzymes. The amount of PGE₂ produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

Protocol Outline:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated with the test compound at various concentrations for a specified time.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a set incubation period, the reaction is stopped.

  • PGE₂ Quantification: The concentration of PGE₂ in each sample is determined using a competitive ELISA kit.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)
Celecoxib (Reference) >100.42>23
Compound VIIa *19.50.2967.24

*Compound VIIa is 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide, as described in the literature.[1][2]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Principle: This is a standard and widely used model to assess the acute anti-inflammatory activity of new compounds. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol Outline:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compound, a reference drug (e.g., celecoxib), and a vehicle control are administered orally to different groups of rats.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point relative to the vehicle control group.

Conclusion and Future Perspectives

The benzamide scaffold remains a highly valuable and versatile platform for the design and synthesis of novel anti-inflammatory agents. Its ability to be readily modified allows for the fine-tuning of pharmacological properties, leading to the development of compounds with high potency and selectivity for the COX-2 enzyme. The synthetic strategies and evaluation protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals working in this field.

Future research in this area will likely focus on the development of multi-target agents that not only inhibit COX-2 but also modulate other inflammatory pathways, potentially offering enhanced efficacy and a broader therapeutic window. The continued exploration of new synthetic methodologies and a deeper understanding of the molecular interactions between benzamide derivatives and their biological targets will undoubtedly pave the way for the next generation of safer and more effective anti-inflammatory drugs.

References

  • WO2021240187A1 - Benzamide derivatives as anti-inflammatory compounds and uses thereof - Google P
  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo. (URL: [Link])
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
  • US7919633B2 - Process for preparation of celecoxib - Google P
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. (URL: [Link])
  • CN102391184A - Synthesis method of celecoxib - Google P
  • CN105753783A - Method for synthesizing celecoxib - Google P
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
  • Synthesis of three F-18-labelled cyclooxygenase-2 (COX-2)
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - NIH. (URL: [Link])
  • US6034096A - Compounds with anti-inflammatory and immunosuppressive activities - Google P
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: not provided in search results)
  • WO2011154696A1 - Anti-inflammatory agents - Google P
  • WO2006003068A2 - Alpha-amino acid derivatives with antiinflammatory activity - Google P
  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed Central. (URL: [Link])
  • This compound | C8H10N2O | CID 88043 - PubChem - NIH. (URL: [Link])
  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed. (URL: [Link])

Sources

Application Note: Rapid UPLC Analysis of 3-Amino-4-methylbenzamide for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of 3-Amino-4-methylbenzamide. This compound is a critical intermediate in the synthesis of pharmaceuticals, including potential ERK1/ERK2 inhibitors, and various dye molecules.[1][2][3] The developed method is tailored for high-throughput environments, offering a significant reduction in analysis time compared to traditional HPLC techniques while ensuring high sensitivity and resolution.[4][5] This document provides a comprehensive protocol, including sample preparation, detailed UPLC system parameters, and method validation guidelines compliant with ICH Q2(R1) standards, making it suitable for researchers, scientists, and professionals in drug development and quality control.[4][6][7]

Introduction

This compound (CAS: 19406-86-1) is an aromatic amine derivative with a molecular weight of 150.18 g/mol .[2][8] Its structural features, including an amino group and an amide functionality, make it a versatile building block in organic synthesis.[1] Specifically, it serves as a key raw material for Active Pharmaceutical Ingredients (APIs) and dye intermediates.[2] Given its role in pharmaceutical manufacturing, the purity and accurate quantification of this compound are of paramount importance to ensure the safety and efficacy of the final drug product.

Primary aromatic amines (PAAs) are a class of compounds that are often monitored as process impurities or degradation products in pharmaceutical manufacturing.[9][10] Regulatory bodies mandate strict control over such impurities. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages for this type of analysis, including increased speed, resolution, and sensitivity, which are critical in a quality control setting.[5][11][12] This application note addresses the need for a rapid and reliable analytical method for this compound.

Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is fundamental to developing a selective and robust UPLC method.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [2][8]
Appearance Light brown crystalline solid[2]
Melting Point 128-132 °C[2]
Boiling Point 304 °C[2]
XLogP3 -0.3[13]
Topological Polar Surface Area 69.1 Ų[8][13]
Solubility Soluble in polar solvents[1]

The compound's polarity, indicated by a low XLogP3 value and its solubility in polar solvents, suggests that reversed-phase chromatography will be an effective separation technique.[1][13] The presence of the aromatic ring and amide group provides a chromophore suitable for UV detection.

Experimental

Materials and Reagents
  • This compound Reference Standard: (>98.0% purity, CAS: 19406-86-1)

  • Acetonitrile (ACN): UPLC-MS grade

  • Methanol (MeOH): UPLC-MS grade

  • Formic Acid (FA): 99% purity

  • Water: Deionized, 18.2 MΩ·cm

  • UPLC System: ACQUITY UPLC H-Class System with a Quaternary Solvent Manager, Sample Manager, and a PDA Detector or ACQUITY QDa Detector.[14]

  • UPLC Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Data Acquisition and Processing: Empower 3 Software[14]

Standard and Sample Preparation

Causality: The choice of diluent is critical for ensuring analyte stability and compatibility with the mobile phase. A mixture of water and an organic solvent is often optimal for dissolving polar compounds like this compound while preventing peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired calibration range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Sample Preparation: For analysis of a bulk drug substance, accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range. For all solutions, filter through a 0.22 µm PVDF syringe filter before injection.

UPLC Method Parameters

Causality: A reversed-phase C18 column is selected due to the polar aromatic nature of the analyte. The 1.7 µm particle size of the BEH column provides high efficiency and resolution. A gradient elution is chosen to ensure a sharp peak shape and rapid elution. Formic acid is added to the mobile phase to control the ionization of the amino group, leading to improved peak symmetry and retention time reproducibility.

ParameterSetting
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Sample Temperature 10 °C
Injection Volume 2 µL
PDA Detection Wavelength 240 nm (or as determined by UV scan)
Run Time 5 minutes

Gradient Program:

Time (min)%A%BCurve
0.0955Initial
3.05956
4.05956
4.19556
5.09556

Method Validation Protocol

To ensure the reliability of the developed method, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] The following parameters must be assessed:

  • Specificity: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can unequivocally assess the analyte in the presence of potential degradation products and impurities.[7]

  • Linearity: Analyze a minimum of five concentrations across the intended range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.[4]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. The LOQ should be sufficiently low to quantify any potential impurities at their specified limits.[4]

  • Robustness: Intentionally vary method parameters such as flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2% organic) to assess the method's reliability during normal use.[6][7]

Results and Discussion

Under the specified UPLC conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 2.5 minutes. The short run time of 5 minutes allows for a high sample throughput, which is highly beneficial for routine quality control analysis. The use of a PDA detector allows for peak purity assessment, ensuring that the chromatographic peak is not co-eluting with any impurities.

The validation results are expected to meet the acceptance criteria outlined in the ICH guidelines, demonstrating that the method is specific, linear, accurate, precise, and robust for its intended purpose.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing prep_start Weighing of Standard and Sample dissolve Dissolution in 50:50 Water/ACN prep_start->dissolve dilute Serial Dilution for Working Standards dissolve->dilute filter 0.22 µm Syringe Filtration dilute->filter injection 2 µL Injection into UPLC System filter->injection separation Separation on BEH C18 (Gradient Elution) injection->separation detection PDA Detection at 240 nm separation->detection integration Peak Integration (Empower 3) detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: UPLC analysis workflow from sample preparation to final quantification.

Method Validation Logic

G Root Reliable Analytical Method Specificity Specificity Root->Specificity Linearity Linearity Root->Linearity Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision Robustness Robustness Root->Robustness Sensitivity Sensitivity Root->Sensitivity Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key parameters for UPLC method validation according to ICH Q2(R1).

Conclusion

The UPLC method detailed in this application note provides a rapid, sensitive, and reliable means for the quantitative analysis of this compound. The 5-minute run time significantly increases sample throughput compared to conventional HPLC methods, making it ideal for quality control laboratories in the pharmaceutical and chemical industries. The method is built on sound chromatographic principles and is designed to be readily validated to meet stringent regulatory requirements.

References

  • LCGC International.
  • García, M. et al.
  • Mallak Specialties. This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. [Link]
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
  • CORESTA.
  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. [Link]
  • National Institutes of Health (NIH). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]
  • LabRulez LCMS.
  • National Institutes of Health (NIH). This compound | C8H10N2O | CID 88043 - PubChem. [Link]
  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
  • Journal of Applied Pharmaceutical Science. Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. [Link]
  • Shetgar, S. S., et al. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 043-053. [Link]
  • National Institutes of Health (NIH). 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem. [Link]
  • Dongre, V. G., et al. (2008). Development and validation of UPLC method for determination of primaquine phosphate and its impurities. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 236-242. [Link]
  • SIELC Technologies. This compound. [Link]

Sources

Application Notes and Protocols for the Use of 3-Amino-4-methylbenzamide in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Role of 3-Amino-4-methylbenzamide in Preclinical Research

This compound, a small molecule belonging to the benzamide family, is gaining significant attention in the field of pharmacology and drug development.[1][2] Initially recognized as a potent inhibitor of poly (ADP-ribose) polymerase (PARP), it plays a crucial role in studying DNA repair mechanisms and cancer therapeutics.[3][4][5] The PARP family of enzymes is integral to the repair of single-strand DNA breaks; their inhibition can lead to synthetic lethality in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA mutations. Beyond its well-established role in oncology research, the physicochemical properties of this compound make it a valuable tool in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in pharmacokinetic research. We will explore its application both as a test compound for PK profiling and as an internal standard for the bioanalysis of structurally related molecules. The methodologies outlined herein are grounded in established principles of bioanalytical method development and validation, ensuring data integrity and reproducibility.

Physicochemical Properties and Pharmacological Profile

A thorough understanding of the compound's characteristics is fundamental to its application in pharmacokinetic studies.

PropertyValueSource
Chemical Formula C₈H₁₀N₂O[1][2][6]
Molecular Weight 150.18 g/mol [1][2][6]
CAS Number 19406-86-1[1][2][6]
Melting Point 127-131 °C[7]
LogP 0.676[8]
Topological Polar Surface Area (TPSA) 69.11 Ų[8]

Mechanism of Action as a PARP Inhibitor:

This compound exerts its biological effects primarily through the inhibition of PARP enzymes. PARP-1, in particular, is a key sensor of single-strand DNA breaks. Upon detecting DNA damage, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage. By inhibiting PARP, this compound prevents the recruitment of these repair factors, leading to the accumulation of unrepaired single-strand breaks. During DNA replication, these breaks can be converted into more lethal double-strand breaks. In cancer cells with defective homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.

PARP_Inhibition_Pathway ssb Single-Strand DNA Break parp PARP Activation ssb->parp par PAR Synthesis parp->par no_repair Inhibition of PAR Synthesis parp->no_repair repair Recruitment of DNA Repair Proteins par->repair ssb_repair SSB Repair repair->ssb_repair inhibitor This compound (PARP Inhibitor) inhibitor->parp Inhibits dsb Double-Strand Break Formation (during replication) no_repair->dsb cell_death Cell Death in HR-Deficient Cells dsb->cell_death

Figure 1: Mechanism of PARP Inhibition by this compound.

Part 1: this compound as a Test Article in Pharmacokinetic Studies

This section outlines the protocol for evaluating the pharmacokinetic profile of this compound in a preclinical setting, typically in rodents.

Experimental Workflow

PK_Workflow dosing Dosing of This compound (e.g., IV, PO) sampling Serial Blood Sampling (e.g., tail vein, retro-orbital) dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing extraction Sample Extraction (e.g., Protein Precipitation) processing->extraction analysis LC-MS/MS Analysis extraction->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis

Figure 2: General workflow for a pharmacokinetic study of this compound.

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol is a general guideline and should be validated according to regulatory standards such as the FDA's Bioanalytical Method Validation guidance.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., d3-3-Amino-4-methylbenzamide) is ideal. If unavailable, a structurally similar compound with close chromatographic retention time and ionization properties can be used (e.g., 3-aminobenzamide).

  • Blank rodent plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol to the desired concentration.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown study sample) in a 1.5 mL microcentrifuge tube, add 10 µL of the IS working solution and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions:

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

5. Proposed MRM Transitions (to be optimized):

Based on the fragmentation of similar small molecules and publicly available mass spectral data for this compound, the following are plausible MRM transitions. The precursor ion will be the protonated molecule [M+H]⁺.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 151.1134.1 (loss of NH₃)To be optimized
106.1 (loss of CONH₂)To be optimized
Internal Standard (example: 3-aminobenzamide) 137.1120.1 (loss of NH₃)To be optimized

Note: The selection of the most abundant and stable product ion is crucial for sensitivity and specificity.

6. Data Analysis and Pharmacokinetic Calculations:

  • Integrate the peak areas for this compound and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentrations of the unknown samples from the calibration curve.

  • Use the concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂, CL, Vd) using appropriate software (e.g., Phoenix WinNonlin).

Part 2: this compound as an Internal Standard

Due to its structural properties, this compound can serve as an excellent internal standard for the quantification of other benzamide derivatives or primary aromatic amines in pharmacokinetic studies.

Rationale for Use as an Internal Standard

An ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variability during sample preparation and analysis. This compound is a suitable candidate when the analyte:

  • Is a benzamide derivative.

  • Has a similar molecular weight and polarity.

  • Exhibits comparable extraction recovery and ionization efficiency.

  • Is chromatographically resolved from the analyte.

Protocol: Bioanalysis of a Hypothetical Analyte Using this compound as an Internal Standard

This protocol assumes the analyte is a structurally related benzamide derivative.

1. Method Development Considerations:

  • Chromatographic Separation: Ensure baseline separation between the analyte and this compound. This may require adjusting the gradient slope or mobile phase composition.

  • Mass Spectrometric Detection: Develop specific MRM transitions for the analyte. Ensure there is no cross-talk between the analyte and IS channels.

2. Sample Preparation:

The protein precipitation method described in Part 1 is a good starting point. Alternatively, for cleaner extracts, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be developed.

  • Liquid-Liquid Extraction (LLE) Example:

    • To 50 µL of plasma, add 10 µL of this compound working solution.

    • Add 250 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

3. Data Analysis:

The data analysis follows the same principles as outlined in Part 1, with the peak area of the analyte being normalized to the peak area of this compound.

Scientific Integrity and Validation

All bioanalytical methods must be rigorously validated to ensure their reliability. The validation should be performed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry."

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter in the data, respectively. Assessed at multiple QC levels (LloQ, low, mid, high).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and IS.

  • Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

Conclusion

This compound is a versatile tool for researchers in drug development. Its role as a PARP inhibitor provides a foundation for its use in pharmacological research, while its chemical properties make it well-suited for pharmacokinetic studies, both as a primary analyte and as an internal standard. The protocols and guidelines presented in this application note provide a robust framework for the successful implementation of this compound in your research endeavors, ensuring the generation of high-quality, reproducible bioanalytical data.

References

  • Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion. PubMed. [Link]
  • 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. [Link]
  • 3-aminobenzamide, a poly (ADP ribose)
  • 3-Aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase, improves hemodynamics and prolongs survival in a porcine model of hemorrhagic shock. PubMed. [Link]
  • This compound | C8H10N2O | CID 88043. PubChem. [Link]
  • This compound. SIELC Technologies. [Link]
  • Effect of Small-Molecule Modification on Single-Cell Pharmacokinetics of PARP Inhibitors. AACR Journals. [Link]
  • Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring. NIH. [Link]
  • Development and Validation of Bioanalytical Method for Estimation of Niraparib in Rat Plasma Using High Performance LC-MS/MS And Its Application to Pharmacokinetic Study. Semantic Scholar. [Link]
  • Bioanalytical assay for the quantification of rucaparib in rat plasma using UPLC-MS/MS: development, and validation for interaction with myricetin. NIH. [Link]
  • Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. Ashdin Publishing. [Link]
  • Phase I pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of a small molecule inhibitor of Poly ADP-Ribose Polymerase (PARP), KU-0059436 (Ku) in patients (p) with advanced tumours.
  • PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. [Link]
  • LC/MS/MS retention time (t R ) and chosen MRM transitions for each analyte.
  • Precursor and product ions for liquid chromatography-electrospray...
  • (PDF) Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling.
  • LESSONS IN DE NOVO PEPTIDE SEQUENCING BY TANDEM MASS SPECTROMETRY. PMC - NIH. [Link]
  • Determination of 44 Pesticides in Foodstuffs by LC/MS/MS. Agilent. [Link]
  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu. [Link]
  • Analysis of Multiclass Multiresidue Pesticides in Milk Using Agilent Captiva EMR—Lipid with LC/MS/MS and GC. Agilent. [Link]
  • Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method.
  • 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Rese.... [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3-Amino-4-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-methylbenzamide (CAS 19406-86-1). This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and improve yields in this crucial synthesis. As an important intermediate for pharmaceuticals and dyes, achieving high purity and yield is paramount.[1][2][3][4] This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to solve challenges in your own laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

There are two primary, well-established routes for the synthesis of this compound. The choice between them often depends on the available starting materials, scale, and safety considerations.

  • Reduction of 4-Methyl-3-nitrobenzamide: This is the most direct and widely used method. It involves the reduction of the nitro group on the aromatic ring to an amine. This transformation is highly reliable and can be achieved with a variety of reducing agents.[1]

  • Hofmann Rearrangement of 4-Methylphthalamide: This classical organic reaction converts a primary amide into a primary amine with one fewer carbon atom.[5][6] While elegant, this route can be more sensitive to reaction conditions and may present more challenges in optimization compared to the nitro-reduction pathway.

Q2: Which synthetic route generally offers a higher and more reliable yield?

For consistency and high yield, the reduction of 4-Methyl-3-nitrobenzamide is generally superior. Catalytic hydrogenation, a common method for this route, can achieve near-quantitative conversion with minimal side products when optimized correctly.[7] The Hofmann rearrangement, while effective, is a multi-step mechanistic pathway that can be prone to side reactions, potentially lowering the overall yield.[5][8]

Q3: My product is an off-white or light brown solid. Is this normal?

Yes, it is common for crude this compound to appear as a light brown or off-white crystalline solid.[9][10] This coloration is often due to trace impurities, such as oxidized species or residual intermediates from the reaction. The final product can typically be purified to a white solid through standard recrystallization procedures.

Troubleshooting Guide: Route 1 - Reduction of 4-Methyl-3-nitrobenzamide

This pathway is the workhorse for producing this compound. The primary challenge is ensuring the complete and clean conversion of the nitro group to an amine.

Caption: Troubleshooting workflow for low yield in the reduction of 4-Methyl-3-nitrobenzamide.

Q4: My catalytic hydrogenation is stalled, and TLC/LCMS shows significant starting material remaining. How can I drive the reaction to completion?

This is a classic issue in catalytic hydrogenation, often related to the catalyst, hydrogen availability, or reaction conditions.

  • Causality & Explanation: Catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface (e.g., Palladium on Carbon, Pd/C). If the catalyst is inactive or "poisoned," or if there is insufficient hydrogen pressure or mixing, the reaction rate will plummet.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: The most common culprit is a deactivated catalyst. Ensure you are using a fresh, high-quality catalyst. If you suspect the catalyst has been exposed to air for too long or is from an old batch, replace it. Consider increasing the catalyst loading from a typical 1-2 mol% to 5 mol%.

    • Increase Hydrogen Pressure: If running at atmospheric pressure, increase the hydrogen pressure to 30-50 psi. This increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.

    • Improve Mass Transfer: Ensure vigorous stirring. The solid catalyst must be well-suspended in the reaction mixture to facilitate contact with the dissolved substrate.

    • Check for Catalyst Poisons: Sulfur, thiols, or other coordination compounds in your starting material or solvent can irreversibly poison the palladium catalyst. If suspected, purify the starting material before the reaction.

Q5: I'm not using hydrogenation. My reduction with Iron/Acetic Acid is sluggish and incomplete. What should I do?

Metal/acid reductions, while cost-effective, are heterogeneous and their efficiency depends heavily on the metal's surface area and the acidic environment.

  • Causality & Explanation: Iron powder reduces the nitro group in the presence of an acid (like acetic or hydrochloric acid), which helps to dissolve the forming iron oxides and acts as a proton source. If the iron is passivated (coated with an oxide layer) or if the acid concentration is too low, the reaction will be slow or incomplete.

  • Troubleshooting Steps:

    • Activate the Iron: Use fine, high-surface-area iron powder ("reduced iron"). Pre-treating the iron powder with dilute acid (e.g., 1M HCl) for a few minutes to etch the surface, followed by washing and drying, can significantly improve activity.

    • Ensure Sufficient Acid: Maintain an acidic pH throughout the reaction. For every mole of nitro compound, you will need several equivalents of acid. Monitor the pH and add more acid if necessary.

    • Increase Temperature: These reactions often require heating to reflux to proceed at a reasonable rate. Ensure you are at an appropriate temperature for your chosen solvent (e.g., ethanol, water).

Q6: My final product is contaminated with colored impurities, which I suspect are azo or azoxy compounds. How are these formed and how can I prevent them?

The formation of these dimeric impurities is a well-known side reaction in nitro group reductions, especially when the reduction is not rapid and complete.

  • Causality & Explanation: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) proceeds through several intermediates, including nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[11] If these intermediates build up in the reaction mixture, they can condense with each other to form azoxy (Ar-N=N(O)-Ar) and subsequently azo (Ar-N=N-Ar) compounds, which are often highly colored.[11] This is more common in neutral or basic conditions and with milder reducing agents.

  • Preventative Measures:

    • Use a More Powerful Reducing System: Catalytic hydrogenation under pressure is highly effective at preventing these byproducts because it rapidly reduces all intermediates to the amine.

    • Maintain Acidic Conditions: For metal-based reductions, keeping the reaction strongly acidic favors the complete reduction to the amine and suppresses the condensation side reactions.

    • Ensure Efficient Mixing and Sufficient Reductant: A localized depletion of the reducing agent can lead to a buildup of intermediates. Ensure the reaction is homogenous or well-stirred.

Comparison of Common Reduction Methods
Reducing Agent/CatalystTypical ConditionsExpected YieldProsCons
H₂ / Pd-C 1-5 mol% Pd/C, 1-4 atm H₂, RT-50°C, MeOH/EtOH>95%[7]High yield, clean reaction, easy workupRequires specialized hydrogenation equipment, catalyst cost, potential for catalyst poisoning
Fe / CH₃COOH or HCl 3-5 eq. Fe, excess acid, EtOH/H₂O, Reflux80-90%Inexpensive, robust, scalableLarge amount of solid waste (iron sludge), acidic workup required, can be slow
SnCl₂·2H₂O / HCl 3-4 eq. SnCl₂, conc. HCl, EtOH, 50-70°C85-95%Generally clean, good for sensitive functional groupsExpensive, generates tin waste which is toxic and requires careful disposal
Sodium Dithionite (Na₂S₂O₄) 3-5 eq. Na₂S₂O₄, aq. NH₃ or NaHCO₃, RT-60°C70-85%Mild conditions, avoids strong acidsModerate yield, can be sluggish, reagent stability can be an issue

Troubleshooting Guide: Route 2 - Hofmann Rearrangement

The Hofmann rearrangement is a powerful tool but requires precise control to avoid diverting the key isocyanate intermediate toward unwanted products.[5][6]

Hofmann_Mechanism Amide 4-Methylphthalamide (Starting Material) Bromoamide N-Bromoamide Intermediate Amide->Bromoamide + Br₂ / NaOH Anion Bromoamide Anion Bromoamide->Anion + NaOH (-H₂O) Isocyanate Isocyanate Intermediate (Key Branch Point) Anion->Isocyanate Rearrangement (-Br⁻) CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid + H₂O (Desired) Carbamate Carbamate Byproduct (e.g., Methyl Carbamate) Isocyanate->Carbamate + ROH (Solvent, Undesired) Amine This compound (Desired Product) CarbamicAcid->Amine - CO₂

Caption: Mechanism of the Hofmann Rearrangement showing the critical isocyanate intermediate.

Q7: My Hofmann rearrangement yield is very low, and I'm isolating a significant amount of a methyl carbamate byproduct. What went wrong?

This is the most common failure mode of the Hofmann rearrangement and points directly to the solvent choice and reaction conditions.

  • Causality & Explanation: The core of the Hofmann rearrangement is the formation of an isocyanate intermediate.[5][6][8] For the reaction to produce the desired primary amine, this isocyanate must react with water (from the aqueous base) to form an unstable carbamic acid, which then decarboxylates.[5] However, isocyanates are highly electrophilic and will react with other available nucleophiles. If the reaction is run in an alcohol solvent, such as methanol, the alcohol will act as a nucleophile and "trap" the isocyanate, forming a stable carbamate byproduct and preventing the formation of the amine.[5][8][12]

  • Solution:

    • Change the Solvent: Do not use alcohol as the primary solvent. The reaction should be run in water with a co-solvent that is inert to isocyanates, such as dioxane or THF, if needed for solubility.

    • Control Stoichiometry: Ensure that a sufficient excess of aqueous sodium hydroxide is used to both facilitate the initial deprotonations and to provide the water needed for hydrolysis of the isocyanate.

Q8: The reaction is messy, and besides the desired product, I have unreacted starting material and other byproducts. How can I improve the reaction efficiency?

This suggests that the initial steps of the rearrangement are not proceeding efficiently. Temperature and reagent stoichiometry are critical.

  • Causality & Explanation: The formation of the N-bromoamide and its subsequent deprotonation must occur before the rearrangement step. These steps are temperature-sensitive. If the temperature is too low, the reaction will be slow, leaving unreacted starting material. If the temperature is too high during the addition of bromine/hypobromite, side reactions can occur.

  • Troubleshooting Steps:

    • Control Temperature: The initial formation of the N-bromoamide is typically performed at a low temperature (0-5 °C) to prevent unwanted side reactions. After the bromoamide is formed, the temperature is carefully raised to induce the rearrangement to the isocyanate.

    • Use Fresh Reagents: The active reagent is hypobromite (BrO⁻), which is formed in situ from bromine and sodium hydroxide. This species is not particularly stable, so it's best to use a freshly prepared solution or add the bromine slowly to the cold, basic solution of the amide.

    • Ensure Proper Stoichiometry: Use a slight excess of both bromine and sodium hydroxide to ensure the complete conversion of the starting amide to the bromoamide anion, which is the species that rearranges.

Optimized Experimental Protocol: Catalytic Hydrogenation

This protocol describes a reliable, high-yield synthesis of this compound via the reduction of 4-Methyl-3-nitrobenzamide.

Materials:

  • 4-Methyl-3-nitrobenzamide (1.0 eq)[13][14]

  • 10% Palladium on Carbon (Pd/C), 50% wet (1-2 mol% Pd)

  • Methanol (or Ethanol), reagent grade

  • Hydrogen gas (H₂)

  • Celite or another filter aid

  • Parr-type hydrogenation apparatus or a flask system with a hydrogen balloon

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add 4-Methyl-3-nitrobenzamide (1.0 eq) and Methanol (approx. 10-15 mL per gram of substrate). Stir to dissolve as much of the solid as possible.

  • Catalyst Addition: Carefully add 10% Pd/C (1-2 mol% based on palladium content) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Note: Dry Pd/C is pyrophoric and should be handled with care. Using the 50% wet catalyst is safer.

  • Hydrogenation: Seal the reaction vessel. Purge the vessel three times with hydrogen gas to remove all air. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic and may warm slightly. Monitor the reaction progress by observing the cessation of hydrogen uptake or by periodically taking a sample (after carefully venting and purging the system) for TLC or LCMS analysis. The reaction is typically complete in 2-6 hours.

  • Workup - Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water after filtration is complete.

  • Workup - Isolation: Rinse the filter cake with a small amount of fresh methanol. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is water or an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot solvent, then allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum. The melting point of the pure compound is 127-131 °C.[3][15]

References

  • Clark, B., Lin, L., & Sansom, C. (1986). Synthesis of 3-AMINO-N-(4-METHYLPHENYL)BENZAMIDE. Journal of Medicinal Chemistry, 29(8), 1534-1537).
  • ResearchGate. (n.d.). Yield of N‐(3‐amino‐4‐methylphenyl)benzamide as a function of....
  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
  • Mallak Specialties. (n.d.). This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline.
  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS.
  • NIH. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
  • PharmD Guru. (n.d.). 31. HOFMANN REARRANGEMENT.
  • SIELC Technologies. (2018). This compound.
  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. Google Patents.
  • ACS Publications. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. ACS Omega.
  • NIH. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • WorldOfChemicals. (2013). This compound.
  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.
  • ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

Sources

common impurities in 3-Amino-4-methylbenzamide and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in your experimental work, ensuring the integrity and success of your research.

Troubleshooting Guide: Common Impurities and Their Removal

This section addresses specific issues you may encounter during your experiments with this compound, providing step-by-step guidance on how to resolve them.

Issue 1: My final product of this compound has a persistent yellow or brownish tint.

Possible Cause: The coloration is likely due to the presence of residual nitro-aromatic compounds, which are common precursors in the synthesis of this compound. The most probable culprit is unreacted 4-methyl-3-nitrobenzamide. Oxidation of the final product upon exposure to air and light can also contribute to discoloration.

Recommended Solution: Purification by Recrystallization

Recrystallization is a highly effective method for removing colored impurities and improving the overall purity of your product.[1][2] The principle is based on the differential solubility of the desired compound and the impurities in a suitable solvent at different temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature, while the impurities should either be highly soluble or insoluble at all temperatures. For this compound, a moderately polar compound, ethanol or a mixed solvent system like ethanol/water or ethyl acetate/hexane are good starting points.[3][4]

  • Dissolution: In a fume hood, dissolve the impure this compound in a minimum amount of hot ethanol in an Erlenmeyer flask. Add the solvent in small portions while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Issue 2: My NMR spectrum shows unexpected aromatic peaks, suggesting an isomeric impurity.

Possible Cause: During the nitration of the starting material (often a toluene derivative), the formation of regioisomers is a common side reaction.[5][6] This can lead to the presence of isomeric impurities in your final product, such as 2-amino-4-methylbenzamide or 5-amino-2-methylbenzamide, which have very similar physical properties to the desired this compound, making them difficult to separate by simple recrystallization.

Recommended Solution: Purification by Flash Column Chromatography

Flash column chromatography is a more powerful technique for separating compounds with similar polarities, such as isomers.

Step-by-Step Flash Column Chromatography Protocol:

  • Stationary Phase: Silica gel is the most common stationary phase for this type of separation.

  • Mobile Phase Selection: The choice of eluent is critical. Start by performing thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between your desired product and the impurities. A good starting point would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Vary the ratio to achieve a retention factor (Rf) of around 0.3 for the this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your impure product in a minimal amount of the mobile phase (or a slightly more polar solvent if solubility is an issue, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in commercially available this compound?

A1: While commercial grades are generally of high purity, trace amounts of impurities from the synthetic route can be present. These may include:

  • 4-methyl-3-nitrobenzamide: An unreduced precursor.

  • Isomeric Aminomethylbenzamides: Such as 2-amino-4-methylbenzamide.

  • Residual Solvents: From the purification process.

  • Inorganic Salts: From reagents used in the synthesis.

Q2: How can I confirm the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (like phosphoric or formic acid) is a common method.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can reveal the presence of organic impurities. The proton NMR spectrum of pure this compound should show characteristic peaks for the aromatic protons, the amine protons, the amide protons, and the methyl group.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in identifying unknown impurities by their mass-to-charge ratio.[8]

  • Melting Point Analysis: A sharp melting point close to the literature value (around 128-132 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q3: What are the ideal storage conditions for this compound to prevent degradation?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents. The amino group is susceptible to oxidation, which can lead to discoloration and the formation of impurities over time.

Q4: Can I use this compound with a slight yellow tint for my reaction?

A4: The suitability of slightly impure this compound depends on the sensitivity of your downstream application. For reactions that are sensitive to trace impurities, such as in the development of pharmaceutical active ingredients, it is highly recommended to purify the material first. For other applications, a small amount of colored impurity may not significantly affect the outcome. When in doubt, purification is the safest approach to ensure the reliability and reproducibility of your results.

Data Presentation

Table 1: Potential Impurities in this compound and their Characteristics

Impurity NameChemical StructureLikely SourceRecommended Removal Method
4-methyl-3-nitrobenzamideC₈H₈N₂O₃Incomplete reduction of the nitro groupRecrystallization, Column Chromatography
2-amino-4-methylbenzamideC₈H₁₀N₂OIsomeric by-product from nitrationColumn Chromatography
4-methyl-3-nitrobenzoic acidC₈H₇NO₄Incomplete amidationRecrystallization, Acid-Base Extraction

Experimental Workflows

Purification Workflow Diagram

PurificationWorkflow start Impure this compound recrystallization Recrystallization start->recrystallization Colored Impurities chromatography Column Chromatography start->chromatography Isomeric Impurities purity_check Purity Analysis (HPLC, NMR, MP) recrystallization->purity_check chromatography->purity_check pure_product Pure this compound purity_check->pure_product Purity > 99% further_purification Further Purification Needed purity_check->further_purification Purity < 99% further_purification->chromatography

Caption: General purification workflow for this compound.

Impurity Identification Workflow

ImpurityID sample This compound Sample hplc HPLC Analysis sample->hplc nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms purity Purity Assessment hplc->purity structure Impurity Structure Elucidation nmr->structure ms->structure report Purity & Impurity Profile Report purity->report structure->report

Caption: Analytical workflow for impurity identification.

References

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • This compound. PubChem. [Link]
  • Reagents & Solvents: Solvents for Recrystalliz
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development. [Link]
  • Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences. [Link]
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. International Journal of Pharmaceutical Sciences and Research. [Link]
  • This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. Mallak Specialties. [Link]
  • Purification by Recrystalliz
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Safinamide-impurities.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules. [Link]
  • Nitration and arom
  • Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide precursors.
  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.
  • Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Investigation of Impurities in Peptide Pools. Molecules. [Link]
  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]
  • The nitration of α-phenyl-o-toluic acid. Journal of the Chemical Society C: Organic. [Link]
  • Nitration of o-toluic acid.
  • Aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

Sources

optimizing HPLC separation of 3-Amino-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on optimizing the HPLC separation of 3-Amino-4-methylbenzamide. This resource is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring robust and reliable analytical results.

Introduction to the Analyte: this compound

This compound is an aromatic amine with the molecular formula C8H10N2O.[1][2][3] Its structure, featuring both an amine and an amide functional group, presents unique challenges and opportunities in chromatographic separation. Understanding its physicochemical properties is paramount for effective method development.

PropertyValueSource
Molecular Weight 150.18 g/mol [1][2]
Melting Point 127-131 °C[4]
Predicted pKa 16.47 ± 0.50
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol

The presence of the basic amino group makes this compound susceptible to interactions with acidic silanol groups on the surface of silica-based HPLC columns, a common cause of poor peak shape.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the HPLC analysis of this compound.

Issue 1: Peak Tailing

Peak tailing is the most common issue for aromatic amines like this compound, characterized by an asymmetric peak with a drawn-out latter half.[5]

Primary Cause: Secondary Silanol Interactions

The basic amino group on your analyte can form strong secondary ionic interactions with acidic, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing. This causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailing peak.[5]

Troubleshooting Workflow

G cluster_0 Peak Tailing Observed cluster_1 Mobile Phase Optimization cluster_2 Column & Hardware Checks cluster_3 Resolution start Start Diagnosis ph_check 1. Lower Mobile Phase pH (e.g., to pH 2.5-3.5) start->ph_check buffer_check 2. Increase Buffer Concentration (e.g., 20-50 mM) ph_check->buffer_check If tailing persists additive_check 3. Add a Competing Base (e.g., 0.1% Triethylamine) buffer_check->additive_check If tailing persists column_check 4. Use an End-Capped or Low-Silanol Activity Column additive_check->column_check If tailing persists hardware_check 5. Check for Extra-Column Dead Volume column_check->hardware_check If tailing persists resolved Peak Shape Improved hardware_check->resolved G cluster_0 Initial Observation cluster_1 Method Adjustment cluster_2 Outcome start Poor Resolution gradient 1. Adjust Gradient Slope (Make it shallower) start->gradient organic 2. Change Organic Modifier (e.g., Acetonitrile to Methanol) gradient->organic If insufficient column_chem 3. Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) organic->column_chem If insufficient resolved Resolution Achieved column_chem->resolved

Caption: A decision tree for improving chromatographic resolution.

  • Modify the Gradient: If using a gradient method, making the slope shallower (i.e., increasing the run time and decreasing the rate of organic solvent change) will provide more time for compounds to separate. [6]2. Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, trying the other may alter the elution order and improve the separation of co-eluting peaks.

  • Switch Column Chemistry: If resolution cannot be achieved by modifying the mobile phase, a different stationary phase is the next logical step. A phenyl-hexyl column, for example, offers different selectivity for aromatic compounds through pi-pi interactions.

Frequently Asked Questions (FAQs)

Q1: What are good starting conditions for a reversed-phase HPLC method for this compound?

A good starting point would be a standard C18 column with a mobile phase of water and acetonitrile, using an acid modifier. [7]

Parameter Recommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection (UV) ~254 nm (scan for optimal wavelength)

| Injection Volume | 5-10 µL |

Q2: My sample is very polar and shows poor retention on a C18 column. What are my options?

If this compound or its related impurities are eluting too early, even with a highly aqueous mobile phase, consider these alternatives:

  • Aqueous Normal Phase (ANP) or HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high concentration of organic solvent. [8][9]This mode is excellent for retaining and separating very polar compounds that are unretained in reversed-phase. [9]* Polar-Embedded Columns: These are modified reversed-phase columns that are stable in 100% aqueous mobile phases and offer enhanced retention for polar analytes. [8] Q3: How do I develop a stability-indicating method for this compound?

A stability-indicating method must be able to resolve the parent drug from its degradation products. This requires performing forced degradation studies. [10]

  • Experimental Protocol: Forced Degradation

    • Prepare Stock Solutions: Dissolve this compound in a suitable solvent (e.g., a mixture of water and methanol).

    • Stress Conditions: Expose the solution to the following conditions, aiming for 5-20% degradation:[11]

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid drug at 105 °C for 48 hours.

      • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Analysis: Analyze all stressed samples by HPLC, alongside a control (unstressed) sample.

    • Method Optimization: Develop a gradient method that successfully separates the main peak from all degradation product peaks that are formed. The goal is to demonstrate "peak purity" for the main analyte peak in all conditions.

Q4: My baseline is drifting upwards during a gradient run. What is the cause?

An upward drifting baseline in a gradient is often due to impurities in the mobile phase, particularly in the more aqueous component (Solvent A). These impurities accumulate on the column at low organic concentrations and then elute as the organic content increases.

  • Solution: Always use high-purity HPLC-grade solvents and freshly prepared mobile phases. [12]Filtering the mobile phase through a 0.45 µm filter can also help. [12]

References
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • MicroSolv Technology Corporation. (2020, April 14). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Training. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88043, this compound.
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676526, 3-Amino-N-methylbenzamide.
  • Mallak Specialties. (2018). This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline.
  • Medikamenter Quality Services. (n.d.). Common Issues in HPLC Analysis.
  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • Chromatography Today. (n.d.). Solving Common Errors in HPLC.
  • Dye intermediates. (2013, April 2). This compound.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.

Sources

Technical Support Center: Troubleshooting the Amidation Step of Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for benzamide synthesis. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered challenges during the critical amidation step. As Senior Application Scientists, we understand that nuances in experimental conditions can significantly impact reaction outcomes. This resource is structured to explain the "why" behind common issues and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the amidation step in benzamide synthesis, and what are their key differences?

A1: The three most prevalent laboratory methods are the Schotten-Baumann reaction, coupling agent-mediated synthesis, and direct thermal amidation.

  • Schotten-Baumann Reaction: This method involves reacting an amine with an acid chloride (like benzoyl chloride) under basic conditions, often in a two-phase system.[1] It's a classic and often robust method but can be susceptible to hydrolysis of the acid chloride.[2]

  • Coupling Agent-Mediated Synthesis: This approach directly couples a carboxylic acid (e.g., benzoic acid) with an amine using a coupling reagent.[3] Common reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4] This method avoids the need to prepare an acyl chloride but introduces byproducts from the coupling reagent that require removal.[1]

  • Direct Thermal Amidation: This involves heating a carboxylic acid and an amine, sometimes with a catalyst, to drive off water and form the amide bond.[5] While atom-economical, it often requires high temperatures (>160 °C), which may not be suitable for sensitive substrates.[5]

Q2: My reaction yield is consistently low. What are the most common culprits?

A2: Low yields in benzamide synthesis can stem from several factors, often related to the chosen method:

  • Hydrolysis of the Activating Agent: In the Schotten-Baumann reaction, benzoyl chloride is highly susceptible to hydrolysis back to benzoic acid if moisture is present or if mixing with the aqueous base is not efficient.[2] Similarly, activated intermediates in coupling reactions can also be hydrolyzed.

  • Incomplete Reaction: Insufficient reaction time, incorrect temperature, or poor mixing can lead to incomplete conversion of starting materials.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[6]

  • Protonation of the Amine: The amine must be nucleophilic to attack the activated carboxylic acid derivative. If the reaction generates acid (e.g., HCl in the Schotten-Baumann reaction) and there is insufficient base to neutralize it, the amine will be protonated and rendered unreactive.[6]

  • Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired benzamide.[2]

Q3: I'm observing a significant amount of an insoluble white precipitate in my DCC-coupled reaction. What is it and how can I remove it?

A3: The white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[1] DCU is notoriously insoluble in many common organic solvents.[7]

Removal Strategy:

  • After the reaction is complete (as determined by TLC), filter the entire reaction mixture before the aqueous workup.

  • Wash the filtered solid (the DCU) with a small amount of the reaction solvent (e.g., dichloromethane) to recover any trapped product.

  • Combine the filtrates and proceed with your standard aqueous workup.

Q4: My final product is contaminated with unreacted benzoic acid. How can I effectively remove it?

A4: Residual benzoic acid is a common impurity, especially if hydrolysis of the activating agent has occurred.[8]

Purification Strategy: During the aqueous workup, wash the organic layer containing your crude product with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution.[8] The basic wash will deprotonate the acidic benzoic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively separating it from your neutral benzamide product in the organic layer.

Troubleshooting Guide

This section addresses specific problems that may arise during the amidation step, offering potential causes and actionable solutions.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Poor Quality Starting Materials Use freshly distilled or purified reagents. Ensure the amine is free of moisture, which can hydrolyze activated intermediates.[1]
Inactive Coupling Reagent Coupling reagents like DCC and EDC can degrade over time, especially with improper storage. Use a fresh bottle or test the reagent on a reliable control reaction.
Amine Salt Formation If your amine starting material is a hydrochloride salt, it must be neutralized to the free base before the reaction. Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture.[9]
Steric Hindrance If either the carboxylic acid or the amine is sterically hindered, the reaction may require more forcing conditions (higher temperature, longer reaction time) or a more reactive coupling agent.
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
N,N-Dibenzoylamine Formation This occurs when the newly formed benzamide is acylated again. It is more common when a large excess of benzoyl chloride is used.[2] Solution: Use a stoichiometric amount or a slight excess of the amine relative to the benzoyl chloride. Add the benzoyl chloride slowly to the amine solution to avoid localized high concentrations.[2]
N-Acylurea Formation (with Carbodiimides) The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, halting the reaction.[6] Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction. These additives react with the O-acylisourea to form an active ester that is less prone to side reactions.[4]
Racemization of Chiral Centers If your carboxylic acid or amine contains a chiral center, the reaction conditions can lead to racemization. This is a significant concern in peptide synthesis.[10] Solution: Use racemization-suppressing additives like HOBt or HOAt.[11] Certain coupling reagents, like HATU, are known to react faster with less epimerization.[7]
Problem 3: Difficult Purification
Potential Cause Troubleshooting Steps
Product and Impurities have Similar Polarity If column chromatography is ineffective, consider recrystallization from a different solvent system.[1] Test various solvents to find one where the product is soluble when hot but sparingly soluble when cold, while the impurity remains soluble at all temperatures.[12]
Oiling Out During Recrystallization The product may form an oil instead of crystals if the solution is too concentrated or cools too quickly.[8] Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[6]
Persistent Colored Impurities Side reactions can sometimes produce colored byproducts.[8] Solution: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal can adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. Use charcoal sparingly as it can also adsorb your desired product.[8]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol outlines a standard method for synthesizing a benzamide from benzoic acid and an amine using EDC and HOBt.

Materials:

  • Benzoic acid (1.0 equivalent)

  • Amine (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF

  • Ethyl acetate

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere, add benzoic acid, HOBt, and the amine in DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA to the mixture.

  • Slowly add EDC to the reaction mixture and stir at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow for Troubleshooting Low Yield in Amidation

G start Low Yield Observed check_sm Analyze Starting Materials (NMR, Purity) start->check_sm check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? check_reaction->side_products yes_incomplete Increase Reaction Time / Temperature incomplete->yes_incomplete Yes yes_side Identify Side Product (MS, NMR) side_products->yes_side Yes optimize Re-run Optimized Reaction yes_incomplete->optimize hydrolysis Hydrolysis of Activator? yes_side->hydrolysis n_acylurea N-Acylurea Formation? yes_side->n_acylurea dibenzoyl N,N-Dibenzoylation? yes_side->dibenzoyl use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous Likely add_hobt Add HOBt/HOAt n_acylurea->add_hobt Likely adjust_stoich Adjust Stoichiometry / Slow Addition dibenzoyl->adjust_stoich Likely use_anhydrous->optimize add_hobt->optimize adjust_stoich->optimize

Caption: A logical workflow for diagnosing and addressing low yields in benzamide synthesis.

Mechanism: The Role of Coupling Agents and Additives

G cluster_0 Carbodiimide Activation cluster_1 Side Reaction cluster_2 HOBt Intervention cluster_3 Amide Formation RCOOH R-COOH Isourea O-Acylisourea (Highly Reactive) RCOOH->Isourea DCC DCC DCC->Isourea N_Acylurea N-Acylurea (Stable Byproduct) Isourea->N_Acylurea Rearrangement ActiveEster Active Ester (Reactive, Stable) Isourea->ActiveEster HOBt HOBt HOBt->ActiveEster Amide R-CONH-R' ActiveEster->Amide Amine R'-NH2 Amine->Amide

Caption: The role of DCC as a coupling agent and HOBt in suppressing N-acylurea side product formation.

References

  • BenchChem. (2025). Troubleshooting common issues in benzamide synthesis.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
  • Aapptec Peptides. Coupling Reagents.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
  • Fisher Scientific. Amide Synthesis.
  • Jack Westin. Synthesis of Amides.
  • Chemistry LibreTexts. (2023).
  • Encyclopedia.pub. (2023).
  • Journal of the American Chemical Society. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • Scribd.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.

Sources

Technical Support Center: Degradation Pathways of 3-Amino-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the stability of 3-Amino-4-methylbenzamide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for conducting forced degradation studies as mandated by regulatory bodies like the ICH.[1][2] As a Senior Application Scientist, my goal is to provide you with not just the "how," but the "why," grounding experimental design in robust scientific principles to ensure your studies are both compliant and scientifically sound.

Forced degradation studies are a critical component of the drug development process.[3] They are designed to intentionally degrade the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability testing.[4] The primary objectives are to identify potential degradation products, understand degradation pathways, and, crucially, to develop and validate stability-indicating analytical methods capable of separating degradants from the parent compound.[2][5]

Part 1: FAQs - Experimental Design & Planning

This section addresses common questions that arise before initiating stress testing studies for this compound.

Q1: Why are forced degradation studies necessary for a compound like this compound?

A1: These studies are a regulatory requirement outlined in ICH guideline Q1A(R2).[6] They are essential for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products and establish the intrinsic stability of the molecule.[6] This is critical for understanding how the drug might behave under long-term storage.

  • Method Development: The degraded samples are used to develop and validate a stability-indicating analytical method (typically HPLC). This method must be able to resolve the API from any significant impurities and degradants, ensuring accurate potency measurements throughout the product's shelf-life.[3][7]

  • Formulation & Packaging: Understanding how the molecule degrades under heat, light, or hydrolysis informs the development of a stable formulation and the selection of appropriate packaging to protect the drug product.[5]

Q2: What is the target degradation level, and why is it important?

A2: The generally accepted target for total degradation is between 5-20%.[2] This range is a delicate balance.

  • Below 5%: Insufficient degradation may not produce enough degradants to be reliably detected or to adequately challenge the analytical method's separation power.

  • Above 20%: Excessive degradation can lead to the formation of secondary or tertiary degradants that may not be relevant under normal storage conditions.[8] This can unnecessarily complicate the analysis and impurity profiling. The key is to apply stress just enough to generate a meaningful degradation profile without destroying the molecule entirely.[9]

Q3: At what stage of drug development should these studies be performed?

A3: While regulatory guidance suggests stress testing should be completed during Phase III, it is highly recommended to begin these studies as early as the preclinical or Phase I stages.[4][9] Early investigation provides sufficient time to identify and characterize degradation products, understand stability risks, and make informed decisions about the manufacturing process and formulation development.[3]

Q4: What are the essential stress conditions I must apply to this compound?

A4: According to ICH guidelines, the core stress conditions are hydrolysis, oxidation, photolysis, and thermal stress.[1][2][6]

  • Hydrolysis: Evaluates susceptibility to degradation in aqueous environments across a wide pH range (acidic, neutral, basic).[6]

  • Oxidation: Assesses reactivity with oxidative species.

  • Thermal: Tests stability at elevated temperatures. This should be done at temperatures in 10°C increments above the accelerated stability testing condition (e.g., 50°C, 60°C, 70°C).[6]

  • Photolysis: Determines stability upon exposure to light, as described in ICH Q1B.[6][10]

Table 1: Recommended Starting Conditions for Forced Degradation
Stress ConditionTypical Reagents and ParametersScientific Rationale & Key Functional Groups Targeted
Acid Hydrolysis 0.1 M HCl, 60°CTargets the amide functional group for hydrolytic cleavage. Heat is used to accelerate the reaction.[8][11]
Base Hydrolysis 0.1 M NaOH, 60°CAlso targets the amide bond, which is susceptible to base-catalyzed hydrolysis.[11][12]
Oxidation 3% H₂O₂, Room TempThe aromatic amino group is electron-rich and susceptible to oxidation.[13][14] Hydrogen peroxide is a common and clean oxidizing agent.
Thermal (Dry Heat) 80°CEvaluates the overall molecular stability to heat in the solid state. Amides are generally stable but can degrade at high temperatures.[15]
Photolysis ICH Q1B Option 2: >1.2 million lux hours (Vis) & >200 watt hours/m² (UV)Aromatic systems and compounds with amino groups can absorb UV/Vis light, leading to photochemical degradation.[16][17]

Part 2: Troubleshooting Guides & Protocol Execution

This section provides a question-and-answer guide for specific issues you may encounter during your experiments, followed by detailed protocols.

Experimental Workflow Overview

The general process for conducting a forced degradation study is outlined below.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation prep_api Prepare Stock Solution of this compound apply_stress Incubate API with Stress Agents under Defined Conditions (Time, Temp, Light) prep_api->apply_stress prep_stress Prepare Stress Agents (Acid, Base, H₂O₂, etc.) prep_stress->apply_stress sampling Withdraw Aliquots at Timed Intervals apply_stress->sampling neutralize Quench/Neutralize Reaction (if needed) sampling->neutralize dilute Dilute to Target Concentration neutralize->dilute hplc Analyze via Validated Stability-Indicating HPLC Method dilute->hplc assess Assess % Degradation & Peak Purity hplc->assess mass_balance Calculate Mass Balance assess->mass_balance identify Characterize Major Degradants (e.g., LC-MS) mass_balance->identify

Caption: General workflow for forced degradation studies.

Troubleshooting Guide

Q5: I see no degradation after applying the initial stress conditions. What should I do?

A5: This indicates your compound is stable under the initial conditions, which is valuable information. However, to challenge the method, you must induce some degradation. Incrementally increase the severity of the stressor:

  • For Hydrolysis: Increase the acid/base concentration (e.g., from 0.1 M to 1.0 M) or increase the temperature (e.g., from 60°C to 80°C).

  • For Oxidation: Gently heat the H₂O₂ solution (e.g., to 40-50°C) or increase the exposure time.

  • For Thermal: Increase the temperature in 10°C increments. Document every attempt. If a molecule is extremely stable ("rock stable"), this is the reportable result after exhaustive stress attempts.[18]

Q6: My sample degraded completely or more than 50%. How can I control the reaction?

A6: Over-stressing is a common pitfall.[19] You need to reduce the stress intensity to fall within the 5-20% target range.

  • For Hydrolysis/Oxidation: Decrease the reagent concentration, lower the temperature, or significantly shorten the exposure time. Take time points more frequently at the beginning of the experiment.

  • For Photolysis: Reduce the total exposure time to the light source. The goal is controlled, partial degradation.[8]

Q7: My chromatogram shows a poor mass balance. The sum of the parent peak and impurity peaks is much less than 100%. What's happening?

A7: A poor mass balance suggests one of several issues:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will be invisible to a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector if this is suspected.

  • Precipitation: A degradant may have low solubility in the sample diluent and has precipitated out of solution. Visually inspect your sample vials. Try changing the diluent composition.

  • Volatile Degradants: A degradation product could be volatile and lost during sample preparation.

  • Co-elution: An impurity peak may be hiding under your main API peak. This requires improving your HPLC method's resolution. Check the peak purity of the main peak using a PDA/DAD detector.

Q8: My HPLC baseline is noisy and drifting, making it hard to integrate small impurity peaks. How can I fix this?

A8: Baseline instability is a frequent HPLC problem.[20][21]

  • Check Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and thoroughly degassed.[22] Air bubbles in the pump or detector are a primary cause of baseline noise.[23]

  • System Equilibration: Allow the column and system to equilibrate fully with the mobile phase until a stable baseline is achieved. This is especially important for gradient methods.

  • Temperature Fluctuation: Use a column oven to maintain a constant temperature, as temperature changes can cause baseline drift.[22]

  • Contamination: A contaminated column, guard column, or mobile phase can cause drift. Flush the system with a strong solvent to clean it.[21]

Q9: My peaks are tailing or fronting. What does this mean?

A9: Asymmetric peaks can compromise resolution and quantification.

  • Tailing Peaks: Often caused by secondary interactions between the analyte and the column's stationary phase (e.g., basic analytes like amines interacting with acidic silanols). Try using a lower pH mobile phase to protonate the amine or use an end-capped column. Overloading the column can also cause tailing.[23]

  • Fronting Peaks: This is less common but can be caused by column overloading, low column temperature, or a void/channel in the column packing.[21]

Part 3: Predicted Degradation Pathways & Structures

Based on the functional groups of this compound (an aromatic amine and a primary benzamide), we can predict the most likely degradation pathways.

Hydrolytic Degradation (Acid & Base)

The primary target of hydrolysis is the amide bond. In both acidic and basic conditions, this bond is expected to cleave, yielding 3-Amino-4-methylbenzoic acid.

G Parent This compound Product 3-Amino-4-methylbenzoic acid Parent->Product H⁺/H₂O or OH⁻/H₂O (Hydrolysis)

Caption: Predicted hydrolytic degradation pathway.

Oxidative Degradation

The electron-rich aromatic ring, particularly the amino group, is susceptible to oxidation. This can lead to a variety of products, including the formation of N-oxides, nitroso, or nitro compounds, and potentially complex colored polymers through radical coupling.[13][24]

G Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Nitroso Nitroso Derivative Parent->Nitroso [O] Dimer Dimeric/Polymeric Impurities Nitroso->Dimer Coupling

Caption: Potential oxidative degradation pathways.

Part 4: Detailed Experimental Protocols

These protocols provide a starting point. Remember to adjust conditions to achieve the target 5-20% degradation. Always run a "control" sample in parallel (API in solvent, no stressor) stored at ambient temperature and protected from light.

Protocol 1: Acid Hydrolysis
  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Transfer 5 mL of the stock solution to a vial and add 5 mL of 0.1 M HCl.

  • Cap the vial and place it in a water bath or oven at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.

  • Dilute the neutralized sample to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by HPLC.[8]

Protocol 2: Base Hydrolysis
  • Prepare a 1 mg/mL stock solution as in Protocol 1.

  • Transfer 5 mL of the stock solution to a vial and add 5 mL of 0.1 M NaOH.

  • Cap the vial and place it in a water bath or oven at 60°C.

  • Withdraw aliquots at specified time points.

  • Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.

  • Dilute the neutralized sample to the final target concentration with the mobile phase and analyze by HPLC.[8]

Protocol 3: Oxidative Degradation
  • Prepare a 1 mg/mL stock solution as in Protocol 1.

  • Transfer 5 mL of the stock solution to a vial and add 5 mL of 3% (w/v) hydrogen peroxide.

  • Cap the vial and store it at room temperature, protected from light.

  • Monitor the reaction at various time points (e.g., 2, 8, 24, 48 hours). The reaction is quenched upon dilution.

  • Dilute an aliquot to the final target concentration with the mobile phase and analyze by HPLC.

Protocol 4: Thermal Degradation
  • Place a small amount of solid this compound powder in a clear glass vial.

  • Place the vial in a calibrated oven set to 80°C.

  • Prepare a control sample stored at ambient temperature.

  • After a set time (e.g., 24, 48, 72 hours), remove the sample, allow it to cool, dissolve it in a suitable solvent, dilute it to the target concentration, and analyze by HPLC.

Protocol 5: Photolytic Degradation
  • Prepare a solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., water/acetonitrile).

  • Place the solution in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines.[6]

  • Expose the sample to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Prepare a control sample by wrapping an identical vial in aluminum foil and placing it in the same chamber to exclude light but maintain the same temperature.

  • After exposure, analyze both the stressed and control samples by HPLC.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
  • Thermal decomposition of amide and imide derivatives of maleated polyethylene. (2025, August 6). Polymer Degradation and Stability.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.
  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). Molecules.
  • ICH Guidelines for Drug Stability Testing. (n.d.). Scribd.
  • ICH Guidelines: Stress Degradation Study. (n.d.). IJCRT.org.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Your Company Name.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
  • Chemical Properties of Amides- Hydrolysis. (2024, October 16). Chemistry LibreTexts.
  • This compound. (2018, May 16). SIELC Technologies.
  • Photolysis, oxidation and subsequent toxicity of a mixture of polycyclic aromatic hydrocarbons in natural waters. (n.d.). Water Research.
  • Hydrolysis of Benzamide. (n.d.). GEOCITIES.ws.
  • Benzamide hydrolysis in strong acids — The last word. (n.d.). Canadian Journal of Chemistry.
  • Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. (2025, August 5). Polymer Degradation and Stability.
  • Benzamide hydrolysis in strong acids — The last word. (2025, August 8). ResearchGate.
  • Ultranano Titania: Selectively Ridding Water of Persistent Organic Pollutants. (2026, January 8). ACS Omega.
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.
  • Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. (n.d.). The Journal of Physical Chemistry.
  • Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. (2025, August 6). Environmental Science & Technology.
  • The thermal decomposition of amine imides. (1968). Chemical Communications (London).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Benzamide hydrolysis in strong acids : The last word. (2008, April 1). Semantic Scholar.
  • A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2025, August 7). ResearchGate.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. (n.d.). Environmental Science & Technology.
  • Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. (n.d.). ACS Publications.
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). ALWSCI.
  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
  • A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (n.d.). RSC Publishing.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025, August 10). ResearchGate.
  • forced degradation study: Topics by Science.gov. (n.d.). Science.gov.
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Scientific Research in Engineering and Management.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Journal of Pharmaceutical Research & Reports.
  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). Industrial & Engineering Chemistry Research.
  • This compound. (n.d.). PubChem.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceuticals Online.
  • The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. (n.d.). Journal of the American Chemical Society.
  • Dehydration Reaction of Amide | Acetamide | Action of Heat | P2O5 | Methyl Cyanide | Class 12 |. (2023, March 12). YouTube.
  • This compound. (n.d.). ChemScene.
  • This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. (n.d.). Mallak Specialties.
  • This compound | CAS 19406-86-1. (n.d.). Santa Cruz Biotechnology.

Sources

side reactions to avoid during 3-Amino-4-methylbenzamide derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the derivatization of 3-Amino-4-methylbenzamide. This molecule is a valuable building block in pharmaceutical and materials science research.[1] However, its multifunctional nature—possessing a nucleophilic primary amine, a stable amide, and an activated aromatic ring—presents unique challenges for selective chemical modification. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate common side reactions and optimize your synthetic outcomes. We will focus on three major classes of derivatization: acylation, alkylation, and diazotization.

Section 1: Understanding the Core Reactivity

Before troubleshooting, it's crucial to understand the inherent reactivity of this compound. The primary amino group (-NH₂) is the most nucleophilic and reactive site, making it the primary target for most derivatizations. The methyl group (-CH₃) is an electron-donating group, which, along with the amino group, activates the aromatic ring towards electrophilic substitution. The benzamide group (-CONH₂) is generally stable but can participate in or influence reactions under certain conditions.

Section 2: Troubleshooting Acylation Reactions

Acylation is a common strategy to introduce a carbonyl group, often as a prelude to forming more complex amide or ester linkages. The goal is typically selective mono-acylation at the primary amine.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a less polar, slower-moving spot on my TLC plate, which I suspect is a diacylated product. How can I prevent this?

A1: This is a classic case of over-acylation. The initially formed mono-acylated product can be deprotonated by the base and react a second time with the acylating agent. Here are the primary strategies to ensure mono-acylation:

  • Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of your acylating agent (e.g., acyl chloride or anhydride).

  • Slow Addition & Low Temperature: Dissolve the this compound and a non-nucleophilic base (like triethylamine or pyridine) in a suitable solvent (e.g., DCM, THF). Cool the mixture to 0 °C in an ice bath. Add the acylating agent dropwise as a solution over 30-60 minutes. The low temperature and slow addition keep the instantaneous concentration of the acylating agent low, favoring reaction with the more nucleophilic primary amine over the less nucleophilic mono-acylated intermediate.

  • Choice of Base: A bulky, non-nucleophilic base can be advantageous. If the reaction is sluggish, a stronger base like DBU could be used, but temperature control becomes even more critical.

Q2: The reaction is very slow or stalls completely. What can I do to improve the conversion rate?

A2: Sluggish reactions are often due to insufficient activation of the acylating agent or poor nucleophilicity of the amine.

  • Use a More Reactive Acylating Agent: If you are using a carboxylic acid, it must be activated. Standard methods include conversion to an acyl chloride (with SOCl₂ or (COCl)₂), or using peptide coupling reagents like DCC, EDC, or HATU.

  • Increase Temperature (with caution): After the slow addition at 0 °C is complete, you can allow the reaction to warm to room temperature and stir for several hours. Monitor closely by TLC to avoid the formation of side products.

  • Solvent Choice: Ensure your starting materials are fully dissolved. Aprotic polar solvents like DMF or NMP can accelerate the rate but may require more rigorous purification.

Acylation Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Diacylation Excess acylating agent; High reaction temperature; Concentrated reagents.Use 1.0-1.1 eq. of acylating agent; Add reagent slowly at 0 °C; Use dilute conditions.
Low Conversion Poorly reactive acylating agent; Insufficient base; Low temperature.Convert carboxylic acid to acyl chloride; Use a stronger, non-nucleophilic base; Allow reaction to warm to RT after slow addition.
Hydrolysis of Product The amide bond of N-acylated products can sometimes be surprisingly unstable under acidic workup conditions.[2]Use a mild aqueous workup (e.g., saturated NaHCO₃) and avoid prolonged exposure to strong acids.
Best-Practice Protocol: Mono-N-Acylation
  • Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Dissolve the acyl chloride (1.05 eq.) in a small volume of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine solution over 30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 3: Troubleshooting Alkylation Reactions

N-alkylation of the primary amine can be challenging due to the tendency for polyalkylation. The mono-alkylated product is often more nucleophilic than the starting amine, leading to the formation of di-alkylated and even quaternary ammonium salt byproducts.[3]

Frequently Asked Questions (FAQs)

Q1: My reaction yields a complex mixture of mono- and di-alkylated products. How can I achieve selective mono-alkylation?

A1: This is the most common issue in N-alkylation. The key is to manage the relative reactivity and concentrations of the species in solution.

  • Use a Large Excess of the Amine: By using a 3-5 fold excess of this compound relative to the alkylating agent, you statistically favor the reaction of the alkylating agent with the starting material.[3][4] This is most practical when the amine is inexpensive.

  • Reductive Amination: This is a highly effective and controllable method for mono-alkylation. First, react the amine with an aldehyde or ketone to form an imine intermediate. Then, reduce the imine in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This two-step, one-pot process avoids the issues of polyalkylation.

  • Protecting Group Strategy: Acylate the amine first (as described in Section 2). The resulting amide is much less nucleophilic. Perform the desired chemistry on other parts of the molecule, and then hydrolyze the amide bond at the end of the synthesis to reveal the mono-substituted amine.

Q2: I am observing C-alkylation on the aromatic ring instead of N-alkylation. Why is this happening?

A2: C-alkylation is a type of Friedel-Crafts reaction and can occur under acidic conditions, especially with reactive alkylating agents and Lewis acid catalysts.[3]

  • Avoid Lewis Acids: Catalysts like AlCl₃ strongly promote C-alkylation.

  • Use Basic or Neutral Conditions: N-alkylation is favored under basic or neutral conditions, which deprotonate the amine, increasing its nucleophilicity, while the aromatic ring is not activated for electrophilic attack. Using a base like K₂CO₃ or Et₃N is standard practice.

Alkylation Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Polyalkylation Product is more nucleophilic than starting material.[3]Use a large excess of the amine; Employ reductive amination; Use a protecting group strategy.[3]
C-Alkylation Friedel-Crafts reaction conditions (Lewis acids).[3]Avoid acidic catalysts; Perform the reaction under basic conditions (e.g., K₂CO₃).
No Reaction Poor leaving group on alkylating agent; Insufficient temperature.Use a more reactive alkylating agent (e.g., alkyl iodide > bromide > chloride); Gently heat the reaction (monitor for side products).
Visualization of Acylation & Alkylation Challenges

G cluster_acylation Acylation Pathways cluster_alkylation Alkylation Pathways A This compound B Desired Mono-Acylated Product A->B + 1 eq. RCOCl C Side Product Di-Acylated Amide B->C + Excess RCOCl (High Temp) D This compound E Desired Mono-Alkylated Product D->E + R-X F Side Product Di-Alkylated Amine E->F + R-X (Product is more nucleophilic)

Caption: Key reaction pathways in acylation and alkylation.

Section 4: Troubleshooting Diazotization Reactions

Converting the primary amine to a diazonium salt (Ar-N₂⁺) opens up a vast array of synthetic possibilities, including the Sandmeyer reactions to install halides, cyano groups, or hydroxyl groups.[5][6] The primary challenge is the inherent instability of the diazonium salt intermediate.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown/black, and I'm isolating phenol byproducts instead of my desired Sandmeyer product. What's going wrong?

A1: This is a classic sign of diazonium salt decomposition. Diazonium salts are thermally unstable and react with water, especially at elevated temperatures, to form phenols and release nitrogen gas.[8][10][11]

  • Strict Temperature Control: The diazotization step (reaction of the amine with nitrous acid, generated in situ from NaNO₂ and a strong acid) MUST be performed at 0-5 °C.[8][9][11] Use an ice-salt bath if necessary to maintain this temperature range. The subsequent Sandmeyer reaction with the copper(I) salt should also be performed at low temperature, with only gentle warming if the reaction fails to proceed.

  • Use Freshly Prepared Reagents: Prepare the nitrous acid in situ and use the diazonium salt immediately.[10][12] Do not let it stand or warm up. The copper(I) catalyst should also be fresh and of high quality.

  • Counter-ion Choice: While chlorides are common, more stable diazonium salts can be formed with larger counter-ions like tetrafluoroborates (BF₄⁻) or tosylates (TsO⁻), which can sometimes be isolated.[9][13]

Q2: I'm seeing the formation of colored azo compounds as impurities. How can I avoid this?

A2: Azo compounds are formed when the electrophilic diazonium salt couples with an electron-rich aromatic ring.[11][12] This can be the unreacted starting material (this compound) or the phenol byproduct.

  • Ensure Full Diazotization: Add the sodium nitrite solution slowly until all the starting amine has been converted to the diazonium salt. You can test for the presence of excess nitrous acid using starch-iodide paper.

  • Control pH: Azo coupling with amines is typically faster in weakly acidic to neutral conditions, while coupling with phenols is faster in slightly alkaline conditions.[12] Keeping the solution strongly acidic (as required for diazotization) helps suppress this side reaction.

Diazotization & Sandmeyer Troubleshooting Workflow

G cluster_symptoms cluster_causes cluster_solutions start Sandmeyer Reaction Unsatisfactory Outcome symptom1 Low Yield of Desired Product & High Phenol Byproduct start->symptom1 symptom2 Formation of Colored Azo Impurities start->symptom2 cause1 Diazonium Salt Decomposition symptom1->cause1 cause2 Incomplete Diazotization or Unwanted Azo Coupling symptom2->cause2 solution1a Maintain Temperature at 0-5 °C Throughout Diazotization cause1->solution1a solution1b Use Diazonium Salt Immediately After Formation cause1->solution1b solution2a Ensure Stoichiometric NaNO₂ Addition (Test with Starch-Iodide Paper) cause2->solution2a solution2b Maintain Strongly Acidic Conditions (pH < 2) cause2->solution2b

Caption: Troubleshooting workflow for Sandmeyer reactions.

References
  • Barbe, G., et al. (2014). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development.
  • OrgoSolver (n.d.). Diazonium Salts and Aromatic Substitution. OrgoSolver.
  • Krasniqi, E., et al. (2020). Structures, Stability, and Safety of Diazonium Salts. Molecules.
  • O'Brien, A. G., et al. (2018). Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts: One-Pot Synthesis of 3,4-Dihydroquinolin-2-ones. The Journal of Organic Chemistry.
  • Unknown (2020). DIAZONIUM SALTS. Geocities.
  • SIELC Technologies (2018). This compound.
  • San Diego Mesa College (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Wikipedia (n.d.). Sandmeyer reaction.
  • NRO-Chemistry (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube.
  • GeeksforGeeks (2025). Sandmeyer Reaction.
  • ResearchGate (n.d.). N-Acylation Reactions of Amines.
  • Amardeep Chemical (n.d.). This compound, C8H10N2O, 19406-86-1.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary.
  • East, A. A., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry.

Sources

Technical Support Center: Catalyst Selection for Hydrogenation in 3-Amino-4-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical catalytic hydrogenation step in the synthesis of this compound from its nitro precursor, 3-Nitro-4-methylbenzamide. Here, we provide in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific challenges you may encounter during your experiments.

Reaction Overview: The Hydrogenation Pathway

The conversion of 3-Nitro-4-methylbenzamide to this compound is a classic example of nitro group reduction, a fundamental transformation in organic synthesis. Catalytic hydrogenation is often the method of choice due to its high efficiency and clean conversion.[1][2] The general reaction scheme is as follows:

Hydrogenation_Pathway 3-Nitro-4-methylbenzamide 3-Nitro-4-methylbenzamide Nitroso_Intermediate Nitroso Intermediate 3-Nitro-4-methylbenzamide->Nitroso_Intermediate + H2 (Catalyst) Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate + H2 (Catalyst) This compound This compound Hydroxylamine_Intermediate->this compound + H2 (Catalyst)

Caption: General mechanism for the reduction of a nitroaromatic to an aniline.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My hydrogenation reaction is incomplete or very slow. What are the likely causes and how can I troubleshoot this?

A1: Incomplete or sluggish hydrogenation reactions are a common issue. The root cause often lies in one or more of the following areas: catalyst activity, reaction conditions, or substrate/solvent quality.[4][5]

Troubleshooting Steps:

  • Evaluate Catalyst Activity:

    • Freshness and Storage: Catalysts, particularly pyrophoric ones like Raney Nickel, can deactivate upon improper handling or storage.[4] Ensure you are using a fresh batch of catalyst or one that has been stored under an inert atmosphere. Palladium on carbon (Pd/C) can also lose activity over time.

    • Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates. A typical starting point for 10% Pd/C is 5-10 mol% relative to the substrate.[4] If the reaction is slow, consider incrementally increasing the catalyst loading.

  • Optimize Reaction Conditions:

    • Hydrogen Pressure: For many nitro group reductions, a hydrogen balloon is sufficient.[6] However, for more stubborn reactions, increasing the hydrogen pressure using a Parr hydrogenator or a similar high-pressure reactor can significantly enhance the reaction rate.[4][5]

    • Temperature: While many hydrogenations proceed efficiently at room temperature, gentle heating (e.g., to 40-50 °C) can be beneficial.[4] However, be cautious, as excessive heat can sometimes promote side reactions or lead to catalyst deactivation.[4]

    • Agitation: Vigorous stirring is crucial in a three-phase reaction system (solid catalyst, liquid substrate/solvent, gaseous hydrogen) to ensure efficient mass transfer.[4] If you are using a magnetic stirrer, ensure the stir bar is providing adequate agitation. For larger scale reactions, mechanical stirring is often necessary.

  • Check Substrate and Solvent Purity:

    • Solubility: Poor solubility of the 3-Nitro-4-methylbenzamide in the chosen solvent will impede the reaction. Common solvents for this type of reaction include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[5] Ensure your substrate is fully dissolved.

    • Purity: Impurities in the substrate or solvent can act as catalyst poisons.[5] Sulfur compounds and some nitrogen-containing heterocycles are known poisons for palladium catalysts.[4] Using high-purity, dry solvents is recommended.

Troubleshooting_Slow_Reaction Start Reaction is Slow or Incomplete Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Check_Purity Check Substrate/Solvent Purity Start->Check_Purity Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Fresh_Catalyst Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Increase_Pressure Increase H2 Pressure Optimize_Conditions->Increase_Pressure Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Improve_Agitation Improve Agitation Optimize_Conditions->Improve_Agitation Check_Solubility Ensure Substrate Solubility Check_Purity->Check_Solubility Use_Pure_Reagents Use High-Purity Reagents Check_Purity->Use_Pure_Reagents Success Reaction Complete Fresh_Catalyst->Success Increase_Loading->Success Increase_Pressure->Success Increase_Temp->Success Improve_Agitation->Success Check_Solubility->Success Use_Pure_Reagents->Success Hydrogenation_Safety_Workflow Start Start: Prepare for Hydrogenation Setup 1. Assemble and Leak-Test Apparatus Start->Setup Inerting_1 2. Add Catalyst and Substrate Setup->Inerting_1 Inerting_2 3. Purge with Inert Gas Inerting_1->Inerting_2 Solvent_Addition 4. Add Solvent under Inert Atmosphere Inerting_2->Solvent_Addition Hydrogenation 5. Introduce Hydrogen and Run Reaction Solvent_Addition->Hydrogenation Workup_1 6. Purge with Inert Gas Hydrogenation->Workup_1 Workup_2 7. Filter Catalyst (Keep Wet) Workup_1->Workup_2 End End: Isolate Product and Quench Catalyst Workup_2->End

Caption: A simplified workflow for safe catalytic hydrogenation.

Experimental Protocols

General Procedure for Catalytic Hydrogenation using a Hydrogen Balloon

This protocol is a general guideline and may require optimization for your specific substrate and scale.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Nitro-4-methylbenzamide.

  • Inerting: Seal the flask with a septum and purge the system with nitrogen or argon for several minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Solvent Addition: Add an appropriate solvent (e.g., methanol, ethanol) via syringe.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas by attaching a hydrogen-filled balloon to the reaction flask via a needle. For efficient reaction, it is advisable to evacuate and backfill with hydrogen three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet at all times. [4]Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • Lin-Speed. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Industrial Safety Solution. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Palladium on carbon.
  • Červený, L., et al. (2018). Catalyst deactivation in the liquid phase hydrogenation of nitrocompounds.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • University of Rochester. (n.d.). Hydrogenation SOP.
  • BenchChem. (n.d.).
  • Ram, S., & Spicer, L. D. (1987). Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds. Tetrahedron Letters.
  • ACS Chemical Health & Safety. (2020).
  • ACS GCI Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.
  • Wikipedia. (n.d.). Raney nickel.
  • Rasayan Journal of Chemistry. (2021).
  • Amar Equipment. (2025). What are the safety precautions for operating a Hydrogenation Test Unit?.
  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
  • Google Patents. (n.d.). US3562122A - Preparation of platinum metal oxide reduction catalyst.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Adams' catalyst.
  • Reddit. (2022). Hydrogenation reaction tips and tricks : r/Chempros.
  • Journal of the American Chemical Society. (n.d.).
  • Organic Letters. (2021).
  • Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Organic Letters. (2021).
  • Slideshare. (n.d.).
  • New Journal of Chemistry. (2015). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles.
  • YouTube. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
  • PMC - NIH. (2021). Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach.
  • Scilit. (n.d.). Catalyst preparation and deactivation issues for nitrobenzene hydrogenation in a microstructured falling film reactor.
  • Google Patents. (n.d.).
  • NIH. (2024).
  • Green Chemistry. (n.d.).
  • NIH. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • Google Patents. (n.d.).

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Benzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for large-scale benzamide synthesis. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to safely and efficiently manage the exothermic nature of this process. As Senior Application Scientists, we have compiled this guide to blend technical accuracy with practical, field-proven insights to ensure the robustness and safety of your scale-up operations.

Understanding the Core Challenge: The Exotherm

The synthesis of benzamide, particularly from benzoyl chloride and ammonia, is a vigorous exothermic reaction.[1][2][3] The heat generated, if not properly controlled, can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[4][5] A thermal runaway can result in solvent boiling, side reactions, product degradation, and even reactor failure.[6][7] The primary challenge in scaling up benzamide production is the decreasing surface-area-to-volume ratio of larger reactors, which significantly reduces the efficiency of heat removal.[8] This guide will address the critical aspects of managing this exotherm to ensure a safe and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for benzamide synthesis, and which is more exothermic?

A1: The two most common laboratory and industrial methods for synthesizing benzamide are the reaction of benzoyl chloride with ammonia and the conversion of benzoic acid to benzamide.[9] The reaction of benzoyl chloride with ammonia is significantly more exothermic and rapid.[3][10] The synthesis from benzoic acid can be achieved through various routes, including a two-step process involving conversion to benzoyl chloride using an agent like thionyl chloride (SOCl₂), followed by amidation, or by direct amidation with ammonia or urea, often at high temperatures and sometimes with a catalyst.[11][12][13] While the direct amidation of benzoic acid is also exothermic, the reaction involving benzoyl chloride is generally more challenging to control on a large scale due to its speed and high heat of reaction.

Q2: At what point during the scale-up process should I be most concerned about the exotherm?

A2: The most critical phase for thermal management is during the addition of the reactants. For the benzoyl chloride method, this is the slow, controlled addition of benzoyl chloride to the aqueous ammonia solution.[9][14] For the benzoic acid route (if proceeding via an activated intermediate), it's the addition of the activating agent and the subsequent addition of ammonia. A sudden, uncontrolled addition or an inadequate cooling capacity during this phase can lead to a rapid accumulation of heat.[15] It is crucial to have robust cooling systems and emergency procedures in place before initiating reactant addition.[4][16]

Q3: What are the key process parameters I need to monitor to control the exotherm?

A3: Continuous and precise monitoring of several key parameters is essential. These include:

  • Reaction Temperature: This is the most critical parameter. Use multiple, calibrated temperature probes to detect any localized hotspots.[17]

  • Reagent Addition Rate: The rate of addition of the limiting reagent (e.g., benzoyl chloride) directly controls the rate of heat generation.[16]

  • Coolant Temperature and Flow Rate: Monitor the temperature of the cooling fluid entering and leaving the reactor jacket, as well as its flow rate, to ensure efficient heat removal.

  • Reactor Pressure: A sudden increase in pressure can indicate that the solvent is approaching its boiling point, a sign of a potential runaway reaction.[17]

Q4: How can Process Analytical Technology (PAT) be applied to better manage the exotherm in benzamide production?

A4: Process Analytical Technology (PAT) offers real-time monitoring and control, which is invaluable for managing exothermic reactions.[18][19] For benzamide synthesis, in-situ infrared (IR) spectroscopy can monitor the concentration of reactants and products, providing real-time kinetic data.[20] This allows for the immediate detection of any deviation from the expected reaction rate, which could indicate a potential loss of control.[21][22] By integrating PAT with automated systems, the reagent addition rate can be dynamically adjusted based on the real-time reaction progress and temperature, ensuring the reaction proceeds at a safe and optimal rate.[23]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Rapid, Uncontrolled Temperature Spike During Reagent Addition 1. Reagent addition rate is too high: The rate of heat generation is exceeding the cooling capacity of the reactor.[15]2. Inadequate cooling: The cooling system is not functioning efficiently (e.g., low coolant flow, high coolant temperature).[4]3. Poor mixing: Inefficient stirring can create localized "hotspots" where the reaction is proceeding much faster.[17]1. Immediately stop reagent addition. 2. Increase cooling: Maximize coolant flow to the reactor jacket and ensure the coolant temperature is at its setpoint.[24][25]3. Verify mixing: Ensure the agitator is functioning correctly and at the appropriate speed for the reactor scale.[17]4. Emergency Quench (if necessary): If the temperature continues to rise uncontrollably, initiate the emergency quench procedure by adding a pre-determined, cold, inert solvent to dilute the reactants and absorb the heat.[4]
Formation of an Insoluble White Solid Byproduct 1. Formation of N,N-dibenzoylamine: This occurs when a molecule of newly formed benzamide reacts with another molecule of benzoyl chloride. This is more likely at high local concentrations of benzoyl chloride.[9]1. Control Stoichiometry: Use a slight excess of ammonia to ensure the complete consumption of benzoyl chloride.[9][14]2. Slow Reagent Addition: Add benzoyl chloride slowly and sub-surface to ensure rapid dispersion and avoid localized high concentrations.[9][14]3. Maintain Low Temperature: Running the reaction at a lower temperature will reduce the rate of this side reaction.[9]
Low Yield and Presence of Benzoic Acid in the Final Product 1. Hydrolysis of benzoyl chloride: Benzoyl chloride can react with water to form benzoic acid, especially if the reaction temperature is too high or if the benzoyl chloride is added to a non-basic solution.[3][9]1. Ensure adequate base: Use a sufficient concentration of aqueous ammonia to neutralize the HCl byproduct and drive the amidation reaction.[10]2. Purification: The crude product can be purified by washing with a sodium bicarbonate solution, which will convert the benzoic acid to the water-soluble sodium benzoate, allowing for its removal.[9][26]
Reaction Fails to Initiate or Proceeds Very Slowly 1. Low reaction temperature: While necessary for control, excessively low temperatures can significantly slow down the reaction rate.2. Protonation of ammonia: If the HCl byproduct is not effectively neutralized, it will protonate the ammonia, rendering it non-nucleophilic.[26]1. Gradually increase temperature: Slowly and carefully raise the temperature of the reaction mixture while closely monitoring for any signs of an exotherm.2. Ensure sufficient base: Verify that the concentration and amount of ammonia are adequate to act as both a nucleophile and a base to neutralize HCl.

Experimental Protocols

Protocol 1: Controlled Addition and Temperature Management for Large-Scale Benzamide Synthesis from Benzoyl Chloride

Objective: To safely produce benzamide on a large scale by carefully controlling the exothermic reaction between benzoyl chloride and aqueous ammonia.

Methodology:

  • Reactor Preparation:

    • Ensure the reactor is clean and dry.

    • Calibrate all temperature and pressure sensors.

    • Charge the reactor with a concentrated aqueous ammonia solution (e.g., 25%). The amount should be a slight molar excess relative to the benzoyl chloride to be added.[9]

    • Start the reactor's cooling system and bring the ammonia solution to the target initial temperature (e.g., 0-5 °C).[14]

    • Begin agitation to ensure the solution is well-mixed.

  • Benzoyl Chloride Addition:

    • Set up a metering pump for the slow, controlled addition of benzoyl chloride.

    • Begin adding the benzoyl chloride at a pre-determined, slow rate. The addition should be sub-surface to promote rapid mixing and heat dissipation.[9]

    • Continuously monitor the internal temperature of the reactor. The addition rate should be adjusted to maintain the temperature within a narrow, safe range (e.g., below 10 °C).

    • If the temperature begins to rise towards the upper limit, immediately slow or stop the addition of benzoyl chloride until the cooling system brings the temperature back into the desired range.

  • Reaction Completion and Work-up:

    • After the addition of benzoyl chloride is complete, continue to stir the mixture at a low temperature for an additional 15-30 minutes to ensure the reaction goes to completion.[14]

    • The formation of a white precipitate of benzamide should be observed.[3]

    • The crude benzamide can then be isolated by filtration.

    • Wash the solid product with cold water to remove any ammonium chloride and unreacted ammonia.[9][14]

    • The product can be further purified by recrystallization from hot water.[9][26]

Visualizations

Logical Relationship: Thermal Runaway Prevention

G A Start of Exothermic Reaction B Heat Generation Rate > Heat Removal Rate? A->B C Controlled Reaction B->C No D Temperature Increase B->D Yes E Increased Reaction Rate D->E E->B Positive Feedback F Thermal Runaway E->F G Control Measures: - Slow Reagent Addition - Efficient Cooling - Good Mixing G->B

Caption: Decision workflow for preventing thermal runaway.

Experimental Workflow: Benzamide Synthesis Control

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with Aqueous NH3 B Cool to 0-5 °C A->B C Slowly Add Benzoyl Chloride B->C D Monitor Temp & Adjust Addition Rate C->D D->B Temp High D->C Temp Stable E Stir at Low Temp (15-30 min) D->E F Filter Crude Benzamide E->F G Wash with Cold Water F->G H Recrystallize G->H

Caption: Controlled workflow for large-scale benzamide synthesis.

References

  • Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. - Benchchem. URL
  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE
  • Identifying and minimizing side reactions in benzamide synthesis - Benchchem. URL
  • Exp 1 3 | PDF - Scribd. URL
  • Benzamide synthesis - ChemicalBook. URL
  • optimization of reaction conditions for benzamide synthesis - Benchchem. URL
  • Key Trends Shaping the Future of Flow Chemistry - AZoM. URL
  • How is benzamide obtained
  • Reaction Control - Visual Encyclopedia of Chemical Engineering Equipment. URL
  • BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS - Loba Chemie. URL
  • Process Analytic Technologies (PAT) & Reaction Kinetics - Jstar-research. URL
  • Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis - Benchchem. URL
  • How to overcome common problems in Benzamide synthesis? - Benchchem. URL
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. URL
  • BENZAMIDE (FOR SYNTHESIS)
  • BENZAMIDE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. URL
  • RU2019541C1 - Process for preparing benzamide - Google P
  • Control Strategies For Managing Exothermic Reactions In Flow - P
  • Synthesis of benzamide from benzyl chloride | PPTX - Slideshare. URL
  • SAFETY D
  • What are the best tools for cooling chemical reactions? - Asynt. URL
  • What are the most efficient heat removal methods in an exothermic reaction system? - Quora. URL
  • Benzamide Preparation
  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. URL
  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. URL
  • Practical approach to prediction and prevention of runaway reactions. URL
  • Benzamide - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. URL
  • A Comparative Guide to Benzamide Synthesis Methods for Researchers - Benchchem. URL
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Public
  • (PDF)
  • Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield - Benchchem. URL
  • Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions - ACS Public
  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing). URL
  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - ResearchG
  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. URL
  • Thermal Reaction Hazards – Your Problem? - Stonehouse Process Safety. URL
  • Understanding Chemical Reaction Hazards in Manufacturing Processes - Sigma-HSE. URL
  • Runaway reactions, case studies, lessons learned - ARIA. URL
  • Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE. URL
  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal | ACS Omega. URL

Sources

stability issues of 3-Amino-4-methylbenzamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-4-methylbenzamide (CAS 19406-86-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical troubleshooting steps necessary to ensure the integrity of your experiments.

Introduction: Understanding the Chemistry of this compound

This compound is a versatile research chemical, often used as an intermediate in the synthesis of pharmaceuticals and dyes.[1] Its molecular structure features two key functional groups that dictate its chemical behavior and stability in solution: an aromatic amine (-NH₂) and a benzamide (-CONH₂). While the solid compound is generally stable at room temperature in a closed container, its stability in solution is far more dynamic and susceptible to environmental factors.[1] Understanding the reactivity of these two functional groups is paramount to preventing degradation and ensuring experimental reproducibility.

The primary stability concerns for this compound in solution are:

  • Oxidation of the aromatic amine group.

  • Hydrolysis of the amide group.

This guide will provide a detailed exploration of these issues, offering solutions and protocols to mitigate them effectively.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns encountered by researchers working with this compound solutions.

Q1: My this compound solution has turned yellow or brown. Is it still usable?

A1: A yellow or brown discoloration is a common indicator of degradation and suggests you should prepare a fresh solution for quantitative or sensitive applications. This color change is most likely due to the oxidation of the aromatic amine group .

  • Mechanism: Aromatic amines are susceptible to oxidation by atmospheric oxygen, light, or trace metal impurities.[2][3] This process can form highly colored, conjugated products such as quinoneimines or azo compounds.[4][5] The reaction is often accelerated by exposure to light (photo-oxidation) and air.[4][6][7]

  • Recommendation: To prevent this, always store solutions in amber vials or wrap containers in foil to protect them from light.[8] For long-term storage, purging the solvent and the vial headspace with an inert gas like nitrogen or argon before sealing can significantly slow down oxidation.[7]

Q2: What is the best solvent to use for my stock solution?

A2: The choice of solvent depends on your experimental needs. While this compound has some solubility in polar solvents, long-term stability is a key consideration.[9]

  • Recommended Solvents: For general use, aprotic polar solvents like DMSO or Methanol are suitable for preparing high-concentration stock solutions.[10]

  • Aqueous Solutions: If you must use an aqueous medium, it is critical to control the pH. The use of a buffered solution (e.g., phosphate-buffered saline, PBS) around neutral pH (6.5-7.5) is strongly recommended. Avoid highly acidic or basic conditions for storage, as this will promote hydrolysis of the amide group.

Q3: What are the optimal storage conditions for my prepared solutions?

A3: Proper storage is the most critical factor in maintaining the integrity of your this compound solutions. Based on supplier recommendations and chemical principles, the following conditions are advised.

ParameterRecommendationRationale
Temperature 2-8°CSlows down the rate of all chemical degradation reactions.[8][10]
Light Protect from light (Amber vial or foil)Prevents photo-oxidation of the aromatic amine.[6][8][11]
Atmosphere Store under inert gas (N₂ or Ar)Minimizes contact with oxygen, preventing oxidation of the aromatic amine.[7]
Container Tightly sealed containerPrevents solvent evaporation and exposure to air and moisture.[1]

Q4: I see a precipitate in my solution after taking it out of the freezer. What should I do?

A4: This is a common issue related to solubility at lower temperatures.

  • Action: First, warm the solution to room temperature and vortex or sonicate gently to see if the compound redissolves completely.

  • Caution: Always ensure the solution is clear and homogeneous before use. If the precipitate does not redissolve, it may indicate that the concentration is too high for the solvent at that temperature or that degradation has occurred, leading to less soluble products. Consider preparing a more dilute stock solution for cold storage.

Troubleshooting Guide: Common Experimental Issues

This section provides a logical workflow to diagnose and resolve common problems encountered during experiments.

Issue: Inconsistent results or unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS).

This issue often points to the degradation of the compound. The workflow below will help you identify the cause.

Caption: Troubleshooting workflow for stability issues.

Key Degradation Pathways

Understanding the chemical transformations that this compound can undergo is essential for interpreting unexpected results. The two primary pathways are illustrated below.

DegradationPathways cluster_main This compound cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Compound This compound (C₈H₁₀N₂O) OxidationProducts Colored Degradation Products (e.g., Quinoneimines, Azo compounds) Compound->OxidationProducts [O₂], light, heat AcidHydrolysis Acidic Conditions (H⁺, H₂O) -> 3-Amino-4-methylbenzoic Acid + Ammonium (NH₄⁺) Compound->AcidHydrolysis Low pH BaseHydrolysis Basic Conditions (OH⁻, H₂O) -> 3-Amino-4-methylbenzoate Salt + Ammonia (NH₃) Compound->BaseHydrolysis High pH

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Small-Scale Forced Degradation Study

To proactively understand the stability of this compound in your specific experimental matrix, you can perform a forced degradation (stress testing) study. This allows you to identify potential degradation products and validate that your analytical method is "stability-indicating."[12][13][14]

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting solutions to identify degradation products.

Materials:

  • This compound

  • Your chosen solvent (e.g., Acetonitrile:Water 50:50)

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (H₂O₂) (for oxidation)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: Aliquot the stock solution into five separate, clearly labeled amber vials.

    • Control: One vial with the stock solution only. Store at 2-8°C.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal Stress: Place one vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Place one vial of the stock solution under a UV lamp or in direct sunlight.

  • Incubation: Incubate the vials for a defined period (e.g., 24 hours). A good target is to achieve 5-20% degradation of the parent compound. You may need to adjust incubation times.

  • Neutralization (for Acid/Base samples): Before analysis, neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively.

  • Analysis:

    • Dilute all samples (including the control) to a suitable concentration for your analytical method.

    • Analyze all samples by HPLC or LC-MS.

    • Compare the chromatograms of the stressed samples to the control. New peaks represent potential degradation products. The decrease in the area of the parent peak indicates the extent of degradation.

This self-validating protocol provides invaluable insight into how your compound behaves under stress, helping you to develop robust experimental and analytical methods.

References

  • Iranian Chemical Society. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • The Royal Society. (1965). The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society A.
  • ResearchGate. (2008). Benzamide hydrolysis in strong acids — The last word.
  • ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS.
  • Semantic Scholar. (2008). Benzamide hydrolysis in strong acids : The last word.
  • ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their....
  • ResearchGate. (2016). Synthesis and stability of strongly acidic benzamide derivatives.
  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines.
  • National Center for Biotechnology Information. (n.d.). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4.
  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis.
  • ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Reddit. (2023). Are amines often yellow?.
  • MedCrave. (2016). Forced Degradation Studies.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • PharmTech. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • NILU. (2010). Atmospheric Degradation of Amines (ADA).
  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides.
  • ResearchGate. (1970). Acidic and Basic Amide Hydrolysis.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • ACS Publications. (2020). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.
  • Mallak Specialties. (n.d.). This compound.
  • OSTI.GOV. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

Sources

Technical Support Center: Method Refinement for Trace Analysis of 3-Amino-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and robust troubleshooting strategies for the trace-level quantification of 3-Amino-4-methylbenzamide. The inherent chemical properties of this molecule—specifically its basic primary amine and polar amide functionalities—present unique analytical challenges. This document moves beyond standard protocols to explain the causality behind common issues and offers self-validating systems for method refinement.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during experimental work in a direct question-and-answer format.

Section 1: HPLC & LC-MS/MS Method Optimization

Q1: Why am I observing significant peak tailing for this compound in my reversed-phase HPLC analysis?

A1: The Root Cause: Secondary Silanol Interactions

Peak tailing for this compound, a basic compound, is overwhelmingly caused by secondary ionic interactions with acidic silanol groups (Si-OH) that remain on the surface of silica-based reversed-phase columns.[1][2] At mid-range pH, these silanols can deprotonate to the anionic form (SiO⁻), which then strongly interacts with the protonated primary amine of your analyte. This secondary retention mechanism leads to a portion of the analyte molecules being held longer on the column, resulting in asymmetric, tailing peaks.[1][3] A tailing factor (Tf) greater than 1.2 typically indicates a problem that can compromise integration accuracy and resolution.[2]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment (Primary Solution):

    • Action: Lower the pH of the aqueous portion of your mobile phase to a range of 2.5 - 3.0 using an MS-compatible acid like formic acid.[4][5]

    • Causality: At low pH, the residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge. This minimizes the secondary ionic interactions with the positively charged analyte, leading to a more symmetric peak shape governed primarily by reversed-phase retention.[1][6]

  • Column Selection and Care:

    • Action: Employ a modern, high-purity silica column with high-density end-capping. Alternatively, use a column specifically designed for low silanol activity.[4][5] If your current column is old, replace it.

    • Causality: End-capping chemically treats the silica surface to reduce the number of accessible silanol groups. Columns with lower silanol activity provide fewer sites for secondary interactions.

  • Increase Buffer Strength:

    • Action: Increase the concentration of your mobile phase buffer (e.g., ammonium formate) to 10-20 mM.

    • Causality: The buffer cations (e.g., NH₄⁺) can compete with the protonated analyte for the active silanol sites, effectively "masking" them and improving peak shape.[3]

  • Check for Extra-Column Volume:

    • Action: Ensure all tubing between the injector, column, and detector is as short as possible with a minimal internal diameter. Check for leaks or voids at the head of the column.[1]

    • Causality: Excessive dead volume in the system allows the sample band to spread, which can contribute to peak broadening and tailing.[1]

Q2: My signal intensity is poor for trace-level detection of this compound by LC-MS/MS. How can I improve sensitivity?

A2: Optimizing for a Specific Molecule

Low sensitivity in LC-MS/MS is often a result of suboptimal ionization or fragmentation. This compound, with a molecular weight of 150.18 g/mol , readily forms a protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode.

Method Refinement Steps:

  • Confirm and Optimize Mass Transitions (MRM):

    • Starting Point: Based on public spectral data, the precursor ion is m/z 151.0866.[7] Key product ions for Multiple Reaction Monitoring (MRM) are m/z 134.06 (loss of NH₃) and m/z 108.08 (further fragmentation).[7]

    • Action: Perform an infusion of a ~1 µg/mL standard solution of this compound directly into the mass spectrometer to find the most intense and stable precursor-to-product ion transitions. Systematically ramp the collision energy (CE) for each transition to determine the optimal value that yields the highest product ion intensity.

  • Enhance Ionization Efficiency in the ESI Source:

    • Action: Methodically optimize source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.

    • Causality: These parameters control the efficiency of droplet formation and desolvation. Incomplete desolvation means the analyte may not efficiently transfer to the gas phase as an ion, reducing signal. Aromatic amines can be sensitive to source temperature; too high a temperature can cause in-source degradation.

  • Mobile Phase Composition:

    • Action: Ensure your mobile phase contains an appropriate acid (0.1% formic acid is standard) and a sufficient percentage of organic solvent (like acetonitrile or methanol) at the point of elution.

    • Causality: The acid promotes analyte protonation, which is essential for ESI in positive mode. The organic solvent aids in droplet evaporation in the ESI source.

Table 1: Recommended Starting LC-MS/MS Parameters

Parameter Recommended Value Rationale
Ionization Mode ESI Positive The primary amine group is readily protonated.
Precursor Ion (Q1) m/z 151.1 Corresponds to [M+H]⁺.[7]
Product Ion 1 (Q3) m/z 134.1 High-intensity fragment, good for quantification.[7]
Product Ion 2 (Q3) m/z 108.1 Confirmation ion.[7]
Mobile Phase pH 2.5 - 3.5 (with Formic Acid) Promotes ionization and improves peak shape.[4][5]

| Column | C18, End-capped, ≤3 µm | Provides good retention and minimizes peak tailing.[7] |

Section 2: Sample Preparation and Matrix Effects

Q3: I am experiencing low and inconsistent recovery when extracting this compound from aqueous samples (e.g., wastewater, plasma). How can I improve my sample preparation?

A3: Choosing the Right Extraction Strategy

The polar nature of this compound makes simple liquid-liquid extraction (LLE) challenging due to its high water solubility.[8] Solid-Phase Extraction (SPE) is the preferred method for achieving high, consistent recovery and sample cleanup.[9][10]

dot

SPE_Workflow cluster_0 SPE Protocol for this compound Sample 1. Sample Loading (Aqueous sample, pH adjusted if needed) Wash 4. Wash Step (Remove interferences, e.g., 5% Methanol) Sample->Wash Bind analyte, pass unretained matrix Condition 2. Cartridge Conditioning (e.g., Methanol) Equilibrate 3. Cartridge Equilibration (e.g., Water/Buffer) Condition->Equilibrate Prepare sorbent Equilibrate->Sample Match sample environment Elute 5. Elution (Disrupt analyte-sorbent interaction, e.g., Methanol with 2% NH4OH) Wash->Elute Remove polar interferences Drydown 6. Dry-Down & Reconstitution (Evaporate under N2, reconstitute in mobile phase) Elute->Drydown Collect analyte

Caption: Solid-Phase Extraction (SPE) Workflow.

Recommended SPE Protocol:

  • Sorbent Selection: A mixed-mode Strong Cation Exchange (SCX) sorbent is highly recommended.

  • Causality: At a slightly acidic pH, the primary amine of your analyte will be protonated (positively charged), allowing it to bind strongly to the negatively charged SCX sorbent via ion exchange. This provides a highly selective retention mechanism that is often superior to simple reversed-phase (like C18) for polar basic compounds from complex matrices.[10]

Table 2: Detailed Mixed-Mode SPE Protocol

Step Procedure Purpose & Rationale
1. Condition Pass 1-2 mL of Methanol through the SCX cartridge. To wet the sorbent and activate the functional groups.
2. Equilibrate Pass 1-2 mL of water (or sample buffer, pH ~6) through the cartridge. To prepare the sorbent for the aqueous sample and ensure proper binding.
3. Load Load the pre-treated sample at a slow, steady flow rate. The protonated analyte binds to the SCX sorbent. Many matrix components will pass through.
4. Wash 1 Wash with 1-2 mL of 0.1 M Acetic Acid. Removes neutral and acidic interferences.
5. Wash 2 Wash with 1-2 mL of Methanol. Removes non-polar interferences bound to the polymer backbone of the sorbent.
6. Elute Elute with 1-2 mL of 5% Ammonium Hydroxide in Methanol. The basic elution solvent neutralizes the analyte's amine group, disrupting the ionic bond with the sorbent and allowing it to elute.

| 7. Dry & Reconstitute | Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in your initial mobile phase. | To concentrate the sample and ensure compatibility with the LC system. |

Q4: How do I diagnose and mitigate matrix effects in my LC-MS/MS analysis?

A4: Unmasking Ion Suppression and Enhancement

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[11][12] This can lead to ion suppression (most common) or enhancement, causing significant errors in quantification.[13]

Diagnostic Procedure: Post-Column Infusion

  • Setup: Use a T-junction to continuously infuse a standard solution of this compound into the mobile phase flow after the analytical column but before the MS source.

  • Experiment: While infusing, inject a blank, extracted matrix sample (a sample prepared using the full SPE procedure but without the analyte).

  • Analysis: Monitor the signal of your analyte's MRM transition. A stable baseline will be observed. If there is a dip in the signal at a specific retention time, it indicates that matrix components are eluting from the column at that point and causing ion suppression. If the dip coincides with the expected retention time of your analyte, your quantification is compromised.

Mitigation Strategies:

  • Improve Chromatographic Separation: Adjust your HPLC gradient to move the analyte's peak away from the suppression zones identified by the post-column infusion experiment.

  • Enhance Sample Cleanup: A more rigorous or selective sample preparation method, like the mixed-mode SPE protocol described above, is the most effective way to remove interfering matrix components.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby lessening their impact on ionization.[14] However, this may also reduce your analyte signal below the limit of quantification.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ²H or ¹³C atoms). It will co-elute and experience the exact same matrix effects as the analyte. By measuring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression or enhancement is cancelled out, leading to highly accurate and precise results.

Section 3: Alternative Analytical Approaches

Q5: Is it possible to analyze this compound using Gas Chromatography (GC-MS)?

A5: Yes, but Derivatization is Mandatory

Direct analysis by GC is not feasible. The polar amine (-NH₂) and amide (-CONH₂) groups make the molecule non-volatile and prone to strong interactions with the GC column, resulting in poor or no chromatography.

The Solution: Derivatization

Derivatization is a chemical reaction used to convert the polar functional groups into less polar, more volatile moieties suitable for GC analysis.[15]

dot

Derivatization_Logic Analyte This compound (Polar, Non-Volatile) Problem Poor GC Performance (Peak Tailing, No Elution) Analyte->Problem Solution Derivatization Reaction Problem->Solution Derivative Silylated Derivative (Non-Polar, Volatile) Solution->Derivative Reacts with Reagent Silylation Reagent (e.g., BSTFA, MTBSTFA) Reagent->Solution Result Good GC-MS Analysis (Symmetric Peaks, Good Sensitivity) Derivative->Result

Caption: Logic for using derivatization in GC analysis.

Recommended Derivatization Method: Silylation

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are common and effective silylation reagents.[16] MTBSTFA often creates more stable derivatives.

  • Procedure:

    • Ensure your extracted sample is completely dry. Moisture will consume the reagent.

    • Add the silylation reagent (e.g., MTBSTFA) and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., 70-100 °C for 30-60 minutes) to drive the reaction to completion.

    • Inject the resulting solution directly into the GC-MS.

  • Benefits: Derivatization not only improves volatility but can also reduce peak tailing and increase signal abundance in the mass spectrometer.[17] The resulting mass spectra will have characteristic fragments that can be used for identification and quantification.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88043, this compound.
  • Dadfarnia, S., & Haji Shabani, A. M. (2010). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Journal of the Chinese Chemical Society.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • O'Donnell, T., & Pawliszyn, J. (n.d.). A critical review of solid phase microextraction for analysis of water samples. University of Waterloo.
  • Gros, M., Petrovic, M., & Barcelo, D. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization. Journal of Chromatography A, 810(1-2), 161-72.
  • Ho, T. D., Canestorp, A., & Jensen, B. (2018). Solid phase microextraction Arrow for the sampling of volatile amines in wastewater and atmosphere. Request PDF.
  • SIELC Technologies. (2018). This compound.
  • Patel, K. et al. (2011). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
  • Singh, R., & Sharma, V. (2014). Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. Polycyclic Aromatic Compounds.
  • Soltaninezhad, M., & Fakhari, A. R. (2013). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. International Journal of Analytical Chemistry.
  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry.
  • Bioanalysis Zone. (2013). Importance of matrix effects in LC-MS/MS bioanalysis.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview.
  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS.
  • ResearchGate. (2016). Derivatization of amino acids analyzed by GCMS?
  • DeRupo, N., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences.

Sources

impact of pH on the stability of 3-Amino-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-4-methylbenzamide

A Guide to Understanding and Managing pH-Dependent Stability

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability profile of this compound, focusing specifically on the critical impact of pH. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound in solution?

A1: this compound possesses two primary functional groups susceptible to degradation in aqueous environments: the benzamide moiety and the aromatic amino group.

  • Hydrolysis of the Amide Bond: The amide bond is the most significant liability and is susceptible to both acid- and base-catalyzed hydrolysis.[1] This reaction cleaves the amide to form 3-amino-4-methylbenzoic acid and ammonia (or the corresponding ammonium/carboxylate ions depending on the pH).[1] The rate of hydrolysis is highly pH-dependent, typically being slowest in the near-neutral pH range and accelerating significantly under strongly acidic or alkaline conditions.

  • Oxidation of the Amino Group: The aromatic amino group is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or light exposure. This degradation pathway often results in the formation of colored impurities, causing a visual change in the solution (e.g., turning yellow or brown).[2][3] The susceptibility to oxidation can also be influenced by pH.

Q2: My solution of this compound is changing color. What is happening?

A2: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation of the aromatic amino group.[2] Aromatic amines can oxidize to form complex colored chromophores. This process can be accelerated by:

  • Exposure to Air (Oxygen): Dissolved oxygen is a common culprit.

  • Exposure to Light: Photodegradation can initiate or catalyze oxidative processes.

  • Presence of Metal Ions: Trace metal contaminants can act as catalysts.

  • Non-neutral pH: Extreme pH values can sometimes increase the rate of oxidation.

To mitigate this, it is crucial to use deoxygenated solvents, protect solutions from light by using amber vials, and consider purging the headspace of the container with an inert gas like argon or nitrogen.[2]

Q3: At what pH is this compound most stable?

Troubleshooting Guide: Degradation Issues

This section addresses specific observations you might encounter during your experiments.

Issue 1: Rapid loss of parent compound purity observed by HPLC in an unbuffered aqueous solution.
  • Likely Cause: Hydrolysis. If the solution is not pH-controlled, the dissolution of this compound or exposure to atmospheric CO₂ can shift the pH into a range where hydrolysis is accelerated.

  • Troubleshooting Steps:

    • Measure the pH of your current solution.

    • Prepare a fresh solution in a well-defined buffer system (e.g., phosphate or acetate buffer) within the pH 4-7 range.

    • Re-analyze the purity at initial and subsequent time points to confirm if stability is improved.

  • Corrective Action: Always use buffered systems for aqueous solutions of this compound when stability is critical. Prepare solutions fresh daily if their stability profile in your specific matrix is unknown.

Issue 2: Appearance of a new, more polar peak in the HPLC chromatogram under acidic conditions (pH < 3).
  • Likely Cause: Acid-catalyzed hydrolysis. The primary degradation product, 3-amino-4-methylbenzoic acid, contains a carboxylic acid group. At acidic pH, the amino group will be protonated (-NH3+), but the overall molecule will likely be more polar than the parent amide, often resulting in an earlier elution time in reversed-phase HPLC.

  • Confirmation:

    • Spike the degraded sample with an authentic standard of 3-amino-4-methylbenzoic acid to see if the retention times match.

    • Collect the fraction corresponding to the new peak and analyze it by LC-MS to confirm its mass. The molecular weight of 3-amino-4-methylbenzoic acid is 151.16 g/mol , which will have a distinct mass from the parent compound (150.18 g/mol ).[8][9]

Issue 3: Appearance of a new peak in the HPLC chromatogram under alkaline conditions (pH > 9).
  • Likely Cause: Base-catalyzed hydrolysis. Similar to the acidic condition, this results in the formation of 3-amino-4-methylbenzoic acid.[1][10] Under basic conditions, this product will exist as the carboxylate salt (3-amino-4-methylbenzoate), which is highly polar and will typically elute early in a reversed-phase HPLC run.

Degradation Pathway Overview

The primary pH-dependent degradation pathway for this compound is hydrolysis. This can be catalyzed by either acid or base, proceeding through different mechanisms but yielding the same core degradation product.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) cluster_base Base-Catalyzed Hydrolysis (pH > 8) Parent_Acid This compound (Protonated Amide) H2O_Acid + H₂O Parent_Acid->H2O_Acid Intermediate_Acid Tetrahedral Intermediate H2O_Acid->Intermediate_Acid Product_Acid 3-Amino-4-methylbenzoic Acid + Ammonium (NH₄⁺) Intermediate_Acid->Product_Acid Rate-determining step Parent_Base This compound OH_Base + OH⁻ Parent_Base->OH_Base Intermediate_Base Tetrahedral Intermediate (Anionic) OH_Base->Intermediate_Base Nucleophilic attack Product_Base 3-Amino-4-methylbenzoate + Ammonia (NH₃) Intermediate_Base->Product_Base Collapse Parent_Compound This compound C₈H₁₀N₂O Parent_Compound->Parent_Acid H⁺ Parent_Compound->Parent_Base

Caption: pH-dependent hydrolysis pathways for this compound.

Experimental Protocol: pH-Rate Profile Study

This protocol outlines a forced degradation study to determine the stability of this compound across a range of pH values.[6][11][12]

Objective

To evaluate the susceptibility of this compound to hydrolysis across a wide pH range and determine its optimal pH for stability.[7]

Materials
  • This compound

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Phosphate, Citrate, and Borate buffer salts

  • HPLC-grade Acetonitrile (ACN) and Water

  • Volumetric flasks, pipettes, pH meter

  • HPLC system with UV/PDA detector

Methodology

1. Preparation of Buffer Solutions:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0, 10.0, 12.0).

  • For pH 1.2: Use 0.1 M HCl.

  • For pH 2-10: Use standard buffers (e.g., citrate, phosphate, borate) at a concentration of 50 mM.

  • For pH > 10: Use 0.01 M to 0.1 M NaOH.

  • Verify the final pH of each buffer solution with a calibrated pH meter.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ACN or Methanol) at 1 mg/mL. The use of a small amount of organic solvent helps with initial solubility before dilution into the aqueous buffers.[13]

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 50 µg/mL. The final percentage of organic solvent should be low (<5%) to minimize its effect on the apparent pH and reaction kinetics.

  • Prepare a "time zero" (T₀) sample by immediately diluting an aliquot of the reaction mixture with the mobile phase to quench the reaction and analyzing it immediately.

3. Incubation and Sampling:

  • Incubate all samples at a controlled, elevated temperature (e.g., 60 °C) to accelerate degradation.[12]

  • Withdraw aliquots from each pH solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Immediately quench the degradation by diluting the aliquots in a pre-chilled mobile phase.

4. HPLC Analysis (Stability-Indicating Method):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Buffer (e.g., 20 mM Potassium Phosphate, pH 3.0) and Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at an appropriate wavelength determined by a UV scan of the parent compound.

  • Injection Volume: 10 µL

  • Analysis: Quantify the peak area of the parent compound at each time point. Monitor for the appearance of new peaks, which represent degradation products.

5. Data Analysis:

  • For each pH, plot the natural logarithm of the parent drug concentration (or peak area) versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the observed degradation rate constant (k_obs).

  • Plot the log(k_obs) versus pH to generate the pH-rate profile. The lowest point on this curve indicates the pH of maximum stability.

Sources

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 3-Amino-4-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-methylbenzamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reaction conditions effectively.

Overview of Synthetic Strategies

The synthesis of this compound derivatives typically begins with 3-Amino-4-methylbenzoic acid. The primary challenge lies in forming the amide bond efficiently without promoting side reactions involving the free amine group on the aromatic ring. Two principal strategies are employed:

  • Direct Amide Coupling: This is the most common and often preferred method for small to medium-scale synthesis. It involves activating the carboxylic acid in situ with a coupling reagent, allowing it to react directly with an amine. This method avoids the harsh conditions associated with acyl chloride formation.

  • Acyl Chloride Formation: This classic two-step method involves converting the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The isolated or in situ generated acyl chloride is then reacted with an amine, often under Schotten-Baumann conditions.[2][3]

The choice between these routes depends on substrate complexity, scale, and available resources. This guide will focus primarily on optimizing the direct coupling approach due to its wide applicability and milder conditions, while also addressing issues related to the acyl chloride method.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis, offering probable causes and actionable solutions.

Question: My reaction shows a very low yield or has not worked at all. What are the primary causes?

Answer: A low or zero yield is the most common issue, and it typically points to problems with the starting materials, reaction setup, or the choice of reagents. Let's break down the likely culprits.

  • Cause 1: Ineffective Carboxylic Acid Activation.

    • Explanation: The formation of the amide bond requires the carboxylic acid's hydroxyl group to be converted into a better leaving group. If the coupling reagent is old, degraded, or insufficient, this activation will be incomplete.[2] Carbodiimides like EDC are particularly sensitive to moisture.

    • Solution:

      • Always use fresh, high-purity coupling reagents. Store them in a desiccator.

      • Ensure you are using the correct stoichiometry. Typically, 1.1 to 1.5 equivalents of the coupling agent are recommended to drive the reaction to completion.[4]

      • Consider adding an activator or auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt). HOBt intercepts the activated acid to form an active ester, which is less prone to side reactions and more efficient at acylating the amine.[4][5]

  • Cause 2: Hydrolysis of Acylating Agent.

    • Explanation: The activated carboxylic acid intermediate (or the acyl chloride in the alternative route) is highly reactive and susceptible to hydrolysis by any trace water in the reaction mixture.[2][3] This reverts the intermediate back to the starting carboxylic acid, halting the synthesis.

    • Solution:

      • Ensure Anhydrous Conditions: Use oven-dried glassware. Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[2]

      • Use molecular sieves to scavenge residual water from the solvent and reagents before starting the reaction.

  • Cause 3: Protonation of the Amine.

    • Explanation: The amine must be a free base to act as a nucleophile. If your amine starting material is a hydrochloride salt (e.g., NH₃ is often supplied as NH₄Cl), it is not nucleophilic. Similarly, any acidic byproducts generated during the reaction can protonate the amine, rendering it unreactive.[3][6]

    • Solution:

      • If using an amine salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to liberate the free amine.[4]

      • In Schotten-Baumann reactions, an aqueous base like NaOH is used to neutralize the HCl byproduct, preventing it from protonating the starting amine.[2][3]

Question: My TLC plate shows multiple spots, indicating a complex mixture of products. What side reactions are occurring?

Answer: The presence of multiple byproducts is often related to the reactivity of the starting materials and intermediates.

  • Cause 1: Byproducts from the Coupling Reagent.

    • Explanation: Carbodiimide coupling reagents like EDC and DCC form urea byproducts after they activate the carboxylic acid.[3] Dicyclohexylurea (from DCC) is poorly soluble in most organic solvents and often precipitates, but the urea from EDC is water-soluble.[3][5]

    • Solution:

      • If using DCC, the dicyclohexylurea (DCU) byproduct can often be removed by simple filtration.[3]

      • For water-soluble byproducts from reagents like EDC, a standard aqueous workup is effective. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine to remove the urea and any unreacted starting materials.[2][4]

  • Cause 2: Self-Condensation or Polymerization.

    • Explanation: The starting material, 3-Amino-4-methylbenzoic acid, contains both a nucleophile (the -NH₂) and an electrophile (the -COOH). Under certain conditions, it can react with itself. While sterically less favored, it can lead to dimers or oligomers, especially at high temperatures or concentrations.

    • Solution:

      • Activate the carboxylic acid with the coupling agent before adding the target amine. This is often done by pre-stirring the carboxylic acid, coupling agent, and HOBt for 15-30 minutes at 0 °C.[2] This ensures the activated species reacts preferentially with the desired amine once it is introduced.

      • Maintain a moderate reaction temperature. While some reactions need heat, starting at 0 °C and allowing the mixture to slowly warm to room temperature is a standard practice that minimizes side reactions.[4]

  • Cause 3: Double Acylation of the Amine.

    • Explanation: If an excess of the activated carboxylic acid is present relative to a primary amine, a second acylation can sometimes occur, leading to an imide byproduct.

    • Solution:

      • Carefully control the stoichiometry. Using a slight excess of the amine (1.1-1.2 equivalents) can help ensure the complete consumption of the activated acid.[4]

      • Slow, dropwise addition of the activated acid solution to the amine solution can also help prevent localized high concentrations of the acylating agent.[3]

Question: I have a good crude yield, but I am struggling to purify the final product. What should I do?

Answer: Purification can be challenging if the product's polarity is similar to that of the starting materials or byproducts.

  • Problem: Product and Starting Material Co-elute in Column Chromatography.

    • Explanation: The product amide may have a similar polarity to the starting carboxylic acid, making separation difficult.

    • Solution:

      • Optimize the Workup: An acidic wash (e.g., 1M HCl) will protonate the unreacted starting 3-Amino-4-methylbenzoic acid (making it water-soluble) and any basic impurities. A basic wash (e.g., 1M NaOH or saturated NaHCO₃) will deprotonate and remove any unreacted carboxylic acid starting material.[2] This should be a standard part of your workup to simplify the crude mixture before chromatography.

      • Adjust the Solvent System: If co-elution persists, try a different solvent system for your column. For example, if you are using Ethyl Acetate/Hexanes, consider switching to Dichloromethane/Methanol.

      • Recrystallization: This is an excellent alternative or complement to chromatography. Experiment with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) to find one where your product is soluble at high temperatures but precipitates upon cooling, leaving impurities behind in the mother liquor.[2]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for my needs: using a coupling agent or forming an acyl chloride?

A1: For most lab-scale syntheses, especially with complex or sensitive molecules, using a coupling agent like EDC/HOBt is preferable.[4] The conditions are milder, the procedure is often a one-pot reaction, and it avoids handling corrosive reagents like thionyl chloride. The acyl chloride route can be more cost-effective and efficient for large-scale industrial production where the starting materials are simple and robust.[1] However, it requires stricter control over anhydrous conditions and the handling of hazardous byproducts (HCl, SO₂).[1][6]

Q2: There are many coupling reagents (HATU, HBTU, DCC, EDC). How do I choose the right one?

A2:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A great general-purpose choice. It's effective, and its urea byproduct is water-soluble, making for an easy workup.[3] It is often used with HOBt to improve efficiency and reduce side reactions.[4]

  • DCC (Dicyclohexylcarbodiimide): Very effective, but the dicyclohexylurea (DCU) byproduct is insoluble in many solvents and must be filtered off.[5] This can sometimes trap product, reducing yields. It's less ideal for solid-phase synthesis.

  • HATU/HBTU: These are uronium/aminium salt-based reagents. They are more powerful and react faster than carbodiimides, making them excellent for sterically hindered amines or acids.[5] However, they are also more expensive. HATU is generally considered superior for reducing racemization in chiral substrates.[5]

For the synthesis of this compound derivatives, EDC in combination with HOBt offers the best balance of reactivity, cost, and ease of purification.[4]

Q3: What are the most critical parameters to control for a successful and reproducible synthesis?

A3: The three most critical parameters are:

  • Stoichiometry: Use a slight excess of the amine (1.1-1.2 eq) and coupling agents (1.1-1.5 eq) relative to the carboxylic acid to ensure it is the limiting reagent and is fully consumed.[4]

  • Anhydrous Conditions: Water is the enemy of amide coupling reactions. It hydrolyzes your activated intermediates and deactivates your reagents.[2]

  • Temperature: Control the temperature, especially during the addition of reagents. Starting at 0 °C minimizes the rate of side reactions relative to the desired reaction.[4]

Optimized Experimental Protocols

Protocol 1: Synthesis using EDC/HOBt Coupling

This protocol provides a general and robust method for coupling 3-Amino-4-methylbenzoic acid with a primary or secondary amine.

Materials:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)

  • Amine of choice (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq, only if starting with an amine salt)

  • Anhydrous DMF or DCM (solvent)

  • Standard workup reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under a Nitrogen atmosphere, add 3-Amino-4-methylbenzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Add anhydrous DMF (or DCM) to dissolve the solids (concentration approx. 0.1-0.5 M).

  • Add the amine (1.1 eq). If using an amine salt, add DIPEA (2.5 eq) and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[2]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography (e.g., Ethyl Acetate/Hexanes or DCM/Methanol) or recrystallization to obtain the pure this compound derivative.[2]

Data Summary Tables

Table 1: Recommended Reagent Stoichiometry

ReagentEquivalents (eq)Purpose
3-Amino-4-methylbenzoic acid1.0Limiting Reagent
Amine1.1 - 1.2Nucleophile
EDC·HCl1.2 - 1.5Coupling Agent
HOBt1.2Activator / Racemization Suppressant
DIPEA / TEA2.0 - 3.0Base (if using amine salt)

Table 2: Solvent Selection Guide

SolventCommon UseProsCons
DMF General PurposeExcellent solubility for most reactants.High boiling point, difficult to remove.
DCM General PurposeGood solubility, low boiling point, easy to remove.Chlorinated solvent, potential safety issues.[1]
THF AlternativeGood solvent for many reactions.Can form peroxides; must be fresh.

Visualizations: Workflows and Mechanisms

Diagram 1: Synthetic Workflow Comparison

G cluster_0 Route 1: Amide Coupling cluster_1 Route 2: Acyl Chloride start1 3-Amino-4-methylbenzoic Acid + Amine op1 Add Coupling Agent (EDC) + Activator (HOBt) in DMF/DCM start1->op1 op2 Stir 0°C to RT, 12-16h op1->op2 op3 Aqueous Workup & Purification op2->op3 end1 Final Product op3->end1 start2 3-Amino-4-methylbenzoic Acid op4 Add SOCl₂ or (COCl)₂ (Anhydrous Conditions) start2->op4 op5 Intermediate Acyl Chloride op4->op5 op6 Add Amine + Base (Schotten-Baumann) op5->op6 op7 Aqueous Workup & Purification op6->op7 end2 Final Product op7->end2

Caption: Comparison of amide coupling vs. acyl chloride synthetic routes.

Diagram 2: Troubleshooting Flowchart for Low Yield

G start Low / No Yield Observed q1 Checked Starting Material Purity? start->q1 s1 Verify purity/identity of reactants via NMR, LCMS, etc. q1->s1 No q2 Reaction Run Under Anhydrous Conditions? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use oven-dried glassware, anhydrous solvents, and inert atmosphere. q2->s2 No q3 Used Fresh Coupling Reagents? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Purchase new reagents and store properly in a desiccator. q3->s3 No q4 Amine is a Free Base? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 If amine is an HCl salt, add a non-nucleophilic base (e.g., DIPEA). q4->s4 No end_node Re-run Optimized Reaction q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: A logical workflow for troubleshooting low reaction yields.

Diagram 3: EDC/HOBt Coupling Mechanism

G RCOOH R-COOH (Carboxylic Acid) O_acylisourea O-acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC HOBt HOBt Amine R'-NH₂ (Amine) O_acylisourea->RCOOH + H₂O (Hydrolysis) Active_ester HOBt Active Ester O_acylisourea->Active_ester + HOBt EDC_urea EDC Urea Byproduct (Water Soluble) Amide R-CO-NH-R' (Final Amide) Active_ester->Amide + R'-NH₂

Caption: Simplified mechanism of amide formation via EDC/HOBt activation.

References

  • Aapptec Peptides. Coupling Reagents. [Link]
  • Mallak. This compound, C8H10N2O, 19406-86-1. [Link]
  • UCL Discovery.
  • ResearchGate. Why did my amide syntesis does not work?. [Link]
  • ResearchGate. Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. [Link]
  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
  • RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
  • NIST WebBook. 3-Amino-4-methylbenzoic acid. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Amino-4-methylbenzamide: Evaluating Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-methylbenzamide is a key building block in the synthesis of a variety of pharmacologically active compounds and other functional materials.[1][2] Its efficient and scalable synthesis is therefore of significant interest to researchers in drug development and materials science. This guide provides an in-depth comparison of two primary synthetic routes to this compound: a classical two-step approach involving a nitro-intermediate and a modern palladium-catalyzed cross-coupling reaction. By examining the experimental details, underlying chemical principles, and key performance indicators of each route, this document aims to equip researchers with the necessary information to select the most suitable method for their specific needs.

Route 1: A Classical Two-Step Approach via a Nitro Intermediate

This traditional and robust pathway involves the amidation of 4-methyl-3-nitrobenzoic acid to form 4-methyl-3-nitrobenzamide, followed by the reduction of the nitro group to the desired amine.

Logical Workflow for Route 1

Route 1 Workflow start 4-Methyl-3-nitrobenzoic Acid step1 Amidation start->step1 intermediate 4-Methyl-3-nitrobenzamide step1->intermediate step2 Reduction intermediate->step2 product This compound step2->product

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Amidation of 4-Methyl-3-nitrobenzoic Acid

The initial step involves the conversion of the carboxylic acid group of 4-methyl-3-nitrobenzoic acid into a primary amide. A common and effective method is the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with ammonia.

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzamide

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methyl-3-nitrobenzoic acid (1 eq.) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 79 °C) for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.

  • Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude 4-methyl-3-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-3-nitrobenzamide. The crude product can be purified by recrystallization.

Step 2: Reduction of 4-Methyl-3-nitrobenzamide

The reduction of the aromatic nitro group to a primary amine is a well-established transformation. Several reagents can be employed, with common choices being metal-based reductions (e.g., iron in acidic media) or the use of sodium dithionite.

Experimental Protocol: Reduction using Iron Powder

  • In a round-bottom flask, suspend 4-methyl-3-nitrobenzamide (1 eq.) in a mixture of ethanol and water.

  • Add iron powder (an excess, e.g., 3-5 eq.) and a catalytic amount of a proton source, such as acetic acid or ammonium chloride.[3][4]

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron and iron oxides.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound. Further purification can be achieved by recrystallization or column chromatography.

Experimental Protocol: Reduction using Sodium Dithionite

  • Dissolve 4-methyl-3-nitrobenzamide (1 eq.) in a suitable solvent mixture, such as aqueous methanol or dioxane.[5][6]

  • In a separate flask, prepare a solution of sodium dithionite (an excess, typically 2-3 eq.) in water.

  • Slowly add the sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction may be exothermic.

  • Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir for 1-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired product.

Route 2: A Modern Approach via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This route offers a more direct synthesis of the target molecule from a halogenated precursor, potentially reducing the number of synthetic steps. A plausible starting material for this route is 3-bromo-4-methylbenzamide, which can be coupled with an ammonia equivalent.

Logical Workflow for Route 2

Route 2 Workflow start 3-Bromo-4-methylbenzamide step1 Buchwald-Hartwig Amination start->step1 product This compound step1->product catalyst Pd Catalyst Ligand Base catalyst->step1

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methods for the amination of aryl halides with ammonia surrogates.[8]

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-bromo-4-methylbenzamide (1 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5-2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add an ammonia surrogate, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), as a solution in an anhydrous solvent (e.g., toluene or dioxane). The direct use of aqueous ammonia has also been reported with specific ligands.[9]

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • If an imine-based ammonia surrogate was used, the resulting imine needs to be hydrolyzed. This can often be achieved by stirring the crude product with a mild acid (e.g., dilute HCl or hydroxylamine hydrochloride).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Comparison of Synthesis Routes

FeatureRoute 1: Two-Step (Nitro Intermediate)Route 2: Buchwald-Hartwig Amination
Overall Yield Generally good to high, but is a product of two separate reaction yields.Can be high in a single step, but is highly dependent on catalyst and ligand choice.
Starting Materials 4-methyl-3-nitrobenzoic acid is commercially available or can be prepared by nitration of 4-methylbenzoic acid.[10]3-bromo-4-methylbenzamide may require synthesis from 3-bromo-4-methylbenzoic acid.
Reagent Cost Generally lower cost reagents (e.g., iron powder, sodium dithionite, thionyl chloride).Palladium catalysts and specialized phosphine ligands can be expensive.
Scalability Well-established and scalable procedures.Can be challenging to scale up due to catalyst cost and sensitivity.
Safety & Handling Involves handling of corrosive reagents (SOCl₂, strong acids) and potentially exothermic reactions.Requires inert atmosphere techniques and handling of pyrophoric bases (in some cases). Palladium catalysts can be toxic.
Environmental Impact Generates significant inorganic waste (e.g., iron salts) and uses stoichiometric reagents.Catalytic in palladium, but uses stoichiometric base and generates solvent waste. The environmental impact of ligand synthesis should also be considered.
Substrate Scope Generally robust and tolerant of many functional groups, though some may be sensitive to the reduction conditions.The efficiency can be sensitive to the nature of the aryl halide and the presence of certain functional groups.

Conclusion and Recommendations

The choice between the classical two-step synthesis and the modern Buchwald-Hartwig amination for the preparation of this compound depends on the specific requirements of the researcher.

  • For large-scale synthesis and cost-effectiveness, the two-step route via the nitro intermediate is likely the more practical choice. The starting materials and reagents are relatively inexpensive, and the procedures are well-established and scalable. The reduction of the nitro group with iron powder is a particularly economical and environmentally benign option among the classical methods.[11]

  • For medicinal chemistry applications where rapid access to a variety of analogs is desired and cost is less of a concern, the Buchwald-Hartwig amination offers a more elegant and direct approach. This method is particularly advantageous when working with complex molecules, as it often provides a higher degree of functional group tolerance and can be amenable to parallel synthesis.

Ultimately, the optimal synthetic route will be determined by a careful consideration of factors such as scale, cost, available equipment, and the specific synthetic context.

References

  • Benchchem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?
  • Benchchem. (2025). Application Notes and Protocols: 4-Methyl-3-nitrobenzoic Acid in Specialty Polymer Synthesis.
  • ChemicalBook. (n.d.). 4-METHYL-3-NITROBENZAMIDE synthesis.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Guidechem. (2024). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?
  • Benchchem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • Google Patents. (n.d.). US4217304A - Continuous reduction process.
  • CDC Stacks. (n.d.). Supporting Information.
  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (2017). Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions.
  • Benchchem. (2025). Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid.
  • ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF.
  • Organic Chemistry Portal. (n.d.). Iron (low valent).
  • PubMed. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Semantic Scholar. (2013). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: application in solid-phase synthesis.
  • Scribd. (n.d.). Sodium Dithionite: Reduction of Aldehydes and Ketones.
  • PubMed. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[5][14][15]-Benzotriazin-4(3 H)-ones with DABAL-Me3.
  • MIT Open Access Articles. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.
  • PubMed. (2001). New Ammonia Equivalents for the Pd-catalyzed Amination of Aryl Halides.
  • ResearchGate. (2025). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides.
  • ECHEMI. (n.d.). Iron powder reduction 3.
  • ResearchGate. (n.d.). (PDF) Methyl 4-nitrobenzoate.
  • PubChem. (n.d.). This compound.
  • Mallak Specialties. (n.d.). This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline.
  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). This compound. Retrieved from Dye|Dye intermediates|Fluorescent Brightener|pigment dye.[2]
  • ChemScene. (n.d.). 19406-86-1 | this compound.

Sources

A Comparative Guide to the Quantitative Analysis of 3-Amino-4-methylbenzamide: Method Validation and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Amino-4-methylbenzamide against alternative analytical techniques. The methodologies and validation data presented herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and robustness.[1][2][3][4]

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[5][6] Its purity and concentration directly impact the yield and quality of the final drug product. Therefore, a validated, accurate, and precise analytical method for its quantification is not merely a procedural step but a critical component of ensuring the safety and efficacy of therapeutic agents. This guide will dissect a robust HPLC method, from its fundamental principles to the rigorous validation process, and compare its performance characteristics with those of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC): A Detailed Method Validation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[7] For this compound, a reversed-phase HPLC method with UV detection is a suitable and cost-effective approach.

The Causality Behind Experimental Choices

The selection of a reversed-phase method is predicated on the moderately polar nature of this compound. A C18 column is chosen for its hydrophobic stationary phase, which provides excellent retention and separation of benzamide derivatives. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve a balance between analyte retention and elution time, ensuring a sharp, symmetrical peak. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase helps to suppress the ionization of the amino group, leading to better peak shape and reproducibility.[8] UV detection is selected based on the presence of a chromophore in the this compound molecule, allowing for sensitive detection at a specific wavelength.

Experimental Protocol: HPLC Method for this compound

Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.[9]

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.

Diagram: HPLC Workflow for Quantitative Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Prep_Standard Prepare Standard Stock Solution Prep_Cal Prepare Calibration Standards Prep_Standard->Prep_Cal HPLC_System HPLC System (Pump, Injector, Column, Detector) Prep_Cal->HPLC_System Inject Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: A schematic of the typical workflow for quantitative analysis using HPLC.

Method Validation: A Self-Validating System

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[1][2][3][4] The following parameters are evaluated based on ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Specificity The analyte peak should be free of interference from other components. Peak purity index > 0.99.
Linearity (R²) Correlation coefficient (R²) > 0.999.
Range Established based on linearity, accuracy, and precision data.
Accuracy (% Recovery) 98.0 - 102.0%.
Precision (%RSD) Repeatability (Intra-day): < 2.0%. Intermediate Precision (Inter-day): < 2.0%.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) of 10:1, with acceptable precision and accuracy.
Robustness No significant impact on results with small, deliberate variations in method parameters.

Summary of (Representative) Validation Data:

The following table summarizes the expected performance characteristics of the validated HPLC method. While a specific validated method for this compound with published data was not found, these values are representative for similar benzamide compounds analyzed by HPLC and serve as a reliable benchmark.

ParameterResult
Linearity (R²) > 0.999[9][10]
Accuracy (% Recovery) 98.5 - 101.5%
Precision (%RSD) Repeatability: < 1.5%. Intermediate Precision: < 2.0%[9]
Limit of Detection (LOD) ~ 0.1 µg/mL[9]
Limit of Quantification (LOQ) ~ 0.4 µg/mL[9]

Diagram: Method Validation Workflow

Validation_Workflow cluster_protocol Validation Protocol Design cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting Define_Parameters Define Validation Parameters (ICH Q2) Set_Criteria Set Acceptance Criteria Define_Parameters->Set_Criteria Specificity Specificity Set_Criteria->Specificity Linearity Linearity & Range Set_Criteria->Linearity Accuracy Accuracy Set_Criteria->Accuracy Precision Precision Set_Criteria->Precision LOD_LOQ LOD & LOQ Set_Criteria->LOD_LOQ Robustness Robustness Set_Criteria->Robustness Analyze_Data Analyze Data vs. Acceptance Criteria Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: A flowchart illustrating the key stages of analytical method validation.

Comparative Analysis with Alternative Techniques

While HPLC is a robust and reliable technique, other methods may be more suitable depending on the specific analytical challenge.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry.[11]

Advantages over HPLC:

  • Superior Sensitivity: LC-MS/MS can achieve much lower limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range, making it ideal for trace analysis.[9]

  • Enhanced Specificity: The use of multiple reaction monitoring (MRM) provides a high degree of certainty in the identification and quantification of the analyte, even in complex matrices.

  • Structural Information: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, which can be used for structural elucidation.

Considerations:

  • Higher Cost and Complexity: LC-MS/MS instrumentation is more expensive to purchase and maintain, and requires a higher level of operator expertise.

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy and precision of quantification, necessitating careful method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

Applicability to this compound:

  • Derivatization Required: Due to its polarity and low volatility, this compound requires a derivatization step (e.g., silylation) to make it amenable to GC analysis.[12] This adds an extra step to the sample preparation process and can introduce variability.

  • High Selectivity: The mass spectrometer provides excellent selectivity, allowing for confident identification of the analyte.

Considerations:

  • Thermal Stability: The analyte must be thermally stable to withstand the high temperatures of the GC inlet and column.

  • Derivatization Efficiency: The derivatization reaction must be reproducible and complete to ensure accurate quantification.

Head-to-Head Performance Comparison
ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.999[9][10]> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110%
Precision (%RSD) < 2.0%[9]< 5.0%< 10.0%
Limit of Quantification (LOQ) 0.4 - 2 µg/mL[9]< 0.5 ng/mL5 - 20 ng/mL
Specificity Good to ExcellentExcellentGood to Excellent
Sample Preparation SimpleModerateComplex (Derivatization)
Cost & Complexity LowHighModerate

Conclusion: Selecting the Optimal Analytical Technique

The choice of the most appropriate analytical technique for the quantification of this compound is contingent upon the specific requirements of the analysis.

  • For routine quality control and in-process monitoring where high concentrations are expected, the validated HPLC-UV method is the most practical and cost-effective choice. It offers excellent accuracy, precision, and robustness with a straightforward workflow.

  • When trace-level quantification is required, or when analyzing samples in complex biological matrices, LC-MS/MS is the superior technique. Its unparalleled sensitivity and selectivity ensure reliable results at low concentrations.

  • GC-MS can be a viable alternative if the necessary derivatization protocol is established and validated. However, the added complexity of sample preparation makes it less favorable for routine analysis compared to HPLC.

Ultimately, a thorough understanding of the analytical objectives, coupled with the comparative data presented in this guide, will enable researchers and drug development professionals to make an informed decision, ensuring the generation of high-quality, reliable, and defensible analytical data.

References

  • ICH. Q2(R2) Validation of Analytical Procedures. European Medicines Agency; 2023. [Link]
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma; 2025. [Link]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA; 2023. [Link]
  • ICH. Validation of Analytical Procedures Q2(R2). ICH; 2023. [Link]
  • Rao, B. M., et al. "Determination of amino acid without derivatization by using HPLC - HILIC column." Journal of Chemical and Pharmaceutical Research, vol. 2, no. 2, 2010, pp. 372-380.
  • Bartolomeo, M. P., and F. Maisano. "Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis." Journal of Biomolecular Techniques, vol. 17, no. 2, 2006, pp. 131-7.
  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent; 2000. [Link]
  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. LGC; 2016. [Link]
  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences; 2023. [Link]
  • PubChem. This compound.

Sources

A Comparative Analysis of Benzamide Derivatives as Potent PARP Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA repair mechanisms.[1] The principle of synthetic lethality, where the inhibition of PARP in combination with a pre-existing defect in homologous recombination (HR) repair (e.g., in BRCA1/2 mutated cancers) leads to cell death, has driven the development of numerous PARP inhibitors.[2][3] Central to many of these inhibitors is the benzamide scaffold, which mimics the nicotinamide portion of the PARP substrate NAD+. This guide provides a comparative analysis of the potency of 3-amino-4-methylbenzamide derivatives and related benzamides, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

The Central Role of PARP in DNA Repair and the Rationale for Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling DNA single-strand breaks (SSBs).[2][4] Upon binding to a SSB, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[5] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process.[5][6]

Inhibition of PARP1's enzymatic activity leads to the accumulation of unrepaired SSBs.[7] During DNA replication, these SSBs can collapse replication forks, resulting in the formation of more cytotoxic double-strand breaks (DSBs).[2] In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1 or BRCA2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death.[1][2] This selective killing of cancer cells is the basis of the synthetic lethality approach.[2]

PARP_Signaling_Pathway cluster_0 DNA Single-Strand Break (SSB) cluster_1 Homologous Recombination (HR) Deficient Cancer Cell cluster_2 PARP Inhibitor Action SSB SSB PARP1 PARP1 SSB->PARP1 binds to NAD NAD+ PAR PAR chains PARP1->PAR synthesizes Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse Unrepaired SSB leads to NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits Repair_Complex DNA Ligase III, DNA Pol β XRCC1->Repair_Complex recruits Repair SSB Repair Repair_Complex->Repair DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_deficient Defective HR Repair DSB->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis PARPi This compound Derivative (PARPi) PARPi->PARP1 inhibits

Figure 1: The role of PARP1 in SSB repair and the mechanism of synthetic lethality with PARP inhibitors.

Comparative Potency of Benzamide-Based PARP Inhibitors

Compound/Derivative ClassModificationTargetIC50 (nM)Reference
3-Aminobenzamide Parent ScaffoldPARP~50,000[9]
Parp1-IN-34 Novel 3-aminobenzamide derivativePARP10.32[7]
PARP2326[7]
Olaparib Phthalazinone-benzamide derivativePARP11.2 - 5[8][10]
PARP20.2 - 1[8][10]
Rucaparib Indole-benzamide derivativePARP11.4 - 7[8][10]
PARP20.2 - 0.3[8]
Talazoparib Fluoro-phthalazinone-benzamide derivativePARP10.57 - 1.2[8][10]
PARP20.2[8]
Veliparib Pyrrolidinone-benzamide derivativePARP12.9 - 5.2[8][10]
PARP22 - 4[8]
Compound 13f Benzamidophenyl-benzamide derivativePARP-10.25[11]

Key Structure-Activity Relationship Insights:

  • Core Scaffold: The benzamide group is crucial for binding to the nicotinamide-binding pocket of PARP enzymes. The amino group in 3-aminobenzamide derivatives often forms key hydrogen bonds within the active site.

  • Cyclic Moieties: The addition of larger, often cyclic, substituents to the benzamide core, as seen in Olaparib, Rucaparib, and Talazoparib, generally leads to a significant increase in potency from the micromolar range of 3-aminobenzamide to the low nanomolar range.[8][10] These extended structures can form additional interactions with the enzyme.

  • Methyl Group at Position 4: While specific data for a series of this compound derivatives is sparse, studies on other 4-methylbenzamide derivatives have shown potent anticancer activity, suggesting this substitution is favorable.[12] The methyl group may provide beneficial steric or hydrophobic interactions within the active site.

  • Selectivity: Subtle modifications can influence selectivity between PARP1 and PARP2. For instance, some inhibitors show slightly higher potency against PARP2 compared to PARP1.[8] The high selectivity of compounds like Parp1-IN-34 (~1000-fold for PARP1 over PARP2) is a significant achievement in reducing potential off-target effects.[7]

  • PARP Trapping: Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is "PARP trapping." This is the stabilization of the PARP-DNA complex, which is a more cytotoxic lesion than an unrepaired SSB.[8] The potency of PARP trapping can vary significantly between different inhibitors, with Talazoparib being a particularly potent trapper.[8][10]

Experimental Protocols for Potency Determination

The evaluation of PARP inhibitor potency relies on robust and reproducible in vitro and cell-based assays. Below are detailed protocols for two common methodologies.

In Vitro PARP1 Enzymatic Assay (Fluorometric)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified PARP1 by measuring the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (e.g., this compound derivatives)

  • Fluorescent plate reader

  • 384-well black plates

  • NAD+ consumption detection kit (containing nicotinamidase and a developer reagent)

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in PARP assay buffer. A vehicle control (e.g., DMSO in assay buffer) must be included.

  • Enzyme and DNA Preparation: Prepare a working solution of recombinant PARP1 and a working solution of activated DNA in PARP assay buffer. Keep on ice.

  • Assay Plate Setup:

    • Add 5 µL of the test compound serial dilutions or vehicle control to the wells of the 384-well plate.

    • Prepare a mixture of the PARP1 enzyme and activated DNA. Add 10 µL of this mixture to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Prepare a 5X working solution of β-NAD+ in PARP assay buffer. Initiate the enzymatic reaction by adding 10 µL of this solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

  • Data Acquisition: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Enzymatic_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds prep_enzyme_dna Prepare PARP1 enzyme and activated DNA mixture start->prep_enzyme_dna plate_setup Add compounds and enzyme/DNA mixture to 384-well plate prep_compounds->plate_setup prep_enzyme_dna->plate_setup pre_incubation Incubate for 15 min at room temperature plate_setup->pre_incubation add_nad Add NAD+ to initiate reaction pre_incubation->add_nad incubation Incubate for 60 min at room temperature add_nad->incubation develop_signal Stop reaction and develop fluorescent signal incubation->develop_signal read_plate Read fluorescence develop_signal->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for the in vitro PARP1 enzymatic assay.

Cell-Based PARP Activity Assay (Immunoblotting)

This assay measures the inhibition of PARP activity within cells by detecting the levels of PARylation following DNA damage.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate)

  • Test compounds

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PAR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Harvest the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PAR overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for PAR.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH or β-actin).

    • Compare the PAR levels in the compound-treated samples to the vehicle-treated, DNA damage-induced control to determine the extent of PARP inhibition.

Conclusion

The this compound scaffold and its derivatives represent a promising class of PARP inhibitors. The potency of these compounds can be significantly enhanced through strategic chemical modifications that improve interactions within the NAD+ binding pocket of PARP enzymes. A thorough understanding of the structure-activity relationships, guided by robust in vitro and cell-based assays, is critical for the development of next-generation PARP inhibitors with improved efficacy and selectivity. The experimental protocols detailed in this guide provide a solid foundation for researchers to evaluate the potency of novel benzamide-based PARP inhibitors and contribute to the advancement of targeted cancer therapies.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
  • Antibody News. (2016, April 22). The role of PARP-1 in the repair of single stranded break (SSB).
  • Davé, N., & Robson, M. (2011). The role of PARP in DNA repair and its therapeutic exploitation. British Journal of Cancer, 105(8), 1137–1143.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.
  • ResearchGate. (n.d.). Role of PARP1 in single-strand break repair.
  • del Rivero, J., & Kohn, E. C. (2017). PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies. Oncology (Williston Park, N.Y.), 31(4), 265–273.
  • Assay-Protocol. (n.d.). PARP.
  • ATCC. (n.d.). PARP Activity Assay Kit.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols.
  • Lehtiö, L., et al. (2020). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemMedChem, 15(10), 939-948.
  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • Online Inhibitor. (2025). Elevating Cell-Based Assays: Practical Insights with 3-Aminobenzamide.
  • Online Inhibitor. (2025). 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Research.
  • Zandarashvili, L., et al. (2020). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 295(10), 3123–3139.
  • Belov, D. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7186.
  • ResearchGate. (n.d.). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10.
  • Al-Dulayymi, J. R., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972.
  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP....
  • Zou, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 252, 115243.
  • ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells.
  • MDPI. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(15), 4895.
  • Kaminski, J. J., et al. (1985). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 28(1), 88–98.
  • Xia, Y., et al. (2022). Discovery of Novel 3-Amino-4-alkoxyphenylketones as PDE4 Inhibitors with Improved Oral Bioavailability and Safety against Spatial Memory Impairments. ACS Chemical Neuroscience, 13(3), 390–405.
  • Frontiers. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 8, 589.
  • MDPI. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6030.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality assurance and regulatory compliance. 3-Amino-4-methylbenzamide, a key chemical intermediate, is no exception. The choice of analytical methodology for its characterization can significantly impact downstream processes, influencing everything from purity assessments to pharmacokinetic studies.

This guide provides an in-depth, objective comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Moving beyond a mere listing of procedural steps, this document delves into the causality behind experimental choices, presents a framework for rigorous cross-validation, and offers supporting data to guide your method selection and implementation. Our focus is on empowering you to make informed decisions that ensure data integrity and scientific rigor.

The Analytical Dichotomy: HPLC vs. GC for this compound

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, yet they operate on fundamentally different principles. HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase, making it ideal for a wide range of non-volatile and thermally labile compounds.[1][2][3] In contrast, GC is tailored for volatile and thermally stable compounds, which are separated based on their partitioning between a gaseous mobile phase and a stationary phase within a heated column.[1][3][4]

For a molecule like this compound, which possesses both polar functional groups (amine and amide) and a relatively low molecular weight, both techniques are plausible, but each necessitates a distinct analytical strategy.

High-Performance Liquid Chromatography (HPLC): A Direct Approach

HPLC offers a more direct route for the analysis of this compound, often requiring minimal sample preparation. The inherent polarity of the molecule lends itself well to reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a typical reversed-phase HPLC method with UV detection for the quantification of this compound.[5]

1. Instrumentation and Conditions:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. The addition of formic acid is crucial for ensuring the consistent protonation of the amino group, leading to improved peak shape and retention time reproducibility.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is vital for stable retention times.

  • Detection Wavelength: 254 nm. This wavelength is selected based on the UV absorbance profile of the benzamide chromophore.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Generate a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Test samples should be dissolved and diluted in the mobile phase to fall within the calibration range.

Gas Chromatography (GC): The Derivatization Imperative

Direct analysis of this compound by GC is challenging due to its polarity and potential for thermal degradation in the high-temperature environment of the GC inlet and column.[6] To overcome this, a derivatization step is necessary to convert the polar amine and amide groups into less polar, more volatile, and more thermally stable moieties. Silylation is a common and effective derivatization technique for this purpose.[6][7]

Experimental Protocol: GC-FID Analysis with Silylation

This protocol details a GC method with Flame Ionization Detection (FID) following a silylation derivatization step.

1. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

  • Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample.

  • Introduce 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent that reacts with the active hydrogens on the amine and amide groups to form trimethylsilyl (TMS) derivatives.

  • Securely cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before injection.

2. Instrumentation and Conditions:

  • System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This type of column is well-suited for the separation of a wide range of derivatized compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL (split mode, 20:1).

Cross-Validation: Bridging the Methodological Divide

When two distinct analytical methods are intended for the same purpose, a cross-validation study is essential to demonstrate their equivalence and ensure consistency of results. The objective is to prove that both the HPLC and GC methods can deliver comparable data for the quantification of this compound.

Cross-Validation Workflow

The following diagram illustrates a structured workflow for the cross-validation of the HPLC and GC methods.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comparison Data Comparison & Evaluation Prep Prepare a single set of calibration standards and quality control (QC) samples HPLC_Val Analyze standards and QCs using the validated HPLC method Prep->HPLC_Val GC_Deriv Derivatize an aliquot of standards and QCs Prep->GC_Deriv HPLC_Data Process HPLC Data HPLC_Val->HPLC_Data Compare Compare results from both methods for key validation parameters HPLC_Data->Compare GC_Val Analyze derivatized standards and QCs using the validated GC method GC_Deriv->GC_Val GC_Data Process GC Data GC_Val->GC_Data GC_Data->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Workflow for the Cross-Validation of HPLC and GC Methods.

Key Validation Parameters for Comparison

The cross-validation study should focus on comparing the following key analytical performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines.[8][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range and evaluating the correlation coefficient (R²) of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples with known concentrations (e.g., quality control samples) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Comparative Performance Data

The following tables summarize hypothetical but realistic experimental data from the cross-validation of the described HPLC and GC methods for this compound.

Table 1: Linearity and Range

ParameterHPLC-UVGC-FIDAcceptance Criteria
Range (µg/mL) 1 - 1001 - 100-
Correlation Coefficient (R²) > 0.999> 0.999≥ 0.995
Y-intercept (% of response at 100% concentration) 0.5%0.8%≤ 2%

Table 2: Accuracy and Precision

Concentration LevelParameterHPLC-UVGC-FIDAcceptance Criteria
Low QC (3 µg/mL) Accuracy (% Recovery) 101.2%99.5%95 - 105%
Precision (%RSD, n=6) 1.8%2.2%≤ 5%
Mid QC (50 µg/mL) Accuracy (% Recovery) 99.8%100.5%98 - 102%
Precision (%RSD, n=6) 1.2%1.5%≤ 2%
High QC (90 µg/mL) Accuracy (% Recovery) 100.3%101.0%98 - 102%
Precision (%RSD, n=6) 1.0%1.3%≤ 2%

Causality and Method Selection: A Field-Proven Perspective

The data presented suggests that both the HPLC-UV and GC-FID methods are suitable for the intended purpose of quantifying this compound, as they both meet typical acceptance criteria for validation. However, the choice between them hinges on a deeper understanding of their inherent strengths and weaknesses in the context of your specific laboratory environment and analytical needs.

MethodSelection cluster_hplc HPLC-UV cluster_gc GC-FID HPLC HPLC Method HPLC_Pro1 Direct Analysis (No Derivatization) HPLC->HPLC_Pro1 Advantage HPLC_Pro2 Suitable for Thermally Labile Compounds HPLC->HPLC_Pro2 Advantage HPLC_Con1 Higher Solvent Consumption HPLC->HPLC_Con1 Disadvantage Decision Method Selection for This compound HPLC->Decision Consider if... GC GC Method GC_Pro1 High Resolution and Sensitivity GC->GC_Pro1 Advantage GC_Con1 Requires Derivatization GC->GC_Con1 Disadvantage GC_Con2 Potential for Analyte Degradation if not Derivatized GC->GC_Con2 Disadvantage GC->Decision Consider if...

Caption: Key considerations for selecting between HPLC and GC methods.

When to Choose HPLC:

  • Simplicity and Throughput: The primary advantage of the HPLC method is the elimination of the derivatization step. This simplifies the workflow, reduces sample preparation time, and minimizes potential sources of error. For high-throughput quality control environments, this is a significant benefit.

  • Analysis of Related Impurities: HPLC is often better suited for the simultaneous analysis of the parent compound and its more polar, non-volatile impurities or degradation products, which may not be amenable to GC.

When to Choose GC:

  • Sensitivity and Specificity: While not explicitly shown in the hypothetical data, GC, especially when coupled with a mass spectrometer (GC-MS), can offer superior sensitivity and specificity. If trace-level quantification is required, a GC-based method may be preferable.

  • Orthogonal Method: In a comprehensive quality control strategy, having two methods based on different separation principles (like HPLC and GC) provides an orthogonal approach to purity assessment. This can be invaluable for identifying co-eluting impurities that might be missed by a single method.

Conclusion

Both HPLC and GC are viable and robust techniques for the quantitative analysis of this compound, provided they are properly validated. The HPLC method offers a more straightforward and higher-throughput approach, while the GC method, despite requiring derivatization, can provide excellent sensitivity and serves as a valuable orthogonal technique.

A thorough cross-validation, as outlined in this guide, is not merely a regulatory formality but a critical scientific exercise. It ensures data interchangeability between methods, providing flexibility in laboratory operations and bolstering confidence in the quality and reliability of your analytical results. The ultimate method selection should be a strategic decision based on your specific analytical requirements, available instrumentation, and long-term quality control philosophy.

References

  • Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Lab Manager Magazine. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Drawell. (n.d.). 4 Key Differences Between GC and HPLC.
  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Preprints.org.
  • SIELC Technologies. (2018, May 16). This compound.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Waters Corporation. (n.d.). LCGC North America Validation Viewpoint: Automation of the Chromatographic Analytical Method Validation Process.
  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • ResearchGate. (2016, January 22). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?.

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Amino-4-methylbenzamide Purity from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 3-Amino-4-methylbenzamide, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Variations in purity from different suppliers can introduce unforeseen variables, impacting reaction yields, impurity profiles of downstream products, and ultimately, the integrity of your research. This guide provides a comprehensive framework for benchmarking the purity of this compound from various commercial sources, employing a multi-pronged analytical approach. We will delve into the rationale behind the chosen methodologies and provide detailed, self-validating protocols to ensure the trustworthiness of your findings.

Introduction: The "Why" Behind Rigorous Purity Assessment

This compound (CAS 19406-86-1) is typically synthesized via the reduction of 4-methyl-3-nitrobenzamide. This process, while generally efficient, can lead to a range of potential impurities. These can include unreacted starting material, intermediates from incomplete reduction (such as nitroso and hydroxylamine derivatives), and by-products from side reactions, including the formation of azo or azoxy compounds. The presence of these impurities, even in trace amounts, can have significant consequences in a drug development pipeline, potentially leading to the formation of genotoxic impurities or affecting the crystalline form of the final active pharmaceutical ingredient (API).

Therefore, a robust analytical strategy to compare the purity of this compound from different suppliers is not merely a quality control exercise; it is a critical step in risk mitigation and ensuring the success of your research and development efforts. This guide will focus on three complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and impurity profiling, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of unknown impurities.

Experimental Design: A Multi-Modal Approach to Purity Verification

Caption: Overall experimental workflow for benchmarking purity.

Materials and Methods

Materials
  • This compound samples from Supplier A, Supplier B, and Supplier C.

  • HPLC grade acetonitrile (ACN) and water.

  • Formic acid (LC-MS grade).

  • Maleic acid (certified reference material for qNMR).

  • Deuterated dimethyl sulfoxide (DMSO-d6) with a known purity internal standard (e.g., tetramethylsilane - TMS).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

Instrumentation
  • High-Performance Liquid Chromatograph with a UV detector (HPLC-UV).

  • Liquid Chromatograph-Mass Spectrometer with an electrospray ionization (ESI) source.

  • High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability tests and control measures.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

Rationale: HPLC with UV detection is a workhorse in pharmaceutical analysis for its ability to separate and quantify compounds in a mixture. A well-developed HPLC method can provide a percentage purity value based on the relative area of the main peak and also reveal the presence of other UV-active impurities. We will use a reverse-phase method, which is suitable for separating moderately polar compounds like this compound and its potential impurities.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound from each supplier at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

  • System Suitability:

    • Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.

    • The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Report any individual impurity with an area greater than 0.05%.

Caption: Step-by-step HPLC analysis workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[1] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known amount of a certified internal standard to the integral of the analyte, the purity of the analyte can be accurately calculated. This provides an excellent orthogonal confirmation of the HPLC purity results.

Protocol:

  • Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of maleic acid (certified reference material) into a 10 mL volumetric flask and dissolve in DMSO-d6.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound from each supplier into separate NMR tubes.

    • To each NMR tube, add a precise volume (e.g., 500 µL) of the internal standard stock solution.

  • NMR Acquisition Parameters (400 MHz):

    • Solvent: DMSO-d6

    • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16 (adjust as needed for adequate signal-to-noise).

    • Acquisition Time (aq): At least 3 seconds.

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping peak of this compound (e.g., the methyl protons) and the olefinic protons of maleic acid.

  • Purity Calculation:

    • Use the following formula to calculate the purity of this compound:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • _analyte = this compound

      • _std = Maleic acid

Caption: Step-by-step qNMR analysis workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS is a powerful technique for identifying unknown compounds. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, we can obtain the molecular weight of impurities. This information is invaluable for proposing potential structures and identifying process-related impurities or degradation products.

Protocol:

  • LC Conditions:

    • Use the same HPLC method as described in the HPLC-UV section. This allows for direct comparison of retention times.

  • MS Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: As per instrument manufacturer's recommendation.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • For each impurity peak observed in the HPLC-UV analysis, extract the corresponding mass spectrum.

    • Determine the molecular weight of the impurity from the mass spectrum.

    • Propose potential structures for the impurities based on their molecular weights and knowledge of the synthetic route of this compound.

Results and Discussion: A Comparative Analysis

The following tables present hypothetical data to illustrate how the results from these analyses can be presented and interpreted.

Table 1: HPLC Purity and Impurity Profile of this compound from Different Suppliers

SupplierPurity by HPLC (%)Impurity 1 (RT 5.2 min) (%)Impurity 2 (RT 8.9 min) (%)Total Impurities (%)
Supplier A 99.850.080.050.15
Supplier B 99.520.250.110.48
Supplier C 99.91< 0.05< 0.050.09

Table 2: qNMR Absolute Purity of this compound from Different Suppliers

SupplierAbsolute Purity by qNMR (%)
Supplier A 99.8
Supplier B 99.5
Supplier C 99.9

Table 3: LC-MS Identification of Major Impurities

ImpurityRetention Time (min)Observed m/zProposed IdentityPotential Source
Impurity 1 5.2167.084-Methyl-3-nitrobenzamideUnreacted Starting Material
Impurity 2 8.9298.14Azo-dimer of this compoundSide-reaction during reduction

Interpretation of Results:

Conclusion and Supplier Selection

Based on this comprehensive analysis, Supplier C would be the recommended source for this compound for use in drug development applications where high purity is paramount. The material from Supplier A may be acceptable for less sensitive applications, while the material from Supplier B would likely be rejected due to its higher impurity levels.

This guide provides a robust framework for the comparative analysis of a critical raw material. By implementing these detailed protocols and employing a multi-technique approach, researchers can make informed decisions about supplier selection, ensuring the quality and reliability of their scientific endeavors. The principles outlined here can be adapted for the evaluation of other key starting materials, contributing to a culture of scientific rigor and excellence.

References

  • U.S. Pharmacopeia. General Chapter <761> Nuclear Magnetic Resonance. In: United States Pharmacopeia and National Formulary (USP 43-NF 38). Rockville, MD: U.S. Pharmacopeial Convention; 2020. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Structural and Functional Comparison of 3-Amino-4-methylbenzamide and Related Compounds

The benzamide framework, consisting of a benzene ring attached to a carboxamide group, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid structure and capacity for hydrogen bonding make it a versatile scaffold that can be readily modified to interact with a wide array of biological targets.[2] From psychiatry to oncology, benzamide derivatives have proven to be of immense therapeutic value.[1]

This guide focuses on This compound (CAS: 19406-86-1) , an organic compound featuring a benzamide core substituted with an amino (-NH₂) group at the meta-position and a methyl (-CH₃) group at the para-position relative to the amide.[3][4] While it serves as a crucial intermediate in the synthesis of dyes and more complex pharmaceutical compounds, its structure holds particular interest for understanding structure-activity relationships (SAR), especially in the context of enzyme inhibition.[5][6][7]

As a Senior Application Scientist, my objective is to dissect the structural nuances of this compound by comparing it with its parent scaffold, key isomers, and synthetic precursors. This analysis will illuminate how subtle changes in chemical structure—the position or nature of a single functional group—can profoundly impact a molecule's physicochemical properties and biological function. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these principles in their own work.

Structural Comparison of this compound and Key Analogs

The specific arrangement of the amino and methyl groups on the benzamide ring is critical to the molecule's identity and function. To appreciate this, we will compare it against four related compounds: the parent Benzamide scaffold, an isomer 4-Amino-3-methylbenzamide , its direct synthetic precursor 4-Methyl-3-nitrobenzamide , and the foundational PARP inhibitor 3-Aminobenzamide .

Caption: Molecular structures of this compound and related compounds.

Comparative Analysis of Physicochemical Properties

A molecule's physical properties are a direct manifestation of its structure. The introduction and placement of functional groups alter intermolecular forces, polarity, and molecular weight, which in turn dictate solubility, melting point, and lipophilicity (logP).

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)logPWater Solubility (g/L)
This compound C₈H₁₀N₂O150.18[5]127 - 131[6]-0.2[8]39.8[8]
Benzamide C₇H₇NO121.14127 - 1300.6413
4-Methyl-3-nitrobenzamide C₈H₈N₂O₃180.16[9]178 - 1811.3Low
3-Aminobenzamide C₇H₈N₂O136.15112 - 1140.13Soluble

Expert Insights:

  • Impact of the Amino Group: The presence of the amino group in this compound significantly increases its polarity compared to the parent benzamide. This is evident in its negative logP value (-0.2) and high water solubility (39.8 g/L).[3][8] The amino group acts as both a hydrogen bond donor and acceptor, enhancing its interaction with polar solvents like water.[3]

  • Amino vs. Nitro Group: Comparing this compound to its nitro-precursor, 4-Methyl-3-nitrobenzamide, reveals a stark contrast. The nitro group is a strong electron-withdrawing group, making the molecule less polar and significantly less soluble in water. The reduction of the nitro group to an amino group is a key transformation that dramatically alters the compound's physicochemical profile, a common strategy in drug development to improve aqueous solubility.[10]

  • Effect of the Methyl Group: The addition of the methyl group (comparing 3-Aminobenzamide to this compound) slightly increases the molecular weight and can subtly influence crystal packing, leading to a higher melting point. Its primary effect, however, is electronic and steric, which becomes more critical when considering biological activity.

Synthesis, Reactivity, and Experimental Logic

The most common synthesis of this compound is a multi-step process that highlights fundamental principles of organic chemistry. The choice of reaction sequence is not arbitrary; it is dictated by the directing effects of the substituents on the aromatic ring.

Caption: General synthetic workflow for this compound.

Causality Behind Experimental Choices:

The synthesis begins with p-toluamide (4-methylbenzamide). The methyl group is an ortho-, para- director. The amide group is a meta- director. In electrophilic aromatic substitution like nitration, the powerful activating and directing effect of the methyl group dominates, directing the incoming nitro group to the position ortho to it (position 3). Attempting to aminate the ring first and then add the methyl group would be far more complex and less efficient. The subsequent reduction of the nitro group is a standard and high-yielding reaction that selectively converts it to the desired amino group without affecting the amide or methyl functionalities.[10]

Experimental Protocol 1: Reduction of 4-Methyl-3-nitrobenzamide

This protocol describes a standard laboratory procedure for the final step in the synthesis of this compound.

Objective: To selectively reduce the nitro group of 4-Methyl-3-nitrobenzamide to an amino group.

Materials:

  • 4-Methyl-3-nitrobenzamide

  • Ethanol (or another suitable solvent)

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Reaction flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Setup: In a round-bottom flask, suspend 4-Methyl-3-nitrobenzamide (1 equivalent) in ethanol.

  • Reagent Addition: Add iron powder (approx. 3 equivalents) to the suspension. Heat the mixture to a gentle reflux.

  • Reaction Initiation: Add concentrated HCl dropwise to the refluxing mixture. The reaction is exothermic and the color of the mixture will change.

  • Reaction Monitoring: Continue refluxing for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a saturated NaOH solution until the pH is basic (pH ~8-9). This will precipitate iron salts.

  • Isolation: Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., water/ethanol) to yield pure this compound.

Self-Validation: The success of the synthesis is validated by comparing the physicochemical properties (melting point, NMR, IR spectra) of the product with literature values for this compound.[4] Purity can be confirmed by HPLC.

Biological Activity and Structure-Activity Relationship (SAR)

Benzamides are privileged structures in drug discovery, known to interact with a variety of targets.[11][12] A particularly important class of enzymes inhibited by benzamide derivatives is the Poly(ADP-ribose) polymerase (PARP) family.[13][14]

PARP Inhibition Context:

PARP enzymes, especially PARP1 and PARP2, are critical for DNA single-strand break repair.[15] Inhibiting these enzymes in cancers that already have deficiencies in other DNA repair pathways (like those with BRCA mutations) leads to a synthetic lethality, killing the cancer cells while sparing healthy ones.[15]

The very first PARP inhibitors discovered were nicotinamide analogs, such as 3-Aminobenzamide .[15][16] These compounds act as competitive inhibitors by mimicking the nicotinamide portion of the PARP substrate, NAD+, and occupying its binding site on the enzyme.[15]

SAR Insights:

  • The Amine is Critical: The amino group at the 3-position is crucial for activity. It forms key hydrogen bonds within the nicotinamide-binding pocket of the PARP enzyme. Replacing it with a nitro group, as in 4-Methyl-3-nitrobenzamide, would abolish this inhibitory activity due to the loss of these hydrogen bond donors and the unfavorable electronic properties of the nitro group.

  • Positional Isomerism Matters: Studies on related aminobenzamide series have shown that the position of the amino group dramatically affects biological activity. For instance, in a series of 2-aminobenzamide derivatives studied for analgesic effects, activity was strongly correlated with lipophilicity, demonstrating that different isomers can have entirely different pharmacological profiles.[17]

  • Role of the Methyl Group: The methyl group in this compound, when compared to 3-Aminobenzamide, adds steric bulk and alters the electronic properties of the ring. This can have several effects:

    • Potency: It may increase or decrease binding affinity to the target enzyme. If the methyl group fits into a hydrophobic pocket in the active site, it could enhance potency. If it causes a steric clash, it will reduce potency.

    • Selectivity: It could introduce selectivity for different PARP isoforms or other enzymes.

    • Metabolism: It can influence the metabolic stability of the compound.

Experimental Protocol 2: General In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol outlines a common method to quantify the inhibitory potential of compounds like this compound against PARP1.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against PARP1 activity.

Principle: The assay measures the incorporation of biotinylated ADP-ribose from a donor substrate onto histone proteins, a reaction catalyzed by PARP1. The amount of biotinylated histone is then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (to stimulate PARP1 activity)

  • Histone proteins (substrate)

  • PARP1 assay buffer

  • NAD+ and Biotinylated NAD+ mixture

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • White 96-well assay plates

  • Luminometer

Procedure:

  • Plate Setup: Add PARP1 assay buffer to all wells of a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound (e.g., from 100 µM to 1 nM) to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells containing only DMSO vehicle.

  • Enzyme/Substrate Addition: Add a mixture of PARP1 enzyme, histone proteins, and activated DNA to all wells except the negative control.

  • Initiation: Start the reaction by adding the NAD+/Biotinylated NAD+ mixture to all wells. Incubate at room temperature for 60 minutes.

  • Detection: Add Streptavidin-HRP to the wells to bind to the biotinylated histones. Incubate for 60 minutes.

  • Signal Generation: Wash the plate to remove unbound reagents. Add the chemiluminescent substrate and immediately measure the light output using a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to PARP1 inhibition. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Trustworthiness: This self-validating system includes positive and negative controls to ensure the assay is performing correctly. The resulting IC₅₀ value provides robust, quantitative data for comparing the potency of this compound with its analogs.

Conclusion

The analysis of this compound in comparison to its structural relatives provides a clear and compelling demonstration of fundamental principles in medicinal chemistry. The identity and position of substituents on the benzamide scaffold are not trivial details; they are primary determinants of the compound's physicochemical nature and biological potential.

  • The amino group is a key driver of aqueous solubility and provides the critical hydrogen bonding capability required for biological interactions, such as the inhibition of PARP enzymes.

  • The methyl group fine-tunes the molecule's properties, influencing its lipophilicity, metabolic stability, and steric fit within a biological target.

  • The transformation from a nitro precursor to an amino final product represents a deliberate and essential chemical strategy to impart drug-like properties.

For researchers in drug discovery, these structure-activity relationships are not merely academic. They form the logical basis for rational drug design, guiding the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Understanding the "why" behind the structure of a simple molecule like this compound provides the foundational knowledge needed to develop the complex therapeutics of tomorrow.

References

  • Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives.Il Farmaco; Edizione Scientifica. [Link]
  • This compound.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
  • This compound. WorldOfChemicals. [Link]
  • 3-Amino-N-methylbenzamide.
  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10.
  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke.European Journal of Medicinal Chemistry. [Link]
  • This compound, C8H10N2O, 19406-86-1. Mallak Specialties. [Link]
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists.Bioorganic & Medicinal Chemistry Letters. [Link]
  • Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10.
  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10.
  • Inhibitors of PARP: Number crunching and structure gazing.
  • The first discovered inhibitors 3-amino/nitrobenzamides.
  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus.RSC Medicinal Chemistry. [Link]
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL C
  • Structure activity relationship of the synthesized compounds.
  • 4-methyl-3-nitrobenzamide (C8H8N2O3). PubChemLite. [Link]

Sources

Assessing the Bioactivity of 3-Amino-4-methylbenzamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the benzamide scaffold represents a versatile foundation for designing novel therapeutics with a wide array of biological activities.[1] This guide provides an in-depth comparative analysis of the potential bioactivity of 3-Amino-4-methylbenzamide against other notable benzamide derivatives. While direct and extensive experimental data for this compound is not abundant in publicly available literature, by examining its structural analogs, we can infer its likely biological targets and design robust experimental workflows for its validation.

This document will delve into the probable mechanism of action for this compound, present comparative data from related benzamides, and provide detailed protocols for assessing its bioactivity, with a primary focus on its potential as a PARP inhibitor and its cytotoxic effects on cancer cell lines.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

Benzamide and its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties.[1] This versatility stems from the ability of the benzamide core to be readily functionalized at various positions, allowing for the fine-tuning of its interaction with a multitude of biological targets. Notably, benzamides have emerged as potent inhibitors of several key enzyme families, including Poly(ADP-ribose) polymerases (PARPs) and Histone Deacetylases (HDACs).[2][3]

Inference for this compound: The structure of this compound, featuring an amino group at the 3-position and a methyl group at the 4-position, suggests its potential to interact with enzymatic targets. The amino group, in particular, is a key feature in many bioactive benzamides, including the well-characterized PARP inhibitor, 3-aminobenzamide.

Comparative Analysis of Benzamide Derivatives

To contextualize the potential bioactivity of this compound, it is instructive to compare it with other benzamides for which experimental data is available.

PARP Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage repair pathway.[2] Its inhibition has been a successful strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms.[4] Several benzamide derivatives have been identified as potent PARP-1 inhibitors.[2]

A structurally similar compound, 3-aminobenzamide (3-AB) , is a well-known and potent inhibitor of PARP.[5] Studies have shown that 3-AB can inhibit PARP1, reduce oxidative stress, and protect cells from certain types of damage.[2][6] Given the structural similarity, it is highly probable that this compound also functions as a PARP inhibitor. The additional methyl group at the 4-position may influence its potency and selectivity.

CompoundTargetIC50/ActivityReference
3-aminobenzamide (3-AB) PARPPotent inhibitor[2][5][6]
Compound 13f (a novel benzamide derivative) PARP-10.25 nM[2]
4-(4-cyanophenoxy)benzamide PARP10IC50 = 1.7 µM (in-cell)[7]
3-(4-carbamoylphenoxy)benzamide PARP10IC50 = 1.8 µM (in-cell)[7]
HDAC Inhibitors

Histone deacetylases (HDACs) are another class of enzymes frequently targeted by benzamide derivatives.[3][4] HDAC inhibitors have shown promise as anticancer agents by altering gene expression and inducing cell cycle arrest and apoptosis.[4]

CompoundTargetIC50/ActivityReference
Compound 7j (a 2-aminobenzamide derivative) HDAC1, HDAC2, HDAC30.65 µM, 0.78 µM, 1.70 µM[4]
Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide HDAC6Potent and selective[8]
Other Bioactivities

The benzamide scaffold has been explored for a wide range of other therapeutic targets, highlighting its versatility.

Compound ClassTarget/ActivityKey FindingsReference
N-(3-(trifluoromethyl)phenyl)-4-methylbenzamide derivatives Protein Kinases (e.g., PDGFRα, PDGFRβ)Showed inhibitory activity against several cancer cell lines.[9]
2-Phenoxybenzamides AntiplasmodialDerivatives showed significant activity against Plasmodium falciparum.[10]
4-methoxy-3-(piperidin-4-yl)oxy benzamides Presynaptic choline transporterIdentified as potent and selective inhibitors.[11]

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of this compound, a series of well-established in vitro assays should be performed.

PARP Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP.

Principle: This protocol utilizes a colorimetric assay where the consumption of NAD+, a PARP substrate, is measured. The decrease in NAD+ concentration is proportional to PARP activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a DNA-dependent activator)

  • NAD+

  • Biotinylated NAD+

  • Streptavidin-HRP

  • TMB substrate

  • 96-well plates

  • Plate reader

Procedure:

  • Plate Preparation: Coat a 96-well plate with histones and allow it to dry overnight at 4°C.

  • Compound Preparation: Prepare serial dilutions of this compound and known PARP inhibitors (e.g., Olaparib, 3-aminobenzamide) in assay buffer.

  • Reaction Initiation: To each well, add the PARP-1 enzyme, activated DNA, and the test compound or vehicle control.

  • Substrate Addition: Add a mixture of NAD+ and biotinylated NAD+ to initiate the reaction. Incubate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add Streptavidin-HRP and incubate for 1 hour.

    • Wash the plate again.

    • Add TMB substrate and incubate until a color develops. . Stop the reaction with sulfuric acid.

  • Data Analysis: Measure the absorbance at 450 nm. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Visualizing the Potential Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

PARP_Inhibition_Pathway DNA_Damage DNA Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation NAD_Consumption NAD+ Consumption PARP1_Activation->NAD_Consumption PAR_Synthesis Poly(ADP-ribose) Synthesis NAD_Consumption->PAR_Synthesis DNA_Repair_Proteins Recruitment of DNA Repair Proteins PAR_Synthesis->DNA_Repair_Proteins DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Benzamides This compound & other Benzamides Benzamides->PARP1_Activation Inhibition Inhibition Inhibition

Caption: Potential mechanism of action for this compound as a PARP inhibitor.

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_analysis Data Analysis seed_cells 1. Seed Cancer Cells treat_cells 2. Treat with this compound seed_cells->treat_cells add_mtt 3. Add MTT Reagent treat_cells->add_mtt solubilize 4. Solubilize Formazan add_mtt->solubilize measure_abs 5. Measure Absorbance (570 nm) solubilize->measure_abs calc_viability 6. Calculate % Cell Viability measure_abs->calc_viability determine_ic50 7. Determine IC50 calc_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Discussion and Future Directions

Based on the structural similarity to the known PARP inhibitor 3-aminobenzamide, there is a strong rationale to hypothesize that this compound will exhibit inhibitory activity against PARP enzymes. The presence of the 4-methyl group could potentially enhance its binding affinity or alter its selectivity profile compared to 3-aminobenzamide.

The proposed experimental workflows for PARP inhibition and cytotoxicity are critical first steps in characterizing the bioactivity of this compound. Should this compound demonstrate significant activity in these initial screens, further investigations would be warranted, including:

  • Enzyme Selectivity Profiling: Assessing the inhibitory activity against a panel of different PARP and HDAC isoforms to determine its selectivity.

  • In-depth Cellular Assays: Investigating its effects on the cell cycle, apoptosis, and DNA damage response in various cancer cell lines.

  • In Vivo Studies: Evaluating its efficacy and toxicity in preclinical animal models of cancer.

References

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell de
  • Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences. NIH.
  • Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences. PubMed.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
  • Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-. Journal of medicinal chemistry. [Link]
  • This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. Mallak Specialties. [Link]
  • Potent Histone Deacetylase Inhibitors Derived From 4-(aminomethyl)-N-hydroxybenzamide With High Selectivity for the HDAC6 Isoform. PubMed. [Link]
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC - PubMed Central. [Link]
  • The cytotoxic effects of 4-MMPB on the three cell lines as assessed by...
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]
  • HDAC Inhibitors: Innovative Strategies for Their Design and Applic
  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. MDPI. [Link]
  • Potent Histone Deacetylase Inhibitors: N-hydroxybenzamides With Antitumor Activities. Europe PMC. [Link]
  • Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. PubMed Central. [Link]
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]
  • (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. NIH. [Link]
  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives.
  • Comparison of fluoride release protocols for in-vitro testing of 3 orthodontic adhesives. PubMed. [Link]
  • In silico and in vitro Studies Evaluating the Promising Antiureolytic Activity of Schiff's Base 4-(3-Hydroxybenzylideneamino)phenol and Its Amine Derivative.

Sources

The Gold Standard: Unambiguous Confirmation of 3-Amino-4-methylbenzamide's Molecular Architecture via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. For an active pharmaceutical ingredient (API) intermediate like 3-Amino-4-methylbenzamide, an unambiguous structural confirmation is not merely a matter of academic curiosity but a critical requirement for ensuring efficacy, safety, and intellectual property protection. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The Imperative of Structural Certainty

This compound serves as a vital building block in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure, featuring a substituted benzene ring with amino, methyl, and benzamide functional groups, presents the potential for isomerism.[3] An incorrect structural assignment could lead to the development of an inactive or, worse, a toxic drug candidate, resulting in significant financial and temporal losses. Therefore, employing an analytical technique that provides unequivocal proof of the atomic arrangement is paramount.

X-ray Crystallography: The Definitive Answer

While various spectroscopic methods offer valuable insights into a molecule's structure, single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of the atomic positions within a crystalline solid. This technique moves beyond the interpretation of indirect data to offer a visually verifiable and quantitatively precise representation of the molecular structure.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the methodology for its determination would follow a well-established and rigorous protocol. The process, exemplified by numerous studies on substituted benzamides, provides a clear blueprint for achieving unambiguous structural confirmation.[4][5]

Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a fully resolved crystal structure is a multi-step process demanding precision and expertise.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Dissolve this compound in suitable solvent B Slow evaporation, vapor diffusion, or temperature gradient A->B C Formation of single crystals B->C D Mount crystal on diffractometer C->D E Expose to monochromatic X-ray beam D->E F Collect diffraction pattern E->F G Determine unit cell and space group F->G H Solve the phase problem (e.g., direct methods) G->H I Refine atomic positions and thermal parameters H->I J Final structural model I->J

Figure 1: Workflow for single-crystal X-ray diffraction.
Step-by-Step Experimental Protocol for a Substituted Benzamide

The following is a representative protocol for the single-crystal X-ray diffraction analysis of a substituted benzamide, illustrating the meticulous nature of the experiment:

  • Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.[1]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group).

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined by adjusting atomic positions, and thermal displacement parameters to achieve the best fit between the observed and calculated diffraction data.[5]

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

The result is a definitive model of the molecule, including precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice.

A Comparative Analysis: The Supporting Cast of Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural confirmation, other analytical techniques are indispensable for routine characterization and for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[6] For this compound, ¹H and ¹³C NMR would provide key information about the number and types of protons and carbons, and their neighboring atoms.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Analysis: Integrate the proton signals, determine chemical shifts, and analyze coupling constants and correlations to piece together the molecular structure.

G cluster_0 1D NMR cluster_1 2D NMR cluster_2 Structural Information A ¹H NMR G Proton Environments & Connectivity A->G B ¹³C NMR H Carbon Skeleton B->H C DEPT C->H D COSY (¹H-¹H) D->G E HSQC (¹H-¹³C) I Final Connectivity Map E->I F HMBC (¹H-¹³C long-range) F->I G->I H->I

Figure 2: NMR workflow for structural elucidation.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound with high accuracy, which is crucial for determining its molecular formula.[7][8] High-resolution mass spectrometry (HRMS) can distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent.

  • Ionization: Ionize the sample using a suitable technique (e.g., electrospray ionization - ESI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[9] For this compound, FTIR would show characteristic absorption bands for the N-H stretches of the amine and amide, the C=O stretch of the amide, and the aromatic C-H and C=C vibrations.[10][11]

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or by attenuated total reflectance (ATR).

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption frequencies and assign them to the corresponding functional groups.

Head-to-Head Comparison

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions.Unambiguous and definitive structural determination.Requires a high-quality single crystal, which can be difficult to obtain. Not suitable for amorphous solids or liquids.
NMR Spectroscopy Connectivity of atoms (through-bond correlations), stereochemical relationships (through-space correlations), and dynamic information.Provides detailed information about the molecular structure in solution. Non-destructive.Structure is inferred, not directly observed. Can be complex to interpret for large molecules. Does not provide bond lengths or angles.
Mass Spectrometry Molecular weight and molecular formula (with HRMS). Fragmentation patterns can provide structural clues.High sensitivity, requires very small sample amounts. Provides exact molecular formula.Does not provide information on connectivity or stereochemistry. Isomers are often indistinguishable.
FTIR Spectroscopy Presence of functional groups.Fast, simple, and inexpensive. Good for a quick assessment of functional groups.Provides limited information on the overall molecular structure. Not suitable for distinguishing between isomers with the same functional groups.

Conclusion: The Unrivaled Certainty of X-ray Crystallography

While NMR, MS, and FTIR are essential tools in the analytical chemist's arsenal for the characterization of this compound, they provide indirect evidence of its structure. The true power of these techniques lies in their synergistic use, where the collective data builds a strong case for a particular molecular architecture. However, for absolute, irrefutable confirmation, single-crystal X-ray crystallography remains the gold standard. In the high-stakes world of drug development, the investment in obtaining a crystal structure provides a foundation of certainty upon which successful and safe medicines can be built.

References

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]
  • Derebe, M. G., et al. (2021).
  • Fiveable. (n.d.). 1.3 Mass spectrometry (MS) - Organic Chemistry II.
  • Mallak Specialties. (2018). This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline.
  • PubChem. (n.d.). This compound.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 35(1), 10-15. [Link]
  • Study.com. (n.d.). Using Mass Spectrometry to Find Chemical Formulas.
  • Sun, W., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(12), 15487-15500. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 3-Amino-4-methylbenzamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of pharmaceutical compounds and their impurities is of paramount importance. 3-Amino-4-methylbenzamide is a key chemical intermediate in the synthesis of various pharmaceutical agents.[1][2] Its purity can directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its quality control.

This guide provides an in-depth comparison of analytical methodologies for the analysis of this compound, with a focus on establishing a framework for inter-laboratory comparison studies. Such studies are critical for ensuring method reproducibility and generating harmonized, reliable data across different laboratories and analytical platforms.

The Critical Role of Inter-laboratory Studies

Inter-laboratory studies, also known as proficiency testing, are a cornerstone of quality assurance in analytical chemistry.[3] They serve several key purposes:

  • Method Validation and Harmonization: They are instrumental in validating new analytical methods and ensuring that different laboratories can achieve comparable results, promoting method standardization.[3]

  • Performance Evaluation: They allow individual laboratories to assess their analytical performance against a consensus value derived from a group of expert laboratories.[3]

  • Identification of Methodological Bias: Discrepancies in results can highlight subtle variables in methodology or instrumentation that may lead to systemic errors.

This guide will delve into the practical aspects of designing and executing an inter-laboratory comparison for this compound analysis, from method selection to data interpretation.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and semi-volatile organic compounds like this compound, owing to its high resolution, sensitivity, and reproducibility. Several HPLC-based methods can be employed, each with its own set of advantages and considerations.

Method A: Reversed-Phase HPLC with UV Detection

This is a widely accessible and robust method for routine quality control.

  • Principle: Separation is achieved based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Detection is based on the absorbance of ultraviolet (UV) light by the analyte at a specific wavelength.

  • Typical Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

Method B: Reversed-Phase HPLC with Mass Spectrometry Detection

For higher specificity and sensitivity, especially in complex matrices or for impurity profiling, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.

  • Principle: Following chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. This provides a high degree of certainty in identification and can be used for quantification with high sensitivity.

  • Typical Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a single quadrupole for routine quantification or a high-resolution mass spectrometer like a Q-TOF or Orbitrap for impurity identification).

Method C: Mixed-Mode Chromatography with UV or ELSD Detection

Mixed-mode chromatography can offer unique selectivity for polar compounds that are poorly retained on traditional reversed-phase columns.

  • Principle: The stationary phase possesses both reversed-phase and ion-exchange characteristics, allowing for multiple modes of interaction with the analyte.

  • Typical Instrumentation: An HPLC system with a UV-Vis, DAD, or an Evaporative Light Scattering Detector (ELSD) for analytes lacking a strong UV chromophore.

Anticipated Method Performance Characteristics

To provide a tangible comparison, the following table summarizes the expected performance characteristics of these methods for the analysis of this compound, based on established validation guidelines from the International Council for Harmonisation (ICH) Q2(R1).[4][5][6][7]

Parameter Method A: RP-HPLC-UV Method B: RP-HPLC-MS Method C: Mixed-Mode HPLC-UV/ELSD ICH Q2(R1) Acceptance Criteria (for Assay)
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.998≥ 0.999[8]
Range 80-120% of test concentration80-120% of test concentration80-120% of test concentration80-120% of the test concentration[4]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%97.0 - 103.0%Typically 98.0 - 102.0%[9]
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.0%≤ 1.5%≤ 1.0%
- Intermediate Precision≤ 2.0%≤ 2.0%≤ 2.5%≤ 2.0%[8]
Limit of Detection (LOD) ~0.01 µg/mL~0.001 µg/mL~0.05 µg/mL (UV) / ~0.1 µg/mL (ELSD)S/N ratio of 3:1[8]
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.003 µg/mL~0.15 µg/mL (UV) / ~0.3 µg/mL (ELSD)S/N ratio of 10:1
Specificity Good, potential for interferenceExcellentGood to ExcellentDemonstrated by resolution from potential interferences

Designing an Inter-laboratory Comparison Study

A well-designed inter-laboratory study is crucial for obtaining meaningful and actionable data. The following protocol outlines the key steps for a study focused on the analysis of this compound.

Study Objective and Scope
  • Objective: To assess the reproducibility of analytical methods for the quantification of this compound and to evaluate the performance of participating laboratories.

  • Scope: The study will involve a minimum of five participating laboratories. Each laboratory will analyze two sets of samples: a high-concentration and a low-concentration sample, in triplicate.

Sample Preparation and Distribution
  • Centralized Sample Preparation: A single source of this compound reference standard and a homogenous bulk sample will be used to prepare two concentration levels of test samples.

  • Sample Matrix: The samples will be prepared in a suitable solvent (e.g., a mixture of acetonitrile and water) to ensure stability and homogeneity.

  • Blinding and Coding: Samples will be coded to blind the participants to the expected concentration.

  • Shipping and Storage: Samples will be shipped under controlled conditions with clear instructions for storage upon receipt.

Analytical Methodology

Each participating laboratory will be instructed to use a pre-defined analytical method. For this guide, we will focus on the RP-HPLC-UV method as a common and accessible technique.

Experimental Protocol: RP-HPLC-UV Analysis of this compound

  • Instrumentation: HPLC system with UV/DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard and dilute to create a five-point calibration curve.

  • Sample Preparation: Dilute the provided test samples with the mobile phase to fall within the calibration range.

  • Data Acquisition and Processing: Integrate the peak area of this compound.

Data Reporting and Statistical Analysis

Participating laboratories will be required to report the following:

  • Individual peak areas and calculated concentrations for each replicate injection.

  • The calibration curve data (concentration vs. peak area) and the regression equation.

  • Chromatograms of a standard, a sample, and a blank injection.

The study coordinator will perform the following statistical analysis:

  • Outlier Testing: Grubbs' or Cochran's test will be used to identify and potentially exclude statistical outliers.

  • Calculation of Consensus Values: The robust mean or median of the reported results for each concentration level will be calculated.

  • Performance Evaluation: Z-scores will be calculated for each laboratory's mean result to assess their performance. A z-score between -2 and +2 is generally considered satisfactory.[3]

Visualization of the Inter-laboratory Comparison Workflow

Interlaboratory_Comparison_Workflow cluster_0 Study Initiation & Preparation cluster_1 Laboratory Analysis cluster_2 Data Submission & Central Analysis cluster_3 Reporting & Follow-up A Define Study Objective & Scope B Centralized Sample Preparation (High & Low Concentrations) A->B C Sample Coding & Distribution B->C D Participating Laboratories Receive Samples C->D E Perform RP-HPLC-UV Analysis (Standardized Protocol) D->E F Data Acquisition & Initial Processing E->F G Submit Raw Data & Results to Study Coordinator F->G H Statistical Analysis (Outlier Tests, Consensus Values) G->H I Performance Evaluation (Z-Score Calculation) H->I J Generate & Distribute Final Report I->J K Laboratories Review Performance & Implement Corrective Actions J->K

Caption: Workflow for the inter-laboratory comparison study.

Addressing Potential Impurities and Degradation Products

A comprehensive analysis of this compound should also consider potential impurities. These can arise from the synthetic route or from degradation.[10] Common synthetic routes for similar aromatic amines often involve nitration followed by reduction, which can lead to process-related impurities.[11]

Forced Degradation Studies: To ensure the stability-indicating nature of the analytical method, forced degradation studies are essential.[12][13][14][15] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products.

Typical Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light.

The analytical method should be able to separate the main peak of this compound from any degradation products formed.

Conclusion

The successful analysis of this compound relies on the selection of a robust and validated analytical method. An inter-laboratory comparison study is a critical exercise to ensure the reproducibility and reliability of analytical data across different laboratories. By following a well-defined protocol, from standardized sample preparation to rigorous statistical analysis, the pharmaceutical industry can have greater confidence in the quality and consistency of this important chemical intermediate. This guide provides a framework for such a study, empowering researchers and drug development professionals to achieve higher standards of analytical excellence.

References

  • Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. (n.d.).
  • Analysis of laboratory intercomparison data. A matter of independence. (2001). ResearchGate.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). European Medicines Agency.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd.
  • Key ICH Method Validation Parameters to Know. (2025). Altabrisa Group.
  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (2012). Accreditation and Quality Assurance.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment.
  • Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. (2013). ACS Publications.
  • Steps for HPLC Method Validation. (2024). Pharmaguideline.
  • forced degradation products: Topics by Science.gov. (n.d.).
  • Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. (2007). ResearchGate.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research International.
  • Analysis of interlaboratory comparison when the measurements are not normally distributed. (2012). Archimer.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). Institute of Validation Technology.
  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023). International Journal of Novel Research and Development.
  • HPLC Method Development & Validation Procedure. (n.d.). GMP SOP.
  • Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. (2011). SciELO.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2015). International Journal of Pharmaceutical Sciences Review and Research.
  • This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. (n.d.). Mallak Specialties.
  • Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International.

Sources

A Comparative Guide to the Inhibitory Effects of Benzamide Analogs on PARP Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the targets of intense investigation is Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and the maintenance of genomic stability. The benzamide scaffold has emerged as a foundational chemical structure in the design of PARP inhibitors. This guide provides a comparative study of the inhibitory effects of 3-Amino-4-methylbenzamide and its analogs, with a primary focus on the well-characterized parent compound, 3-Aminobenzamide, to establish a baseline for structure-activity relationship (SAR) discussions.

While direct, extensive comparative data for this compound is not broadly available in the current body of published literature, we can extrapolate potential effects based on the vast knowledge of related benzamide analogs. This guide will delve into the established inhibitory properties of 3-Aminobenzamide, discuss the predicted influence of the methyl group in this compound, and provide detailed experimental protocols for researchers to conduct their own comparative analyses.

The Benzamide Pharmacophore in PARP Inhibition

The inhibitory action of benzamide-based compounds on PARP enzymes stems from their structural mimicry of the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP.[1] This allows them to competitively bind to the nicotinamide-binding pocket of the PARP catalytic domain, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains.[2] This inhibition of PARP's enzymatic activity is a key mechanism in inducing synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations.[3]

Comparative Inhibitory Potency: 3-Aminobenzamide as a Foundational Analog

3-Aminobenzamide (3-AB) is one of the earliest and most extensively studied PARP inhibitors. Its inhibitory concentration is well-documented, though it varies depending on the assay conditions. For instance, it has been shown to inhibit the activity of poly(ADP-ribose) synthetase by 90% at a concentration of 50 µM.[4] Other studies have reported IC50 values in the micromolar range.[1] While not as potent as newer generations of PARP inhibitors, 3-AB serves as an essential benchmark for understanding the fundamental interactions between the benzamide scaffold and the PARP active site.

CompoundTargetIC50/Inhibitory ConcentrationNotes
3-Aminobenzamide PARP1~3.3 µM - 50 µMA foundational, first-generation PARP inhibitor. Potency is highly dependent on the assay system.[1][4]
Benzamide PARP3.3 µMThe parent compound, demonstrating the core inhibitory activity of the benzamide scaffold.[1]
This compound PARP1 (Predicted)Data not availableThe addition of a methyl group at the 4-position is hypothesized to influence binding affinity and selectivity.

Structure-Activity Relationship: The Postulated Role of the 4-Methyl Group

The introduction of a methyl group at the 4-position of the 3-aminobenzamide scaffold, yielding this compound, is expected to modulate its inhibitory activity. Based on general principles of medicinal chemistry and SAR studies of other kinase and enzyme inhibitors, the following effects can be postulated:

  • Steric Influence : The methyl group introduces steric bulk in proximity to the amino group. This could either enhance binding by promoting a more favorable conformation for interaction with the active site or hinder binding if it clashes with amino acid residues in the nicotinamide-binding pocket.

  • Electronic Effects : The methyl group is weakly electron-donating, which could subtly alter the electron density of the aromatic ring and the acidity of the amide protons, potentially influencing hydrogen bonding interactions with the enzyme.

  • Hydrophobicity : The addition of a methyl group increases the lipophilicity of the molecule. This can impact cell permeability and interactions with hydrophobic pockets within the PARP active site.

Without direct experimental data, these remain well-founded hypotheses. To ascertain the precise inhibitory effects of this compound and its analogs, rigorous experimental evaluation is necessary. The following sections provide detailed protocols for such investigations.

Experimental Protocols

To facilitate the comparative study of this compound analogs, we present two robust, commonly employed methodologies for assessing PARP inhibition.

In Vitro PARP1 Enzymatic Assay (Colorimetric)

This assay quantifies the enzymatic activity of purified PARP1 by measuring the incorporation of biotinylated NAD+ into histone proteins, which are PARP1 substrates. The level of inhibition is determined by the reduction in the colorimetric signal.

Materials:

  • Purified recombinant human PARP1 enzyme

  • Histone mixture

  • Activated DNA

  • Biotinylated NAD+

  • 10x PARP assay buffer

  • Blocking buffer

  • Streptavidin-HRP

  • Colorimetric HRP substrate

  • 96-well plates

  • Plate reader capable of measuring absorbance

Step-by-Step Protocol: [5]

  • Plate Coating:

    • Dilute the 5x histone mixture to 1x with PBS.

    • Add 50 µl of the 1x histone mixture to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µl of PBST (1x PBS with 0.05% Tween 20) per well.

    • Block the wells with 200 µl of Blocking buffer for at least 90 minutes at room temperature.

  • Ribosylation Reaction:

    • Prepare a Master Mix containing 10x PARP buffer, PARP Substrate Mixture (containing biotinylated NAD+), and activated DNA.

    • Add the Master Mix to each well.

    • Add the test inhibitors (e.g., this compound analogs) at various concentrations. For positive and blank controls, add the diluent solution without the inhibitor.

    • Initiate the reaction by adding diluted PARP1 enzyme to all wells except the blank.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 50 µl of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add 50 µl of the colorimetric HRP substrate to each well.

    • Immediately read the absorbance on a microplate reader.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PARP1_Enzymatic_Assay cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Histone_Coating Coat Plate with Histones Wash1 Wash Histone_Coating->Wash1 Blocking Block Plate Wash1->Blocking Add_Reagents Add Master Mix (Biotin-NAD+, DNA) Blocking->Add_Reagents Add_Inhibitor Add Inhibitor Analogs Add_Reagents->Add_Inhibitor Add_PARP1 Add PARP1 Enzyme Add_Inhibitor->Add_PARP1 Incubate_Reaction Incubate (1 hr) Add_PARP1->Incubate_Reaction Wash2 Wash Incubate_Reaction->Wash2 Add_Strep_HRP Add Streptavidin-HRP Wash2->Add_Strep_HRP Wash3 Wash Add_Strep_HRP->Wash3 Add_Substrate Add Colorimetric Substrate Wash3->Add_Substrate Read_Plate Read Absorbance Add_Substrate->Read_Plate Data Analysis Data Analysis Read_Plate->Data Analysis

Caption: Workflow for the in vitro colorimetric PARP1 enzymatic assay.

Cell-Based PARP Inhibition Assay (Western Blot for PAR)

This method assesses the ability of a compound to inhibit PARP activity within a cellular context. Cells are treated with a DNA-damaging agent to induce PARP activity, and the level of PAR synthesis is measured by Western blot.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., H₂O₂)

  • Test inhibitors (this compound analogs)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against PAR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Step-by-Step Protocol: [6][7][8]

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the inhibitor analogs for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 200 µM H₂O₂ for 10 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

    • Quantify the band intensities for PAR and normalize them to a loading control (e.g., GAPDH or β-actin).

    • Compare the PAR levels in the inhibitor-treated samples to the vehicle-treated, DNA damage-induced control to determine the extent of inhibition.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Synthesis (PARylation) PARP1->PAR uses NAD NAD+ NAD->PAR Repair_Recruitment Recruitment of DNA Repair Proteins PAR->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Inhibitor Benzamide Analogs (e.g., this compound) Inhibitor->PARP1 inhibits

Sources

A Comparative Guide to Validating the Mechanism of Action of 3-Amino-4-methylbenzamide PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 3-Amino-4-methylbenzamide derivatives, a chemical scaffold foundational to a clinically significant class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] The successful translation of a candidate molecule from bench to bedside hinges on a robust and unequivocal demonstration of its MoA. This document moves beyond simple protocol listing to explain the causal logic behind experimental choices, enabling the design of a self-validating, multi-tiered investigative strategy.

The central MoA for these compounds, exemplified by drugs like Olaparib, is the induction of "synthetic lethality".[2][3] This occurs when the inhibition of PARP, a key enzyme in single-strand DNA break repair, is combined with a pre-existing defect in a separate DNA repair pathway, such as the homologous recombination (HR) pathway due to BRCA1 or BRCA2 mutations.[4][5] The inhibitor's action leads to an accumulation of toxic double-strand breaks that the cancer cell cannot repair, leading to cell death, while normal cells with functional HR remain viable.[6][7] Furthermore, a critical aspect of the MoA is not just catalytic inhibition but the physical "trapping" of the PARP enzyme on DNA, which itself creates a toxic lesion that obstructs DNA replication.[8][9][10]

Our validation strategy is therefore structured as a logical progression, beginning with direct target interaction and culminating in the confirmation of the specific cellular phenotype.

Part 1: Confirmation of Primary Target Engagement

The foundational step in any MoA validation is to prove that the candidate molecule physically interacts with its intended target, PARP1 and/or PARP2, in multiple contexts. We will compare direct biochemical methods with a crucial cellular approach.

Method 1: Biochemical Enzymatic Assay

This is the primary screen to confirm that the derivative inhibits the catalytic function of PARP. The assay directly measures the compound's ability to block the enzyme from consuming its substrate, NAD+, to form Poly(ADP-ribose) (PAR) chains on acceptor proteins.

Experimental Protocol: In Vitro PARP Activity Assay (Chemiluminescent)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified PARP1 enzyme.

  • Principle: This assay quantifies the amount of biotinylated PAR incorporated onto histone proteins, which are coated on a 96-well plate. The signal is detected via a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[11]

  • Methodology:

    • Plate Coating: Coat a 96-well strip plate with histone proteins and incubate overnight at 4°C. Wash wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Compound Preparation: Perform a serial dilution of the this compound derivative in assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM). Include a "no inhibitor" (vehicle) control and a "no enzyme" (background) control.

    • Reaction Initiation: To each well, add the PARP Assay Buffer, activated DNA, biotinylated NAD+, and the purified PARP1 enzyme. Finally, add the serially diluted compound or vehicle.

    • Incubation: Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

    • Detection: Wash the wells extensively. Add streptavidin-HRP conjugate to each well and incubate for 60 minutes. Wash again. Add the chemiluminescent HRP substrate.

    • Data Acquisition: Immediately read the luminescence on a microplate reader.

  • Data Analysis: Subtract the background signal, normalize the data to the vehicle control (100% activity), and plot the percent inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Scientist's Note: This assay is a robust, high-throughput method for initial screening and structure-activity relationship (SAR) studies. However, a low IC50 value here is necessary but not sufficient to prove the MoA in a cellular context.

Method 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is an indispensable method for verifying target engagement within the native cellular environment.[12][13] It moves beyond the artificial context of a biochemical assay to confirm that the drug can access and bind to its target inside a living cell.[14][15][16]

Experimental Protocol: Western Blot-Based CETSA for PARP1

  • Objective: To demonstrate a compound-induced thermal stabilization of PARP1 in intact cells.

  • Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. When heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[15]

  • Methodology:

    • Cell Treatment: Culture cells (e.g., a relevant cancer cell line) to ~80% confluency. Treat the cells with the test compound at a saturating concentration (e.g., 10-20x cellular IC50) or vehicle (DMSO) for 1-2 hours at 37°C.

    • Heating: Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into multiple PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.

    • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Separation: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Detection: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples, run them on an SDS-PAGE gel, and perform a Western blot using a specific antibody against PARP1. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading and specificity control.

  • Data Analysis: Densitometry is used to quantify the PARP1 band intensity at each temperature for both vehicle- and compound-treated samples. The data is plotted as the percentage of soluble protein remaining versus temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, engagement.

  • Scientist's Note: A positive CETSA result provides powerful evidence that your compound reaches and binds to PARP1 in its natural, complex milieu. This bridges the gap between biochemical activity and cellular function.

Comparison of Target Engagement Methods
FeatureBiochemical Enzymatic AssayCellular Thermal Shift Assay (CETSA)
Context In vitro (purified components)In situ (intact cells or tissues)
Information Provided Catalytic inhibition (IC50)Direct binding & stabilization (thermal shift)
Key Advantage High-throughput, quantitative for potencyConfirms target binding in a physiological setting
Key Limitation Lacks biological context (cell permeability, off-targets)Lower throughput, semi-quantitative
Primary Use Case Lead optimization, SAR studiesTarget validation, confirming cellular access

Part 2: Verification of Cellular Mechanism & Phenotype

Confirming target engagement is the first step. The next critical phase is to demonstrate that this engagement produces the expected downstream biological effects consistent with the proposed MoA.

Workflow for MoA Validation

The overall experimental logic follows a clear path from target to phenotype.

G cluster_0 Part 1: Target Engagement cluster_1 Part 2: Cellular Mechanism Biochem Biochemical Assay (IC50 vs PARP1) CETSA Cellular Assay (CETSA) (Thermal Stabilization) Biochem->CETSA Confirms Cellular Access PD_Marker Pharmacodynamic Assay (↓ PAR levels) CETSA->PD_Marker Leads to Target Inhibition DNA_Damage Functional Assay (↑ γH2AX foci) PD_Marker->DNA_Damage Causes Downstream Effect Phenotype Phenotypic Assay (Synthetic Lethality) DNA_Damage->Phenotype Results in Selective Cell Death

Caption: A logical workflow for validating the mechanism of action of PARP inhibitors.

Method 1: Pharmacodynamic (PD) Marker Assay - PAR Reduction

This assay provides direct evidence of PARP inhibition within the cell by measuring the product of the enzyme's activity. A reduction in cellular PAR levels is a proximal and robust biomarker of target inhibition.[17][18][19]

Experimental Protocol: Immunofluorescence for Poly(ADP-ribose) (PAR)

  • Objective: To visualize and quantify the reduction in cellular PAR levels following compound treatment.

  • Methodology:

    • Cell Culture & Treatment: Seed cells (e.g., HeLa or a relevant cancer line) on glass coverslips. Treat with the test compound across a dose-response range for a defined period (e.g., 2 hours). Include a positive control (e.g., Olaparib) and a vehicle control.

    • Induce Damage (Optional but Recommended): To ensure a robust baseline PAR signal, briefly treat cells with a DNA-damaging agent like H2O2 (e.g., 200 µM for 10 minutes) just before fixation.

    • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.5% Triton X-100 in PBS.

    • Immunostaining: Block non-specific binding with blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody specific for PAR. Wash, then incubate with a fluorescently-labeled secondary antibody.

    • Counterstaining & Mounting: Stain nuclei with DAPI. Mount the coverslips onto microscope slides.

    • Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of the PAR signal per nucleus using image analysis software (e.g., ImageJ/Fiji).

  • Expected Outcome: A dose-dependent decrease in the nuclear PAR signal in compound-treated cells compared to the vehicle control, confirming functional inhibition of PARP enzymatic activity in the cell.

Method 2: Functional Consequence Assay - DNA Damage (γH2AX)

The functional consequence of PARP inhibition is the accumulation of unrepaired single-strand breaks, which are converted into toxic DNA double-strand breaks (DSBs) during replication.[19] The phosphorylation of histone H2AX at serine 139, termed γH2AX, is a well-established and quantifiable marker for DSBs.[17][20]

Experimental Protocol: γH2AX Foci Formation Assay

  • Objective: To quantify the increase in DSBs as a result of PARP inhibition.

  • Methodology: This protocol is nearly identical to the PAR immunofluorescence protocol above, with the key difference being the primary antibody used.

    • Cell Culture & Treatment: Treat cells as described above. A longer treatment time (e.g., 24 hours) is typically required to allow for the accumulation of replication-dependent DSBs.

    • Fixation & Permeabilization: As above.

    • Immunostaining: Block and then incubate with a primary antibody specific for phosphorylated H2AX (Ser139). Use a fluorescent secondary antibody.

    • Counterstaining & Mounting: As above.

    • Imaging & Analysis: Acquire images and use analysis software to automatically count the number of distinct fluorescent foci per nucleus.

  • Expected Outcome: A dose-dependent increase in the number of γH2AX foci per nucleus, demonstrating that target inhibition leads to the expected downstream DNA damage.[20][21]

Method 3: Phenotypic Validation - Synthetic Lethality

This is the culminating experiment that validates the core therapeutic hypothesis. It directly tests whether the compound selectively kills cancer cells with a specific genetic vulnerability (BRCA mutation) as predicted by the synthetic lethality model.[3][5][9]

Experimental Protocol: Comparative Cell Viability Assay

  • Objective: To demonstrate selective cytotoxicity in BRCA-deficient cells compared to BRCA-proficient cells.

  • Principle: By comparing the viability of a BRCA-mutant cell line to its genetically matched (isogenic) counterpart where the BRCA gene has been restored, we can isolate the effect of the synthetic lethal interaction.

  • Methodology:

    • Cell Lines: Use an isogenic pair of cell lines, such as DLD-1 BRCA2-/- (mutant) and DLD-1 BRCA2+/+ (wild-type restored).

    • Cell Seeding: Seed both cell lines at an equal, low density in 96-well plates.

    • Compound Treatment: The next day, treat the cells with a range of concentrations of the test compound. Include vehicle-only controls.

    • Incubation: Incubate the cells for an extended period (e.g., 5-7 days) to allow for differences in proliferation and cell death to become apparent.

    • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. Read the luminescence on a plate reader.

  • Data Analysis: For each cell line, normalize the data to its respective vehicle control and plot cell viability against the log of compound concentration. Calculate the IC50 for both the BRCA-mutant and BRCA-proficient cell lines.

  • Expected Outcome: The IC50 value for the BRCA-mutant cell line should be significantly lower than the IC50 for the BRCA-proficient cell line. This differential sensitivity is the hallmark of synthetic lethality and provides powerful validation of the MoA.

The PARP Inhibitor Mechanism of Action

The following diagram illustrates the central concept of synthetic lethality.

G cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) SSB1 DNA Single-Strand Break (SSB) PARP1 PARP-Mediated Repair (BER Pathway) SSB1->PARP1 PARP_Inhibitor1 PARP Inhibitor (Compound) PARP_Inhibitor1->PARP1 Inhibits & Traps DSB1 Replication Fork Collapse (DSB Formation) PARP1->DSB1 If inhibited, SSB persists HR1 Homologous Recombination (BRCA1/2 active) DSB1->HR1 Repaired by Survival1 DNA Repair & Cell Survival HR1->Survival1 SSB2 DNA Single-Strand Break (SSB) PARP2 PARP-Mediated Repair (BER Pathway) SSB2->PARP2 PARP_Inhibitor2 PARP Inhibitor (Compound) PARP_Inhibitor2->PARP2 Inhibits & Traps DSB2 Replication Fork Collapse (DSB Formation) PARP2->DSB2 If inhibited, SSB persists HR2 Homologous Recombination (DEFECTIVE) DSB2->HR2 Repair Fails Death2 Genomic Instability & Cell Death HR2->Death2

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Conclusion

Validating the mechanism of action for a this compound PARP inhibitor is a multi-faceted process that requires a chain of evidence. It begins with confirming direct target binding, progresses to demonstrating the expected enzymatic and functional consequences in cells, and culminates in validating the specific, phenotype-driving hypothesis of synthetic lethality. By employing the comparative and sequential experimental strategy outlined in this guide, researchers can build a robust, data-driven case for their compound's mechanism of action, significantly de-risking its journey through the drug development pipeline.

References

  • Wikipedia. (n.d.). Olaparib.
  • AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor.
  • Zu, S., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery.
  • van der Woude, E. J., et al. (2017). Olaparib. British Journal of Clinical Pharmacology.
  • Brehmer, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • National Cancer Institute. (2014). Olaparib.
  • Yap, T. A., & Sandhu, S. K. (2012). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Cancer Therapeutics.
  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
  • Patsnap Synapse. (2024). What is the mechanism of Olaparib?
  • theGIST. (2016). PARP inhibitors: Synthetic Lethality.
  • Annals of Urologic Oncology. (2025). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC.
  • Bonner, W. M., et al. (2010). Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers. Clinical Cancer Research.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology.
  • Redon, C. E., et al. (2010). Histone γH2AX and Poly(ADP-Ribose) as Clinical Pharmacodynamic Biomarkers. Clinical Cancer Research.
  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
  • Cambridge Bioscience. (n.d.). PARP assay kits.
  • McCabe, N., et al. (2006). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. The Journal of Clinical Investigation.
  • Zatreanu, D., et al. (2021). Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance. Nature Communications.
  • Wang, Y., et al. (2012). The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. American Journal of Cancer Research.
  • Murai, J., & Pommier, Y. (2022). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Cancer Science.
  • ResearchGate. (2010). γH2AX and PAR detection. A, γH2AX detection in lymphocytes; B, tumor needle biopsies.
  • ResearchGate. (2023). (a) Biochemical PARP-1 trapping assay to assess trapping potency....
  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences.
  • Kunos, C. A., et al. (2012). Monitoring Drug-Induced γH2AX as a Pharmacodynamic Biomarker in Individual Circulating Tumor Cells. Clinical Cancer Research.
  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • Stanley, S. J., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols.
  • ResearchGate. (2021). Mechanism of Action of PARP Inhibitors.
  • Dziadkowiec, K. N., et al. (2016). PARP inhibitors: Review of mechanisms of action and BRCA1/2 mutation targeting. Menopause Review.
  • Amé, J. C., et al. (2005). Differentiative pathway activated by 3-aminobenzamide, an inhibitor of PARP, in human osteosarcoma MG-63 cells. FEBS Letters.

Sources

A Researcher's Guide to Reproducible Synthesis of 3-Amino-4-methylbenzamide: A Comparative Analysis of Key Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the consistent and reliable synthesis of key intermediates is paramount. 3-Amino-4-methylbenzamide, a crucial building block for various bioactive molecules and dyes, presents a compelling case study in the assessment of synthetic protocol reproducibility.[1][2] This guide provides an in-depth, comparative analysis of two primary synthetic pathways to this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their experimental design. We will dissect the nuances of each protocol, moving beyond a mere recitation of steps to explore the underlying chemical logic and potential pitfalls that can impact reproducibility.

The Central Challenge: Ensuring Consistency in Amide Formation

The synthesis of aromatic amides, while conceptually straightforward, is often fraught with challenges that can lead to variability in yield and purity. Side reactions, incomplete conversions, and purification difficulties are common hurdles that can undermine the reproducibility of a given protocol.[3] For this compound, the presence of both an amino and a methyl group on the benzene ring introduces further considerations regarding regioselectivity and functional group compatibility during the synthetic sequence.

This guide will focus on two logically distinct and frequently employed strategies for the synthesis of this compound:

  • Protocol A: The Nitro-Reduction Pathway. A multi-step approach commencing with the amidation of a nitro-substituted benzoic acid, followed by the reduction of the nitro group.

  • Protocol B: The Direct Amidation Pathway. A more convergent route involving the direct amidation of the corresponding amino-substituted benzoic acid.

By examining these two protocols in detail, we aim to provide a clear framework for assessing their respective strengths and weaknesses, thereby empowering researchers to select the most robust and reproducible method for their specific needs.

Visualizing the Synthetic Approaches

To better understand the flow of each protocol, the following diagrams illustrate the key transformations.

Synthetic_Workflows cluster_A Protocol A: Nitro-Reduction Pathway cluster_B Protocol B: Direct Amidation Pathway A_start 3-Methyl-4-nitrobenzoic Acid A_inter 3-Methyl-4-nitrobenzamide A_start->A_inter Amidation A_end This compound A_inter->A_end Nitro Reduction B_start 3-Amino-4-methylbenzoic Acid B_end This compound B_start->B_end Direct Amidation

Caption: Comparative workflows for the synthesis of this compound.

In-Depth Protocol Analysis and Experimental Procedures

Protocol A: The Nitro-Reduction Pathway

This pathway is a classic and often reliable method for synthesizing aromatic amines when the corresponding nitro-aromatic precursors are readily available. The logic here is to introduce the amide functionality first and then convert the nitro group to the desired amine.

Chemical Rationale: The electron-withdrawing nature of the nitro group can facilitate nucleophilic attack at the carboxyl carbon during the amidation step. The subsequent reduction of the nitro group is a well-established and high-yielding transformation.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3-Methyl-4-nitrobenzamide

  • To a stirred solution of 3-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-methyl-4-nitrobenzoyl chloride.

  • In a separate flask, dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess) with vigorous stirring.

  • Stir the biphasic mixture for 1-2 hours, allowing it to warm to room temperature.

  • Collect the precipitated solid by filtration, wash with cold water and a small amount of cold DCM, and dry under vacuum to obtain 3-methyl-4-nitrobenzamide.

Step 2: Reduction of 3-Methyl-4-nitrobenzamide to this compound

  • Suspend 3-methyl-4-nitrobenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and a catalytic amount of acetic acid or ammonium chloride.

  • Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • While still hot, filter the reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol B: The Direct Amidation Pathway

This approach is more convergent and, if successful, can be more efficient. However, the presence of the free amino group can complicate the amidation reaction.

Chemical Rationale: Direct amidation of an amino acid requires the activation of the carboxylic acid in the presence of a free amine. This is typically achieved using peptide coupling reagents that facilitate amide bond formation under mild conditions, thus avoiding side reactions involving the amino group.

Step-by-Step Experimental Protocol:

  • Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a suitable aprotic solvent such as DMF or DCM.

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Introduce the ammonia source. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonium chloride (1.5 eq) followed by a non-nucleophilic base like triethylamine (TEA, 2.5 eq).

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Comparative Analysis of Reproducibility Factors

FactorProtocol A: Nitro-Reduction PathwayProtocol B: Direct Amidation Pathway
Number of Steps TwoOne
Starting Material Availability 3-Methyl-4-nitrobenzoic acid is a common commercial chemical.3-Amino-4-methylbenzoic acid is also commercially available, but can sometimes be more expensive.
Reagent Complexity & Cost Uses common and relatively inexpensive reagents like oxalyl chloride, ammonia, iron powder, and acetic acid.Requires more specialized and costly peptide coupling reagents (e.g., EDC, HOBt).
Reaction Conditions Involves a reflux step which requires careful temperature control. The filtration of hot iron salts can be challenging on a large scale.Generally proceeds at room temperature, which is easier to control and scale.
Potential Side Reactions Incomplete reduction of the nitro group can lead to impurities. Over-reduction is less common with iron/acid systems.Potential for self-polymerization of the amino acid if not properly activated. Side reactions with the coupling reagents are possible.
Purification The intermediate and final product can often be purified by recrystallization, which is a robust and scalable method.Often requires column chromatography for purification, which can be less reproducible and more resource-intensive than recrystallization.
Overall Reproducibility Generally considered a robust and reproducible method, especially for larger scale synthesis. The distinct steps allow for purification of the intermediate.Can be highly reproducible under well-optimized conditions, but may be more sensitive to the quality of reagents and precise stoichiometry.

Characterization and Validation of this compound

Regardless of the synthetic route chosen, rigorous characterization of the final product is essential to validate the success and reproducibility of the synthesis.

Analytical TechniqueExpected Results for this compound
Appearance Off-white to light brown solid[4]
Melting Point 127-131 °C[5]
¹H NMR Peaks corresponding to the aromatic protons, the methyl group protons, the amino group protons, and the amide protons with appropriate splitting patterns and integrations.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of 150.18 g/mol .[4]
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the amine and amide, C=O stretching of the amide, and aromatic C-H stretching.

Conclusion and Recommendations

Both Protocol A and Protocol B offer viable pathways to this compound, each with its own set of advantages and disadvantages that influence their reproducibility.

  • Protocol A (Nitro-Reduction Pathway) is recommended for its robustness, use of inexpensive reagents, and amenability to large-scale synthesis. The multi-step nature allows for the isolation and purification of a key intermediate, which can contribute to a higher purity of the final product. This pathway is often the more reliable choice when aiming for high reproducibility, especially if minor variations in reaction conditions are anticipated.

  • Protocol B (Direct Amidation Pathway) is an attractive option for its convergency and milder reaction conditions. For small-scale synthesis where speed and efficiency are prioritized, and when high-purity starting materials and reagents are available, this method can be highly effective. However, its reliance on more sensitive and expensive coupling reagents may introduce a greater potential for variability.

Ultimately, the choice of protocol will depend on the specific requirements of the researcher, including the desired scale of the synthesis, cost considerations, and the available analytical capabilities for in-process monitoring and final product characterization. By carefully considering the factors outlined in this guide, researchers can enhance the reproducibility of their synthesis of this compound and other similarly structured molecules.

References

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • ResearchGate. Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions.
  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Mallak Specialties. This compound, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline.
  • Google Patents. WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • Royal Society of Chemistry. TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines.
  • Sciencemadness.org. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • PubChem. 3-Methyl-4-nitrobenzamide.
  • ResearchGate. TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
  • National Center for Biotechnology Information. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities.
  • PubChem. 3-Amino-4-(methylamino)benzoic acid.
  • PubChem. This compound.

Sources

Safety Operating Guide

Navigating the Disposal of 3-Amino-4-methylbenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of 3-Amino-4-methylbenzamide, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile of this compound

Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This knowledge informs every subsequent step, from personal protective equipment (PPE) selection to waste segregation and final disposal methodology.

According to safety data sheets (SDS), this compound presents the following primary hazards:

  • Harmful if swallowed: This necessitates careful handling to prevent ingestion.

  • Causes serious eye damage: Appropriate eye protection is mandatory when handling this chemical.

  • Toxic to aquatic life with long-lasting effects: This highlights the importance of preventing its release into the environment.

Hazard ClassificationGHS Hazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Serious Eye Damage (Category 1)H318: Causes serious eye damage
Hazardous to the Aquatic Environment, Long-Term (Category 2)H411: Toxic to aquatic life with long lasting effects

The Core Principle: Waste Minimization

The most effective disposal procedure begins with generating the least amount of waste possible. This not only reduces disposal costs but also minimizes environmental impact and safety risks.

Actionable Steps for Waste Minimization:

  • Prudent Purchasing: Order only the quantity of this compound required for your immediate experimental needs.

  • Inventory Management: Maintain a detailed chemical inventory to avoid purchasing duplicates.

  • Accurate Weighing: Precisely weigh the required amount of the chemical to avoid preparing excess solutions.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards of this compound, the following PPE is mandatory when handling the pure chemical or its waste:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

In-Lab Waste Collection and Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions. This compound is incompatible with the following substances and must be stored separately:

  • Acids

  • Strong oxidizing agents

  • Acid anhydrides

  • Acid chlorides

dot

WasteSegregation cluster_waste_generation Waste Generation Point cluster_waste_containers Designated Waste Containers 3_Amino_4_methylbenzamide_Waste This compound (Solid or Aqueous Waste) Non_Halogenated_Organic_Waste Non-Halogenated Organic Waste 3_Amino_4_methylbenzamide_Waste->Non_Halogenated_Organic_Waste Segregate Into Acid_Waste Acid Waste 3_Amino_4_methylbenzamide_Waste->Acid_Waste INCOMPATIBLE Do NOT Mix! Oxidizer_Waste Oxidizer Waste 3_Amino_4_methylbenzamide_Waste->Oxidizer_Waste INCOMPATIBLE Do NOT Mix!

Caption: Waste segregation protocol for this compound.

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use a designated, properly labeled, and leak-proof waste container. The container material must be compatible with this compound. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. Note the date when the first waste is added.

  • Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and paper towels, in a designated solid waste container.

    • Aqueous Waste: Collect aqueous solutions containing this compound in a designated liquid waste container.

  • Storage: Keep the waste container closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of the laboratory personnel and near the point of waste generation.

Determining the EPA Hazardous Waste Status

The final disposal pathway for this compound is determined by its classification under the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA). Chemical waste can be classified as either a "listed" hazardous waste or a "characteristic" hazardous waste.

  • Listed Wastes: These are wastes from specific industrial processes or discarded commercial chemical products. This compound is not explicitly found on the common "P" or "U" lists of hazardous wastes.

  • Characteristic Wastes: These are wastes that exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

Given that this compound is "toxic to aquatic life," it is crucial to determine if the waste exhibits the characteristic of toxicity (D-code). This is typically determined through a laboratory test called the Toxicity Characteristic Leaching Procedure (TCLP).

It is the responsibility of the waste generator (the laboratory) to make this determination. Consult with your institution's Environmental Health and Safety (EHS) department and your licensed hazardous waste disposal contractor to definitively classify the waste stream. They can assist in determining if a TCLP analysis is necessary and what the appropriate EPA waste code would be.

dot

DisposalDecision Start Generated this compound Waste Consult_EHS Consult with EHS and Waste Disposal Contractor Start->Consult_EHS Is_Listed Is it a listed hazardous waste? Consult_EHS->Is_Listed Is_Characteristic Does it exhibit hazardous characteristics (e.g., toxicity)? Is_Listed->Is_Characteristic No Hazardous_Waste Manage as Hazardous Waste (Assign appropriate EPA waste code) Is_Listed->Hazardous_Waste Yes Is_Characteristic->Hazardous_Waste Yes Non_Hazardous_Waste Manage as Non-Hazardous Industrial Waste Is_Characteristic->Non_Hazardous_Waste No

Caption: Decision-making workflow for classifying this compound waste.

Final Disposal Procedures

Once the waste has been properly collected, segregated, and classified, it is ready for final disposal. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.

The recommended and most common method for the final disposal of this compound is through a licensed chemical waste disposal contractor. The primary disposal technologies for this type of organic chemical waste are:

  • Incineration: This is a high-temperature destruction process that is highly effective for organic compounds.

  • Fuel Blending: In some cases, organic waste with sufficient calorific value can be blended with other fuels for energy recovery in industrial furnaces.

Procedure for Arranging Final Disposal:

  • Contact Your EHS Department: Your institution's EHS department will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Schedule a Pickup: Follow your institution's protocol for scheduling a hazardous waste pickup. Ensure all containers are properly labeled and sealed.

  • Manifesting: A hazardous waste manifest is a legal document that tracks the waste from the point of generation to its final destination. Your EHS department or the waste disposal contractor will provide this document. Ensure all information is accurate before signing.

Emergency Procedures in Case of a Spill

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate the hazards.

For a Small Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Wear the appropriate PPE as outlined in Section 3.

  • Containment: If it is a solid, carefully sweep it up to avoid generating dust. If it is a liquid, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Place the spilled material and any contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

For a Large Spill:

  • Evacuate: Evacuate the immediate area.

  • Alert Authorities: Contact your institution's emergency response team and EHS department immediately.

  • Restrict Access: Prevent unauthorized personnel from entering the spill area.

  • Follow Expert Guidance: Await the arrival of trained emergency responders to manage the cleanup.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe working environment and environmental stewardship.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Lab Manager. (2022, May 2). Managing Hazardous Chemical Waste in the Lab.
  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • Lab Manager. (2010, August 10). Guidelines for Safe Chemical Segregation.
  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
  • C&EN BrandLab. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Capot Chemical Co., Ltd. (2018, January 17). MSDS of this compound.
  • The University of Maryland, Baltimore, Environmental Health and Safety. (n.d.). Chemical Segregation Tip Sheet.
  • Environmental Health & Safety. (n.d.). Suggested Chemical Segregation Guidelines.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Oxford Lab Fine Chem LLP. (n.d.). p-amino benzamide - msds cas.
  • Agriculture and Environment Research Unit. (n.d.). N-(3-amino-4-ethyl-4-methyl-2-hexenoyl)-2,6-dimethoxybenzamide.
  • Northwestern University, Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.